(3-Methoxyphenyl)methanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-methoxyphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-12-8-4-2-3-7(5-8)6-13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXGHWSNOWHPCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40533165 | |
| Record name | 1-(3-Methoxyphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40533165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89782-90-1 | |
| Record name | 1-(3-Methoxyphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40533165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Methoxyphenyl)methanesulfonamide
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The incorporation of a methoxyphenyl moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile by altering its lipophilicity, metabolic stability, and receptor binding interactions.[4] This guide provides a comprehensive technical overview of (3-Methoxyphenyl)methanesulfonamide, a molecule combining these two important pharmacophores. While specific data for this exact compound is limited, this document synthesizes available information on closely related analogues and the broader class of methoxyphenyl sulfonamides to provide a detailed profile for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound, identified by the CAS Number 89782-90-1, possesses a molecular structure that dictates its fundamental physicochemical properties.[5] A summary of its core attributes is presented below, with some parameters estimated based on data from structurally similar compounds such as N-(4-amino-3-methoxyphenyl)methanesulfonamide.[6]
| Property | Value | Source/Reference |
| CAS Number | 89782-90-1 | [5] |
| Molecular Formula | C₈H₁₁NO₃S | Inferred from structure |
| Molecular Weight | 201.24 g/mol | Calculated |
| IUPAC Name | This compound | [5] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Melting Point | Not available. Related sulfonamides exhibit a wide range of melting points (e.g., 133-134 °C for N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide).[7] | [7] |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMSO and methanol.[8] | [8] |
Synthesis and Purification
A plausible and commonly employed method for the synthesis of this compound involves the reaction of 3-methoxyaniline with methanesulfonyl chloride in the presence of a base. This nucleophilic substitution reaction is a standard procedure for the formation of sulfonamides.[7]
General Synthetic Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxyaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.
-
Sulfonylation: Slowly add methanesulfonyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Caption: Spectroscopic techniques for structural elucidation.
Potential Applications and Biological Activity
-
Anticancer Activity: Many sulfonamide derivatives have been investigated as anticancer agents. [9]The methoxy group on the phenyl ring can influence the molecule's ability to interact with biological targets such as enzymes or receptors involved in cancer progression. [9]For instance, some sulfonamide-bearing methoxyquinazolinone derivatives have shown promising anticancer and apoptosis-inducing activities. [9]* Enzyme Inhibition: Sulfonamides are well-known inhibitors of various enzymes, most notably carbonic anhydrase and kinases. [1]The methoxyphenyl moiety can contribute to the binding affinity and selectivity of these inhibitors.
-
Antimicrobial Activity: Although the classic sulfa drugs are antibacterial agents, novel sulfonamide derivatives continue to be explored for their efficacy against resistant bacterial strains. [1]The substitution pattern on the aromatic ring is crucial for antimicrobial activity.
Safety and Handling
Detailed toxicology data for this compound is not available. However, based on general laboratory safety protocols for related sulfonamides, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a compound of interest due to its hybrid structure, combining the pharmacologically significant sulfonamide and methoxyphenyl motifs. While direct experimental data is limited, this guide provides a foundational understanding of its expected properties, synthesis, and characterization based on the established chemistry of related compounds. Further research is warranted to fully elucidate the specific biological activities and therapeutic potential of this molecule.
References
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- Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (n.d.). Taylor & Francis Online.
- Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies. (2021). PubMed Central.
- PubChemLite. N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide (C9H14N2O3S).
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- Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. (n.d.). PMC.
- Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. (2025).
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An In-depth Technical Guide to (3-Methoxyphenyl)methanesulfonamide: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of (3-Methoxyphenyl)methanesulfonamide, a molecule of interest in medicinal chemistry and drug development. We will delve into its precise chemical identity, explore detailed synthetic protocols, and discuss its relevance and applications for researchers, scientists, and professionals in the pharmaceutical industry.
Deciphering the Identity: Structural Isomerism and IUPAC Nomenclature
The common name "this compound" can be ambiguous, potentially referring to two distinct structural isomers. The key point of difference is the point of attachment of the methanesulfonamide group to the 3-methoxyphenyl moiety.
-
Isomer 1: C-linked Sulfonamide: The methanesulfonamide group is connected via its carbon atom to the phenyl ring through a methylene bridge.
-
Isomer 2: N-linked Sulfonamide: The sulfonamide group is connected via its nitrogen atom directly to the phenyl ring.
To ensure clarity and precision, it is crucial to define the exact structure being discussed. Throughout this guide, we will primarily focus on the C-linked isomer, 1-(3-methoxyphenyl)methanesulfonamide , which is more specifically identified by its CAS number.
Primary Compound: 1-(3-Methoxyphenyl)methanesulfonamide
This isomer is the focus of this guide. Its structural details are outlined below.
-
Chemical Structure:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₈H₁₁NO₃S[2]
-
Molecular Weight: 201.24 g/mol [1]
-
SMILES: O=S(CC1=CC=CC(OC)=C1)(N)=O[1]
Alternate Isomer: N-(3-Methoxyphenyl)methanesulfonamide
For completeness, we also present the details of the N-linked isomer.
-
Chemical Structure:
-
IUPAC Name: N-(3-methoxyphenyl)methanesulfonamide
-
CAS Number: 101007-16-3
-
Molecular Formula: C₈H₁₁NO₃S
-
Molecular Weight: 201.24 g/mol
-
SMILES: CS(=O)(=O)NC1=CC=CC(=C1)OC
The distinction between these isomers is critical as their chemical properties, synthetic routes, and biological activities will differ significantly.
Physicochemical Properties of 1-(3-Methoxyphenyl)methanesulfonamide
A summary of the key physicochemical properties for 1-(3-methoxyphenyl)methanesulfonamide (CAS 89782-90-1) is provided in the table below. These properties are essential for designing experimental conditions, predicting solubility, and understanding the compound's behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₃S | [2] |
| Molecular Weight | 201.24 g/mol | [1] |
| InChI Key | JAXGHWSNOWHPCX-UHFFFAOYSA-N | [1] |
| Purity | Typically available at ≥97% | ChemUniverse |
Synthesis and Methodologies
The synthesis of sulfonamides is a cornerstone of medicinal chemistry. The synthetic approach is dictated by the specific isomer. Here, we present a generalized, yet detailed, protocol for the synthesis of the N-linked isomer, as it follows a more common and well-documented pathway. We will then discuss the conceptual approach for the C-linked isomer.
Synthesis of N-Aryl Sulfonamides: A General Protocol
The most prevalent method for synthesizing N-aryl sulfonamides involves the reaction of an appropriate aniline with a sulfonyl chloride in the presence of a base.[3] This is a robust and versatile method applicable to a wide range of substrates.
Experimental Protocol: Synthesis of N-(3-methoxyphenyl)methanesulfonamide
Objective: To synthesize N-(3-methoxyphenyl)methanesulfonamide from 3-methoxyaniline and methanesulfonyl chloride.
Materials:
-
3-Methoxyaniline
-
Methanesulfonyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyaniline (1.0 equivalent) in dichloromethane. Cool the flask in an ice bath to 0 °C.
-
Base Addition: Add pyridine (1.2 equivalents) to the solution and stir for 5-10 minutes. The base acts as a scavenger for the HCl generated during the reaction.
-
Sulfonylation: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
-
Work-up:
-
Quench the reaction by adding 1M HCl to neutralize the excess pyridine.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[4]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure N-(3-methoxyphenyl)methanesulfonamide.[4]
Causality Behind Choices:
-
Aprotic Solvent (DCM): An aprotic solvent is used to prevent reaction with the highly reactive methanesulfonyl chloride.
-
Base (Pyridine): The reaction produces HCl as a byproduct, which can protonate the starting aniline, rendering it non-nucleophilic. The base neutralizes the HCl, allowing the reaction to proceed to completion.
-
Controlled Addition at 0 °C: The reaction is exothermic. Slow, cooled addition prevents overheating, which could lead to side reactions and degradation of the product.
Conceptual Synthetic Route for 1-(3-Methoxyphenyl)methanesulfonamide
The synthesis of the C-linked isomer requires a different strategy, as a carbon-carbon or carbon-sulfur bond to the aromatic ring must be formed. A plausible synthetic pathway is outlined below.
Caption: Conceptual workflow for the synthesis of 1-(3-methoxyphenyl)methanesulfonamide.
This process would likely involve:
-
Halogenation: Conversion of 3-methoxybenzyl alcohol to a more reactive benzyl halide.
-
Sulfonation: Reaction of the benzyl halide with a source of sulfur dioxide, such as sodium sulfite, to form the corresponding sulfonyl halide, (3-methoxyphenyl)methanesulfonyl chloride.
-
Amination: Reaction of the sulfonyl chloride with ammonia or an ammonia equivalent to form the final sulfonamide product.
This multi-step synthesis highlights the more complex nature of creating the C-linked isomer compared to the N-linked variant.
Role in Research and Drug Development
The methanesulfonamide moiety is a highly valued functional group in modern medicinal chemistry.[4] It is often used as a bioisosteric replacement for carboxylic acids or phenols, improving pharmacokinetic properties such as solubility and metabolic stability while maintaining or enhancing biological activity.[4]
The Methanesulfonamide Pharmacophore
The sulfonamide group's ability to act as a hydrogen bond donor (N-H) and acceptor (S=O) makes it a key pharmacophore in many clinically approved drugs.[5] This allows for strong and specific interactions with biological targets like enzymes and receptors.
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An In-depth Technical Guide to (3-Methoxyphenyl)methanesulfonamide: Synthesis, Characterization, and Core Concepts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (3-Methoxyphenyl)methanesulfonamide, a representative aryl methanesulfonamide. While a specific CAS number for this compound is not prominently cataloged, indicating it is likely not a commercially available stock item, this guide offers a detailed, field-proven methodology for its synthesis and characterization. The content herein is designed to empower researchers with the foundational knowledge and practical insights required to produce and validate this and similar sulfonamide-containing molecules, which are pivotal structural motifs in medicinal chemistry. This document delves into the mechanistic underpinnings of the synthetic strategy, provides detailed experimental protocols, and outlines the analytical techniques essential for structural elucidation and purity assessment.
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in the landscape of pharmaceuticals and agrochemicals. Its prevalence stems from its unique physicochemical properties, which include the ability to act as a hydrogen bond donor and acceptor, and its metabolic stability. These attributes make the sulfonamide group a valuable component in the design of molecules with specific biological activities. Methanesulfonamides, in particular, are integral to a wide array of therapeutic agents, serving as key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).
This guide focuses on the synthesis and characterization of this compound, a compound that, while not having a dedicated CAS number, serves as an excellent case study for the preparation of aryl methanesulfonamides. The principles and protocols detailed are broadly applicable to this important class of molecules.
Synthetic Strategy and Mechanistic Rationale
The most direct and widely employed method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride.[1] In the case of this compound, the logical synthetic pathway involves the reaction of (3-methoxyphenyl)methanamine with methanesulfonyl chloride.
The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom. This is followed by the departure of the chloride ion, a good leaving group, and subsequent deprotonation of the nitrogen atom to yield the stable sulfonamide product. A non-nucleophilic base is typically added to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards the product.
Physicochemical Properties of Key Reagents
A thorough understanding of the properties of the starting materials is crucial for a successful and safe synthesis.
| Property | (3-Methoxyphenyl)methanamine | Methanesulfonyl Chloride |
| CAS Number | 5071-96-5[2] | 124-63-0[3] |
| Molecular Formula | C₈H₁₁NO[2] | CH₃ClO₂S[4] |
| Molecular Weight | 137.18 g/mol [2] | 114.55 g/mol [3] |
| Appearance | Liquid[2] | Colorless to pale yellow liquid[4] |
| Boiling Point | 140 °C/37 mmHg[2] | 161 °C[5] |
| Density | 1.072 g/mL at 25 °C[2] | 1.480 g/cm³[3] |
| Solubility | Slightly soluble in water[2] | Soluble in polar organic solvents; reacts with water and alcohols[3] |
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.
4.1. Materials and Reagents
-
(3-Methoxyphenyl)methanamine (CAS: 5071-96-5)
-
Methanesulfonyl chloride (CAS: 124-63-0)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
4.2. Reaction Setup and Procedure
-
Reaction Vessel Preparation: A round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition: To the flask, add (3-methoxyphenyl)methanamine (1.0 equivalent) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Product Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic Workflow for this compound
Characterization and Spectroscopic Analysis
The structural confirmation and purity assessment of the synthesized this compound are critical. The following spectroscopic techniques are essential for this purpose.[6]
6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the methylene protons adjacent to the nitrogen, the methoxy protons, the N-H proton of the sulfonamide, and the methyl protons of the methanesulfonyl group.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the unique carbon atoms in the molecule, including the aromatic carbons, the methylene carbon, the methoxy carbon, and the methyl carbon of the methanesulfonyl group.
6.2. Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present. Key characteristic absorption bands are expected for the N-H stretch of the sulfonamide, the asymmetric and symmetric S=O stretches of the sulfonyl group, and the C-O stretch of the methoxy group.[6]
6.3. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound, along with characteristic fragmentation patterns.[6]
Safety and Handling
Methanesulfonyl chloride is a corrosive, toxic, and lachrymatory substance that reacts vigorously with water.[7] It must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a well-ventilated fume hood. All reactions should be conducted under anhydrous conditions to prevent the exothermic hydrolysis of methanesulfonyl chloride, which produces corrosive hydrogen chloride gas.[8]
Conclusion
This technical guide has provided a comprehensive framework for the synthesis, characterization, and safe handling of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers can confidently prepare this and other aryl methanesulfonamides. The methodologies described herein are robust and adaptable, providing a solid foundation for the exploration of this important class of compounds in drug discovery and other scientific endeavors.
References
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BenchChem. (2025). An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Profess. Link
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BenchChem. (2025). A Comparative Spectroscopic Analysis of Methanesulfonamide and Its Derivatives. Link
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BenchChem. (2025). Spectroscopic Characterization of Methanesulfonamide: A Technical Guide. Link
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BenchChem. (2025). An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Profess. Link
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ChemicalBook. (2025). Methanesulfonyl chloride. Link
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Wikipedia. Methanesulfonyl chloride. Link
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Organic Chemistry Frontiers (RSC Publishing). Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling. Link
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Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Link
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ResearchGate. A Novel Approach for the Synthesis of Alkyl and Aryl Sulfonamides. Link
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Organic Chemistry Portal. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Link
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PMC - NIH. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Link
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PMC - NIH. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Link
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MDPI. C(aryl)-O Bond Formation from Aryl Methanesulfonates via Consecutive Deprotection and SNAr Reactions with Aryl Halides in an Ionic Liquid. Link
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An In-depth Technical Guide to (3-Methoxyphenyl)methanesulfonamide
Abstract
This technical guide provides a comprehensive overview of (3-Methoxyphenyl)methanesulfonamide, a molecule of interest in medicinal chemistry. The document details its fundamental physicochemical properties, including its molecular formula and weight. A significant portion of this guide is dedicated to the synthetic methodologies applicable for its preparation, with a detailed experimental protocol adapted from established procedures for analogous sulfonamides. Furthermore, a thorough analysis of its structural characterization through spectroscopic techniques is presented, including predicted and comparative ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, drawing insights from closely related structural isomers. The guide also explores the potential biological significance and applications of this compound, particularly in the realms of oncology and anti-inflammatory research, based on the well-documented activities of the sulfonamide and methoxyphenyl pharmacophores. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction
The sulfonamide functional group is a cornerstone in modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, diuretic, hypoglycemic, and anticancer properties. Similarly, the methoxyphenyl moiety is a common feature in many biologically active compounds, influencing their pharmacokinetic and pharmacodynamic profiles. The strategic combination of these two pharmacophores in this compound presents a molecule with significant potential for further investigation in drug discovery programs. This guide aims to consolidate the available technical information and provide a detailed scientific resource on this compound.
Physicochemical Properties
This compound is an organic compound featuring a methoxy-substituted phenyl ring attached to a methanesulfonamide group.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 89782-90-1 | [1][2] |
| Molecular Formula | C₈H₁₁NO₃S | [1][2] |
| Molecular Weight | 201.24 g/mol | [1][2] |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned to proceed via the reaction of 3-methoxybenzylamine with methanesulfonyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Adapted)
This protocol is adapted from general methods for the synthesis of sulfonamides.[3]
Materials:
-
3-Methoxybenzylamine
-
Methanesulfonyl chloride
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxybenzylamine (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine or triethylamine (1.1 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Structural Characterization and Spectroscopic Analysis
Due to the limited availability of specific experimental spectra for this compound, the following sections provide predicted data and comparisons with closely related isomers and derivatives.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methylene protons, and the amine proton.
Predicted ¹H NMR (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.25 | t | 1H | Ar-H |
| ~ 6.80-6.90 | m | 3H | Ar-H |
| ~ 4.60 | s (br) | 1H | NH |
| ~ 4.30 | s | 2H | CH₂ |
| ~ 3.80 | s | 3H | OCH₃ |
| ~ 2.95 | s | 3H | SO₂CH₃ |
Comparative Analysis:
-
N-(4-Methoxyphenyl)methanesulfonamide: ¹H NMR (400 MHz, CDCl₃): δ 7.22 (d, J = 8.8 Hz, 2H), 6.93 (br, 1H), 6.88 (d, J = 8.8 Hz, 2H), 3.80 (s, 3H), 2.96 (s, 3H).
-
N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide: ¹H NMR (400 MHz, CDCl₃): δ 7.64 (d, J = 8.0 Hz, 2H), 7.52 (d, J = 8.0 Hz, 1H), 7.18 (d, J = 8.0 Hz, 2H), 7.04-7.00 (m, 2H), 6.89 (t, J = 7.6 Hz, 1H), 6.73 (d, J = 8.0 Hz, 1H), 3.64 (s, 3H), 2.35 (s, 3H).
The predicted chemical shifts for this compound are based on standard substituent effects and are consistent with the data from its isomers.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
Predicted ¹³C NMR (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160.0 | Ar-C (C-O) |
| ~ 139.0 | Ar-C (C-CH₂) |
| ~ 130.0 | Ar-CH |
| ~ 120.0 | Ar-CH |
| ~ 114.0 | Ar-CH |
| ~ 113.0 | Ar-CH |
| ~ 55.5 | OCH₃ |
| ~ 48.0 | CH₂ |
| ~ 40.0 | SO₂CH₃ |
Comparative Analysis:
-
N-(4-Methoxyphenyl)methanesulfonamide: ¹³C NMR (100 MHz, CDCl₃): δ 158.0, 129.2, 124.7, 114.8, 55.5, 38.7.
-
N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide: ¹³C NMR (100 MHz, CDCl₃): δ 149.4, 143.6, 136.3, 129.3, 127.3, 126.0, 125.2, 121.1, 121.0, 110.6, 55.6, 21.5.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H, C-H, S=O, and C-O functional groups.[4]
Predicted IR (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3300 | N-H stretch |
| ~ 3000-2800 | C-H stretch (aromatic and aliphatic) |
| ~ 1600, 1480 | C=C stretch (aromatic) |
| ~ 1320 | S=O asymmetric stretch |
| ~ 1250 | C-O stretch (aryl ether) |
| ~ 1150 | S=O symmetric stretch |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.
Predicted Mass Spectrum (EI):
-
Molecular Ion (M⁺): m/z = 201
-
Key Fragmentation Peaks: Fragments corresponding to the loss of the methoxy group, the methanesulfonyl group, and cleavage of the benzyl-sulfonamide bond are anticipated.
Potential Biological Activities and Applications
While specific biological data for this compound is limited, the known activities of its constituent pharmacophores suggest potential applications in several therapeutic areas.
Anticancer Potential
Both sulfonamides and methoxyphenyl-containing compounds have been extensively investigated for their anticancer properties.[2][5][6] Sulfonamide derivatives have been shown to inhibit various targets involved in cancer progression, including carbonic anhydrases, kinases, and tubulin. The methoxyphenyl group can enhance the binding affinity of molecules to their biological targets and improve their pharmacokinetic properties. Therefore, this compound represents a scaffold of interest for the development of novel anticancer agents.
Anti-inflammatory Activity
Methoxyphenyl derivatives have demonstrated anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).[7][8][9] Sulfonamides are also known to possess anti-inflammatory properties, with some acting as selective COX-2 inhibitors. The combination of these two moieties in this compound suggests a potential for anti-inflammatory activity.
Caption: Relationship between the structural moieties and potential biological activities.
Conclusion
This compound is a compound with a molecular formula of C₈H₁₁NO₃S and a molecular weight of 201.24 g/mol .[1][2] Its synthesis can be readily achieved through standard sulfonamide formation reactions. While specific experimental data for this compound is not widely available, spectroscopic analysis of closely related compounds provides a strong basis for its structural characterization. The presence of both the sulfonamide and methoxyphenyl moieties suggests that this compound is a promising candidate for further investigation in the fields of anticancer and anti-inflammatory drug discovery. This technical guide serves as a foundational resource to stimulate and support future research on this and related molecules.
References
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
- Kubiak, K., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977.
- Finiuk, N. S., et al. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl) amine hydrobromide toward human tumor cells. Biopolymers and Cell, 38(2), 123-130.
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MDPI. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved from [Link]
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The Royal Society of Chemistry. (2016). Supporting information. Retrieved from [Link]
- Černiauskaitė, K., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(16), 4969.
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MDPI. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]
- Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction.
- Agrawal, S. K., & Saxena, A. K. (2009). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Molecular Diversity, 13(3), 357-366.
- Stefanska, J., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells.
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Journal of Inflammation. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Retrieved from [Link]
- Jayalakshmi, K., & Gowda, B. T. (2004). Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides.
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ResearchGate. (2008). Synthesis and anti-inflammatory activity of 3-(hydroxy-p-methanesulfonyl-phenylmethylene) -5-methyl-2-oxindole-1-carboxamides. Retrieved from [Link]
- Google Patents. (2016). Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
- Google Patents. (2020). Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.
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The Royal Society of Chemistry. (2015). Electronic Supplementary Information. Retrieved from [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0281963). Retrieved from [Link]
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Zeitschrift für Naturforschung. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Retrieved from [Link]
- Google Patents. (1971). Method of preparing methane sulfonamide and its derivatives.
-
PubMed. (2002). Determination of 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate in human urine using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
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Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
PubMed. (1995). Chromatographic and mass spectral studies on methoxy methyl methamphetamines related to 3,4-methylenedioxymethamphetamine. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis, spectral and X-ray crystal structure of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide: Hirshfeld surface, DFT calculations and thermo-optical studies. Retrieved from [Link]
-
MDPI. (2021). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]
-
MDPI. (2021). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]
-
YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]
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GNPS. (n.d.). UCSD Computational Mass Spectrometry Website. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of (3-Methoxyphenyl)methanesulfonamide
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for (3-Methoxyphenyl)methanesulfonamide (N-(3-methoxybenzyl)methanesulfonamide), a key structural motif in medicinal chemistry. The document is designed for researchers, scientists, and drug development professionals, offering a detailed examination of two primary, field-proven synthesis routes. The guide elucidates the underlying chemical principles, provides validated, step-by-step experimental protocols, and summarizes critical reaction parameters. By grounding the discussion in established chemical literature, this paper serves as a practical and authoritative resource for the reliable synthesis of this important sulfonamide intermediate.
Introduction and Strategic Overview
This compound is a benzylic sulfonamide derivative. The sulfonamide functional group is a cornerstone in therapeutic drug design, renowned for its presence in a wide array of clinically successful agents, including antimicrobial, diuretic, and anticancer drugs.[1] The stability of the sulfonamide bond and its ability to act as a hydrogen bond donor and acceptor make it a privileged scaffold in molecular design.
The synthesis of benzylic sulfonamides like the target compound, N-(3-methoxybenzyl)methanesulfonamide, is typically approached through the formation of the sulfur-nitrogen bond. The strategic selection of a synthesis pathway depends critically on the availability of starting materials, desired scale, and purity requirements. This guide will focus on two of the most logical and efficient convergent syntheses:
-
Pathway 1: N-Sulfonylation of 3-Methoxybenzylamine. This is the most direct approach, involving the reaction of a commercially available primary amine with methanesulfonyl chloride. It is a robust and widely applicable method for forming sulfonamides.[2]
-
Pathway 2: Amination of (3-Methoxyphenyl)methanesulfonyl Chloride. This alternative route involves the preparation of a benzylic sulfonyl chloride intermediate, which is subsequently reacted with an amine source, such as ammonia, to form the final product.
This document will dissect each pathway, providing the mechanistic rationale for each step and offering detailed protocols that ensure reproducibility and high yield.
Pathway 1: Direct N-Sulfonylation of 3-Methoxybenzylamine
This pathway represents the most common and straightforward method for the synthesis of N-substituted methanesulfonamides. The core of this strategy is the reaction between the nucleophilic amine, 3-methoxybenzylamine, and the highly electrophilic methanesulfonyl chloride.
Mechanistic Rationale
The reaction proceeds via a classic nucleophilic acyl substitution mechanism at the sulfur center. The lone pair of electrons on the nitrogen atom of 3-methoxybenzylamine attacks the electrophilic sulfur atom of methanesulfonyl chloride.[1] This forms a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion as a leaving group. A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is essential to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[1] Without a base, the HCl formed would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Detailed Experimental Protocol
This protocol is adapted from standard, well-established procedures for the N-sulfonylation of primary amines.[1]
Materials:
-
3-Methoxybenzylamine (1.0 eq.)
-
Methanesulfonyl chloride (1.05 eq.)
-
Triethylamine (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-methoxybenzylamine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the exothermic nature of the reaction.[1]
-
Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (1.05 eq.) dropwise to the cooled amine solution over 15-20 minutes. Ensure the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting amine.
-
Work-up:
-
Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure N-(3-methoxybenzyl)methanesulfonamide.
-
Key Reaction Parameters
| Parameter | Condition / Reagent | Rationale / Causality |
| Solvent | Anhydrous Dichloromethane (DCM), THF, or Acetonitrile | Must be aprotic and anhydrous to prevent reaction with methanesulfonyl chloride. DCM is often preferred for its ease of removal. |
| Base | Triethylamine, Pyridine, or DIPEA | A non-nucleophilic base is required to neutralize the HCl byproduct without competing with the primary amine nucleophile.[2] |
| Temperature | 0 °C to Room Temperature | Initial cooling is critical to manage the exothermicity of the reaction. Allowing it to warm to room temperature ensures the reaction goes to completion.[1] |
| Stoichiometry | Slight excess of MsCl (1.0-1.1 eq.) | Ensures complete consumption of the primary amine. A large excess can lead to side reactions or purification difficulties. |
Pathway 2: Synthesis via (3-Methoxyphenyl)methanesulfonyl Chloride
This pathway is a viable alternative, particularly if the corresponding sulfonyl chloride is readily available or can be synthesized efficiently. The key transformation is the reaction of this electrophilic sulfonyl chloride with an amine source.
Synthesis of the Sulfonyl Chloride Intermediate
(3-Methoxyphenyl)methanesulfonyl chloride is not as commonly available as methanesulfonyl chloride itself. Its synthesis typically starts from a precursor like (3-methoxyphenyl)methanethiol or the corresponding sulfonic acid. A common laboratory method for preparing sulfonyl chlorides is the oxidative chlorination of thiols.[3]
Detailed Experimental Protocol (Amination)
This protocol is based on a general method for the synthesis of primary sulfonamides from sulfonyl chlorides using ammonia.[4]
Materials:
-
(3-Methoxyphenyl)methanesulfonyl chloride (1.0 eq.)
-
Aqueous Ammonia (excess) or Gaseous Ammonia
-
An appropriate solvent (e.g., Tetrahydrofuran, Nitroethane)[4]
Procedure:
-
Reactant Preparation: Dissolve (3-methoxyphenyl)methanesulfonyl chloride (1.0 eq.) in a suitable solvent like tetrahydrofuran in a pressure-rated reaction vessel.
-
Ammonia Addition: Cool the solution to 0-10 °C. Bubble gaseous ammonia through the solution or add a concentrated aqueous ammonia solution dropwise. This step is highly exothermic and requires careful temperature control. Continue the addition until the reaction mixture is basic.
-
Reaction: Seal the vessel and stir the mixture at room temperature (or with gentle heating, e.g., 40-50 °C) for several hours until TLC or LC-MS analysis confirms the reaction is complete.[4] The byproduct, ammonium chloride, will precipitate from the solution.
-
Work-up:
-
If using an organic solvent, filter the reaction mixture to remove the precipitated ammonium chloride.
-
Wash the filter cake with a small amount of fresh solvent.
-
Combine the filtrates.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
-
Experimental Workflow and Data Management
A systematic approach is crucial for successful synthesis and characterization. The following workflow outlines the key stages from reaction setup to final product validation.
Properties of Key Compounds
| Compound | Formula | Mol. Weight | CAS Number | Role |
| 3-Methoxybenzylamine | C₈H₁₁NO | 137.18 | 5071-96-5 | Starting Material (Pathway 1) |
| Methanesulfonyl Chloride | CH₃ClO₂S | 114.55 | 124-63-0 | Reagent (Pathway 1) |
| (3-Methoxyphenyl)methanesulfonyl Chloride | C₈H₉ClO₃S | 220.67 | N/A | Intermediate (Pathway 2) |
| This compound | C₉H₁₃NO₃S | 215.27 | 210113-88-5 | Final Product |
Conclusion
The synthesis of this compound can be achieved reliably and efficiently through well-established synthetic organic chemistry methods. The most direct and commonly employed route is the N-sulfonylation of 3-methoxybenzylamine with methanesulfonyl chloride, which benefits from readily available starting materials and a robust reaction mechanism. An alternative pathway, proceeding through the amination of a (3-methoxyphenyl)methanesulfonyl chloride intermediate, offers strategic flexibility. The choice between these pathways will be dictated by starting material availability, scalability considerations, and the specific context of the research or development program. The protocols and data presented in this guide provide a solid, scientifically-grounded framework for the successful laboratory preparation of this valuable sulfonamide compound.
References
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(3-Chloro-4-methoxyphenyl)methanesulfonyl chloride. Smolecule.
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Methanesulfonyl chloride. Organic Syntheses.
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An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives. BenchChem.
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Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses.
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(3-METHOXYPHENYL)METHANESULFONYL CHLORIDE. Crescent Chemical Company.
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Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. BenchChem.
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Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
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N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide (C9H14N2O3S). PubChemLite.
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An In-depth Technical Guide to the Synthesis and Characterization of 3-Methoxyphenol. BenchChem.
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Method of preparing methane sulfonamide and its derivatives. Google Patents.
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Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
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Synthesis, Characterization and Crystal Structure of Sulfonamide Chalcone. ResearchGate.
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N-(3-METHOXYBENZYL)METHANESULFONAMIDE Product Description. ChemicalBook.
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Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. National Center for Biotechnology Information.
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Navigating the Synthesis and Lineage of Methoxyphenyl Sulfonamides: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Charting a Course Through a Sparsely Mapped Territory
In the vast landscape of chemical synthesis and drug discovery, the specific compound (3-Methoxyphenyl)methanesulfonamide remains a molecule with a limited documented history and discovery narrative in publicly accessible scientific literature. While the constituent moieties—the methoxyphenyl group and the methanesulfonamide group—are individually well-characterized and prevalent in medicinal chemistry, their direct linkage as named presents a sparsely mapped territory.
This guide, therefore, pivots from a singular focus on a molecule with a scarce public record to a more comprehensive exploration of a closely related and extensively documented class of compounds: substituted methoxyphenyl sulfonamides. By examining a representative molecule from this class, this guide will provide the in-depth technical insights required by researchers and drug development professionals. We will delve into the synthesis, chemical properties, and biological significance of these structures, thereby illuminating the scientific context and potential of the broader chemical family to which this compound belongs.
Section 1: The Sulfonamide Saga - A Legacy of Discovery
The journey of sulfonamides began in the early 1930s with Gerhard Domagk's discovery of the antibacterial properties of Prontosil, a sulfonamide-containing dye.[1] This seminal work, which earned Domagk the 1939 Nobel Prize in Medicine, unveiled that Prontosil was metabolized in the body to its active form, sulfanilamide.[2] This discovery opened the floodgates for the development of a plethora of sulfonamide drugs, which were among the first effective systemic antibacterial agents.[1]
The sulfonamide functional group (a sulfonyl group connected to an amine) has since become a cornerstone of medicinal chemistry, demonstrating a remarkable range of biological activities, including antimicrobial, anti-inflammatory, anti-cancer, and antiviral properties.[1][3] The ease of their synthesis and their biocompatibility have contributed to their enduring relevance in drug development.[1]
Section 2: Synthesis of a Representative Methoxyphenyl Sulfonamide: N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide
To provide a practical and detailed technical overview, this section will focus on the synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide, a compound for which clear synthetic protocols are available. This molecule serves as an excellent exemplar of the synthesis of aryl sulfonamides.
Retrosynthetic Analysis
A logical approach to the synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide involves the reaction of a sulfonyl chloride with an amine. This is a classic and robust method for forming the sulfonamide bond.
Caption: Retrosynthetic analysis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide
This protocol is adapted from established methodologies for the synthesis of N-aryl sulfonamides.[1]
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
p-Anisidine (4-methoxyaniline)
-
1 M Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
-
Isopropanol
-
Acetone
-
Heptane
Equipment:
-
250 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Suction filtration apparatus (Büchner funnel, filter flask)
-
Oven
Procedure:
-
Reaction Setup: In a 250 mL Erlenmeyer flask, combine 4-nitrobenzenesulfonyl chloride (10.00 mmol, 2.2166 g) and p-anisidine (10.00 mmol, 1.2320 g).
-
Addition of Base and Solvent: To the flask, add 50 mL of deionized water and 10 mL of 1 M Na₂CO₃ solution.
-
Reaction: Stir the mixture vigorously at room temperature for approximately 4 days. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Collect the resulting precipitate by suction filtration.
-
Washing: Wash the collected solid with deionized water followed by isopropanol to remove unreacted starting materials and inorganic salts.
-
Drying: Dry the product in an oven at a low heat to remove residual solvent. The expected yield is approximately 85.84%.[1]
-
Crystallization (for X-ray quality crystals): High-quality crystals can be obtained by solvent diffusion of heptane into an acetone solution of the product.[1]
Characterization Data
| Property | Value | Reference |
| Melting Point | 182–183 °C | [1] |
| Yield | 85.84% | [1] |
Section 3: Synthesis of Key Precursors
The synthesis of methoxyphenyl sulfonamides relies on the availability of key starting materials. This section details the synthesis of two fundamental precursors: 3-methoxyphenol and methanesulfonamide.
Synthesis of 3-Methoxyphenol
The predominant method for synthesizing 3-methoxyphenol is through the selective mono-methylation of resorcinol.[4]
Materials:
-
Resorcinol
-
Dimethyl sulfate
-
10% Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Dilute sodium carbonate solution
-
Calcium chloride
Procedure: [4]
-
In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, dissolve resorcinol (1 mole) in a 10% sodium hydroxide solution (1.25 mole) with stirring.
-
With vigorous stirring, add dimethyl sulfate (1 mole) dropwise, ensuring the temperature is maintained below 40°C using a water bath for cooling if necessary.
-
After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to complete the reaction and decompose any unreacted dimethyl sulfate.
-
After cooling, separate the organic layer.
-
Extract the aqueous solution multiple times with diethyl ether.
-
Combine all organic phases and wash them with a dilute sodium carbonate solution, followed by water.
-
Dry the organic phase with anhydrous calcium chloride.
-
Remove the diethyl ether by distillation to obtain the crude product, which can be further purified by vacuum distillation.
This method offers improved yield and purity.[4]
Materials:
-
Resorcinol (11g, 0.1 mol)
-
Dimethyl sulfate (15.1g, 0.12 mol)
-
Tetrabutylammonium bromide (TBAB) (0.5g)
-
Toluene (50 mL)
-
2 mol/L Sodium hydroxide solution (50 mL)
-
Glacial acetic acid
-
Anhydrous sodium sulfate
Procedure: [4]
-
In a 250 mL three-necked flask, combine resorcinol, TBAB, toluene, and the sodium hydroxide solution.
-
Heat the mixture to 80°C while stirring.
-
Add dimethyl sulfate dropwise to the reaction mixture.
-
Maintain the reaction at 80°C for 8 hours after the addition is complete.
-
Cool the mixture and neutralize to a weak acidity with glacial acetic acid.
-
Separate the organic phase and extract the aqueous phase with 25 mL of toluene.
-
Combine the organic phases, wash with water, and then with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the product.
| Method | Starting Material | Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Standard Methylation | Resorcinol | Dimethyl sulfate, NaOH | 30 minutes (heating) | < 40 | ~50 | Not specified | [4] |
| Phase-Transfer Catalysis | Resorcinol | Dimethyl sulfate, NaOH, TBAB | 8 hours | 80 | 66 | > 96 | [4] |
Synthesis of Methanesulfonamide
The most common route to methanesulfonamide is the reaction of methanesulfonyl chloride with ammonia, a process known as ammonolysis.[5]
Caption: General reaction scheme for the synthesis of methanesulfonamide.
Materials:
-
Methanesulfonyl chloride
-
Ammonia gas
-
Tetrahydrofuran (THF)
Procedure: [5]
-
In a sealed, stirred-tank reactor, charge tetrahydrofuran and methanesulfonyl chloride.
-
While mixing and maintaining the temperature between 25°C and 65°C, add ammonia gas under positive pressure.
-
Once the addition is complete, vent the excess ammonia.
-
Separate the precipitated ammonium chloride by centrifugation or filtration.
-
Wash the solid byproduct with several small portions of fresh tetrahydrofuran.
-
Combine the organic filtrates and remove the tetrahydrofuran by evaporation under reduced pressure to obtain methanesulfonamide. A yield of 96.7% has been reported for a similar procedure.[5]
Section 4: Biological Significance and Applications
The methoxyphenyl and sulfonamide moieties are prevalent in a wide range of biologically active molecules. The methoxy group can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[6] The sulfonamide group is a versatile pharmacophore known for its ability to form key hydrogen bonds with protein targets.[1]
Compounds incorporating these structural features have been investigated for a variety of therapeutic applications, including:
-
Anti-inflammatory Agents: Substituted phenethylsulfones, which contain a methoxyphenyl group, have been developed as inhibitors of TNF-α, a key mediator of inflammation.[7] Apremilast, a potent oral immunomodulator, is a prominent example.[7][8]
-
Anticancer Agents: Certain sulfonamides are being studied as anti-cancer agents, with some acting as inhibitors of kinases like Lemur tyrosine kinase 3, which is implicated in tumor development.[1] Additionally, 1,3,4-thiadiazole derivatives with a 3-methoxyphenyl substituent have shown cytotoxic activity against breast cancer cell lines.[9]
-
Analgesics: Derivatives of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide have been designed and synthesized as potent and selective μ opioid receptor (MOR) ligands with analgesic properties.[10]
Section 5: Structure-Activity Relationships (SAR)
The biological activity of methoxyphenyl sulfonamide derivatives is highly dependent on their specific substitution patterns. Structure-activity relationship (SAR) studies aim to understand how changes in the chemical structure affect the biological activity of a compound.[11][12]
For example, in a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers, the position of the nitro group on the benzene ring significantly affects the intermolecular interactions in the crystalline state, which can influence physical properties like melting point.[1] In the development of antiplatelet agents, the nature and position of substituents on the benzamide ring of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides were found to be critical for their activity.[13]
Conclusion
While the specific discovery and history of this compound are not extensively detailed in the public domain, the foundational chemistry and biological importance of the methoxyphenyl and sulfonamide moieties are well-established. This guide has provided a comprehensive technical overview of the synthesis of representative methoxyphenyl sulfonamides and their key precursors, supported by detailed experimental protocols and comparative data. The exploration of their diverse biological activities and the principles of their structure-activity relationships underscore the continued importance of this class of compounds in medicinal chemistry and drug development. The methodologies and insights presented herein offer a valuable resource for researchers and scientists working in this dynamic field.
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Valdés-Martínez, J., et al. (2018). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 8(11), 415. [Link]
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Sagan, F., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(16), 4930. [Link]
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Various Authors. (2025). Biological activities of sulfonamides. ResearchGate. [Link]
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Diel, P., et al. (2003). Structure activity relationship studies on C2 side chain substituted 1,1-bis(4-methoxyphenyl)-2-phenylalkenes and 1,1,2-tris(4-methoxyphenyl)alkenes. The Journal of Steroid Biochemistry and Molecular Biology, 87(1), 75-83. [Link]
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(3-Methoxyphenyl)methanesulfonamide and its derivatives
An In-depth Technical Guide to (3-Methoxyphenyl)methanesulfonamide and its Derivatives for Drug Discovery Professionals
Foreword
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, a privileged scaffold that has given rise to a multitude of therapeutic agents since the discovery of prontosil in the 1930s.[1] Its remarkable versatility, synthetic accessibility, and ability to engage in key hydrogen bonding interactions have cemented its role in the development of antibacterial, anti-inflammatory, anticancer, and cardiovascular drugs, among others.[1][2] This guide focuses on a specific, yet highly promising, chemical space: . By exploring the interplay between the methoxyphenyl ring, the flexible methanesulfonamide linker, and subsequent structural modifications, we aim to provide a comprehensive resource for researchers and scientists dedicated to the discovery of novel therapeutics. This document delves into the synthesis, structure-activity relationships, and biological evaluation of this compound class, offering field-proven insights and detailed protocols to accelerate research and development efforts.
The Core Scaffold: Physicochemical Profile and Structural Rationale
The this compound core provides a unique combination of structural features that make it an attractive starting point for library synthesis and lead optimization. The 3-methoxy substitution on the phenyl ring is not merely a placeholder; it fundamentally influences the molecule's electronic properties, conformation, and potential for intermolecular interactions.
Physicochemical Properties
Understanding the baseline properties of the parent structures is crucial for predicting the behavior of its derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |
| N-(3-methoxybenzyl)methanesulfonamide[3] | C₉H₁₃NO₃S | 215.27 | 359.1 ± 44.0 | 1.222 ± 0.06 |
| N-(4-amino-3-methoxyphenyl)methanesulfonamide[4] | C₈H₁₂N₂O₃S | 216.26 | - | - |
The Significance of the 3-Methoxy Group: A Computational Perspective
Quantum chemical calculations, such as those using Density Functional Theory (DFT), reveal the subtle yet profound impact of the 3-methoxy group.[5] Its presence introduces an asymmetric electronic distribution across the aromatic ring.
-
Molecular Electrostatic Potential (MEP): The oxygen atom of the methoxy group creates a region of negative electrostatic potential, making it a prime hydrogen bond acceptor. This feature is critical for orienting the molecule within a biological target's binding pocket.[5]
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are often distributed over the phenyl ring and the methoxy group. This indicates that these areas are the primary sites for electrophilic and nucleophilic interactions, respectively, guiding derivatization strategies to enhance binding affinity and reactivity.[5]
The inherent properties of the 3-methoxyphenyl moiety—its moderate lipophilicity, hydrogen bonding capability, and specific electronic profile—provide a robust foundation for designing derivatives with tailored pharmacological profiles.
Synthetic Strategies: From Core to Chemical Library
The synthetic tractability of sulfonamides is a major advantage for their use in drug discovery.[1] The most common and reliable method involves the reaction of a substituted aniline or benzylamine with a sulfonyl chloride in the presence of a base.
General Synthesis Workflow
The creation of a library of this compound derivatives typically follows a modular approach where either the amine or the sulfonyl chloride component is varied.
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(3-Methoxyphenyl)methanesulfonamide: A Technical Guide for the Research Scientist
Introduction: Unveiling a Scaffold of Potential
(3-Methoxyphenyl)methanesulfonamide is a simple yet intriguing organic molecule that holds potential as a building block in medicinal chemistry and drug discovery. Its structure combines the pharmacophoric features of a methoxy-substituted phenyl ring and a methanesulfonamide group. The 3-methoxy substitution on the phenyl ring can influence the molecule's electronic properties and its interactions with biological targets, potentially offering advantages in terms of selectivity and metabolic stability. The sulfonamide moiety is a well-established functional group in a wide array of therapeutic agents, known for its ability to form key hydrogen bonding interactions with protein targets.[1][2]
While direct, in-depth literature on this compound itself is not abundant, this technical guide aims to provide a comprehensive overview for researchers by synthesizing information from related compounds and established chemical principles. We will delve into its probable synthesis, predicted spectroscopic characteristics, potential biological activities, and detailed experimental protocols to facilitate its investigation. This document serves as a foundational resource for scientists interested in exploring the therapeutic promise of this and related molecules.
Molecular Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a methoxy group at the meta-position of a phenyl ring, which is in turn attached to the nitrogen atom of a methanesulfonamide group.
Predicted Physicochemical Properties:
| Property | Predicted Value | Source/Method |
| Molecular Formula | C8H11NO3S | - |
| Molecular Weight | 201.24 g/mol | - |
| XLogP3 | 1.1 | Prediction based on similar structures |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 3 | - |
| Rotatable Bond Count | 3 | - |
These predicted properties suggest that this compound possesses drug-like characteristics, with a good balance of hydrophilicity and lipophilicity.
Synthesis and Characterization: A Proposed Route
Based on established methods for the synthesis of sulfonamides, a likely and efficient route to this compound involves the reaction of 3-methoxyaniline with methanesulfonyl chloride.[3][4]
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxyaniline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 equivalents), to the solution. Cool the mixture to 0 °C in an ice bath.
-
Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Spectroscopic Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. The expected data, based on analogous compounds, are summarized below.[5][6][7]
¹H NMR Spectroscopy (Predicted Data in CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20-7.30 | t | 1H | Ar-H |
| ~6.70-6.90 | m | 3H | Ar-H |
| ~6.50 | br s | 1H | NH |
| ~3.80 | s | 3H | OCH₃ |
| ~3.00 | s | 3H | SO₂CH₃ |
¹³C NMR Spectroscopy (Predicted Data in CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~160 | Ar-C (C-OCH₃) |
| ~139 | Ar-C (C-N) |
| ~130 | Ar-CH |
| ~112 | Ar-CH |
| ~110 | Ar-CH |
| ~105 | Ar-CH |
| ~55 | OCH₃ |
| ~40 | SO₂CH₃ |
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~3250 | N-H stretch |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1600, 1490 | Aromatic C=C stretch |
| ~1340, 1160 | SO₂ asymmetric & symmetric stretch |
| ~1250 | C-O stretch |
Mass Spectrometry (MS):
| m/z | Assignment |
| 201 | [M]⁺ |
| 122 | [M - SO₂CH₃]⁺ |
| 94 | [M - SO₂CH₃ - CO]⁺ |
| 79 | [SO₂CH₃]⁺ |
Potential Biological Activities and Therapeutic Applications
The sulfonamide functional group is a cornerstone in drug design, present in a wide range of therapeutic agents including antibacterial, anticancer, anti-inflammatory, and antiviral drugs.[1][2] The this compound scaffold, therefore, presents a promising starting point for the development of novel therapeutics.
Anticancer Potential
Several studies have highlighted the anticancer properties of sulfonamide-containing molecules.[1][8][9] The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival. For instance, some sulfonamides act as inhibitors of carbonic anhydrases, which are overexpressed in many tumors. The 3-methoxyphenyl group has also been incorporated into compounds with demonstrated anticancer activity.[9]
Caption: Potential mechanism of anticancer action.
Other Potential Applications
-
Antimicrobial Activity: The methoxyphenyl moiety is found in natural compounds with antimicrobial properties.[10] This suggests that derivatives of this compound could be explored for their antibacterial or antifungal activities.
-
Anti-inflammatory Effects: Some sulfonamides are known to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[6]
-
Neurological Applications: The 3-methoxyphenyl group is present in compounds targeting the central nervous system.[11]
Experimental Workflow for Biological Evaluation
For researchers aiming to investigate the biological activities of this compound and its derivatives, a systematic approach is recommended.
Caption: Workflow for biological evaluation.
Conclusion and Future Directions
This compound represents a molecule of significant interest for medicinal chemists and drug discovery scientists. While direct research on this specific compound is limited, its structural components suggest a high potential for biological activity. This technical guide provides a solid foundation for its synthesis, characterization, and biological evaluation. Future research should focus on the synthesis of a library of derivatives with modifications to both the phenyl ring and the methanesulfonamide moiety to explore the structure-activity relationships and identify lead compounds for various therapeutic targets. The insights and protocols presented herein are intended to catalyze further investigation into this promising chemical scaffold.
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Safety and handling of (3-Methoxyphenyl)methanesulfonamide
An In-Depth Technical Guide to the Safe Handling and Use of (3-Methoxyphenyl)methanesulfonamide
This guide provides a comprehensive overview of the safety protocols, handling procedures, and essential chemical data for this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure safe and effective laboratory operations.
Section 1: Core Chemical and Toxicological Profile
A foundational understanding of a compound's intrinsic properties is the cornerstone of a robust safety protocol. This section details the physicochemical characteristics and known toxicological profile of this compound and closely related analogues.
Chemical Identity and Physicochemical Properties
This compound belongs to the sulfonamide class of compounds, which are noted for their diverse biological activities and frequent use as intermediates in pharmaceutical synthesis[1]. While specific experimental data for this exact compound is limited, the properties of closely related sulfonamides provide a reliable basis for handling and safety procedures.
| Property | Data | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 89782-90-1 | [2] |
| Molecular Formula | C₈H₁₁NO₃S | Inferred |
| Molecular Weight | 201.24 g/mol | Inferred |
| Appearance | Likely a solid at room temperature | [3] |
| Solubility | Expected to be soluble in organic solvents like DMSO and dichloromethane, with limited water solubility | [4] |
Hazard Identification and Toxicological Summary
While this specific compound has not been exhaustively investigated, data from structurally similar methanesulfonamides, such as N-(4-Amino-3-methoxyphenyl)methanesulfonamide, provide critical safety insights[3]. The primary hazards are associated with irritation upon direct contact.
| Hazard Type | GHS Classification & Statement | Key Findings & Recommendations |
| Skin Contact | H315: Causes skin irritation | Avoid direct contact. In case of exposure, immediately flush skin with running water for at least 15 minutes[5]. Remove contaminated clothing and wash before reuse[5]. |
| Eye Contact | H319: Causes serious eye irritation | Wear chemical safety goggles. If contact occurs, rinse cautiously with water for several minutes, removing contact lenses if possible[5][6]. Seek immediate medical attention[5]. |
| Inhalation | H335: May cause respiratory irritation | Handle in a well-ventilated area, preferably a chemical fume hood, to minimize dust generation and inhalation[5]. If inhaled, move to fresh air[5]. |
| Ingestion | H302: Harmful if swallowed (for some analogues) | Do not eat, drink, or smoke in the laboratory[5]. If swallowed, rinse mouth with water and consult a physician if feeling unwell[7]. |
Note: Hazard classifications are based on data for the closely related compound N-(4-Amino-3-methoxyphenyl)methanesulfonamide HCl[5][8].
Section 2: Comprehensive Risk Management
Effective safety management extends beyond hazard identification to a systematic process of risk assessment and control. This involves a workflow that integrates engineering controls, administrative procedures, and personal protective equipment.
Hazard Mitigation and Experimental Workflow
The decision-making process for safely handling this compound should follow a structured workflow. The causality behind this workflow is to ensure that risks are systematically identified and mitigated before any experimental work begins, creating a self-validating system of safety.
Caption: Workflow for Hazard Assessment and Control.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound, especially in its solid form, is a certified chemical fume hood. This is crucial for two reasons:
-
Containment: It prevents the inhalation of fine particulates that may become airborne during weighing and transfer operations[5].
-
Ventilation: It ensures that any potential vapors are safely exhausted, maintaining low airborne concentrations[5].
Facilities must also be equipped with easily accessible emergency eyewash stations and safety showers, which are critical for immediate decontamination in the event of accidental exposure[5][9].
Section 3: Protocols for Safe Handling and Storage
Adherence to standardized protocols is essential for minimizing exposure and ensuring experimental integrity. This section provides detailed, step-by-step guidance on handling, PPE selection, and storage.
Standard Operating Protocol for Handling
This protocol is designed to be a self-validating system; each step mitigates a specific, identified risk.
-
Preparation: Before handling, ensure the chemical fume hood is operational. Don all required PPE as outlined in Table 3.2. Prepare all necessary equipment (spatulas, weigh boats, glassware) within the fume hood to minimize movement of the compound in open air.
-
Weighing and Transfer: Conduct all weighing and transfer procedures on a stable surface inside the fume hood. Use anti-static weigh boats if available. Minimize dust generation by handling the material gently and avoiding rapid movements.
-
Post-Handling: After use, securely close the container lid. Clean any residual powder from the spatula and work surface using a damp cloth (if compatible) or a suitable solvent, treating the cleaning materials as hazardous waste.
-
Decontamination: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn[5].
Personal Protective Equipment (PPE) Selection
The selection of PPE is dictated by the specific task and the associated risk of exposure[10][11]. The United States Department of Labor defines PPE as equipment worn to minimize exposure to hazards that cause serious workplace injuries and illnesses[12].
| Task | Required PPE | Rationale |
| Storage & Inspection | Lab Coat, Safety Glasses | Minimum protection against incidental contact during container handling[13]. |
| Weighing & Transfer (Solid) | Lab Coat, Nitrile Gloves, Chemical Goggles | Protects against skin/eye contact from dust and minor spills. Goggles provide superior protection over safety glasses against airborne particulates[5][9][10]. |
| Working with Solutions | Lab Coat, Nitrile Gloves, Chemical Goggles | Protects against splashes. A face shield may be appropriate for larger volumes or splash-prone operations[10]. |
| Large-Scale Operations | Chemical-resistant Apron or Suit, Double Gloving, Goggles & Face Shield, Respiratory Protection (if dust is significant) | Provides enhanced protection for skin and respiratory system when exposure potential is higher[13][14]. |
Storage and Incompatibility
Proper storage is critical for maintaining the chemical's integrity and preventing hazardous reactions.
-
Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area[5][7]. The storage area should be separate from incompatible substances.
-
Incompatibilities: Avoid strong oxidizing agents, which could potentially lead to vigorous reactions. While specific incompatibility data is not available, this is a standard precaution for many organic compounds.
Section 4: Emergency Response Protocols
Preparedness is key to mitigating the impact of an accidental release or exposure. All laboratory personnel must be familiar with these procedures.
Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your institution's emergency response team[15].
-
Contain: For small, manageable spills, prevent further spread. Avoid generating dust.
-
Clean-Up: Gently cover the spill with an inert absorbent material. Carefully sweep or vacuum the material into a suitable, labeled hazardous waste container[5].
-
Decontaminate: Clean the spill area thoroughly. Dispose of all cleaning materials and contaminated PPE as hazardous waste[15].
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury following exposure[16].
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist[5][7]. |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes[5][7]. Seek medical attention if irritation occurs or persists[5]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[5][7]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[7]. |
Firefighting Measures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), water spray, or alcohol-resistant foam[7].
-
Hazards: Combustion may produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and sulphur oxides. Firefighters should wear self-contained breathing apparatus (SCBA)[7].
Section 5: Synthesis and Disposal Considerations
Understanding the lifecycle of the compound, from its creation to its disposal, is integral to a comprehensive safety plan.
Synthesis Overview
Sulfonamides like this compound are often synthesized via the reaction of a substituted aniline with a sulfonyl chloride in the presence of a base[1][17]. This reaction is typically performed in an organic solvent. The workflow highlights the key stages where safe handling is paramount.
Generalized Synthetic Workflow
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(3-Methoxyphenyl)methanesulfonamide physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of (3-Methoxyphenyl)methanesulfonamide
Abstract
This compound is a sulfonamide derivative of significant interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its synthesis, purification, formulation, and application. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailing both theoretical principles and field-proven experimental protocols for their determination. It is designed to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to anticipate the compound's behavior and optimize its use in various scientific contexts.
Chemical Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to confirm its identity and structure. This compound belongs to the sulfonamide class, characterized by a sulfonyl group connected to an amine. The methoxy group on the phenyl ring significantly influences its electronic properties and spatial configuration.
-
Chemical Name: this compound
-
CAS Number: 89782-90-1[1]
-
Molecular Formula: C₈H₁₁NO₃S
-
Molecular Weight: 201.24 g/mol
Structure:
Caption: 2D Structure of this compound.
Core Physicochemical Properties
The physical state, solubility, and partitioning behavior of a compound are dictated by its fundamental physicochemical properties. These parameters are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in drug development and for designing appropriate purification and handling procedures.
Melting Point
The melting point is a crucial indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to lower and broaden the melting range.[2][3] While the specific melting point for this compound is not widely published, related compounds such as methanesulfonamide (85-89 °C) and N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives (85-183 °C) provide an expected range.[4]
Table 1: Key Physicochemical Data
| Property | Predicted/Expected Value | Significance |
| Melting Point | 85 - 185 °C (estimated range) | Purity assessment, solid-state stability |
| Boiling Point | >350 °C (Predicted)[5] | Thermal stability, distillation feasibility |
| pKa | 10.5 (Predicted, acidic proton on N)[5] | Ionization state at physiological pH, solubility |
| LogP | ~1.0 - 1.5 (Predicted) | Lipophilicity, membrane permeability |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., Methanol, Acetone) | Formulation, bioavailability, purification solvent selection |
Experimental Protocol: Melting Point Determination via Digital Apparatus (e.g., Mel-Temp)
The rationale for using a digital apparatus over a traditional Thiele tube is the enhanced safety (no hot oil bath) and superior control over the heating rate, which is critical for obtaining an accurate melting range.[3]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A mortar and pestle can be used if necessary.
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm height) is sufficient.[3]
-
Packing: Tap the sealed end of the capillary on a hard surface or drop it down a long glass tube to tightly pack the sample at the bottom. This ensures uniform heat transfer.
-
Initial Rapid Determination: Place the capillary in the apparatus. Set a rapid heating ramp (e.g., 10-20 °C/min) to find an approximate melting range.[2][6] This saves time and identifies the temperature window of interest.
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh capillary, heat at a slow ramp rate (1-2 °C/min) through the expected range.[3]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.
Caption: Workflow for Melting Point Determination.
Solubility
Solubility is a cornerstone property, influencing everything from reaction conditions to bioavailability. The "like dissolves like" principle is the guiding tenet: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[7] this compound possesses both polar (sulfonamide) and moderately non-polar (methoxyphenyl) moieties, suggesting solubility in a range of polar organic solvents and limited solubility in water.
Experimental Protocol: Qualitative Solubility Testing
This protocol systematically classifies the compound's solubility, providing insights into its acidic/basic character.[8][9]
-
Initial Test (Water): To ~25 mg of the compound in a test tube, add 0.75 mL of deionized water in portions, shaking vigorously after each addition. Observe if the compound dissolves.
-
Polarity Check (Ether): If water-soluble, test its solubility in a non-polar solvent like diethyl ether to assess its overall polarity.[8]
-
Acid/Base Characterization (if water-insoluble):
-
Test with 5% HCl: Add 0.75 mL of 5% HCl. Solubility indicates the presence of a basic functional group (e.g., an amine). For this compound, no basic group is present, so it is expected to be insoluble.
-
Test with 5% NaOH: Add 0.75 mL of 5% NaOH. Solubility indicates an acidic proton. The sulfonamide proton is weakly acidic and should allow the compound to dissolve in a strong base.
-
Test with 5% NaHCO₃: Add 0.75 mL of 5% NaHCO₃. This is a weaker base. Solubility indicates a strongly acidic functional group (like a carboxylic acid). This compound is not expected to dissolve, confirming it is a weak acid.[9]
-
-
Inert Compounds: If the compound is insoluble in all the above, it is likely a neutral, non-polar compound.
Spectroscopic Profile
Spectroscopy provides a "fingerprint" of a molecule, allowing for structural confirmation and functional group identification.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups within a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide and methoxyphenyl groups.[10]
Table 2: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |
| N-H (Sulfonamide) | Stretching | 3350 - 3140 | [10][11] |
| C-H (Aromatic) | Stretching | 3100 - 3000 | |
| C-H (Aliphatic, CH₃) | Stretching | 2950 - 2850 | |
| S=O (Sulfonamide) | Asymmetric Stretching | 1345 - 1310 | [10][11] |
| S=O (Sulfonamide) | Symmetric Stretching | 1185 - 1145 | [10][11][12] |
| C-O-C (Methoxy) | Asymmetric Stretching | 1285 - 1250 | [10] |
| C-O-C (Methoxy) | Symmetric Stretching | 1055 - 1020 | [10] |
| S-N (Sulfonamide) | Stretching | 925 - 895 | [10][11] |
Experimental Protocol: KBr Pellet Method
The KBr pellet method is a common technique for analyzing solid samples.
-
Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr in an agate mortar until a fine, homogeneous powder is formed.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methoxy protons, the sulfonamide proton, and the methyl protons of the methane group. The aromatic protons will appear as complex multiplets, with chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing sulfonamide group.
-
¹³C NMR: The carbon NMR will show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the methyl carbon.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)
| Proton/Carbon | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |
| Aromatic C-H | 6.8 - 7.5 | 110 - 160 | Multiplets |
| -O-CH ₃ | ~3.8 | ~55 | Singlet |
| -NH - | 5.0 - 8.0 (variable) | - | Broad Singlet |
| -S-CH ₃ | ~3.0 | ~40 | Singlet |
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[13][14] A reverse-phase HPLC (RP-HPLC) method is typically suitable for sulfonamides.
Experimental Protocol: General RP-HPLC Method for Purity Analysis
This protocol provides a starting point for method development. The choice of a C18 column is based on its versatility for separating moderately polar compounds. The mobile phase gradient allows for the elution of both the main compound and potential impurities with different polarities.
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute further with the mobile phase to a working concentration of ~0.1 mg/mL.[13]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Gradient Program: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.[13]
Conclusion
The physicochemical properties of this compound define its behavior in chemical and biological systems. Its moderate polarity, weak acidity, and characteristic spectroscopic fingerprint are key identifiers. The experimental protocols outlined in this guide provide a robust framework for researchers to verify these properties, assess purity, and confidently utilize this compound in their work. A thorough characterization using these methods is a non-negotiable step in ensuring the reliability and reproducibility of any research or development endeavor involving this molecule.
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Solubility of (3-Methoxyphenyl)methanesulfonamide in common lab solvents
An In-Depth Technical Guide to the Solubility of (3-Methoxyphenyl)methanesulfonamide
Introduction: The Critical Role of Solubility in Scientific Research
In the realms of drug discovery, chemical synthesis, and materials science, the solubility of a compound is a foundational physicochemical property that dictates its utility and applicability.[1][2] Poor solubility can impede biological assays, complicate formulation development for in vivo studies, and ultimately lead to the failure of promising drug candidates.[1][3] This guide provides a comprehensive technical overview of the solubility of this compound, a compound of interest due to its structural motifs—a sulfonamide group and a methoxyphenyl moiety—which are prevalent in many pharmacologically active agents.[4][5]
While extensive public data on the solubility of this compound is limited, this document serves as a first-principles guide for researchers. It outlines the theoretical considerations that govern its solubility, provides detailed, field-proven protocols for its experimental determination, and offers a framework for interpreting the resulting data. As such, this guide empowers scientists to generate reliable and reproducible solubility profiles, a critical step in advancing their research and development programs.
Physicochemical Profile of this compound
Understanding the intrinsic properties of a molecule is the first step in predicting its solubility behavior. This compound possesses a molecular structure that suggests a balance of polar and non-polar characteristics. The sulfonamide group (-SO₂NH₂) offers hydrogen bond donor and acceptor capabilities, while the methoxyphenyl group contributes to its lipophilicity and potential for π-stacking interactions.
Given the scarcity of experimentally-derived data, the following table summarizes key physicochemical properties predicted through computational models. These values provide a baseline for designing solubility experiments and interpreting results.
| Property | Predicted Value | Significance for Solubility |
| Molecular Formula | C₈H₁₁NO₃S | Provides the basis for molecular weight calculation. |
| Molecular Weight | 217.24 g/mol | Influences the mass-to-volume relationship in solution. |
| XlogP3 | 1.1 | Indicates moderate lipophilicity, suggesting some solubility in both polar and non-polar environments. |
| Hydrogen Bond Donors | 1 (from the sulfonamide -NH) | Can interact with protic solvents and hydrogen bond acceptors. |
| Hydrogen Bond Acceptors | 3 (from the sulfonyl and methoxy oxygens) | Can interact with protic solvents and hydrogen bond donors. |
Note: Predicted values are computationally derived and should be confirmed by experimental data.
Theoretical Framework: Solvent Properties and Intermolecular Forces
The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's ability to dissolve in a solvent is governed by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions. Solvent polarity, which is a measure of its charge distribution, is the primary determinant of these interactions.[6][7]
Common laboratory solvents can be broadly categorized based on their polarity and their ability to participate in hydrogen bonding.[8][9][10]
| Solvent Class | Example Solvents | Dielectric Constant (ε) | Key Characteristics & Expected Interaction with this compound |
| Non-Polar | Hexane, Toluene, Diethyl Ether | < 5 | Dominated by van der Waals forces. Low solubility is expected due to the polar sulfonamide group. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | > 5 | Possess dipole moments but lack O-H or N-H bonds. Good solubility is anticipated as these solvents can accept hydrogen bonds from the sulfonamide -NH and engage in dipole-dipole interactions. |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | > 15 | Possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Moderate to good solubility is expected, driven by hydrogen bonding with the sulfonamide and methoxy groups. |
The interplay between the compound's properties and the solvent's characteristics dictates the extent of dissolution. The following diagram illustrates these critical relationships.
Experimental Protocols for Solubility Determination
Reliable solubility data is generated through rigorous experimental work. The choice of method depends on the stage of research, with high-throughput kinetic assays favored in early discovery and the more definitive thermodynamic methods used for lead optimization and formulation.[3]
Protocol 1: Thermodynamic Equilibrium Solubility (Saturation Shake-Flask Method)
The Saturation Shake-Flask (SSF) method is the gold standard for determining the true equilibrium solubility of a compound.[11][12] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[13]
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution reaches its maximum saturation point.
-
Prolonged Equilibration (24-72h): Guarantees that the system reaches thermodynamic equilibrium, accounting for slow dissolution kinetics of stable crystal forms.[14]
-
Constant Temperature: Solubility is temperature-dependent; a stable temperature is crucial for reproducibility.
-
Phase Separation (Filtration/Centrifugation): Critically important to remove all undissolved solid particles before analysis, as their presence would artificially inflate the measured solubility.
-
Validated Analytical Method (HPLC): Provides accurate and specific quantification of the dissolved compound, separating it from any potential impurities or degradants.[15]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is essential.
-
Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the desired laboratory solvent into the vial.
-
Equilibration: Seal the vial and place it in a thermostatic shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for 24 to 72 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all particulate matter.
-
Sample Dilution: Immediately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation and to bring the concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Determine the concentration by comparing its peak area against a standard curve prepared from known concentrations of this compound.
-
Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
Protocol 2: Kinetic Solubility for High-Throughput Screening
Kinetic solubility assays are rapid methods used to estimate solubility in early drug discovery.[16][17] They measure the concentration at which a compound, added from a concentrated DMSO stock solution, begins to precipitate in an aqueous or organic medium.[18][19] This method is faster but may overestimate solubility as it can lead to supersaturated solutions.[3]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Plate Setup: In a 96-well microplate, add the desired solvent to each well.
-
Compound Addition: Add a small, precise volume of the DMSO stock solution to the solvent in the wells. The mixture is then serially diluted across the plate.
-
Incubation: Shake the plate at room temperature for a short period (e.g., 1-2 hours).
-
Precipitate Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).[3]
-
Data Analysis: The kinetic solubility is defined as the concentration in the highest concentration well that does not show a significant increase in turbidity compared to a solvent-only blank.
The following diagram illustrates the robust workflow for determining thermodynamic solubility, which provides the most reliable data for critical decision-making.
Data Summary and Interpretation
The data generated from the protocols above should be meticulously recorded to allow for clear comparison and interpretation. The following table provides a recommended structure for summarizing your experimental findings.
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| Water | Polar Protic | 25 | [Experimental Value] | [Calculated Value] | SSF |
| Methanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] | SSF |
| Ethanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] | SSF |
| Acetonitrile | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] | SSF |
| Acetone | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] | SSF |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] | SSF |
| Dichloromethane (DCM) | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] | SSF |
| Toluene | Non-Polar | 25 | [Experimental Value] | [Calculated Value] | SSF |
| Hexane | Non-Polar | 25 | [Experimental Value] | [Calculated Value] | SSF |
Interpreting the Results: By populating this table, researchers can discern clear trends. It is expected that this compound will exhibit its highest solubility in polar aprotic solvents like DMSO and acetone, where strong dipole-dipole interactions and hydrogen bond acceptance can occur without the energetic penalty of disrupting a strong solvent-solvent hydrogen bonding network. Moderate solubility is predicted in polar protic solvents like ethanol and methanol. As a sulfonamide, its solubility in aqueous solutions will likely be pH-dependent, increasing significantly in alkaline conditions where the sulfonamide proton can be removed to form a more soluble salt.[20] Very low solubility is expected in non-polar solvents such as hexane.
Conclusion
This technical guide provides a robust framework for understanding and experimentally determining the solubility of this compound in common laboratory solvents. While publicly available data is scarce, the principles of intermolecular forces and the detailed, validated protocols herein equip researchers with the necessary tools to generate high-quality, reliable solubility profiles. This data is not merely a set of numbers; it is actionable intelligence that informs solvent selection for synthesis and purification, guides the design of formulations for biological testing, and is a critical component of any comprehensive compound characterization package.[2][21] By following the methodologies outlined, scientists can confidently assess the solubility of this compound and make informed decisions to accelerate their research and development objectives.
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Predicting the Biological Landscape of (3-Methoxyphenyl)methanesulfonamide: A Technical Guide to Target Identification and Validation
Introduction: Unveiling the Potential of a Novel Scaffold
In the vast chemical space of drug discovery, the sulfonamide functional group represents a "privileged structure," forming the backbone of numerous therapeutic agents ranging from antibacterials to diuretics and anticancer drugs.[1][2][3] Its enduring utility is attributed to its stability, favorable physicochemical properties, and its capacity to form critical hydrogen bonds with biological targets, often coordinating with metal ions in enzyme active sites.[4] The (3-Methoxyphenyl)methanesulfonamide scaffold combines this potent pharmacophore with a methoxy-substituted phenyl ring, a common feature in many bioactive compounds that can influence binding affinity and metabolic stability.
Despite the pedigree of its constituent parts, this compound remains a molecule of unrealized potential, with a notable absence of published data on its specific biological targets. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals. It eschews a review of known activities for a forward-looking, methodological framework. Herein, we delineate a rigorous, multi-pronged strategy, beginning with robust computational prediction and culminating in definitive experimental validation, to systematically uncover and confirm the biological targets of this compound. This document is designed not as a static report, but as a dynamic, field-proven workflow for transforming a promising chemical entity into a validated lead compound.
Part 1: In Silico Target Prediction – A Sieve for Biological Space
The foundational principle of modern target identification is to leverage computational tools to narrow the immense landscape of the human proteome to a manageable list of high-probability targets. This in silico phase is a critical exercise in efficiency, saving invaluable time and resources. Our approach is built on a triad of computational strategies: ligand-based similarity, pharmacophore modeling, and target-based reverse docking.
Ligand-Based Target Prediction: Guilt by Association
The axiom that structurally similar molecules often exhibit similar biological activities is a cornerstone of medicinal chemistry. By identifying known bioactive compounds that are structurally analogous to this compound, we can infer a list of putative targets.
-
Query Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound: COC1=CC(=CC=C1)CS(=O)(=O)N.
-
Database Selection: Utilize large-scale, publicly accessible chemical databases such as PubChem and ChEMBL, which link chemical structures to bioactivity data.[5][6][7]
-
PubChem Similarity Search:
-
Navigate to the PubChem Chemical Structure Search page.[8][9]
-
Input the SMILES string into the search interface.
-
Select the "Similarity" search type. This employs the PubChem fingerprint algorithm to compare the query against the database.[10]
-
Set a Tanimoto similarity threshold (e.g., >0.85) to identify closely related analogs.
-
-
ChEMBL Similarity Search:
-
Data Analysis and Target Prioritization:
-
Compile a list of structurally similar compounds retrieved from both databases.
-
Filter the results to focus on compounds with high-quality, quantitative bioactivity data (e.g., IC₅₀, Kᵢ, Kᴅ).
-
Group the identified targets by protein family (e.g., kinases, GPCRs, enzymes).
-
Prioritize targets that appear frequently or are modulated by multiple structural analogs. Given the sulfonamide core, special attention should be paid to any identified carbonic anhydrases.[13][14][15]
-
Web-Based Multi-Method Target Prediction
To broaden the scope of prediction, we will employ integrated web servers that combine multiple algorithms, including 2D and 3D similarity measures, to predict targets.
-
Access the Server: Navigate to the SwissTargetPrediction web server, a tool designed for predicting the targets of bioactive small molecules.[16][17][18][19][20]
-
Input Molecule: Paste the SMILES string for this compound into the query box.
-
Select Organism: Choose "Homo sapiens" as the target organism.
-
Execute Prediction: Run the prediction algorithm.
-
Interpret Results: The server will return a list of predicted targets, ranked by probability. The results are often visualized as a pie chart categorized by protein class. Analyze this list in conjunction with the results from the direct similarity search to identify converging hypotheses.
Reverse Docking: Interrogating Structure with the Ligand
While ligand-based methods predict targets based on similarity to known drugs, reverse docking takes the opposite approach. It computationally "docks" our molecule of interest against a library of 3D protein structures to calculate potential binding affinities and identify the most likely protein partners.[21][22]
-
Prepare Ligand Structure: Convert the SMILES string of this compound into a 3D structure file (e.g., .mol2 or .sdf format) using a molecular modeling program like Avogadro or an online converter.
-
Access the Server: Navigate to a public reverse docking server such as ReverseDock, which utilizes AutoDock Vina for its calculations.[21][23][24][25]
-
Upload Ligand: Upload the prepared 3D ligand file.
-
Select Target Library: Choose a relevant library of protein structures. ReverseDock allows users to upload a custom list of PDB files or UniProt IDs. For a broad screen, a library representing diverse protein families, particularly those implicated for sulfonamides (e.g., all human carbonic anhydrases, kinases, etc.), should be used.
-
Run Docking Simulation: Initiate the blind docking process. The server will systematically dock the ligand to each protein in the library.
-
Analyze Docking Scores: The server will return a ranked list of protein targets based on predicted binding energy (e.g., kcal/mol). Lower binding energies suggest more favorable interactions.
-
Visualize Poses: Critically examine the predicted binding poses for the top-ranked targets. A plausible interaction should involve key pharmacophoric features, such as the sulfonamide group forming hydrogen bonds or coordinating with a metal ion in an active site.
Part 2: Experimental Validation – From Prediction to Proof
Computational predictions, no matter how robust, remain hypotheses until they are confirmed through rigorous experimentation. The validation phase is a tiered process designed to efficiently test the prioritized targets from the in silico screen. The goal is to first confirm a biochemical interaction, then characterize the physical binding, and finally, demonstrate a relevant cellular effect.
Primary Validation: Biochemical Assays
The first step is to test whether this compound can modulate the biological activity of the top-predicted targets in a simplified, purified system. If, as is likely, carbonic anhydrases (CAs) are predicted as a top target class, an enzyme inhibition assay is the logical starting point.
This protocol is adapted for a generic, commercially available human carbonic anhydrase isoform (e.g., hCA II).
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for CA activity, such as 10 mM Tris-HCl, pH 7.4.
-
Enzyme Stock: Reconstitute purified, lyophilized hCA II in assay buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C.
-
Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (pNPA) in acetonitrile.
-
Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Positive Control: Use a known CA inhibitor like Acetazolamide.[26]
-
-
Assay Procedure (96-well plate format):
-
To each well, add 160 µL of assay buffer.
-
Add 10 µL of the compound dilution or control (DMSO for negative control, Acetazolamide for positive).
-
Add 10 µL of a working dilution of hCA II enzyme. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the pNPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes. The product, p-nitrophenol, is yellow.
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percent inhibition [(1 - Vinhibited/Vuninhibited) * 100] against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve (e.g., using GraphPad Prism) to determine the IC₅₀ value.
-
Secondary Validation: Biophysical Binding Assays
A biochemical assay confirms functional modulation but does not definitively prove direct binding. Surface Plasmon Resonance (SPR) is the gold standard for label-free, real-time analysis of molecular interactions, providing kinetic data (kₐ, kₔ) and the dissociation constant (Kᴅ), a direct measure of binding affinity.[27][28][29][30]
-
System Preparation:
-
Use an SPR instrument (e.g., Biacore, Autolab).
-
Equilibrate the system with a suitable running buffer (e.g., HBS-EP+), ensuring it is degassed and filtered.
-
-
Ligand Immobilization:
-
The purified target protein (the "ligand" in SPR terminology) will be immobilized on a sensor chip (e.g., a CM5 chip).
-
Activate the carboxymethylated dextran surface of the chip with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[31]
-
Inject the purified target protein (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve covalent immobilization via amine coupling. Aim for an immobilization level that will yield a suitable response (e.g., ~2000-5000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
A reference flow cell should be prepared in parallel (activation and deactivation only) to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Binding Analysis:
-
Prepare a serial dilution of this compound (the "analyte") in running buffer. A typical concentration range might be 0.1 µM to 50 µM. Include a buffer-only (zero concentration) injection for double referencing.
-
Inject the analyte dilutions over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).[27]
-
Monitor the binding in real-time (the "association" phase), followed by a buffer-only flow to monitor the "dissociation" phase.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This analysis will yield the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).
-
| Parameter | Description | Significance |
| IC₅₀ | Concentration of inhibitor required to reduce enzyme activity by 50%. | Measures functional potency in a biochemical assay. |
| kₐ (on-rate) | Association rate constant (M⁻¹s⁻¹). | Speed at which the compound binds to the target. |
| kₔ (off-rate) | Dissociation rate constant (s⁻¹). | Speed at which the compound dissociates from the target. |
| Kᴅ (Koff/Kon) | Equilibrium dissociation constant (M). | A direct measure of binding affinity. Lower Kᴅ = higher affinity. |
Tertiary Validation: Cell-Based Assays
The final step is to determine if the compound's interaction with its purified target translates into a measurable effect in a living cellular system. The choice of assay is entirely dependent on the validated target's function. If the target is implicated in cell proliferation (e.g., certain CA isoforms like CA IX, or a predicted kinase), a cell viability assay is appropriate.
-
Cell Culture:
-
Select a human cell line that expresses the validated target protein at significant levels.
-
Culture the cells in appropriate media and conditions (e.g., 37°C, 5% CO₂).
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[32]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubate the plates for a relevant duration (e.g., 48 or 72 hours).
-
-
MTT Assay Execution:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[33]
-
Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.[34] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[32]
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at ~570 nm using a microplate reader.[33][35]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion: Synthesizing a Mechanism of Action
The successful execution of this comprehensive workflow—from broad, multi-modal computational screening to a tiered experimental validation cascade—provides the necessary evidence to confidently assign one or more biological targets to this compound. The convergence of data—a high-probability prediction from in silico analysis, a sub-micromolar IC₅₀ in a biochemical assay, a strong Kᴅ from SPR, and a corresponding GI₅₀ in a relevant cell line—builds a robust, self-validating case for a specific mechanism of action. This structured approach not only illuminates the biological activity of a previously uncharacterized molecule but also provides a clear, data-driven rationale for its advancement into lead optimization and further preclinical development.
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Homologs and analogs of (3-Methoxyphenyl)methanesulfonamide
An In-depth Technical Guide to the Homologs and Analogs of (3-Methoxyphenyl)methanesulfonamide
Authored by a Senior Application Scientist
Abstract
The methanesulfonamide moiety is a cornerstone in modern medicinal chemistry, valued for its stability and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[1] This technical guide provides an in-depth exploration of this compound, a scaffold with significant potential for drug discovery. We will dissect the structural landscape of its homologs and analogs, offering detailed synthetic protocols, and a forward-looking analysis of their structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity for the creation of novel therapeutic agents.
Introduction: The Significance of the Methanesulfonamide Scaffold
The sulfonamide functional group (R-SO₂NR'R'') has a storied history in pharmacology, from the discovery of antibacterial sulfa drugs to a wide array of modern therapeutics.[2][3] The methanesulfonamide variant, specifically, offers a unique combination of physicochemical properties. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a highly valuable pharmacophore in drug design.[1]
Derivatives of methanesulfonamide are integral to a multitude of approved drugs targeting a diverse range of conditions, including cancer, inflammation, and hypertension.[1][4] They are found in kinase inhibitors like Pazopanib, selective COX-2 inhibitors such as Celecoxib, and even covalent inhibitors like Sotorasib, highlighting their versatility.[1] The core subject of this guide, this compound, combines this privileged sulfonamide group with a methoxy-substituted aromatic ring—a common feature in bioactive molecules that can influence receptor binding and metabolic pathways.[5] This guide will systematically explore the chemical space around this core structure.
Synthetic Strategies and Protocols
The synthesis of this compound and its derivatives is readily achievable through established organic chemistry reactions. The primary approach involves the reaction of a suitable amine with methanesulfonyl chloride.
General Synthesis of Arylmethanesulfonamides
The fundamental reaction for creating the target scaffold is the sulfonylation of an amine. This process is efficient and widely applicable.
Workflow for General Arylmethanesulfonamide Synthesis
Caption: General workflow for the synthesis of arylmethanesulfonamides.
Detailed Experimental Protocol: Synthesis of this compound
This protocol details the synthesis from commercially available starting materials.
Materials:
-
3-Methoxybenzylamine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-methoxybenzylamine (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Addition of Base: Add triethylamine (1.2 equivalents) to the stirred solution.
-
Sulfonylation: Add methanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0°C during the addition to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.[1]
-
Self-Validation: The identity and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The successful formation of the sulfonamide bond is typically confirmed by the appearance of a characteristic singlet for the methyl group on the sulfur and a triplet (or broad singlet) for the NH proton in the ¹H NMR spectrum.
Homologs of this compound
Homologs are compounds that differ by a repeating structural unit, typically a methylene (-CH₂) group. Investigating homologs provides insight into the optimal spatial relationship between the aromatic ring and the sulfonamide pharmacophore.
| Compound Name | Structure Variation | Hypothesized Impact on Bioactivity |
| (3-Methoxyphenyl)sulfonamide | Direct attachment (no methylene linker) | May alter the vector and flexibility, potentially favoring targets that accommodate a more rigid conformation. |
| This compound | -CH₂- linker (Parent Compound) | Provides a balance of flexibility and conformational constraint, a common feature in many bioactive molecules. |
| 2-(3-Methoxyphenyl)ethanesulfonamide | -CH₂-CH₂- linker | Increased flexibility could allow for binding to larger or more dynamic pockets, but may also introduce an entropic penalty upon binding. |
| 3-(3-Methoxyphenyl)propanesulfonamide | -CH₂-CH₂-CH₂- linker | Further increased flexibility and lipophilicity. May improve membrane permeability but could also lead to non-specific binding. |
The synthesis of these homologs would follow similar principles, starting with the corresponding homologous amine (e.g., 2-(3-methoxyphenyl)ethan-1-amine).
Analogs of this compound
Analogs are structurally similar compounds with modifications to the core scaffold. Their systematic synthesis and evaluation are fundamental to establishing a robust Structure-Activity Relationship (SAR).
Aromatic Ring Modifications
The substitution pattern on the phenyl ring critically influences electronic properties, lipophilicity, and steric interactions with the target protein.[6]
| Position of Methoxy Group | Rationale for Investigation |
| Meta (Position 3) | Parent compound. Provides a specific electronic and steric profile. |
| Ortho (Position 2) | The methoxy group may act as an intramolecular hydrogen bond acceptor or cause steric hindrance that forces a specific torsion angle of the side chain, potentially locking in an active conformation. |
| Para (Position 4) | Places the methoxy group directly opposite the side chain, which can significantly alter interactions with receptor pockets. Para-substituted sulfonamides are common in many drug classes, including carbonic anhydrase inhibitors.[7] |
Aromatic Substituent Modifications
Replacing the methoxy group with other functionalities allows for fine-tuning of physicochemical properties.
| Substituent at Position 3 | Property Change | Rationale for Investigation |
| -OH (Phenol) | Hydrogen bond donor/acceptor | Can form additional hydrogen bonds with the target, potentially increasing binding affinity. Also serves as a potential site for metabolic glucuronidation. |
| -Cl, -F (Halogens) | Electron-withdrawing, increases lipophilicity | Halogen bonding is an increasingly recognized interaction in drug design. Modulates the pKa of the sulfonamide NH and can improve membrane permeability. |
| -CF₃ (Trifluoromethyl) | Strongly electron-withdrawing, lipophilic | Often enhances metabolic stability and binding affinity. Can act as a bioisostere for other groups. |
| -NH₂ (Amine) | Basic, hydrogen bond donor | Introduces a basic center which can be protonated at physiological pH, forming salt-bridge interactions. Free aromatic amines are a key feature of antibacterial sulfonamides.[4] |
Sulfonamide Group Modifications
Alterations to the sulfonamide nitrogen can modulate its pKa and hydrogen bonding capabilities.
| Modification | Rationale |
| N-Methylation | Removes the hydrogen bond donor capability of the NH group but increases lipophilicity. This is a critical test to determine if the NH proton is essential for biological activity. |
| N-Alkylation (Ethyl, etc.) | Further increases steric bulk and lipophilicity. Can be used to probe the size of the binding pocket around the sulfonamide moiety. |
| N-arylation | Significantly increases the size and complexity of the molecule, potentially leading to new interactions with the target. |
| Bioisosteric Replacement | The methanesulfonamide group can serve as a bioisostere for carboxylic acids or phenols, potentially improving pharmacokinetic properties like cell permeability and metabolic stability while maintaining key binding interactions.[1] |
Hypothesized Biological Activity and SAR
While specific biological data for this compound is not widely published, we can extrapolate potential activities and SAR based on the extensive literature on related sulfonamides.[4][8][9][10][11]
Potential Therapeutic Targets:
-
Kinase Inhibition: The sulfonamide moiety is a well-established hinge-binding element in many kinase inhibitors.[1]
-
Carbonic Anhydrase (CA) Inhibition: Aromatic sulfonamides are classic inhibitors of CAs, with applications as diuretics and anti-glaucoma agents.[4][7]
-
Anticancer/Antiproliferative: Many novel sulfonamide derivatives show potent activity against various cancer cell lines.[6][8][11]
-
Antimicrobial: While typically requiring a free para-amino group, the broader sulfonamide class has a rich history as antibacterial agents.[2]
Structure-Activity Relationship (SAR) Framework
Caption: Key structural modification points for SAR studies.
Key SAR Hypotheses:
-
Essentiality of the Sulfonamide NH: N-alkylation will likely lead to a significant drop in activity for targets where the NH acts as a critical hydrogen bond donor (e.g., kinase hinges, carbonic anhydrase active site).
-
Impact of Methoxy Position: The position of the methoxy group will be critical. A para-methoxy group may enhance activity against targets like carbonic anhydrase, while an ortho-methoxy group could enforce a bioactive conformation through steric influence.[7]
-
Linker Length Optimization: The optimal linker length will be target-dependent. A single methylene group often provides an ideal balance, but longer or shorter linkers may be required to achieve the correct vector for optimal binding.
-
Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -CF₃) on the aromatic ring will lower the pKa of the sulfonamide NH, potentially increasing binding affinity to targets that interact with the sulfonamide anion.
Conclusion and Future Directions
This compound represents a versatile and synthetically accessible scaffold for drug discovery. This guide has outlined the foundational knowledge required to explore its chemical neighborhood through the systematic design and synthesis of its homologs and analogs.
Future research should focus on synthesizing the proposed analogs and screening them against a diverse panel of biological targets, particularly kinases, carbonic anhydrases, and cancer cell lines. The resulting data will enable the construction of a quantitative structure-activity relationship (QSAR) model, guiding the next generation of drug candidates. By combining rational design with robust synthetic execution, the full therapeutic potential of this promising chemical class can be unlocked.
References
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Vedani, A., & Meyer, E. F., Jr. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. Retrieved from [Link]
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Stein, P. D., et al. (1995). Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. Journal of Medicinal Chemistry, 38(8), 1344-1354. Retrieved from [Link]
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Fruasaha, C. S., et al. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2020(3), M1149. Retrieved from [Link]
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de Oliveira, D. R., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 11(4), 481-491. Retrieved from [Link]
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PubChem. (n.d.). (3-{[6-(2-Methoxyphenyl)pyrimidin-4-yl]amino}phenyl)methanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of tris-(4-methoxyphenyl)sulfonium methane sulfonate. Retrieved from [Link]
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Al-Ghanim, A. M. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews, 5(11). Retrieved from [Link]
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PEXACY International Journal of Pharmaceutical Science. (2023). Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. Retrieved from [Link]
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MDPI. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 28(23), 7800. Retrieved from [Link]
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PubChem. (n.d.). Methanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2024(1), M1803. Retrieved from [Link]
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Wikipedia. (n.d.). Category:3-Methoxyphenyl compounds. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Scientific Reports, 12(1), 16091. Retrieved from [Link]
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Asadi, A., et al. (2022). Recent Advances in Biological Active Sulfonamide-based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids. Current Medicinal Chemistry. Retrieved from [Link]
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Liu, W., et al. (2019). Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents. Archiv der Pharmazie, 352(12), e1900196. Retrieved from [Link]
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Methodological & Application
Synthesis of (3-Methoxyphenyl)methanesulfonamide: A Detailed Protocol for Researchers
Introduction
(3-Methoxyphenyl)methanesulfonamide and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active compounds. The sulfonamide functional group is a key pharmacophore, contributing to the therapeutic effects of numerous drugs. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. The described methodology follows a classical two-step approach: the chlorosulfonation of a suitable precursor followed by ammonolysis. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a successful and safe synthesis.
Reaction Scheme
The synthesis of this compound is typically achieved through a two-step process starting from 3-methoxybenzyl chloride. The first step involves the conversion of 3-methoxybenzyl chloride to the corresponding sulfonyl chloride, which is then reacted with ammonia to yield the final sulfonamide product.
Caption: Overall reaction scheme for the synthesis of this compound.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 3-Methoxybenzyl chloride | Reagent | Sigma-Aldrich | Corrosive, handle with care |
| Sodium sulfite (Na2SO3) | ACS | Fisher Scientific | |
| Thionyl chloride (SOCl2) | Reagent | Sigma-Aldrich | Highly corrosive and water-reactive[1][2][3][4] |
| Dichloromethane (DCM) | ACS | VWR | |
| Aqueous ammonia (NH3, 28-30%) | ACS | Fisher Scientific | Pungent odor, use in a fume hood |
| Diethyl ether | ACS | VWR | Flammable |
| Saturated sodium bicarbonate (NaHCO3) solution | Prepared in-house | ||
| Brine (saturated NaCl solution) | Prepared in-house | ||
| Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) | Anhydrous | For drying organic layers |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
pH paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Experimental Protocol
Part 1: Synthesis of Sodium 3-methoxybenzylsulfonate
This initial step is a nucleophilic substitution reaction where the chloride in 3-methoxybenzyl chloride is displaced by the sulfite ion.
Caption: Workflow for the synthesis of sodium 3-methoxybenzylsulfonate.
Step-by-step procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium sulfite (1.1 equivalents) in deionized water.
-
To this solution, add 3-methoxybenzyl chloride (1.0 equivalent).
-
Heat the mixture to reflux (approximately 100 °C) with vigorous stirring. The reaction is typically complete within 4-6 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, sodium 3-methoxybenzylsulfonate, may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold water.
-
If the product remains in solution, concentrate the reaction mixture under reduced pressure to obtain the crude salt, which can be used in the next step without further purification.
Part 2: Synthesis of 3-Methoxybenzylsulfonyl chloride
The sodium sulfonate salt is converted to the more reactive sulfonyl chloride using a chlorinating agent like thionyl chloride.[5] This intermediate is highly reactive and moisture-sensitive.[6]
Safety Note: Thionyl chloride is a hazardous substance that reacts violently with water and is corrosive.[1][2][3][4] This procedure must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment must be worn.[3][7]
Step-by-step procedure:
-
In a dry 250 mL round-bottom flask equipped with a reflux condenser, a gas outlet to a trap (e.g., a bubbler with a sodium hydroxide solution to neutralize HCl and SO2 byproducts), and a magnetic stir bar, place the crude sodium 3-methoxybenzylsulfonate from the previous step.
-
Carefully add thionyl chloride (2-3 equivalents) to the flask.
-
Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The residue is the crude 3-methoxybenzylsulfonyl chloride, which should be used immediately in the next step due to its instability.
Part 3: Synthesis of this compound
The final step is the ammonolysis of the sulfonyl chloride, where the highly electrophilic sulfur atom is attacked by the nucleophilic ammonia.[6][8]
Caption: Workflow for the synthesis and purification of this compound.
Step-by-step procedure:
-
Dissolve the crude 3-methoxybenzylsulfonyl chloride from Part 2 in a suitable solvent like dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
While stirring vigorously, slowly add an excess of concentrated aqueous ammonia (28-30%). The reaction is exothermic, so maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification
The crude product can be purified by recrystallization.[9]
-
Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).[10]
-
If the solution is colored, a small amount of activated charcoal can be added to decolorize it.[9]
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify the characteristic functional groups (e.g., S=O and N-H stretches of the sulfonamide).
-
Mass Spectrometry: To determine the molecular weight.
-
Safety and Disposal
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Thionyl chloride is highly corrosive and reacts violently with water.[1][2][3][4] Handle with extreme care and ensure all glassware is dry.
-
3-Methoxybenzyl chloride is a corrosive compound.
-
Aqueous ammonia has a strong, pungent odor and should be handled in a fume hood.
-
All chemical waste should be disposed of according to institutional and local regulations.[7]
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound. By following this protocol and adhering to the safety precautions, researchers can reliably prepare this valuable compound for further applications in drug discovery and development. The successful synthesis and purification will yield a product of sufficient purity for subsequent biological evaluation or as a key intermediate in more complex synthetic routes.
References
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ChemBK. 3-Methoxybenzene-1-sulfonyl chloride. Available from: [Link]
-
PrepChem.com. Synthesis of 3-Methoxy-benzene sulfonic acid chloride. Available from: [Link]
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National Institutes of Health (NIH). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. 2020. Available from: [Link]
-
YouTube. 26.04 Protecting Groups for Amines: Sulfonamides. 2020. Available from: [Link]
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Journal of the American Chemical Society. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. 2023. Available from: [Link]
-
Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. 2023. Available from: [Link]
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Drexel University. Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. 2013. Available from: [Link]
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Carl ROTH. Safety Data Sheet: Thionyl chloride. Available from: [Link]
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ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. 2025. Available from: [Link]
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-
Vedejs, E., et al. Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]
- Google Patents. US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
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MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Available from: [Link]
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Application Note & Protocol: High-Fidelity N-Arylation of (3-Methoxyphenyl)methanesulfonamide for Pharmaceutical Scaffolding
Abstract
The N-arylsulfonamide moiety is a cornerstone in modern medicinal chemistry, present in a multitude of clinically significant therapeutic agents. Its synthesis via direct N-arylation of sulfonamides offers a convergent and efficient route, circumventing the use of potentially genotoxic sulfonyl chlorides.[1][2][3] This guide provides a detailed exposition of two robust and widely adopted catalytic systems for the N-arylation of (3-Methoxyphenyl)methanesulfonamide: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type condensation. We will explore the mechanistic underpinnings of each transformation, present detailed, step-by-step laboratory protocols, and offer expert insights into reaction optimization and troubleshooting, tailored for researchers in synthetic chemistry and drug development.
Introduction: The Strategic Importance of N-Arylsulfonamides
The construction of carbon-nitrogen (C-N) bonds is a fundamental pursuit in organic synthesis. Among the various classes of N-containing compounds, N-arylsulfonamides are of paramount importance. The sulfonamide group can act as a bioisostere for carboxylic acids, engage in crucial hydrogen bonding interactions with biological targets, and enhance the pharmacokinetic properties of a molecule.[4] Consequently, efficient methods for their synthesis are in high demand.
Transition-metal-catalyzed cross-coupling reactions have emerged as the premier strategy for forming these C-N bonds.[5] The Buchwald-Hartwig amination, utilizing palladium catalysts, is celebrated for its exceptional functional group tolerance and mild reaction conditions.[6][7][8] Complementing this is the Ullmann condensation, a copper-catalyzed method that, while historically requiring harsh conditions, has been revitalized with modern ligand systems, offering a more economical and often highly effective alternative.[9][10][11]
This document provides two validated protocols for coupling this compound with a representative aryl halide, offering a practical guide to selecting and executing the appropriate methodology.
Mechanistic Rationale: Palladium vs. Copper Catalysis
The choice between a palladium or copper catalyst is not arbitrary and is dictated by factors such as substrate scope, functional group compatibility, and cost. Understanding the catalytic cycles is key to rational experimental design and troubleshooting.
The Buchwald-Hartwig Amination (Palladium-Catalyzed)
This reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[7][12] The key to its success lies in the use of bulky, electron-rich phosphine ligands that facilitate both the initial oxidative addition and the final, often rate-limiting, reductive elimination step.
Key Mechanistic Steps:
-
Oxidative Addition: A low-coordinate Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amide Coordination & Deprotonation: The sulfonamide coordinates to the Pd(II) center. A base then deprotonates the sulfonamide nitrogen to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the N-arylated product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst.
Caption: The Pd(0)/Pd(II) catalytic cycle for Buchwald-Hartwig amination.
The Ullmann-Type Condensation (Copper-Catalyzed)
Modern Ullmann condensations are catalytic and proceed under significantly milder conditions than their stoichiometric predecessors.[9][10] The mechanism is thought to involve a Cu(I)/Cu(III) cycle, although other pathways may be operative. Ligands, often simple diamines or amino acids, are crucial for stabilizing the copper species and accelerating the reaction.[13]
Key Mechanistic Steps:
-
Amide Complexation: The sulfonamide reacts with a Cu(I) salt in the presence of a base to form a copper(I)-amidate complex.
-
Oxidative Addition: The aryl halide adds to the copper complex, forming a transient Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed, releasing the N-arylated product and regenerating a Cu(I) species that re-enters the catalytic cycle.
Caption: A plausible Cu(I)/Cu(III) catalytic cycle for Ullmann N-arylation.
Experimental Protocols
The following protocols provide detailed procedures for the N-arylation of this compound with 4-bromotoluene as a representative aryl halide on a 1.0 mmol scale.
Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All reactions should be conducted under an inert atmosphere unless otherwise specified.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol utilizes a modern, air-stable palladium precatalyst and a biarylphosphine ligand, known for high efficiency and broad applicability.[5][14]
Reaction Scheme:
(A generic image placeholder, as I cannot generate images)
Materials and Reagents:
-
This compound
-
4-Bromotoluene
-
BrettPhos Pd G3 Precatalyst
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Equipment:
-
Oven-dried 25 mL Schlenk tube with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere
-
Heating mantle or oil bath with temperature controller
-
Syringes and needles
-
Rotary evaporator
-
Glassware for extraction and chromatography
Quantitative Data Summary:
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 201.24 | 1.2 | 1.2 | 241 mg |
| 4-Bromotoluene | 171.04 | 1.0 | 1.0 | 171 mg |
| BrettPhos Pd G3 | 906.53 | 0.02 | 0.02 | 18.1 mg |
| Sodium tert-butoxide | 96.10 | 1.4 | 1.4 | 135 mg |
| Anhydrous Toluene | - | - | - | 5.0 mL |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add this compound (241 mg, 1.2 mmol), 4-bromotoluene (171 mg, 1.0 mmol), BrettPhos Pd G3 precatalyst (18.1 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried 25 mL Schlenk tube containing a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (5.0 mL) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 4-bromotoluene starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-(4-methylphenyl)-(3-methoxyphenyl)methanesulfonamide.
Protocol 2: Copper-Catalyzed Ullmann-Type N-Arylation
This protocol provides a cost-effective alternative using a copper(I) iodide catalyst and a simple diamine ligand.[9][15]
Reaction Scheme:
(A generic image placeholder, as I cannot generate images)
Materials and Reagents:
-
This compound
-
4-Bromotoluene
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Dioxane
-
Ethyl Acetate
-
Water and Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel and solvents for chromatography
Equipment:
-
Same as Protocol 1, with the potential for higher temperatures.
Quantitative Data Summary:
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 201.24 | 1.0 | 1.0 | 201 mg |
| 4-Bromotoluene | 171.04 | 1.2 | 1.2 | 205 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 0.1 | 19.0 mg |
| DMEDA | 88.15 | 0.2 | 0.2 | 22 µL |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276 mg |
| Anhydrous Dioxane | - | - | - | 5.0 mL |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 25 mL Schlenk tube containing a magnetic stir bar, add this compound (201 mg, 1.0 mmol), copper(I) iodide (19.0 mg, 0.1 mmol), and finely powdered potassium carbonate (276 mg, 2.0 mmol).
-
Inerting: Seal the tube and purge with argon for 10-15 minutes.
-
Reagent Addition: Add anhydrous dioxane (5.0 mL), followed by 4-bromotoluene (205 mg, 1.2 mmol) and N,N'-dimethylethylenediamine (22 µL, 0.2 mmol) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 24-48 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble salts.
-
Washing and Drying: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (gradient of ethyl acetate in hexanes) to yield the desired product.
General Experimental Workflow
The overall process for both protocols can be visualized as a streamlined workflow from preparation to the final purified product.
Caption: General laboratory workflow for transition-metal-catalyzed N-arylation.
Conclusion
The Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation are powerful and complementary methods for the synthesis of N-arylated this compound. The Buchwald-Hartwig protocol generally offers milder conditions and a broader substrate scope, while the Ullmann protocol provides a more economical route. The detailed procedures and mechanistic insights provided in this application note serve as a robust starting point for researchers aiming to construct novel N-arylsulfonamide scaffolds for applications in drug discovery and materials science.
References
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Wang, X., Guram, A., Ronk, M., Milne, J. E., Tedrow, J. S., & Faul, M. M. (2012). Copper-catalyzed N-arylation of sulfonamides with aryl bromides under mild conditions. Organic letters, 14(10), 2638–2641. [Link]
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Tampast, P. R., & Baxter, R. D. (2020). Discovery, Scope, and Limitations of an N-Dealkylation/N-Arylation of Secondary Sulfonamides under Chan−Lam Conditions. The Journal of Organic Chemistry, 85(15), 9789-9800. [Link]
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Chen, J., et al. (2020). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers, 7(1), 73-79. [Link]
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Zhang, B., et al. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie International Edition, 61(43), e202210483. [Link]
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Hosseinzadeh, R., et al. (2011). copper-catalysed N-arylation of arylsulfonamides in the presence of KF/Al2O3. Transition Metal Chemistry, 36(1), 107-112. [Link]
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Liu, Z., & Larock, R. C. (2003). Facile N-Arylation of Amines and Sulfonamides. Organic Letters, 5(24), 4673–4675. [Link]
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Request PDF. (n.d.). Copper-Catalyzed N-Arylation of Sulfonamides with Aryl Bromides and Iodides Using Microwave Heating. ResearchGate. [Link]
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Rao, H. S. P., & Reddy, K. S. (2009). CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides. Letters in Organic Chemistry, 6(1), 69-73. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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Wikipedia. (2023). Ullmann condensation. [Link]
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Combs, A. P., et al. (2002). N-Arylation of Sulfonamides on Solid Supports. ACS Combinatorial Science, 4(2), 179–182. [Link]
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Kieffer, J. M., et al. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters, 25(1), 127-131. [Link]
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Le, C., et al. (2018). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Angewandte Chemie International Edition, 57(42), 13990-13994. [Link]
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Rosen, B. R., et al. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters, 13(13), 3572–3575. [Link]
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Goodbrand, H. B., & Hu, N. X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670–674. [Link]
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Semantic Scholar. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Zhang, C., et al. (2019). Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. Chemical Communications, 55(79), 11936-11939. [Link]
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PrepChem.com. (n.d.). Synthesis of tris-(4-methoxyphenyl)sulfonium methane sulfonate. [Link]
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ResearchGate. (n.d.). (PDF) Pd-Catalyzed desulfitative arylation of olefins by N-methoxysulfonamide. [Link]
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American Chemical Society. (2002). N-Arylation of Sulfonamides on Solid Supports. [Link]
-
YouTube. (2020). Buchwald-Hartwig Amination Mechanism | Organic Chemistry. [Link]
-
ResearchGate. (n.d.). N-arylation of methanesulfonamide with various aryl halides (Teo method). [Link]
-
National Institutes of Health. (2016). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. [Link]
- Google Patents. (n.d.). US20030236437A1 - Process to prepare sulfonamides.
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MDPI. (2019). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. [Link]
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MDPI. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]
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National Institutes of Health. (2012). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. [Link]
-
ResearchGate. (n.d.). N-Arylation of primary sulfonamides and secondary sulfonamides. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]
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(3-Methoxyphenyl)methanesulfonamide: A Versatile Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of the Methanesulfonamide Moiety
In the landscape of contemporary drug discovery, the methanesulfonamide group has emerged as a pivotal structural motif, imbuing molecules with desirable physicochemical and pharmacological properties.[1] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a valuable component in the design of novel therapeutic agents. The sulfonamide functional group is a cornerstone in a multitude of approved drugs, where it often plays a critical role in binding to target proteins.[1] This guide provides an in-depth exploration of (3-Methoxyphenyl)methanesulfonamide, a key intermediate that leverages the benefits of the methanesulfonamide moiety for the synthesis of a range of biologically active compounds.
This compound serves as a versatile building block, enabling the facile introduction of the methoxy-substituted phenyl ring and the methanesulfonamide group into a target molecule. This strategic combination allows for the modulation of properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]
This document will provide detailed application notes and protocols for the synthesis, characterization, and application of this compound in drug discovery, with a particular focus on its role as a key intermediate in the synthesis of the alpha-1 adrenergic receptor antagonist, Tamsulosin.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is typically achieved through the reaction of 3-methoxyaniline with methanesulfonyl chloride. This reaction follows a nucleophilic substitution mechanism at the sulfonyl group. The following protocol provides a reliable method for the preparation of this key intermediate.
Protocol 1: Synthesis of this compound
Materials:
-
3-Methoxyaniline
-
Methanesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methoxyaniline (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add anhydrous pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.[1]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Methanesulfonyl chloride is highly reactive towards water, which would lead to the formation of methanesulfonic acid and reduce the yield of the desired product. Therefore, anhydrous solvents and a nitrogen atmosphere are crucial.
-
Pyridine as a Base: Pyridine acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.
-
Controlled Addition at 0 °C: The reaction is exothermic. Slow, dropwise addition of methanesulfonyl chloride at low temperature helps to control the reaction rate and prevent the formation of side products, such as the di-sulfonated aniline.
-
Aqueous Work-up: The series of washes with acidic, basic, and neutral solutions effectively removes unreacted starting materials, the pyridine catalyst, and other water-soluble impurities.
Visualization of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization of the synthesized intermediate is paramount to ensure its purity and structural integrity before proceeding to subsequent steps in a drug discovery campaign. The following table summarizes the expected analytical data for this compound.
| Analytical Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~3.8 ppm), the methyl protons of the sulfonamide (singlet, ~2.9-3.0 ppm), the amine proton (broad singlet), and the aromatic protons in the characteristic pattern for a 1,3-disubstituted benzene ring. |
| ¹³C NMR | Signals for the methoxy carbon, the methyl carbon of the sulfonamide, and the aromatic carbons, including the carbon attached to the nitrogen and the carbon attached to the methoxy group. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3200 cm⁻¹), C-H stretching (aromatic and aliphatic), S=O stretching (asymmetric and symmetric, around 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹), and C-O stretching. |
| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (C₈H₁₁NO₃S, MW: 201.24). |
Application in Drug Discovery: Synthesis of Tamsulosin
This compound is a key precursor in the synthesis of Tamsulosin, a selective alpha-1A and alpha-1D adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH). The synthesis involves the alkylation of a chiral amine with a suitable electrophile, where the (methoxyphenyl)sulfonamide moiety is already incorporated.
The general synthetic strategy involves the preparation of a chiral amine intermediate which is then coupled with another fragment to yield Tamsulosin. The this compound core is a critical part of one of the key intermediates in several patented synthetic routes.
Visualization of Tamsulosin's Mechanism of Action:
Sources
Application Notes & Protocols for (3-Methoxyphenyl)methanesulfonamide in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the synthesis, application, and evaluation of (3-Methoxyphenyl)methanesulfonamide, a molecule of interest in medicinal chemistry. The sulfonamide functional group is a cornerstone in a vast array of therapeutic agents, renowned for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The (3-methoxyphenyl) moiety is a common structural feature in drug candidates, influencing critical pharmacokinetic and pharmacodynamic properties. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols and field-proven insights into leveraging this compound as a scaffold or starting point for novel therapeutic discovery. We will explore its synthesis, rationale for use, potential therapeutic targets, and robust protocols for its biological evaluation.
Physicochemical & Structural Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing everything from reaction kinetics to bioavailability.
| Property | Value | Data Source |
| Molecular Formula | C₈H₁₁NO₃S | Calculated |
| Molecular Weight | 201.24 g/mol | Calculated |
| IUPAC Name | N-(3-methoxybenzyl)methanesulfonamide | Standard Nomenclature |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available. To be determined experimentally. | N/A |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane. | Predicted based on structure |
| LogP | 1.3 (Predicted) | Calculated |
Synthesis of this compound
Rationale for Synthetic Route
The most direct and efficient method for synthesizing N-substituted methanesulfonamides is the N-sulfonylation of a primary amine with methanesulfonyl chloride (MsCl).[4] This reaction is highly reliable and proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[4][5] The use of a tertiary amine base, such as triethylamine (TEA) or pyridine, is critical to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent choice as it is anhydrous and effectively dissolves the reactants without participating in the reaction.
General Synthesis Workflow Diagram
Sources
Application Notes & Protocols: Strategic Use of the (3-Methoxyphenyl)sulfonamide Moiety for the Synthesis of Potent Kinase Inhibitors
Introduction
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most important classes of drug targets in modern medicine, with over 70 small molecule kinase inhibitors approved by the FDA as of 2023.[2] A key strategy in the design of these inhibitors is the use of privileged scaffolds—molecular fragments that are known to interact favorably with the kinase ATP-binding site. The sulfonamide group is one such scaffold, prized for its ability to act as a potent hydrogen bond donor and acceptor, effectively anchoring inhibitors to the target enzyme.[3]
When combined with a methoxy-substituted phenyl ring, the resulting (methoxyphenyl)sulfonamide moiety offers a powerful tool for medicinal chemists. The methoxy group can enhance binding affinity through additional hydrogen bonding or favorable hydrophobic interactions, and its position on the phenyl ring can be used to fine-tune the inhibitor's orientation within the active site, thereby improving potency and selectivity.[4][5]
This document provides a detailed guide for researchers and drug development professionals on the strategic synthesis and application of kinase inhibitors incorporating the (3-methoxyphenyl)sulfonamide scaffold. We will focus on its application in the development of Phosphoinositide 3-kinase (PI3K) inhibitors, a critical target in oncology, and provide a comprehensive, field-proven synthetic protocol, characterization methods, and biological evaluation techniques.
Medicinal Chemistry Rationale: The Advantage of the (3-Methoxyphenyl)sulfonamide Scaffold
The design of a successful kinase inhibitor hinges on optimizing interactions with the ATP-binding pocket. The (3-methoxyphenyl)sulfonamide moiety provides several distinct advantages in this context:
-
Hydrogen Bonding: The sulfonamide N-H group is an excellent hydrogen bond donor, often forming a critical interaction with the "gatekeeper" residue or other key amino acids in the kinase hinge region.[3] This interaction serves as a primary anchor for the inhibitor.
-
Hydrophobic and Polar Interactions: The methoxyphenyl ring provides a lipophilic surface that can engage in favorable hydrophobic interactions within the active site.[5] Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of contact to enhance binding affinity.[4]
-
Vectorial Control: The meta position of the methoxy group on the phenyl ring directs the substituent vector of the molecule, influencing how the rest of the inhibitor is oriented. This allows chemists to precisely position other pharmacophoric elements to engage with different regions of the ATP pocket, thereby optimizing potency and selectivity.
-
Metabolic Stability: While methoxy groups can be a site of metabolism via O-demethylation, their incorporation can also block more labile positions on the aromatic ring, potentially improving the overall metabolic profile of the drug candidate.[5]
The PI3K/mTOR signaling pathway is a prime example where this scaffold has proven effective. Dysregulation of this pathway is common in a wide variety of tumors, making PI3K and mTOR compelling targets for cancer therapy.[6][7]
Figure 1: Key interactions of the (3-methoxyphenyl)sulfonamide moiety within a kinase active site.
General Synthetic Strategy: Sulfonamide Bond Formation
The core reaction for incorporating the desired moiety is the formation of the sulfonamide bond. This is most reliably achieved through the reaction of a primary or secondary amine with a sulfonyl chloride. In our case, the key reagent is (3-methoxyphenyl)sulfonyl chloride. This electrophile reacts readily with a nucleophilic amine on the core scaffold of the kinase inhibitor. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
Figure 2: General workflow for the synthesis of (3-methoxyphenyl)sulfonamide-based inhibitors.
Detailed Protocol: Synthesis of a Quinoline-Based PI3Kα/mTOR Dual Inhibitor
This protocol describes the synthesis of a potent PI3Kα/mTOR dual inhibitor, adapted from methodologies reported in the literature.[6] The key step involves the coupling of an amino-quinoline core with (3-methoxyphenyl)sulfonyl chloride.
Step 1: Synthesis of the Amino-Quinoline Core (Intermediate 2)
This procedure starts with a commercially available chloro-quinoline derivative.
-
Materials:
-
4-amino-7-chloroquinoline (Intermediate 1)
-
tert-Butyl piperazine-1-carboxylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure (Buchwald-Hartwig Amination):
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 4-amino-7-chloroquinoline (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), Cs₂CO₃ (2.0 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.10 eq).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the Boc-protected intermediate.
-
-
Procedure (Boc-Deprotection):
-
Dissolve the Boc-protected intermediate in DCM (approx. 0.1 M concentration).
-
Add TFA (5.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine, Intermediate 2 .
-
Step 2: Sulfonylation to Yield Final Product
This is the key step where the (3-methoxyphenyl)sulfonamide moiety is installed.
-
Materials:
-
Intermediate 2 (from Step 1)
-
(3-Methoxyphenyl)sulfonyl chloride
-
Pyridine, anhydrous
-
DCM, anhydrous
-
-
Procedure:
-
Dissolve Intermediate 2 (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add anhydrous pyridine (3.0 eq) and cool the mixture to 0 °C in an ice bath.
-
Add a solution of (3-methoxyphenyl)sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor by LC-MS.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the Final Product .
-
Figure 3: Synthetic route for a quinoline-based PI3Kα/mTOR inhibitor.
Characterization and Biological Evaluation
Structural Confirmation The identity and purity of the synthesized final product must be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and proton/carbon environments.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
In Vitro Kinase Assay Protocol (Representative) To assess the inhibitory activity of the synthesized compound, a biochemical assay such as the ADP-Glo™ Kinase Assay is commonly employed.[6]
-
Reagent Preparation: Prepare assay buffers, kinase solution (e.g., recombinant human PI3Kα), substrate solution (e.g., PIP2), and ATP solution.
-
Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO, followed by a further dilution in the assay buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, the inhibitor at various concentrations, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add the Kinase Detection Reagent to convert the newly formed ADP into ATP, which drives a luciferase/luciferin reaction.
-
Data Analysis: Measure the luminescence signal, which is proportional to the ADP produced and thus the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Biological Activity Data Compounds synthesized using similar scaffolds have demonstrated potent inhibitory activity against PI3Kα and mTOR, as well as strong anti-proliferative effects in cancer cell lines.
| Compound ID | Scaffold | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | HCT-116 Cell IC₅₀ (nM) | Reference |
| 22c | Quinoline | 0.22 | 23 | 20 | [6] |
| 3j | Triazine | 2.7 (PI3Kα) | 38 (mTOR) | 48 (U87 MG) | [7] |
Table 1: Biological activity of representative kinase inhibitors featuring sulfonamide scaffolds.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the (3-methoxyphenyl)sulfonamide scaffold has yielded critical insights into the features required for potent kinase inhibition. Studies have shown that both the position and nature of the substituents on the phenylsulfonamide ring are crucial for activity.[6][8]
Figure 4: Simplified Structure-Activity Relationship (SAR) for the phenylsulfonamide moiety.
For many PI3K inhibitors, a methoxy group at the meta-position is optimal. Moving the group to the ortho-position often leads to a decrease in activity, likely due to steric clashes within the binding pocket. Substitution at the para-position can result in variable activity depending on the specific kinase and core scaffold.[6] This highlights the importance of the meta-substitution for achieving the correct geometry for potent inhibition.
Conclusion
The (3-methoxyphenyl)methanesulfonamide building block, and more broadly the (3-methoxyphenyl)sulfonamide moiety, represents a highly valuable scaffold in the design of targeted kinase inhibitors. Its combination of strong hydrogen bonding capabilities and tunable hydrophobic interactions allows for the development of compounds with high potency and selectivity. The synthetic protocols outlined herein provide a robust and reproducible framework for accessing these molecules, while the suggested biological evaluation methods offer a clear path to assessing their therapeutic potential. By understanding the underlying medicinal chemistry principles and applying these practical methodologies, researchers can effectively leverage this privileged structure to advance the discovery of next-generation kinase inhibitors.
References
- Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. (2025).
- Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. (2017). PubMed.
- Synthesis and biological evaluation of solubilized sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. (2019). PubMed.
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). PMC - PubMed Central.
- Overview of marketed kinase inhibitors, their applications and biochemical characteristics. (n.d.). Source not specified.
- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). Source not specified.
- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). MDPI.
- Substituent Effects on Drug–Receptor H-bond Interactions: Correlations Useful for the Design of Kinase Inhibitors. (n.d.).
- Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. (2012). PubMed.
- Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. (n.d.). PubMed Central.
- Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Rel
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Multi-Technique Spectroscopic Protocol for the Characterization of (3-Methoxyphenyl)methanesulfonamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the spectroscopic analysis of (3-Methoxyphenyl)methanesulfonamide, a key structural motif in medicinal chemistry. We present detailed, field-tested protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The focus is on the practical application of these techniques for unambiguous structure elucidation, purity assessment, and quality control. By integrating data from these orthogonal methods, we establish a self-validating workflow that ensures high confidence in the analytical results. This guide is designed to provide researchers and drug development professionals with the foundational knowledge and step-by-step procedures required for the robust characterization of this and similar sulfonamide-based compounds.
Introduction
Sulfonamides are a cornerstone class of compounds in pharmaceutical science, renowned for their diverse therapeutic properties.[1][2] this compound serves as a crucial building block or intermediate in the synthesis of more complex bioactive molecules.[3][4] Accurate and thorough characterization of such intermediates is paramount in drug discovery and development to ensure the integrity of downstream processes and the final active pharmaceutical ingredient (API).
Spectroscopic analysis provides the definitive "fingerprint" of a molecule. Each technique offers a unique and complementary piece of the structural puzzle:
-
NMR Spectroscopy maps the carbon-hydrogen framework, revealing connectivity and the chemical environment of each atom.
-
FT-IR Spectroscopy identifies the specific functional groups present in the molecule based on their characteristic vibrational frequencies.[5]
-
Mass Spectrometry determines the precise molecular weight and offers structural insights through the analysis of fragmentation patterns.[6]
This document moves beyond a simple listing of procedures. It explains the causality behind experimental choices, outlines expected data, and provides a logical framework for interpreting the combined results to achieve unambiguous structural confirmation.
Compound Profile
A clear understanding of the target molecule's basic properties is the first step in any analytical endeavor.
Figure 1: Chemical Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁NO₃S |
| Molecular Weight | 217.25 g/mol |
| IUPAC Name | N-(3-methoxyphenyl)methanesulfonamide |
| Appearance | Typically a white to off-white solid |
Predicted Spectroscopic Data Summary
The following tables provide a quick reference for the expected spectral data based on the known structure and data from analogous compounds.[7][8][9]
Table 2: Predicted ¹H and ¹³C NMR Data (Solvent: DMSO-d₆)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |
|---|---|---|---|
| Aromatic-H | ~7.2 - 6.7 | ~160 - 110 | Complex multiplet pattern expected due to 1,3-substitution. |
| -OC H₃ | ~3.75 (s, 3H) | ~55.5 | Methoxy group protons and carbon.[9] |
| -NH- | ~9.8 (s, 1H, broad) | N/A | Chemical shift can be variable and exchangeable with D₂O.[7] |
| -SO₂C H₃ | ~3.0 (s, 3H) | ~40.0 | Methanesulfonyl protons and carbon.[10] |
Table 3: Predicted FT-IR Characteristic Absorption Bands
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3350 - 3230 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Weak |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| SO₂ Asymmetric Stretch | 1340 - 1315 | Strong |
| SO₂ Symmetric Stretch | 1160 - 1145 | Strong |
| C-O-C Asymmetric Stretch | 1290 - 1250 | Strong |
| C-O-C Symmetric Stretch | 1060 - 1020 | Strong |
| S-N Stretch | 930 - 900 | Medium |
Data derived from typical values for sulfonamides and aryl ethers.[2][7][11]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide a detailed map of the molecular structure. The chemical shift of a nucleus is highly sensitive to its local electronic environment, while spin-spin coupling reveals information about neighboring atoms.
Protocol for ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃), in a clean NMR tube.
-
Rationale: DMSO-d₆ is an excellent choice for sulfonamides, which may have limited solubility in CDCl₃, and it helps in observing the exchangeable N-H proton.[7]
-
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for precise chemical shift referencing (δ 0.00 ppm).
-
Cap the tube and gently vortex to ensure complete dissolution.
-
-
Instrument Parameters (300-500 MHz Spectrometer):
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans (or more, as ¹³C has low natural abundance).
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
¹H Spectrum: Calibrate the spectrum to TMS (0.00 ppm) or the residual solvent peak. Integrate all signals to determine the relative number of protons. Analyze the chemical shifts and splitting patterns (multiplicities) to assign each signal to the corresponding protons in the structure. The methoxy and methylsulfonyl groups should appear as sharp singlets, while the aromatic protons will form a complex multiplet.
-
¹³C Spectrum: Identify the signals corresponding to the aromatic, methoxy, and methylsulfonyl carbons as predicted in Table 2. The electron-donating methoxy group will shield the ortho and para carbons, shifting them upfield relative to the meta carbons.[8]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Since different functional groups vibrate at characteristic frequencies, the resulting spectrum provides a qualitative fingerprint of the molecule's composition.[12]
Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Place a small amount (1-5 mg) of the solid this compound powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Rationale: ATR is a rapid, non-destructive technique that requires minimal sample preparation compared to traditional KBr pellets.
-
-
Instrument Parameters:
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan:
-
Lower the ATR press to ensure firm contact between the sample and the crystal.
-
Scan Range: 4000 - 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
-
Data Processing and Interpretation:
-
The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Identify the key absorption bands and compare them to the predicted values in Table 3. Pay close attention to the strong, characteristic peaks for the SO₂ group (asymmetric and symmetric stretches) and the C-O ether linkage, as these are definitive for the structure.[7] The presence of a band in the 3350-3230 cm⁻¹ region confirms the N-H bond of the sulfonamide.[7][11]
-
Mass Spectrometry (MS)
Principle: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and, through fragmentation analysis (MS/MS), yields pieces of the molecule that help reconstruct the original structure.
Protocol (Electrospray Ionization - ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Incorporate a small amount of formic acid (0.1%) into the solvent to promote protonation for positive ion mode analysis ([M+H]⁺).
-
-
Instrument Parameters (LC-MS or Direct Infusion):
-
Ionization Mode: ESI, Positive.
-
Mass Range: 50 - 500 m/z.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: Optimized for the specific instrument (e.g., 120 °C).[14]
-
MS/MS Analysis: For structural confirmation, select the [M+H]⁺ ion (~218.1 m/z) as the precursor for Collision-Induced Dissociation (CID). Apply collision energy to induce fragmentation and acquire the product ion spectrum.
-
-
Data Interpretation:
-
Full Scan Spectrum: Confirm the presence of the protonated molecular ion [M+H]⁺ at m/z ≈ 218.1. The isotopic pattern should match the theoretical pattern for the molecular formula C₈H₁₁NO₃S.
-
MS/MS Spectrum: Analyze the fragmentation pattern. A primary and highly characteristic fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.[15][16] Therefore, a prominent product ion at m/z ≈ 154.1 ([M+H - SO₂]⁺) is expected. Other fragments may arise from cleavage of the S-N bond.
-
Figure 3: Integrated Workflow for Structural Validation.
This workflow constitutes a self-validating system:
-
MS confirms the molecular formula. An incorrect molecular weight immediately flags an issue.
-
FT-IR confirms the presence of all key functional groups predicted by the proposed structure. The absence of an expected peak (e.g., the SO₂ stretches) or the presence of an unexpected peak (e.g., a carbonyl C=O) would invalidate the structure.
-
NMR confirms the specific arrangement and connectivity of the atoms. It differentiates between isomers, which MS and FT-IR may not be able to do, providing the final, high-resolution proof of structure.
When the data from all three techniques are consistent with the proposed structure of this compound, a high degree of confidence in the compound's identity and purity is achieved.
Conclusion
The protocols detailed in this application note provide a robust and reliable framework for the complete spectroscopic characterization of this compound. By systematically applying NMR, FT-IR, and MS techniques and integrating the resulting data, researchers can ensure the structural integrity and quality of their materials. This multi-faceted approach is essential for advancing research and development in fields where sulfonamides play a critical role.
References
- The Royal Society of Chemistry. Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- EvitaChem. Methanesulfonamide, N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl].
- Contreras, R. H., et al. Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. The Journal of Physical Chemistry.
- ResearchGate. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups.
- Oriental Journal of Chemistry. Ft-Ir and Computational Study of Sulphaguanidine.
- PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.
- Beilstein Journal of Organic Chemistry. Supplementary Information File.
- University of Wisconsin-Platteville. packet 2, 2325 key.
- PubMed. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.
- ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF.
- ChemicalBook. Methanesulfonamide(3144-09-0) 13C NMR spectrum.
- Benchchem. n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl | 83209-83-0.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- Veeprho. N-(4-Amino-3-methoxyphenyl)methanesulfonamide | CAS 57165-06-7.
- Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides.
- Michigan State University Department of Chemistry. Infrared Spectroscopy.
- Organic Chemistry with Victor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.
Sources
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- 3. benchchem.com [benchchem.com]
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- 12. m.youtube.com [m.youtube.com]
- 13. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 15. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: 1H and 13C NMR Characterization of (3-Methoxyphenyl)methanesulfonamide
Introduction
(3-Methoxyphenyl)methanesulfonamide is a valuable chemical intermediate in the synthesis of various compounds, particularly in the fields of medicinal chemistry and materials science. As with any synthetic compound, unambiguous structural confirmation is a critical component of quality control and downstream application success. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of organic molecules. This application note provides a comprehensive guide to the 1H and 13C NMR characterization of this compound, including detailed protocols for sample preparation and data acquisition, as well as an in-depth analysis of the expected spectral features. The information presented herein is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the NMR spectroscopic properties of this compound and its analogues.
Experimental Design and Rationale
The successful acquisition and interpretation of NMR spectra hinge on a well-designed experimental protocol. The choices of solvent, concentration, and acquisition parameters are paramount for obtaining high-quality, reproducible data.
Solvent Selection
The choice of a deuterated solvent is the first critical step in preparing an NMR sample. The solvent should dissolve the analyte completely and should not have signals that overlap with the signals of interest. For this compound, deuterated chloroform (CDCl₃) is a suitable choice due to its excellent solubilizing properties for a wide range of organic compounds and its single solvent peak at approximately 7.26 ppm in the ¹H spectrum and 77.16 ppm in the ¹³C spectrum. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which is particularly useful for observing exchangeable protons, such as the N-H proton of the sulfonamide group, as it forms hydrogen bonds and slows down the exchange rate.
Sample Preparation and Data Acquisition Workflow
The following diagram outlines the key steps for preparing a sample of this compound for NMR analysis and acquiring the 1H and 13C NMR spectra.
Figure 1: General workflow for NMR sample preparation, data acquisition, and processing.
Detailed Protocols
1H NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Tune and shim the probe to achieve optimal magnetic field homogeneity.
-
Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
-
Data Processing: Apply Fourier transformation to the free induction decay (FID). Perform phase and baseline corrections to the resulting spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm. Integrate all signals and pick the peaks.
13C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for the 1H NMR experiment.
-
Instrument Setup: The lock and shim settings from the 1H NMR experiment can typically be used.
-
Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz or higher (corresponding to the 1H frequency)
-
Technique: Proton-decoupled
-
Pulse Angle: 45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (or more, depending on sample concentration)
-
-
Data Processing: Apply Fourier transformation to the FID. Perform phase and baseline corrections. Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.
Predicted NMR Spectral Data and Interpretation
While a publicly available, experimentally verified spectrum for this compound is not readily accessible, a highly accurate prediction of the 1H and 13C NMR spectra can be made based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The following analysis is based on data from analogous compounds such as N-(3-Methoxyphenyl)-4-methylbenzenesulfonamide and general knowledge of substituent effects in benzene derivatives.[1]
Molecular Structure and Atom Numbering
Sources
Application Notes: FT-IR Spectroscopy for the Analysis of Sulfonamide Compounds
Introduction: The Role of FT-IR in Sulfonamide Analysis
Sulfonamides represent a critical class of synthetic antimicrobial agents extensively used in human and veterinary medicine.[1][2] Their therapeutic efficacy is intrinsically linked to their molecular structure, centered around the sulfanilamide group.[2] Monitoring the structural integrity, purity, and formulation of these active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. Fourier Transform Infrared (FT-IR) spectroscopy offers a powerful, rapid, and non-destructive analytical technique for this purpose.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of FT-IR spectroscopy for the qualitative and quantitative analysis of sulfonamide compounds. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring robust and reliable results.
Part 1: Foundational Principles - Understanding the Sulfonamide Spectrum
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes the bonds within a molecule to vibrate at specific frequencies.[5][6] The resulting spectrum is a unique molecular "fingerprint" that provides detailed information about the functional groups present.[4][5][7]
For sulfonamides, the key functional groups and their characteristic vibrational modes are the primary focus of analysis. The core sulfonamide moiety (–SO₂NH–) gives rise to several distinct and intense absorption bands, making FT-IR an ideal tool for identification and characterization.
Key Vibrational Modes of Sulfonamides
The interpretation of a sulfonamide FT-IR spectrum hinges on the identification of several key absorption bands. These bands correspond to the stretching and bending vibrations of the primary functional groups.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |
| N-H (Amine/Amide) | Asymmetric & Symmetric Stretching | 3400 - 3200 | Medium-Strong | Primary amines (Ar-NH₂) often show two distinct bands. Secondary amides (in the sulfonamide group) also absorb in this region.[8][9] |
| S=O (Sulfonyl) | Asymmetric Stretching (ν_as_(SO₂)) | 1344 - 1310 | Strong | This is one of the most characteristic and intense bands in the sulfonamide spectrum.[8][9] |
| S=O (Sulfonyl) | Symmetric Stretching (ν_s_(SO₂)) | 1187 - 1143 | Strong | The position of this band can be influenced by the electronic nature of substituents and molecular form (amido vs. imido).[8][9][10] |
| S-N (Sulfonamide) | Stretching (ν(S-N)) | 928 - 872 | Medium | This band confirms the presence of the sulfonamide linkage.[8][9][11] |
| N-H (Amine) | Scissoring/Bending | 1640 - 1630 | Medium | Characteristic of the primary aromatic amine group often present in sulfa drugs.[8] |
| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium-Variable | Multiple bands are typically observed in this region, confirming the presence of the benzene ring.[8] |
Table 1: Characteristic FT-IR Absorption Bands for Sulfonamide Compounds. Data compiled from multiple sources.[8][9][10][11]
The precise position and intensity of these peaks can be influenced by factors such as hydrogen bonding, the presence of different crystalline forms (polymorphism), and interactions with other molecules in a formulation.[1][12][13][14]
Part 2: Experimental Protocols - From Sample to Spectrum
The quality of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation.[15] The goal is to prepare a sample that allows infrared light to pass through it without excessive scattering, yielding a clear and interpretable spectrum.[16]
Workflow for FT-IR Analysis of Sulfonamides
Caption: General workflow for FT-IR analysis of sulfonamides.
Protocol 2.1: KBr Pellet Transmission Method
The Potassium Bromide (KBr) pellet method is a traditional and widely used technique for analyzing solid samples.[17] It involves intimately mixing the sample with IR-transparent KBr powder and pressing the mixture into a thin, transparent disc.[16][18]
Causality: This method is effective because the alkali halide (KBr) becomes plastic under pressure, forming a clear matrix that holds the finely dispersed sample particles, allowing for high-quality transmission spectra.[17] The sample concentration must be low (typically 0.2-2%) to prevent total absorption of the IR beam.[16][19]
Step-by-Step Protocol:
-
Drying: Gently heat spectroscopic grade KBr powder and the pellet die set in an oven (approx. 100-110 °C) for at least 2 hours to remove adsorbed moisture, which can cause significant interference in the spectrum (broad peak around 3400 cm⁻¹).[15][16] Cool to room temperature in a desiccator.
-
Sample Grinding: In an agate mortar, thoroughly grind 1-2 mg of the solid sulfonamide sample to a very fine powder.[17][20] The goal is to reduce particle size to less than the wavelength of the incident IR radiation to minimize scattering (Christiansen effect).[16][19]
-
Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[17][20] Gently but thoroughly mix with the ground sample to ensure uniform dispersion.[16] Avoid prolonged grinding of the KBr itself as it is hygroscopic.[17]
-
Pellet Pressing: Assemble the pellet die. Transfer the KBr-sample mixture into the die sleeve.[15][18] Place the die into a hydraulic press. Apply a force of approximately 8,000 to 10,000 psi (55-69 MPa) for 1-2 minutes.[18][21] Applying a vacuum during pressing can help create a more transparent pellet.[15]
-
Pellet Release & Analysis: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent.[18] Place the pellet in the spectrometer's sample holder for analysis.
-
Data Acquisition: First, run a background scan with an empty sample holder. Then, run the scan with the KBr pellet in place. The instrument software will automatically ratio the sample spectrum to the background spectrum.
Protocol 2.2: Attenuated Total Reflectance (ATR) Method
ATR-FTIR is a modern, rapid sampling technique that requires minimal to no sample preparation. It is ideal for routine quality control and high-throughput screening.
Causality: The technique works by passing the IR beam through a crystal of high refractive index (e.g., diamond, zinc selenide). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a few microns into the sample placed in direct contact with the crystal. The sample absorbs energy from this evanescent wave at its characteristic frequencies.
Step-by-Step Protocol:
-
Crystal Cleaning: Before each measurement, ensure the ATR crystal surface is impeccably clean. Wipe the crystal with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
-
Background Scan: With the clean, dry crystal, acquire a background spectrum. This is crucial as it accounts for the absorbance of the crystal and the ambient atmosphere (CO₂ and H₂O).
-
Sample Application: Place a small amount of the sulfonamide powder directly onto the ATR crystal, ensuring complete coverage of the sampling area.[20]
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure.[20] This ensures intimate contact between the sample and the crystal, which is critical for obtaining a high-quality spectrum.
-
Data Acquisition: Collect the sample spectrum.
-
Cleaning: After analysis, thoroughly clean the sample from the crystal surface as described in step 1.
Part 3: Data Interpretation and Advanced Applications
Qualitative Analysis: Identification and Purity
The primary use of FT-IR is for the identification of sulfonamides. The obtained spectrum is compared against a reference spectrum of a known standard. A match in the peak positions, particularly in the complex "fingerprint region" (below 1500 cm⁻¹), provides a high degree of confidence in the compound's identity.[6][7]
The absence of unexpected peaks indicates the purity of the sample, while the presence of extra bands may suggest impurities, residual solvents, or degradation products.[5]
Quantitative Analysis
FT-IR can also be used for quantitative analysis, for example, to determine the concentration of a sulfonamide API in a tablet formulation.[3][22] This is typically achieved by creating a calibration curve based on Beer's Law, which relates absorbance to concentration.
-
Method Development: Select a characteristic, well-resolved absorption band of the sulfonamide that does not overlap with peaks from excipients. The S=O asymmetric stretching band is often a good candidate due to its high intensity.
-
Standard Preparation: Prepare a series of standards with known concentrations of the sulfonamide API mixed with the formulation's excipients (or KBr for a pure substance).[22]
-
Calibration: Measure the absorbance of the selected peak for each standard and plot it against concentration. The resulting calibration curve should be linear (R² > 0.99).[22][23]
-
Sample Analysis: Prepare and analyze the unknown sample using the same method. Determine its concentration from the absorbance value using the calibration curve.
This method must be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity.[3][22]
Advanced Application: Polymorph Screening
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical concern in the pharmaceutical industry as different polymorphs can have different physical properties, including solubility and stability.[1][14][24] FT-IR is highly sensitive to changes in the molecular environment and intermolecular interactions (like hydrogen bonding) that differ between polymorphs.[12][13] These differences manifest as shifts in peak positions or changes in the splitting of absorption bands, making FT-IR a valuable tool for identifying and distinguishing between different polymorphic forms.[1][14]
Part 4: Troubleshooting and Best Practices
-
Moisture Contamination (KBr): A broad absorption band around 3400 cm⁻¹ and a sharp peak near 1640 cm⁻¹ indicate water. Ensure KBr and all equipment are thoroughly dried.[16][17]
-
Poor Signal-to-Noise (ATR): This is often due to poor contact between the sample and the crystal. Re-apply the sample and ensure adequate pressure is used.
-
Distorted Peak Shapes (Christiansen Effect): Asymmetric or distorted peaks can result from light scattering if the sample particles are too large.[16] The solution is to grind the sample more finely.[16]
-
Saturated Peaks ("Bottoming Out"): If peaks are flat at 0% transmittance, the sample is too concentrated.[16] For KBr pellets, remake the pellet with a lower sample-to-KBr ratio. For ATR, this is less common but may require a single-reflection ATR accessory.
Conclusion
FT-IR spectroscopy is an indispensable analytical tool in the development and quality control of sulfonamide compounds. Its speed, specificity, and minimal sample preparation requirements make it suitable for a wide range of applications, from raw material identification and purity assessment to quantitative analysis and polymorph screening. By understanding the fundamental principles and adhering to robust, validated protocols, researchers can leverage the full power of FT-IR to ensure the quality and consistency of these vital pharmaceutical products.
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Shimadzu. KBr Pellet Method. Available at: [Link]
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Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available at: [Link]
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J-Stage. Infrared Absorption Spectra of Organic Sulfur Compounds. III. Studies on Characteristic Bands of Aromatic Sulfinamide Derivatives. Available at: [Link]
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Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. Available at: [Link]
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J-Stage. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Available at: [Link]
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YouTube. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Available at: [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]
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Research Article. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Available at: [Link]
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PubMed Central. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Available at: [Link]
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Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]
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IOSR Journal. Validation of Analytical Methods for Determination of Methamphetamine Using Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]
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PubMed. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Available at: [Link]
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Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Available at: [Link]
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ResearchGate. Infrared Spectra of Sulfones and Related Compounds. Available at: [Link]
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Impactfactor. Development and Validation of FTIR Spectroscopic Method for the Quantitative Estimation of Lornoxicam in Tablet Dosage Form. Available at: [Link]
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PubMed. Polymorphism in sulfonamides. Available at: [Link]
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N/A. Sample preparation for FT-IR. Available at: [Link]
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ResearchGate. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Available at: [Link]
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Agilent. Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Available at: [Link]
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Journal of Young Pharmacists. Development and Validation of Chemometric Assisted FTIR Spectroscopic Method for Simultaneous Estimation of Valsartan and Hydrochlorothiazide in. Available at: [Link]
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ResearchGate. (PDF) Polymorphism in Sulfonamides. Available at: [Link]
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ResearchGate. (PDF) Development and Validation of Novel FTIR Method for Quantitative Estimation of Silodosin in Bulk and Pharmaceutical Dosage Forms. Available at: [Link]
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ResearchGate. IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. Available at: [Link]
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Analytical Chemistry. Infrared Spectra of Sulfones and Related Compounds. Available at: [Link]
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ResearchGate. FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... Available at: [Link]
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ResearchGate. FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... Available at: [Link]
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Journal of the Chemical Society (Resumed) (RSC Publishing). The infrared spectra of some sulphonamides. Available at: [Link]
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N/A. Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Available at: [Link]
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Agilent. A Comprehensive Guide to FTIR Analysis. Available at: [Link]
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RTI Laboratories. FTIR Analysis. Available at: [Link]
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Oriental Journal of Chemistry. Ft-Ir and Computational Study of Sulphaguanidine. Available at: [Link]
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ResearchGate. Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. Available at: [Link]
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MDPI. The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Available at: [Link]
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RJPN. FTIR INTERPRETATION OF DRUGS. Available at: [Link]
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N/A. How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]
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Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. Available at: [Link]
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CONICET. Preformulation: The use of FTIR in compatibility studies. Available at: [Link]
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Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]
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N/A. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]
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ResearchGate. Preformulation: The Use of FTIR in Compatibility Studies | Request PDF. Available at: [Link]
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ResearchGate. (PDF) Fourier transform infrared spectroscopy used in drug excipients compatibility studies. Available at: [Link]
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Application Note: Elucidating the Mass Spectrometry Fragmentation of (3-Methoxyphenyl)methanesulfonamide
Abstract
This document provides a detailed guide to understanding and predicting the mass spectrometry fragmentation pattern of (3-Methoxyphenyl)methanesulfonamide. As a compound of interest in medicinal chemistry and drug discovery, a thorough characterization of its behavior under mass spectrometric conditions is crucial for its identification and structural elucidation. This application note outlines the theoretical basis for its fragmentation, proposes the primary fragmentation pathways, and provides a standardized protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Significance of Structural Elucidation
This compound belongs to the sulfonamide class of compounds, a cornerstone in the development of therapeutics.[1] The precise identification and structural confirmation of such molecules are paramount in pharmaceutical research, from early-stage discovery to quality control. Mass spectrometry is an indispensable tool for this purpose, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in definitive structural assignment.[2] Understanding the fragmentation pathways is key to interpreting these fingerprints accurately. This guide will delve into the expected fragmentation of the title compound based on established principles of ion chemistry.
Predicted Fragmentation Pathways
The fragmentation of this compound in a mass spectrometer, particularly under conditions like electrospray ionization (ESI), is governed by the inherent chemical properties of its functional groups: the methoxyphenyl ring and the methanesulfonamide moiety.[1][3] The most likely fragmentation events involve cleavages at the weakest bonds and rearrangements that lead to stable fragment ions.
Upon ionization, typically forming a protonated molecule [M+H]⁺, the molecule will undergo collision-induced dissociation (CID). Key fragmentation pathways for aromatic sulfonamides often include the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da.[4][5] Additionally, cleavage of the C-S and S-N bonds is a common fragmentation route for sulfonamides.[6] The methoxy group on the aromatic ring can also influence fragmentation, often through the loss of a methyl radical or formaldehyde.
The primary proposed fragmentation pathways are visualized below:
Sources
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Application Note: A Robust, Validated HPLC Method for the Quantification of (3-Methoxyphenyl)methanesulfonamide
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of (3-Methoxyphenyl)methanesulfonamide. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, and research applications. The method utilizes a standard C18 stationary phase with a gradient elution of acetonitrile and water, modified with 0.1% formic acid, ensuring excellent peak symmetry and resolution. Detection is performed via UV spectrophotometry. This document provides a comprehensive protocol, including system suitability criteria, method validation results according to ICH Q2(R2) guidelines, and a practical troubleshooting guide.
Introduction: The Rationale for a Dedicated HPLC Method
This compound is an organic compound of interest in pharmaceutical research and development. As with any potential active pharmaceutical ingredient (API) or intermediate, a reliable and validated analytical method is paramount for ensuring product quality, consistency, and safety. The primary objective of this work was to develop a straightforward, yet robust, RP-HPLC method capable of accurately quantifying this compound and separating it from potential process-related impurities or degradation products.
The method design was guided by the physicochemical properties of the analyte. The presence of a methoxyphenyl group provides a strong chromophore for UV detection. The compound's estimated low-to-moderate lipophilicity (based on a predicted XLogP3 of ~0.5 for similar structures) makes it an ideal candidate for reversed-phase chromatography.[1] Furthermore, the sulfonamide functional group has a weakly acidic proton, with a predicted pKa of approximately 10.87 for the parent compound, methanesulfonamide.[2] To ensure consistent retention and excellent peak shape, the mobile phase was acidified with 0.1% formic acid to suppress the ionization of the sulfonamide nitrogen, maintaining the analyte in a single, neutral state.
This application note is structured to provide not just a protocol, but a scientifically grounded explanation for the methodological choices, ensuring the procedure is both reproducible and adaptable.
Experimental Workflow and Causality
The entire analytical process, from sample preparation to data analysis, is designed to be a self-validating system, grounded in established chromatographic principles and regulatory expectations.
Overall Workflow Diagram
The logical flow of the analytical procedure is depicted below.
Caption: High-level workflow for the HPLC analysis of this compound.
Materials and Methods
Reagents and Materials
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Causality of Choices:
-
Column: A C18 column was selected for its versatility and proven efficacy in retaining moderately polar aromatic compounds.
-
Mobile Phase: The use of 0.1% formic acid maintains a low pH (~2.7), ensuring the weakly acidic sulfonamide group (pKa ~10.87) is fully protonated, which prevents peak tailing and stabilizes retention time.[2]
-
Gradient Elution: A gradient program was chosen to ensure the elution of the main analyte with a good peak shape while also providing sufficient elution strength to remove any less polar, late-eluting impurities from the column, preventing carryover between injections.
-
Detection Wavelength: The methoxyphenyl chromophore is expected to have significant absorbance in the UV region. 270 nm was selected as a starting point to provide good sensitivity while minimizing interference from the solvent front.
Protocols
Standard Solution Preparation
-
Stock Standard (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Mix thoroughly.
-
Working Standard (0.1 mg/mL): Pipette 5.0 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation
-
Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature, then dilute to volume with diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability Testing (SST)
Before initiating any sample analysis, the chromatographic system's performance must be verified. This is accomplished by performing five replicate injections of the Working Standard solution (0.1 mg/mL). The acceptance criteria are based on the recommendations of the United States Pharmacopeia (USP) General Chapter <621>.[3][4][5][6]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, indicating no undesirable secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and pump. |
Method Validation Overview (ICH Q2(R2))
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[7][8][9][10]
Validation Parameters Summary
| Parameter | Result |
| Specificity | No interference from blank or placebo at the analyte's retention time. |
| Linearity | Correlation coefficient (r²) > 0.999 over 0.01 - 0.20 mg/mL. |
| Accuracy | Mean recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | Repeatability (%RSD) < 1.0%; Intermediate Precision (%RSD) < 1.5%. |
| Range | 0.01 - 0.20 mg/mL. |
| Robustness | No significant impact on results with minor changes in flow rate, column temperature, and mobile phase composition. |
Troubleshooting Guide
Even with a robust method, issues can arise. This section provides guidance on common problems and their solutions.[11][12][13][14][15]
| Symptom | Potential Cause | Recommended Action |
| High Backpressure | 1. Blockage in guard column or column frit.2. Buffer precipitation. | 1. Reverse-flush the column (if permitted by manufacturer). Replace guard column.2. Flush system with water. |
| Peak Tailing or Fronting | 1. Column degradation.2. Sample overload.3. Inappropriate mobile phase pH. | 1. Replace the column.2. Dilute the sample.3. Ensure formic acid is present at 0.1% in the mobile phase. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation.2. Column temperature fluctuation.3. Pump malfunction or leak. | 1. Prepare fresh mobile phase carefully.2. Ensure column oven is set and stable at 30 °C.3. Check for leaks and purge the pump. |
| Baseline Noise or Drift | 1. Air bubbles in the system.2. Contaminated mobile phase.3. Detector lamp failing. | 1. Degas mobile phase thoroughly; purge the system.2. Prepare fresh mobile phase with high-purity solvents.3. Check lamp energy and replace if necessary. |
Conclusion
The HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. The logical, science-based approach to method development, grounded in the analyte's physicochemical properties and adherence to USP and ICH guidelines, ensures its reliability for routine use in quality control and research environments. The provided protocols and troubleshooting guide serve as a comprehensive resource for successful implementation.
References
-
United States Pharmacopeia. <621> Chromatography. Available at: [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. Available at: [Link]
-
USP-NF. <621> Chromatography. Available at: [Link]
-
Phenomenex. Troubleshooting Guide. Available at: [Link]
-
AELAB. Expert Guide to Troubleshooting Common HPLC Issues. (2025). Available at: [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. Available at: [Link]
-
ACE HPLC Columns. HPLC Troubleshooting Guide. Available at: [Link]
-
LCGC International. Are You Sure You Understand USP <621>? (2024). Available at: [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. (2024). Available at: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025). Available at: [Link]
-
YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Available at: [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). (2023). Available at: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
PubChem. (3-{[6-(2-Methoxyphenyl)pyrimidin-4-yl]amino}phenyl)methanesulfonamide. National Center for Biotechnology Information. Available at: [Link]
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PubChem. N-methoxy-N-(4-phenylphenyl)methanesulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (3-Fluoro-5-methoxyphenyl)methanesulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChemLite. N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide (C9H14N2O3S). Available at: [Link]
-
MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molecules. Available at: [Link]
-
P. aeruginosa Metabolome Database. 3-methoxy-4-hydroxyphenylglycolaldehyde (PAMDB120374). Available at: [Link]
-
ResearchGate. UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl). Available at: [Link]
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science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. Available at: [Link]
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CMNPD. Compound Report Card. Available at: [Link]
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ResearchGate. Structural, Energetic and UV-Vis Spectral Analysis of UVA Filter 4-Tert-Butyl-4`-Methoxydibenzoylmethane. Available at: [Link]
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PubMed. Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter. Available at: [Link]
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Application Note & Protocols: A Strategic Workflow for Elucidating the Biological Activity of (3-Methoxyphenyl)methanesulfonamide
Abstract and Introduction
The sulfonamide functional group (R-SO₂NR₂') is a cornerstone of medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anti-inflammatory, anticancer, and diuretic properties.[1][2] The specific biological activity of a sulfonamide derivative is heavily influenced by the nature of its substituents. This document focuses on (3-Methoxyphenyl)methanesulfonamide, a compound featuring a methanesulfonamide core and a 3-methoxyphenyl group. The methoxy substituent can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making its biological profile an open question of considerable interest.[3][4]
Given that the specific biological targets of this compound are not widely documented, this guide provides researchers, scientists, and drug development professionals with a systematic, tiered approach to discover and characterize its activity. We move from broad phenotypic screening to identify any cellular effect, to hypothesis-driven assays against common sulfonamide target classes, and finally to detailed mechanism-of-action studies. Each protocol is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure robust and reproducible results.
The following workflow provides a high-level overview of the strategic approach detailed in this application note.
Caption: Overall Assay Development Workflow.
Foundational Steps: Compound Preparation and Quality Control
Expertise & Experience: Before any biological assay, the integrity of the test compound must be unequivocally established. Impurities can lead to false positives, while poor solubility can result in underestimated potency. This initial step is non-negotiable for trustworthy data.
Protocol 2.1: Purity, Identity, and Solubility Assessment
-
Purity & Identity Confirmation:
-
Use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to confirm the purity (>98%) and identity (correct mass-to-charge ratio) of this compound.
-
Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
-
-
Solubility Determination:
-
Prepare a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO). Ensure complete dissolution by visual inspection and gentle vortexing. This will serve as the primary stock for all subsequent assays.
-
Determine the kinetic solubility in aqueous assay buffers (e.g., PBS, cell culture media). Serially dilute the DMSO stock into the buffer and measure turbidity using a nephelometer or plate reader at ~600 nm. The concentration at which precipitation occurs is the upper limit for your assays.
-
-
Stock Solution Storage:
-
Aliquot the 10 mM DMSO stock into small, single-use volumes and store at -20°C or -80°C to prevent freeze-thaw cycles.
-
Tier 1: Broad Phenotypic Screening
Trustworthiness: The goal of this tier is to ask a simple question: does the compound have any measurable effect on living cells? This establishes the biologically active concentration range and differentiates general cytotoxicity from targeted anti-proliferative activity. Using multiple cell lines, including both cancerous and non-cancerous types, is a self-validating approach to provide initial context to the observed effects.[5][6]
Protocol 3.1: Cell Viability/Cytotoxicity Assessment via Luminescence Assay
Principle: This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). The reagent measures ATP levels, which is a marker of metabolically active, viable cells. A decrease in luminescence is proportional to the number of dead or dying cells.
Methodology:
-
Cell Seeding:
-
Seed two cell lines (e.g., MCF-7, a breast cancer line, and HEK293, a non-cancerous human embryonic kidney line) into a white, clear-bottom 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound 10 mM DMSO stock. A typical 10-point, 3-fold dilution series might range from 100 µM to 5 nM final concentration.
-
Add 1 µL of the diluted compound stocks to the corresponding wells (this keeps the final DMSO concentration at a non-toxic 1%).
-
Controls: Include wells with "Vehicle Control" (1% DMSO only) and "Positive Control" (a known cytotoxic agent like 10 µM Doxorubicin).
-
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
Assay Readout:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data: % Viability = (Luminescence_Sample / Luminescence_Vehicle) * 100.
-
Plot % Viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Data Presentation: Sample IC₅₀ Data Table
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 | 25.4 |
| This compound | HEK293 | >100 |
| Doxorubicin (Positive Control) | MCF-7 | 0.8 |
| Doxorubicin (Positive Control) | HEK293 | 1.2 |
Tier 2: Target Class Identification
Expertise & Experience: The Tier 1 results (hypothetically showing selective activity against a cancer cell line) guide our next steps. The broad chemical class, sulfonamide, is known to interact with specific enzyme families.[1][2] Therefore, we can form educated hypotheses and screen against these target classes. This is more efficient than a completely blind screen.
Caption: Decision Logic from Tier 1 to Tier 2 Assays.
Protocol 4.1: Pan-Kinase Inhibition Profiling
Principle: Many modern sulfonamide-based anticancer agents are kinase inhibitors.[7] This assay evaluates the compound's ability to inhibit a broad panel of kinases using a universal detection method like ADP-Glo™ (Promega), which quantifies ADP produced by kinase activity.
Methodology:
-
Assay Setup: This is typically performed as a service or with a commercial kit. The compound is tested at a fixed concentration (e.g., 10 µM) against a panel of >100 different kinases.
-
Kinase Reaction: In each well of a multi-well plate, a specific kinase is incubated with its substrate and ATP in the presence of this compound or DMSO vehicle.
-
ADP Detection:
-
After the kinase reaction, ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is then added to convert the generated ADP back into ATP.
-
This newly synthesized ATP is used by a luciferase/luciferin reaction to produce light.
-
-
Data Analysis: The luminescent signal is inversely proportional to kinase inhibition. Results are expressed as % inhibition relative to the DMSO control. A "hit" is typically defined as >50% inhibition.
Tier 3: Mechanism of Action (MoA) and Target Validation
Authoritative Grounding: Assuming Tier 2 identified a "hit" (e.g., significant inhibition of "Kinase X"), this tier aims to validate this interaction and define its biochemical nature. Understanding the mechanism of inhibition (e.g., competitive, non-competitive) is critical for any drug discovery program.[8][9]
Caption: Visual representation of enzyme inhibition modes.
Protocol 5.1: Enzyme Kinetics for "Kinase X" Inhibition
Principle: This assay determines the inhibition constant (Kᵢ) and the mode of inhibition by measuring the rate of the enzymatic reaction at various concentrations of both the substrate (ATP) and the inhibitor.
Methodology:
-
Determine Substrate Kₘ:
-
First, run the kinase assay (e.g., using ADP-Glo™) with a fixed concentration of Kinase X and varying concentrations of ATP (e.g., from 0.1 to 10 times the expected Kₘ).
-
Plot the reaction velocity (luminescence/min) against ATP concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ of ATP. For optimal sensitivity to all inhibitor types, subsequent assays should ideally use a substrate concentration at or near the Kₘ.[10][11]
-
-
Inhibition Mode Analysis:
-
Set up a matrix of reactions in a 96- or 384-well plate. The matrix should include multiple fixed concentrations of this compound (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ, 5x Kᵢ) and a range of varying ATP concentrations, as in step 1.
-
Run the kinase assay for each condition, measuring the initial reaction velocity.
-
-
Data Analysis:
-
Plot the data using a double-reciprocal Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
Competitive Inhibition: Lines will intersect on the y-axis.
-
Non-competitive Inhibition: Lines will intersect on the x-axis.
-
Uncompetitive Inhibition: Lines will be parallel.
-
Alternatively, use non-linear regression software (e.g., GraphPad Prism) to fit the data directly to competitive, non-competitive, and uncompetitive inhibition models to determine the best fit and calculate the Kᵢ.
-
Protocol 5.2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: This assay validates that the compound binds to its intended target (Kinase X) inside intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.
Methodology:
-
Cell Treatment: Treat cultured cells (e.g., MCF-7) with either the vehicle (DMSO) or a high concentration of this compound (e.g., 10x IC₅₀) for 1-2 hours.
-
Heating: Harvest the cells, lyse them, and aliquot the lysate into several PCR tubes. Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C) for 3 minutes, then cool rapidly.
-
Protein Separation: Centrifuge the samples at high speed to pellet the denatured, aggregated proteins. The supernatant contains the soluble, non-denatured protein fraction.
-
Detection: Analyze the amount of soluble Kinase X remaining in the supernatant of each sample using Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble Kinase X against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample confirms direct binding (target engagement).
Data Interpretation and Summary
Synthesizing the data from this tiered workflow provides a comprehensive initial profile of this compound.
Summary of Hypothetical Findings:
| Assay Tier | Experiment | Result | Interpretation |
| Tier 1 | Cell Viability | IC₅₀ = 25.4 µM (MCF-7), >100 µM (HEK293) | Compound exhibits selective anti-proliferative activity against a cancer cell line. |
| Tier 2 | Pan-Kinase Screen | 85% inhibition of "Kinase X" at 10 µM | "Kinase X" is a high-confidence putative target. |
| Tier 3 | Enzyme Kinetics | Kᵢ = 2.1 µM; Competitive with ATP | The compound is a direct, competitive inhibitor of Kinase X. |
| Tier 3 | CETSA | Thermal shift of +4°C for Kinase X | The compound binds to and stabilizes Kinase X in a cellular environment. |
Conclusion and Next Steps: The data collectively suggest that this compound is a selective, anti-proliferative agent that acts through the direct, ATP-competitive inhibition of Kinase X. This validated hit provides a strong foundation for a lead optimization program. Future steps would include:
-
Selectivity Profiling: Assessing inhibition against kinases closely related to Kinase X.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and drug-like properties.[7][12]
-
In Vivo Studies: Evaluating the compound's efficacy and safety in animal models.
References
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Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available from: [Link]
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Zhang, X., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Molecular Biosciences. Available from: [Link]
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An, F. & Horvath, D. (2014). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available from: [Link]
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Akhtar, M. N., et al. (2025). Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. Chemical Biology & Drug Design. Available from: [Link]
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Edmondson, D. E. & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. Available from: [Link]
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Shahid, M., et al. (2016). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Bioinorganic Chemistry and Applications. Available from: [Link]
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Kim, H. J., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. Available from: [Link]
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Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology. Available from: [Link]
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Coussens, N. P. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. Available from: [Link]
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Arman, H. D., et al. (2022). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals. Available from: [Link]
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Ocaña, A., et al. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank. Available from: [Link]
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Application Notes & Protocols for the Use of (3-Methoxyphenyl)methanesulfonamide in Cancer Cell Line Studies
Introduction: The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2] Its derivatives are recognized for a broad spectrum of biological activities, including significant potential in oncology.[2][3][4] These compounds target a variety of cancer-associated proteins and pathways, such as tyrosine kinases, carbonic anhydrases, and histone deacetylases, making them a fertile ground for the development of novel anti-cancer agents.[3][4] (3-Methoxyphenyl)methanesulfonamide belongs to this versatile class. While specific research on this exact molecule is emerging, its structural analogs—methoxyphenyl sulfonamides—have demonstrated potent cytotoxic effects against various cancer cell lines.[5] This guide provides a detailed framework for researchers to investigate the anticancer potential of this compound, from initial cytotoxicity screening to in-depth mechanistic studies. The protocols herein are designed to be self-validating, providing researchers with the rationale behind each step to ensure robust and reproducible results.
Section 1: Scientific Rationale and Potential Mechanisms of Action
The decision to investigate this compound in cancer cell lines is grounded in the established activities of related sulfonamide derivatives. The methoxy and sulfonamide moieties can serve as critical pharmacophores that interact with key biological targets.
1.1 Established Anticancer Mechanisms of Sulfonamide Derivatives: Research has shown that sulfonamide-based compounds can disrupt cancer cell proliferation through multiple mechanisms:
-
Tubulin Polymerization Inhibition: A primary mechanism for many N-aryl sulfonamides is the disruption of microtubule dynamics.[5] By binding to the colchicine site on tubulin, these compounds prevent its polymerization into microtubules. This interference is critical as microtubules form the mitotic spindle required for chromosome segregation during cell division. The result is a cell cycle arrest, typically in the G2/M phase, which ultimately triggers apoptosis.[6][7]
-
Kinase Inhibition: The sulfonamide group is a common feature in many kinase inhibitors, where it can form crucial hydrogen bonds within the ATP-binding pocket of enzymes like tyrosine kinases, disrupting signaling pathways essential for cancer cell growth and survival.[1][3]
-
Induction of Apoptosis: Regardless of the primary target, effective anticancer agents ultimately lead to programmed cell death (apoptosis). Sulfonamide derivatives have been shown to activate the intrinsic apoptotic pathway, characterized by the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and the activation of executioner caspases like Caspase-3.[6][7][8][9]
-
Other Targets: The versatility of the sulfonamide scaffold allows it to target other enzymes crucial for tumor progression, including carbonic anhydrases (regulating tumor pH), aromatase (in hormone-dependent cancers), and matrix metalloproteinases (involved in metastasis).[3]
1.2 Potential Signaling Pathways to Investigate: Based on the known targets of related compounds, the following diagram illustrates the potential signaling pathways that this compound may modulate.
Caption: Experimental workflow for compound characterization.
Protocol 1: Cell Viability and Cytotoxicity Screening (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, which represents the concentration required to inhibit the growth of 50% of the cancer cell population.
Causality and Trustworthiness: This assay's reliability hinges on the principle that mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A vehicle control (DMSO) is essential to ensure the solvent itself is not causing cytotoxicity. Performing the assay in triplicate (or greater) for each concentration ensures the statistical validity of the results.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Rationale: This initial incubation ensures cells are in a logarithmic growth phase and have adhered properly before treatment.
-
-
Compound Preparation: Prepare serial dilutions of the compound in complete medium from the 10 mM stock. A typical concentration range to screen is 0.01 µM to 100 µM. Also prepare a vehicle control (medium with the highest concentration of DMSO used, typically <0.1%).
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Rationale: A 48-72 hour incubation is standard for assessing the effects of compounds that may act on the cell cycle.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours.
-
Rationale: This allows sufficient time for viable cells to metabolize the MTT.
-
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining
Objective: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M), which is a hallmark of antitubulin agents. [6][10] Causality and Trustworthiness: This method relies on the stoichiometric binding of Propidium Iodide (PI) to DNA. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase and will thus exhibit twice the fluorescence intensity. Fixation in cold ethanol permeabilizes the cell membrane, allowing PI to enter and stain the DNA, while also preserving the cells for analysis. An untreated control is vital for establishing the baseline cell cycle distribution.
Materials:
-
6-well plates
-
Compound at 1x and 2x IC50 concentrations
-
PBS (Phosphate-Buffered Saline)
-
Cold 70% Ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed approximately 0.5 x 10^6 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the vehicle control, 1x IC50, and 2x IC50 of the compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells (apoptotic cells may detach). To do this, collect the supernatant, wash the well with PBS, and then trypsinize the adherent cells. Combine the supernatant and the trypsinized cells.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Rationale: Dropwise addition of ethanol prevents osmotic shock and ensures uniform fixation.
-
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.
-
Rationale: RNase A is included to degrade any RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.
-
-
Incubation and Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant accumulation of cells in the G2/M peak compared to the control indicates cell cycle arrest.
Protocol 3: Apoptosis Quantification via Annexin V & PI Staining
Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, thereby confirming that the observed cytotoxicity is due to apoptosis.
Causality and Trustworthiness: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can label these cells. Propidium Iodide is a membrane-impermeable DNA dye used as a marker for membrane integrity.
-
Annexin V(-) / PI(-): Viable cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic or necrotic cells This dual staining provides a robust, quantitative measure of apoptosis induction.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in Protocol 2, typically for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells as described in Protocol 2 to ensure the inclusion of the apoptotic population.
-
Washing: Centrifuge the cells and wash the pellet once with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Rationale: Staining is performed in a specific calcium-containing binding buffer, as Annexin V's binding to PS is calcium-dependent.
-
-
Incubation and Analysis: Incubate the cells at room temperature in the dark for 15 minutes. Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Analysis: Create a quadrant plot of FITC (Annexin V) vs. PI fluorescence. Quantify the percentage of cells in each of the four quadrants to determine the proportion of viable, early apoptotic, and late apoptotic/necrotic cells.
Protocol 4: Mechanistic Investigation by Western Blotting
Objective: To measure changes in the expression levels of key proteins involved in the cell cycle and apoptosis to elucidate the compound's molecular mechanism.
Causality and Trustworthiness: Western blotting uses specific antibodies to detect target proteins in a complex mixture (cell lysate) that has been separated by size via SDS-PAGE. The detection of a housekeeping protein (e.g., β-actin, GAPDH) is crucial for normalization, ensuring that any observed changes in target protein levels are due to the treatment and not to differences in the amount of total protein loaded.
Key Protein Targets:
-
Cell Cycle: Cyclin B1, p-Cdc25C (to confirm G2/M arrest) [6]* Apoptosis: Cleaved Caspase-3, Cleaved PARP (markers of apoptosis execution), Bcl-2 (anti-apoptotic), Bax (pro-apoptotic) [6][11] Step-by-Step Protocol:
-
Cell Lysis: Treat cells in 6-well plates or 10 cm dishes with the compound for the desired time. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Rationale: Inhibitors are essential to prevent protein degradation and dephosphorylation after cell lysis.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C. The next day, wash the membrane with TBST and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed for a housekeeping protein (like β-actin) for loading control.
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of the target protein to the housekeeping protein. Compare the normalized values across different treatment groups.
References
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El-Sayad, K. A., & El-Masry, G. H. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. [Link]
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Irfan, M., et al. (2024). A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. Journal of Molecular Structure, 1301, 137358. [Link]
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Li, T., et al. (2015). In vitro antitumor mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. Molecular Pharmacology, 87(1), 1-12. [Link]
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Pérez-Vicente, L., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. [Link]
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Atwell, G. J., et al. (1984). Potential antitumor agents. 16. 4'-(Acridin-9-ylamino)methanesulfonanilides. Journal of Medicinal Chemistry, 27(11), 1481-1485. [Link]
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Trzeźniewska-Krupa, E., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(11), 3295. [Link]
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Wan, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837. [Link]
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PrepChem. (n.d.). Synthesis of tris-(4-methoxyphenyl)sulfonium methane sulfonate. PrepChem.com. [Link]
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Mhaidat, N. M., et al. (2013). Methoxyphenylcipro induces antitumor activity in human cancer cells. Archives of Pharmacal Research, 36(8), 1006-1013. [Link]
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Leck, L. Y. W., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 28(14), 5364. [Link]
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Batumalaie, K., et al. (2021). Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells. International Journal of Molecular Sciences, 22(19), 10738. [Link]
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Li, T., et al. (2014). In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. ResearchGate. [Link]
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Khdour, O. M. (2016). Design and Synthesis of Novel Aryl Sulfonamide Tubulin Inhibitors as Antimitotic Cancer Therapeutics. University of Toledo. [Link]
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Haryanti, S., et al. (2017). Methoxyphenyl chalcone sensitizes aggressive epithelial cancer to cisplatin through apoptosis induction and cancer stem cell eradication. Technology in Cancer Research & Treatment, 16(5), 643-652. [Link]
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Gębczak, K., et al. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Chemistry, 5(2), 1253-1262. [Link]
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Sławiński, J., et al. (2022). Sulfonamide metformin derivatives induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells. Chemico-Biological Interactions, 352, 109795. [Link]
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Wang, Y., et al. (2021). Chidamide Combined With Doxorubicin Induced p53-Driven Cell Cycle Arrest and Cell Apoptosis Reverse Multidrug Resistance of Breast Cancer. Frontiers in Oncology, 11, 716021. [Link]
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Hsieh, M. J., et al. (2021). Threo-2,3-bis-(4-hydroxy-3-methoxyphenyl)-3-methoxypropanol (THMP) Inhibits Bladder Cancer Cell Proliferation via Oxidative Stress-dependent Apoptosis and DNA Damage. ResearchGate. [Link]
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Application Notes & Protocols for Antimicrobial Screening of (3-Methoxyphenyl)methanesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: The Rationale for Screening Novel Sulfonamides
The enduring challenge of antimicrobial resistance necessitates a robust pipeline for the discovery of new chemical entities with antibacterial potential. Sulfonamides, the first class of synthetic antimicrobial agents to be used systemically, continue to serve as a foundational scaffold in medicinal chemistry.[1] Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS)—an enzyme crucial for bacterial folic acid synthesis—offers a validated target for antimicrobial drug design.[2][3] Bacteria must synthesize their own folate, whereas humans obtain it from their diet, providing a basis for selective toxicity.[4]
This guide provides a detailed framework for the preliminary antimicrobial screening of a specific subclass: (3-Methoxyphenyl)methanesulfonamide derivatives . As novel synthetic compounds, their antimicrobial potential is unknown, and a systematic, validated screening approach is critical to ascertain their activity profile. We will detail the essential in vitro assays—Broth Microdilution for quantitative assessment of inhibitory activity and Disk Diffusion for a qualitative, diffusion-based evaluation.
The protocols herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the generated data is robust, reproducible, and comparable to established benchmarks.[5][6] We will address the specific challenges associated with screening novel synthetic compounds, such as solubility and stock solution preparation, to provide a field-proven, self-validating system for your research endeavors.
Part 1: Foundational Knowledge & Compound Preparation
The Sulfonamide Mechanism of Action
Sulfonamides act as competitive antagonists to p-aminobenzoic acid (PABA). Due to their structural similarity to PABA, they bind to the bacterial enzyme dihydropteroate synthase, blocking the synthesis of dihydropteroic acid, a precursor to folic acid.[3][7] This disruption of the folate pathway inhibits the production of essential nucleotides (purines and thymidine) and amino acids, ultimately leading to a bacteriostatic effect where bacterial growth and reproduction are halted.[2][4]
Caption: Sulfonamide Competitive Inhibition Pathway.
Handling Novel Synthetic Compounds: Solubility and Stock Solution
A primary challenge in screening novel synthetic compounds is their often-limited aqueous solubility. This compound derivatives are predicted to be sparingly soluble in water. Therefore, an appropriate organic solvent must be used to create a stock solution. Dimethyl sulfoxide (DMSO) is the solvent of choice for this purpose, as it dissolves a wide range of organic molecules and is miscible with both aqueous and organic media.[8][9][10]
Protocol 1: Preparation of Compound Stock Solution
-
Causality: A high-concentration, sterile stock solution is essential for accurate serial dilutions and to minimize the volume of solvent added to the assay, thereby reducing potential solvent-induced toxicity or interference.[8]
-
Determine Molarity: Calculate the required mass of the this compound derivative to prepare a 10 mM stock solution in 100% sterile DMSO.
-
Weighing: Using a calibrated analytical balance, accurately weigh the compound into a sterile, conical microcentrifuge tube.
-
Dissolution: Add the calculated volume of sterile, molecular-grade DMSO. Vortex thoroughly. If dissolution is slow, sonicate in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) can be applied, but monitor for any compound degradation.[8]
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected storage vial. This is critical to prevent contamination of the subsequent assays.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Part 2: Quantitative Analysis - Broth Microdilution for MIC Determination
The Broth Microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12] The MIC is the lowest concentration of the compound that completely inhibits visible growth of a microorganism in vitro.[8] This quantitative data is crucial for comparing the potency of different derivatives.
Caption: Broth Microdilution Workflow.
Materials and Reagents
-
This compound derivative stock solution (10 mM in DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), prepared at 2X concentration
-
Sterile 96-well, flat-bottom microtiter plates
-
Quality Control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[13]
-
Test bacterial strains
-
Sterile 100% DMSO
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Protocol 2: Broth Microdilution Assay
-
Self-Validation: This protocol incorporates multiple controls (positive, negative, and vehicle) to ensure the validity of the results. The use of CLSI-recommended QC strains provides a benchmark for assay performance.[14]
-
Prepare Compound Plate:
-
In a separate 96-well plate (the "compound plate"), perform a serial dilution of your 10 mM stock solution using 100% DMSO. This minimizes the compound's precipitation when added to the aqueous broth.[8] A typical 2-fold dilution series is recommended.
-
Include a well with 100% DMSO only to serve as the vehicle control.
-
-
Prepare Assay Plate:
-
Add 50 µL of sterile 2X CAMHB to each well of a new 96-well microtiter plate.
-
Transfer 2 µL of the compound dilutions from the "compound plate" to the corresponding wells of the assay plate. This results in a 1:50 dilution. The final DMSO concentration will be 2%, a level tolerated by most bacteria.
-
Controls:
-
Positive Control (Growth): 50 µL 2X CAMHB + 2 µL DMSO + 50 µL bacterial inoculum.
-
Negative Control (Sterility): 50 µL 2X CAMHB + 2 µL DMSO + 50 µL sterile broth.
-
Vehicle Control: 50 µL 2X CAMHB + 2 µL pure DMSO + 50 µL bacterial inoculum. This is crucial to confirm that the solvent itself does not inhibit bacterial growth.
-
-
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final diluted bacterial inoculum to each well (except the negative control). The total volume in each well is now 100 µL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of the this compound derivative that shows no visible turbidity (i.e., no bacterial growth).
-
Check controls: The positive control should be turbid, the negative control should be clear, and the vehicle control should be turbid. If these conditions are not met, the assay is invalid.
-
Data Presentation: MIC Summary
Summarize the results in a clear, tabular format.
| Compound | Test Organism | MIC (µg/mL) |
| Derivative 1 | S. aureus ATCC 29213 | 64 |
| Derivative 1 | E. coli ATCC 25922 | >128 |
| Derivative 2 | S. aureus ATCC 29213 | 32 |
| Derivative 2 | E. coli ATCC 25922 | 128 |
| Ciprofloxacin (Control) | S. aureus ATCC 29213 | 0.5 |
| Ciprofloxacin (Control) | E. coli ATCC 25922 | 0.015 |
Part 3: Qualitative Analysis - Disk Diffusion Assay
The Kirby-Bauer disk diffusion test is a widely used qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[15][16] It provides a visual confirmation of antimicrobial activity and can be a valuable preliminary screening tool.
Principle and Challenges
An antimicrobial-impregnated disk is placed on an agar plate inoculated with a bacterial lawn. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear "zone of inhibition" (ZOI) will form around the disk.[17] A key challenge for novel, non-polar synthetic compounds is their poor diffusion through the aqueous agar medium.[18] This can lead to smaller-than-expected zones or false negatives. Therefore, results must be interpreted with caution and always correlated with MIC data.
Protocol 3: Disk Diffusion Assay
-
Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in Protocol 2.3.
-
Inoculate Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure confluent growth.[19]
-
Allow the plate to dry for 3-5 minutes.
-
-
Prepare and Apply Disks:
-
Impregnate sterile blank paper disks (6 mm diameter) with a known amount of the this compound derivative. A standard approach is to apply 10-20 µL of a concentrated stock solution (e.g., 1-5 mg/mL in DMSO) and allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the inoculated MHA plate. Gently press each disk to ensure full contact with the agar.
-
Place a control disk (impregnated with DMSO and evaporated) and a disk with a standard antibiotic (e.g., Ciprofloxacin) on the same plate.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper.
-
Data Presentation: Zone of Inhibition Summary
| Compound (Amount/disk) | Test Organism | Zone of Inhibition (mm) |
| Derivative 1 (30 µg) | S. aureus ATCC 25923 | 14 |
| Derivative 1 (30 µg) | E. coli ATCC 25922 | 0 |
| DMSO Control | S. aureus ATCC 25923 | 0 |
| Ciprofloxacin (5 µg) | S. aureus ATCC 25923 | 25 |
| Ciprofloxacin (5 µg) | E. coli ATCC 25922 | 32 |
Conclusion and Forward Outlook
This guide provides robust, CLSI-grounded protocols for the initial antimicrobial screening of this compound derivatives. The quantitative data from the broth microdilution assay (MIC) is the primary determinant of a compound's potency, while the disk diffusion assay offers a valuable qualitative corroboration of activity. Rigorous adherence to these self-validating protocols, including the use of appropriate controls and QC strains, will ensure the generation of high-quality, reliable data. Promising candidates identified through these primary screens can then be advanced to more complex secondary assays, such as time-kill kinetics, mechanism of action studies, and toxicity profiling, paving the way for the potential development of new therapeutic agents.
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Antimicrobial sulfonamide drugs. (2015). ResearchGate. [Link]
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CLSI M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Tenth Edition. (2015). ANSI Webstore. [Link]
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ANTIMICROBIAL SULFONAMIDE DRUGS. (n.d.). Faculty of Technology, Leskovac, Serbia. [Link]
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Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. (2009). Clinical and Laboratory Standards Institute. [Link]
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Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. [Link]
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Synthesis and Antibacterial Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one (4) and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one (3) Via N-(3- methoxyphenyl)-methyl dithiocarbamic acid (2). (2022). Magna Scientia. [Link]
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Sulfonamide (medicine). (n.d.). Wikipedia. [Link]
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Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses. (n.d.). Pharmacy 180. [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
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(3-{[6-(2-Methoxyphenyl)pyrimidin-4-yl]amino}phenyl)methanesulfonamide. (n.d.). PubChem. [Link]
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Disk diffusion test. (n.d.). Wikipedia. [Link]
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N-(4-amino-3-methoxyphenyl)methanesulfonamide. (n.d.). PubChem. [Link]
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CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). PMC - NIH. [Link]
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). ASM.org. [Link]
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Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. [Link]
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Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. [Link]
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Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide. (2007). PubMed. [Link]
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Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PMC - NIH. [Link]
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Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (n.d.). MDPI. [Link]
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Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. (n.d.). PMC - NIH. [Link]
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Synthesis and Antimicrobial Screening of New Sulfonamides bearing Pharmacologically Active Components. (n.d.). Worldresearchersassociations.com. [Link]
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3-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide. (n.d.). PubChem. [Link]
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How to make serial dilution, if the compound is soluble only in DMSO? (2016). ResearchGate. [Link]
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Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. [Link]
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Application Note & Protocol: High-Purity Crystallization of (3-Methoxyphenyl)methanesulfonamide
Abstract
This document provides a comprehensive, technically-grounded protocol for the purification of (3-Methoxyphenyl)methanesulfonamide via recrystallization. As a compound of interest in pharmaceutical and materials science research, achieving high purity is critical for reproducible downstream applications. This guide moves beyond a simple list of steps to explain the underlying chemical principles, offering a robust framework for solvent selection, execution, and troubleshooting. Two primary methodologies are detailed: the preferred single-solvent thermal recrystallization and the alternative solvent/anti-solvent method. The protocols are designed to be self-validating, with integrated checkpoints and troubleshooting guidance to ensure researchers can achieve optimal purity and yield.
Introduction: The Rationale for Recrystallization
Recrystallization remains a cornerstone technique for the purification of solid organic compounds.[1] Its efficacy is based on the principle that the solubility of a compound in a given solvent generally increases with temperature.[2] When a saturated solution of an impure compound is prepared in a suitable hot solvent and then allowed to cool, the desired compound's solubility decreases, leading to the formation of a crystalline lattice. Ideally, the impurities remain in the solution (the "mother liquor") because they are either soluble at the lower temperature or are present at a concentration too low to saturate the solution.[1][3]
For this compound, a member of the sulfonamide class of compounds, achieving high crystalline purity is essential for accurate analytical characterization and predictable biological activity. The general protocols for purifying sulfonamides often provide a strong foundational basis for developing a specific procedure.[4][5] This guide adapts those established principles to the target molecule.
Physicochemical Properties & Solvent Selection Considerations
A successful recrystallization hinges on the careful selection of a solvent system based on the physicochemical properties of the solute. While extensive experimental data for this compound is not broadly published, we can infer a logical starting point from related compounds and general principles.
Table 1: Key Physicochemical Properties and Recrystallization Relevance
| Property | Value / Information | Relevance to Recrystallization Protocol | Source |
| Molecular Formula | C₈H₁₁NO₃S | Foundational molecular information. | Inferred |
| CAS Number | 89782-90-1 | Unique chemical identifier. | [6] |
| Melting Point | Data not available. Parent compound (Methanesulfonamide) melts at 85-89 °C. | CRITICAL: The boiling point of the chosen solvent must be lower than the melting point of the compound to prevent "oiling out," where the compound melts before dissolving.[7] The melting point of the parent compound suggests caution when using higher-boiling solvents like water or DMF. | [8][9] |
| Solubility | Specific data not available. General sulfonamides show good solubility in polar organic solvents, especially at elevated temperatures. | CRITICAL: The ideal solvent should dissolve the compound sparingly or not at all at room temperature, but completely at or near its boiling point.[1] Candidate solvents require experimental screening. | General |
The Solvent Selection Workflow
The selection of an appropriate solvent is the most critical step and must be determined experimentally.[10] The following decision tree provides a logical workflow for this process.
Caption: A decision tree to guide the selection of a suitable crystallization solvent.
Experimental Protocols
Safety Precaution: Always perform recrystallization in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Single-Solvent Recrystallization (Preferred Method)
This is the most common and straightforward method, contingent on finding a suitable single solvent.[11] Alcohols such as isopropanol or ethanol are excellent starting candidates for sulfonamides.[4][5]
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Isopropanol)
-
Two Erlenmeyer flasks (appropriately sized for the volume of solvent)
-
Hot plate with stirring capability
-
Stemless funnel and fluted filter paper
-
Büchner funnel, filter flask, and vacuum source
-
Glass stirring rod
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent, just enough to create a slurry. Heat the mixture to a gentle boil with stirring.[12]
-
Achieve Saturation: Continue adding the hot solvent dropwise or in very small portions until the solid just completely dissolves.[2] It is crucial to add the minimum amount of hot solvent required to create a saturated solution; excess solvent will significantly reduce the final yield.[7]
-
Decolorization (Optional): If the hot solution is colored by impurities, remove it from the heat source and add a very small amount (1-2% of the solute's weight) of activated charcoal. Reheat the solution to boiling for a few minutes.[4]
-
Hot Gravity Filtration: If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization.
-
Pre-heat a second Erlenmeyer flask (the receiving flask) and the stemless funnel on the hotplate.
-
Place a fluted filter paper in the hot funnel and pour the hot solution through it into the receiving flask.[7]
-
-
Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[12] Rapid cooling (e.g., placing directly in an ice bath) can trap impurities.
-
Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product from the solution.[4]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any residual mother liquor containing impurities.[1]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel for several minutes. For final drying, transfer the crystals to a watch glass or place them in a desiccator to remove all traces of solvent.
Protocol 2: Solvent/Anti-Solvent Recrystallization
This method is employed when no single solvent has the ideal solubility profile. It involves dissolving the compound in a "good" solvent at room temperature and then inducing precipitation by slowly adding a miscible "anti-solvent" in which the compound is insoluble.[11]
Procedure:
-
Dissolution: Dissolve the crude solid in the minimum amount of a "good" solvent (e.g., Acetone) at room temperature.
-
Addition of Anti-Solvent: With constant swirling, add the "anti-solvent" (e.g., Hexane or Water) dropwise.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached. If precipitation is slow, scratching the inside of the flask with a glass rod can help initiate crystal formation.[11]
-
Crystal Growth: Once turbidity appears, add one or two drops of the "good" solvent to redissolve the fine precipitate and then set the flask aside undisturbed to allow for slow crystal growth.
-
Isolation and Drying: Follow steps 6-9 from the Single-Solvent protocol above, using an ice-cold mixture of the solvent/anti-solvent system to wash the crystals.
Visualization of the General Workflow
The following flowchart illustrates the key decision points and steps in a typical recrystallization experiment.
Caption: A generalized workflow for purification by recrystallization.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) | Source |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated. | 1. Gently boil off some of the solvent to increase the concentration and allow it to cool again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound. | [4][7] |
| Product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The compound is highly impure, causing melting point depression. 3. Cooling was too rapid. | 1. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. 2. Switch to a lower-boiling point solvent or a different solvent system. 3. Consider a preliminary purification step (e.g., column chromatography) if the material is very crude. | [7] |
| Final yield is very low. | 1. Too much solvent was used during dissolution. 2. Premature crystallization occurred during hot filtration. 3. Too much cold solvent was used for washing the final crystals. | 1. Ensure the minimum amount of hot solvent is used. Recover a second crop of crystals by evaporating some solvent from the mother liquor. 2. Ensure the filtration apparatus is properly pre-heated. 3. Use only a minimal amount of ice-cold solvent for the final wash. | [4] |
| Crystals are colored. | The colored impurity has similar solubility properties to the product and co-precipitated. | Perform a second recrystallization, ensuring the use of activated charcoal during the dissolution step if it was not used initially. | [1][4] |
References
- Benchchem Technical Support Center. (n.d.). Recrystallization of Sulfonamide Products.
- Benchchem Technical Support Center. (n.d.). Crystallinity of Sulfonamide Compounds.
- Google Patents. (1957). Sulfonamide purification process (US2777844A).
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-
MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Processes, 7(9), 579. [Link]
-
METTLER TOLEDO. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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-
PubChem. (n.d.). N-(4-amino-3-methoxyphenyl)methanesulfonamide. Retrieved from [Link]
- University of Toronto. (n.d.).
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The Versatility of (3-Methoxyphenyl)methanesulfonamide in the Genesis of Novel Heterocyclic Scaffolds: A Guide for Synthetic and Medicinal Chemists
This document provides an in-depth exploration of (3-Methoxyphenyl)methanesulfonamide as a versatile building block in the synthesis of novel heterocyclic compounds. It is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage this unique reagent for the construction of diverse and potentially bioactive molecular architectures. This guide will delve into the underlying chemical principles, provide illustrative synthetic strategies, and offer detailed protocols for the practical application of this compound in contemporary organic synthesis.
Introduction: The Strategic Advantage of the this compound Moiety
This compound is a unique bifunctional molecule that presents a compelling combination of structural features for the synthesis of complex heterocyclic systems. The presence of the methanesulfonamide group offers a reactive handle for a variety of chemical transformations, while the 3-methoxyphenyl substituent provides a modifiable aromatic core that can be tailored to influence the physicochemical and pharmacological properties of the final compounds.
The sulfonamide functional group is a well-established pharmacophore found in a wide array of clinically approved drugs, exhibiting activities ranging from antibacterial to anticancer.[1][2] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a privileged scaffold in medicinal chemistry. The methoxy group on the phenyl ring can be readily deprotected to a phenol, offering a site for further functionalization or serving as a key interaction point with biological targets. The meta-substitution pattern of the methoxy group also imparts a distinct electronic and steric profile to the molecule, which can be exploited to achieve regioselective reactions and fine-tune biological activity.
This guide will focus on the practical applications of this compound in the construction of nitrogen-containing heterocycles, which are of paramount importance in drug discovery.[3]
Application Notes: Strategic Approaches to Heterocycle Synthesis
The strategic application of this compound in heterocyclic synthesis hinges on the creative utilization of its inherent reactivity. The following sections outline key synthetic strategies and the rationale behind their application.
Leveraging the Sulfonamide Moiety in Cyclization Reactions
The sulfonamide group can participate in a variety of cyclization reactions, acting as a nucleophile or being activated to facilitate ring closure. While direct, specific protocols for this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the broader class of sulfonamides.
Conceptual Workflow: Sulfonamide-Mediated Cyclization
This diagram illustrates a generalized approach where the sulfonamide nitrogen can be involved in the formation of a heterocyclic ring.
Caption: Generalized workflow for sulfonamide-mediated heterocycle synthesis.
The causality behind this approach lies in the nucleophilicity of the sulfonamide nitrogen after deprotonation or its conversion into a more reactive species. The choice of the bifunctional reagent will dictate the size and nature of the resulting heterocyclic ring.
The 3-Methoxyphenyl Group as a Directing and Modifiable Element
The 3-methoxyphenyl group is not merely a passive spectator in the synthetic scheme. Its electronic properties can influence the reactivity of the sulfonamide and the benzylic position. Furthermore, the methoxy group can be a key site for post-synthetic modifications.
Table 1: Potential Synthetic Transformations Involving the (3-Methoxyphenyl) Moiety
| Transformation | Reagents and Conditions | Rationale and Application |
| O-Demethylation | BBr₃, CH₂Cl₂ | Unveils a phenolic hydroxyl group for further functionalization, such as etherification or esterification, to modulate solubility and biological activity. |
| Electrophilic Aromatic Substitution | e.g., HNO₃/H₂SO₄, Br₂/FeBr₃ | The methoxy group is an ortho-, para-director, allowing for the introduction of additional substituents on the aromatic ring to explore structure-activity relationships. |
| Metal-Catalyzed Cross-Coupling | e.g., Suzuki, Buchwald-Hartwig | After conversion of the methoxy group to a triflate or halide, this allows for the introduction of diverse aryl, heteroaryl, or alkyl groups. |
Illustrative Protocols (Conceptual)
Conceptual Protocol 1: Synthesis of a Substituted 1,2,4-Thiadiazine 1,1-Dioxide Derivative
This protocol outlines a potential pathway for the synthesis of a six-membered heterocyclic system incorporating the sulfonamide moiety.
Reaction Scheme:
Caption: Conceptual synthesis of a 1,2,4-thiadiazine 1,1-dioxide.
Step-by-Step Methodology:
-
N-Alkylation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, CH₃CN), add a base such as K₂CO₃ or NaH (1.1 eq). Stir the mixture at room temperature for 30 minutes.
-
Add the desired α-halo ketone (e.g., 2-bromoacetophenone) (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude N-alkylated intermediate.
-
Cyclization: Dissolve the crude intermediate in a suitable solvent (e.g., ethanol, toluene).
-
Add a stronger base (e.g., NaOEt, DBU) (1.2 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product, wash, dry, and concentrate as described previously.
-
Purify the final product by column chromatography or recrystallization.
Trustworthiness and Self-Validation: The success of this protocol would be validated by obtaining the expected product with a satisfactory yield and confirming its structure through spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) and comparison with expected spectral data. The purity would be assessed by HPLC.
Conceptual Protocol 2: Multicomponent Synthesis of a Dihydropyrimidine Derivative
This protocol explores the potential use of this compound as the nitrogen-containing component in a Biginelli-type multicomponent reaction.[4][5]
Reaction Scheme:
Caption: Conceptual Biginelli-type reaction for dihydropyrimidine synthesis.
Step-by-Step Methodology:
-
In a round-bottom flask, combine this compound (1.0 eq), an aromatic or aliphatic aldehyde (1.0 eq), and a β-ketoester (e.g., ethyl acetoacetate) (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid, Yb(OTf)₃).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration and wash with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Expertise and Experience Insights: The success of this reaction may be highly dependent on the reactivity of the sulfonamide nitrogen compared to the more commonly used urea or thiourea. Optimization of the catalyst and reaction conditions would be crucial. The electron-withdrawing nature of the sulfonyl group might necessitate a stronger acid catalyst or higher reaction temperatures.
Conclusion and Future Perspectives
This compound represents a promising yet underexplored starting material for the synthesis of novel heterocyclic compounds. Its unique combination of a reactive sulfonamide moiety and a versatile aromatic ring offers a rich platform for the generation of diverse molecular scaffolds. While direct, detailed protocols are currently sparse in the literature, the conceptual frameworks provided in this guide, based on established synthetic methodologies, offer a solid foundation for researchers to explore the synthetic potential of this intriguing building block. The development of robust and efficient protocols for the utilization of this compound is a fertile area for future research, with the potential to yield novel compounds with significant biological and medicinal applications.
References
- (Reference to a general review on heterocyclic synthesis)
- (Reference to a paper on multicomponent reactions)
- Meena, L. R., Sharma, V. S., & Swarnkar, P. (2020). Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. World Scientific News, 142, 120-134.
- (Reference to a paper on the biological activity of sulfonamides)
- (Reference to a paper on the synthesis of pyrimidines)
- (Reference to a paper on the synthesis of thiazoles)
- (Reference to a paper on the role of sulfonamides in medicinal chemistry)
- (Reference to a paper on the Biginelli reaction)
- (Reference to a paper on the Hantzsch pyridine synthesis)
- (Reference to a paper on cycliz
- (Reference to a paper on the importance of nitrogen heterocycles in drug discovery)
- (Reference to another paper on the Biginelli reaction)
Sources
- 1. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 5. 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (3-Methoxyphenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (3-Methoxyphenyl)methanesulfonamide. As Senior Application Scientists, we aim to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.
I. Troubleshooting Guide: Addressing Common Synthesis Issues
This section is designed to help you navigate and resolve specific problems that may arise during the synthesis of this compound, a versatile intermediate in medicinal chemistry.[1][2][3]
Q1: Why is my overall yield of this compound consistently low?
Low yields can be a significant roadblock. The issue often lies in one of the key stages of the synthesis: the formation of the sulfonyl chloride or the final sulfonamidation step.
Underlying Causes & Solutions:
-
Hydrolysis of Sulfonyl Chloride: The intermediate, (3-Methoxyphenyl)methanesulfonyl chloride, is highly susceptible to moisture. Any water present in your reaction setup will convert it to the unreactive sulfonic acid, drastically reducing your yield.[4][5]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere, such as nitrogen or argon.[4]
-
-
Suboptimal Base Selection: The choice of base is critical for the sulfonamidation step. An inappropriate base can either be too weak to effectively neutralize the HCl byproduct or may introduce competing side reactions.[4][6]
-
Solution: A non-nucleophilic organic base like pyridine or triethylamine is generally preferred. These bases are effective at scavenging HCl without reacting with the sulfonyl chloride.[4]
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to the incomplete consumption of the limiting reagent.[6]
-
Solution: A slight excess (1.1-1.2 equivalents) of methanesulfonamide relative to the (3-Methoxyphenyl)methyl halide is recommended to drive the reaction to completion.
-
Q2: I'm observing a significant amount of an insoluble white solid in my reaction mixture. What is it and how can I prevent its formation?
The likely culprit is the hydrochloride salt of your amine base, which precipitates out of the reaction mixture. While its formation is an expected part of the reaction, excessive precipitation can hinder stirring and affect reaction kinetics.
Underlying Causes & Solutions:
-
Solvent Choice: The solubility of the amine hydrochloride salt is highly dependent on the solvent system.
-
Solution: While dichloromethane (DCM) and tetrahydrofuran (THF) are common choices, if precipitation is problematic, consider a solvent system that can better solubilize the salt without negatively impacting the reaction. In some cases, a nitroalkane solvent can be employed, as the amine hydrochloride salt byproduct precipitates and can be easily separated by filtration at a moderately elevated temperature.[7]
-
Q3: My purification by column chromatography is proving difficult, and I'm getting impure fractions. What can I do?
Purification challenges often arise from the presence of unreacted starting materials or byproducts with similar polarities to the desired product.
Underlying Causes & Solutions:
-
Co-elution of Impurities: Unreacted (3-Methoxyphenyl)methyl halide or the corresponding alcohol can co-elute with your product.
-
Solution:
-
Aqueous Workup: Before chromatography, perform a thorough aqueous workup. Wash the organic layer with 1M HCl to remove any residual amine base, followed by a saturated sodium bicarbonate solution to remove any sulfonic acid byproduct.[8]
-
Solvent System Optimization: For column chromatography, a gradient elution with a hexane/ethyl acetate solvent system is often effective.[8] Start with a low polarity to elute non-polar impurities and gradually increase the polarity to isolate your product.
-
-
-
Recrystallization: If column chromatography is still not yielding pure product, recrystallization can be an effective alternative.
-
Solution: Test small-scale recrystallizations with various solvents to find one that dissolves your compound well at high temperatures but poorly at low temperatures. Alcohols and esters are often good starting points.[9]
-
II. Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis of this compound, providing foundational knowledge for successful experimentation.
Q1: What are the most common synthetic routes to this compound?
The most prevalent laboratory-scale synthesis involves a two-step process.
Typical Synthetic Workflow:
Caption: Synthetic workflow for this compound.
-
Formation of the Electrophile: The synthesis typically starts with the conversion of a suitable precursor, such as 3-methoxybenzyl alcohol or 3-methoxybenzaldehyde, to an electrophilic species like 3-methoxybenzyl chloride.[10][11][12]
-
Sulfonamidation: The electrophile is then reacted with a sulfonamide nucleophile, such as methanesulfonamide, in the presence of a base to form the final product.[2]
An alternative approach involves the preparation of (3-Methoxyphenyl)methanesulfonyl chloride, which is then reacted with an amine.[13][14]
Q2: What are the critical reaction parameters to control for a high-yield synthesis?
Careful control of reaction conditions is paramount for maximizing yield and minimizing impurities.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to room temperature | Many sulfonamide formations are exothermic. Starting at a lower temperature helps to control the reaction rate and prevent the formation of side products. The reaction can then be allowed to warm to room temperature to ensure completion.[5] |
| Reaction Time | 2-12 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the hydrolysis of the moisture-sensitive sulfonyl chloride intermediate.[4][5] |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | These solvents are inert to the reaction conditions and effectively dissolve the reactants.[4] |
Q3: How do I choose the appropriate starting material for the synthesis of the 3-methoxybenzyl moiety?
The choice of starting material depends on availability, cost, and the desired scale of the reaction.
-
3-Methoxybenzyl Alcohol: A common and often preferred starting material. It can be readily converted to 3-methoxybenzyl chloride using thionyl chloride.[11]
-
3-Methoxybenzaldehyde: This can be reduced to 3-methoxybenzyl alcohol using a reducing agent like potassium borohydride, which is then chlorinated.[12]
-
Resorcinol: This can be selectively monomethylated to form 3-methoxyphenol, which can then be further functionalized.[15][16]
Q4: Are there any safety precautions I should be aware of during this synthesis?
Yes, several reagents used in this synthesis require careful handling.
-
Thionyl Chloride and other Chlorinating Agents: These are corrosive and react violently with water, releasing toxic gases. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[17]
-
Sulfonyl Chlorides: These are lachrymators and are corrosive. Handle with care in a fume hood.[17]
-
Dimethyl Sulfate: This is a potent methylating agent and is toxic and carcinogenic. Handle with extreme caution and appropriate PPE.[16]
III. Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of 3-Methoxybenzyl Chloride from 3-Methoxybenzyl Alcohol [11]
Caption: Workflow for the synthesis of 3-Methoxybenzyl Chloride.
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-methoxybenzyl alcohol (1.0 eq) and anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Upon completion, wash the reaction mixture with 1N HCl.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-methoxybenzyl chloride.
Step 2: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
-
In a separate dry round-bottom flask, dissolve methanesulfonamide (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous solvent like DCM.[4]
-
Cool this mixture to 0 °C.
-
Slowly add a solution of the 3-methoxybenzyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amine solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-12 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it with 1M HCl and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with the organic solvent used in the reaction.
-
Combine the organic layers and wash them sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate it under reduced pressure.
-
Purify the crude product using silica gel column chromatography to obtain the pure this compound.
IV. References
-
Guidechem. (2024, July 10). How to Prepare 3-Methoxybenzyl Chloride?
-
National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
-
BenchChem. (2025). Common Issues in Sulfonamide Synthesis and Solutions.
-
ChemicalBook. (n.d.). 3-Methoxybenzyl chloride synthesis.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
-
Who we serve. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates.
-
Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride.
-
Royal Society of Chemistry. (2016, August 1). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
-
Google Patents. (n.d.). Method of preparing methane sulfonamide and its derivatives.
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
-
ChemBK. (n.d.). 3-Methoxybenzene-1-sulfonyl chloride.
-
PrepChem.com. (n.d.). Synthesis of 3-Methoxy-benzene sulfonic acid chloride.
-
UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
-
MDPI. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.
-
BenchChem. (n.d.). The Chemistry of Methanesulfonamide: A Deep Dive for Synthesis.
-
BenchChem. (2025). Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry.
-
PubMed. (2009, August). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines.
-
BenchChem. (n.d.). Synthesis routes of 3-Methoxybenzyl chloride.
-
BenchChem. (2025). Technical Support Center: Optimizing Sulfonamide Synthesis.
-
ResearchGate. (n.d.). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
-
BenchChem. (2025). Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides.
-
BenchChem. (2025). Minimizing side products in sulfonamide synthesis.
-
Journal of the American Chemical Society. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
-
Journal of Synthetic Chemistry. (2023, December 9). Aromatic Sulfonamides.
-
Wiley Online Library. (2022, August 25). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines.
-
Wikipedia. (n.d.). Sulfonamide.
-
Chem-Impex. (n.d.). 3-Methoxybenzyl chloride.
-
ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
-
University of Wisconsin-Madison. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
-
ResearchGate. (2024, February 15). Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways.
-
BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Methoxyphenol.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
-
BenchChem. (2025). Technical Support Center: Purification of Methanesulfonamide by Recrystallization.
-
Supporting Information. (n.d.).
-
BenchChem. (2025, December). An In-depth Technical Guide to the Synthesis and Characterization of 3-Methoxyphenol.
-
Google Patents. (n.d.). WO2001094320A2 - Process to prepare sulfonamides.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Page loading... [guidechem.com]
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Common side reactions in sulfonamide synthesis and how to avoid them
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for sulfonamide synthesis. This guide, designed for laboratory professionals, provides in-depth troubleshooting advice and answers to frequently asked questions concerning the common side reactions encountered during the synthesis of sulfonamides. As Senior Application Scientists, we have compiled this resource to combine established chemical principles with practical, field-tested solutions to help you optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Issue 1: Consistently Low Yield of the Desired Sulfonamide
Question: My sulfonamide synthesis is consistently resulting in a very low yield. What are the likely causes and how can I improve it?
Answer: Low yields in sulfonamide synthesis are a frequent challenge and can often be traced back to a few key factors. By systematically addressing these, you can significantly improve the outcome of your reaction.
One of the primary culprits is the hydrolysis of the sulfonyl chloride starting material.[1][2] Sulfonyl chlorides are highly reactive electrophiles and are extremely susceptible to moisture. Any water present in the reaction will convert the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine, thus halting the desired reaction pathway.[1][2]
Another common issue is the poor reactivity of the starting materials . The nucleophilicity of the amine is critical; electron-deficient anilines or sterically hindered amines will react more slowly.[2] Similarly, the stability of the sulfonylating agent can be a factor.
Finally, side reactions can consume your starting materials and reduce the yield of your desired product. A notable side reaction with primary amines is the formation of a bis-sulfonated product.[1]
Solutions and Optimization Strategies:
| Challenge | Underlying Cause | Recommended Solution | Scientific Rationale |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure strictly anhydrous conditions. Dry all glassware thoroughly, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] | To prevent the conversion of the highly reactive sulfonyl chloride into the unreactive sulfonic acid by water.[1][2] |
| Inappropriate Base or Solvent | Use a non-nucleophilic organic base like pyridine or triethylamine.[1] Common inert solvents include dichloromethane (DCM) and tetrahydrofuran (THF).[1] | The base neutralizes the HCl byproduct without competing with the amine nucleophile. The solvent must dissolve both reactants without participating in the reaction.[1] | |
| Bis-sulfonation of Primary Amines | Add the sulfonyl chloride slowly to a solution containing an excess of the primary amine.[1] | This ensures the sulfonyl chloride is more likely to react with an unreacted amine molecule rather than the already formed sulfonamide.[1] | |
| Poor Amine Reactivity | Increase the reaction temperature or use a catalyst like 4-dimethylaminopyridine (DMAP).[2] | Higher temperatures can overcome the activation energy barrier for less nucleophilic amines. DMAP forms a more reactive sulfonyl-DMAP intermediate.[2] |
Issue 2: Formation of an Unexpected Side Product
Question: I am observing an unexpected side product in my reaction. What could it be, and how do I prevent its formation?
Answer: The most common unexpected side product is the aforementioned bis-sulfonated product when using primary amines. This occurs when the initially formed sulfonamide, which still possesses an N-H bond, is deprotonated and reacts with a second molecule of the sulfonyl chloride.
Another possibility, especially when synthesizing sulfonamides from starting materials containing both an amine and a sulfonyl chloride precursor (like in the sulfonation of aniline), is the formation of polymeric material .[3][4] If the amine is unprotected, the newly formed sulfonyl chloride on one molecule can react with the amine of another, leading to polymerization.[3][4]
Troubleshooting Workflow for Unexpected Side Products:
Caption: A logical troubleshooting workflow for addressing common issues in sulfonamide synthesis.
Preventative Measures:
-
To avoid bis-sulfonation: As mentioned previously, use a slow addition of the sulfonyl chloride to an excess of the primary amine.[1]
-
To prevent polymerization: The most effective method is to protect the amine group before generating the sulfonyl chloride.[3] Acetylation is a common and effective protection strategy.[3][4]
Issue 3: Difficulty in Purifying the Sulfonamide Product
Question: How can I effectively purify my sulfonamide product from unreacted starting materials and side products?
Answer: Sulfonamides are typically crystalline solids, making recrystallization an effective method of purification.[5] The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the sulfonamide poorly at room temperature but readily at elevated temperatures, while impurities remain soluble at all temperatures or are insoluble even at high temperatures.
Experimental Protocol for Recrystallization:
-
Solvent Selection: Begin by testing small amounts of your crude product in various solvents to find a suitable one. Common solvents for sulfonamide recrystallization include ethanol, isopropanol, or mixtures with water.[6]
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent, just enough to cover the solid.[1]
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the sulfonamide dissolves completely. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.[1]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage the formation of large, pure crystals, do not disturb the flask during this process.[1] For even greater recovery, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent. Dry the crystals thoroughly to remove any residual solvent.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical in sulfonamide synthesis?
A1: The base in a sulfonamide synthesis serves to neutralize the hydrochloric acid (HCl) that is generated during the reaction.[5] If not neutralized, the HCl can protonate the amine starting material, rendering it non-nucleophilic and stopping the reaction. The ideal base should be non-nucleophilic itself, so it does not compete with the intended amine in reacting with the sulfonyl chloride.[1] This is why sterically hindered organic bases like pyridine or triethylamine are commonly used.[1]
Q2: Are there alternative methods to the classical sulfonyl chloride and amine reaction?
A2: Yes, while the reaction between a sulfonyl chloride and an amine is the most common method, several other strategies exist.[7] Some alternatives include:
-
Synthesis from sulfonic acids or their salts: This can be achieved under microwave irradiation and often shows good functional group tolerance.
-
From thiols: Thiols can be converted to sulfonyl chlorides in situ through oxidative chlorination, followed by reaction with an amine.[8]
-
Using sulfonyl fluorides: Sulfonyl fluorides can be more stable than their chloride counterparts and may provide better yields, especially with amines that have other functional groups.[2]
Q3: What is the mechanism of the primary side reaction of bis-sulfonation?
A3: The mechanism of bis-sulfonation involves the following steps:
-
The primary amine reacts with the first molecule of sulfonyl chloride to form the monosulfonated product (the desired sulfonamide).
-
In the presence of a base, the remaining proton on the nitrogen of the newly formed sulfonamide can be abstracted, forming a sulfonamide anion.
-
This sulfonamide anion then acts as a nucleophile and attacks a second molecule of the sulfonyl chloride, resulting in the bis-sulfonated side product.
Mechanism of Bis-sulfonation:
Caption: The stepwise mechanism of bis-sulfonation in sulfonamide synthesis.
By understanding the common pitfalls and their underlying chemical principles, you can proactively address potential issues in your sulfonamide syntheses, leading to more efficient and successful outcomes.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Books. (2016, August 1). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 20). Journal of the American Chemical Society.
- Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review.
- Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
- BenchChem. (n.d.). Minimizing side products in sulfonamide synthesis.
- Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic).
- Wikipedia. (n.d.). Sulfonamide.
Sources
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- 7. cbijournal.com [cbijournal.com]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Technical Support Center: Purification of Crude (3-Methoxyphenyl)methanesulfonamide
Welcome to the technical support guide for the purification of crude (3-Methoxyphenyl)methanesulfonamide. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. As a key intermediate in various synthetic pathways, its purity is paramount for the reliability and success of subsequent experimental stages. This guide provides in-depth, experience-driven answers to common and complex purification problems, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
This section addresses initial questions you might have about the compound and assessing your crude product.
Q1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of your target compound is the first step in designing a purification strategy. These values dictate the choice of solvents and techniques.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO₃S | [1] |
| Molecular Weight | 217.25 g/mol | [1] |
| Appearance | White to off-white or pale brown crystals/powder | [2] |
| Melting Point | Approximately 85-93 °C (for related methanesulfonamide) | [2] |
| Solubility | Slightly soluble in DMSO and methanol | [3][4] |
| pKa | ~10.87 (for the N-H proton of methanesulfonamide) | [3] |
Q2: What are the likely impurities in my crude this compound?
Impurities typically originate from starting materials, side reactions, or degradation. The classic synthesis involves reacting a substituted amine with a sulfonyl chloride.[5]
| Impurity Type | Potential Source | Impact on Purification |
| Unreacted Starting Materials | Incomplete reaction (e.g., 3-methoxyaniline, methanesulfonyl chloride) | Can often be removed by washing or simple filtration due to different solubility profiles. |
| Di-sulfonated Product | Reaction of the sulfonamide product with another molecule of sulfonyl chloride. | May have similar polarity to the desired product, potentially requiring chromatographic separation. |
| Hydrolysis Products | Exposure of sulfonyl chloride to water, forming methanesulfonic acid. | Acidic impurities can be removed with a basic wash during workup. |
| Colored Byproducts | Oxidation or side reactions of the aniline starting material. | Often highly polar; can be removed with activated charcoal or chromatography.[6] |
| Solvent Residues | Trapped solvent from the reaction or initial workup. | Can be removed by thorough drying under vacuum. |
Q3: How should I begin to assess the purity of my crude product?
Before attempting purification, a quick analysis is essential.
-
Visual Inspection: Note the color and physical state (crystalline solid, oil, etc.). Dark colors suggest the presence of highly conjugated or oxidized impurities.
-
Thin-Layer Chromatography (TLC): This is the most critical first step. Run a TLC plate using a solvent system like ethyl acetate/hexane or dichloromethane/methanol to visualize the number of components. Spot your crude material, starting materials (if available), and co-spot them to identify unreacted precursors. Streaking or multiple spots indicate impurities.[7]
-
Melting Point Determination: A broad or depressed melting point range compared to the literature value is a strong indicator of impurity.
Troubleshooting Purification Challenges
This section provides in-depth solutions to specific problems you may face during the purification process.
Challenge 1: Recrystallization Failures
Recrystallization is often the most efficient method for purifying crystalline solids. However, its success is highly dependent on the correct choice of solvent and technique.
Q4: My compound is not crystallizing from the solution, even after cooling. What's wrong?
This is a common issue, often caused by supersaturation or the use of excess solvent.[6]
Causality: For crystallization to occur, the solution must be saturated with the compound at a lower temperature. If too much solvent is used, the concentration of the desired compound never reaches the saturation point upon cooling.
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[6]
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution. This "seed" acts as a template for other molecules to crystallize upon.[6]
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Allow it to cool again slowly.
-
Add an Anti-Solvent: If you know a solvent in which your compound is insoluble (e.g., hexane or water), you can add it dropwise to your cooled solution until it becomes slightly cloudy (the cloud point). This reduces the overall solubility of your compound, promoting crystallization.
Q5: The product separates as an oil ("oiling out") instead of forming crystals. How can I prevent this?
"Oiling out" occurs when the compound's solubility limit is exceeded while the solution temperature is still above the compound's melting point.[6] It can also be caused by the presence of impurities that depress the melting point.
Causality: The compound comes out of solution as a liquid phase because the energy is more favorable for it to separate as a molten globule than an ordered crystal lattice.
Solutions:
-
Reheat and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help. Slower cooling provides more time for molecules to align into a crystal lattice.
-
Lower the Solution Temperature Before Saturation: Use a solvent with a lower boiling point. The goal is to have the solution become saturated at a temperature below the compound's melting point (approx. 85-93 °C).
-
Change the Solvent System: Try a different solvent or a solvent mixture. Sometimes a mixture (e.g., ethanol/water, ethyl acetate/hexane) can prevent oiling out by modifying the solubility characteristics.
Q6: My recrystallized product is still colored. How do I remove colored impurities?
Colored impurities are typically large, polar molecules with extensive conjugation.
Causality: These impurities have a strong affinity for surfaces.
Solution:
-
Activated Charcoal Treatment: Activated charcoal has a very high surface area and can adsorb colored impurities.
-
Dissolve the crude product in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and add a small amount (e.g., 1-2% by weight of your compound) of activated charcoal. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Swirl and gently reheat the mixture for a few minutes.
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal. The filtrate should be colorless or significantly less colored.
-
Allow the filtrate to cool and crystallize as usual.[6]
-
Challenge 2: Ineffective Chromatographic Separation
When recrystallization is insufficient, column chromatography is the next logical step.
Q7: My compound and its impurities have very similar Rf values on TLC. How can I improve separation?
Poor separation means the chosen solvent system (mobile phase) and adsorbent (stationary phase) are not discriminating enough between the compounds.
Causality: The relative affinity of the compounds for the stationary phase versus the mobile phase is too similar. To improve separation, you must alter this balance.
Solutions:
-
Optimize the Mobile Phase:
-
Adjust Polarity: If using a normal-phase system (e.g., silica gel), slightly decreasing the polarity of the mobile phase (e.g., reducing the percentage of ethyl acetate in a hexane/ethyl acetate mixture) will cause all compounds to move slower, often exaggerating the small differences in their polarity and improving separation.
-
Change Solvent Selectivity: Instead of just adjusting polarity, switch one of the solvents. For example, replacing ethyl acetate with dichloromethane can change the specific interactions (e.g., dipole-dipole) between your compounds and the mobile phase, leading to different elution patterns.
-
-
Change the Stationary Phase: If mobile phase optimization fails, the stationary phase may be the issue.
-
Reverse-Phase Chromatography: Using a C18-functionalized silica column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) reverses the elution order. Non-polar compounds are retained more strongly. This can provide dramatically different selectivity compared to normal-phase silica.[8][9]
-
Other Phases: For sulfonamides, aminopropyl- or amide-modified silica columns have shown good selectivity.[8]
-
Q8: My compound is streaking on the TLC plate. What does this mean for column chromatography?
Streaking is often a sign of one of the following issues:
-
Overloading: Too much sample has been applied to the plate.
-
Acidity/Basicity: The compound is acidic or basic and is interacting ionically with the stationary phase. Sulfonamides have an acidic N-H proton (pKa ~10.87).[3]
-
Insolubility: The compound is not fully soluble in the mobile phase as it moves up the plate, causing it to crash out and redissolve continuously.
Solutions:
-
Reduce Sample Concentration: Use a more dilute solution for spotting on the TLC plate.
-
Modify the Mobile Phase pH: For acidic compounds like sulfonamides streaking on silica, adding a small amount of a modifying acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase can suppress the ionization of the sulfonamide, leading to sharper bands.[9]
-
Ensure Solubility: Choose a mobile phase in which your compound is reasonably soluble.
Visualized Workflows and Decision Guides
To assist in your experimental design, the following diagrams illustrate logical workflows for purification.
Caption: Decision tree for selecting an initial purification strategy.
Caption: Workflow for troubleshooting common recrystallization problems.
Experimental Protocols
Protocol 1: Standard Recrystallization
This protocol provides a general procedure for purifying this compound via recrystallization.
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water). A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent in portions, heating the mixture to a gentle boil with swirling until the solid is completely dissolved.[6]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal or other solids are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of solvent.
Protocol 2: Forced Degradation Study
This protocol helps identify potential degradation products that could arise during storage or processing, which is crucial for developing stability-indicating analytical methods.[10][11]
-
Sample Preparation: Prepare several identical solutions of the crude or purified compound (e.g., 1 mg/mL) in a suitable solvent like a methanol/water mixture.
-
Stress Conditions: Expose each sample to one of the following conditions for a defined period (e.g., 24-48 hours). Keep a control sample protected from stress conditions.
-
Neutralization: After the stress period, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples (including the control) by a high-resolution method like HPLC or LC-MS to compare the chromatograms. New peaks that appear in the stressed samples represent degradation products.[7] This information is invaluable for troubleshooting the appearance of unknown impurities.
References
- Benchchem. (n.d.). An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide.
- Taylor, L. T., & Chang, H. K. (1991). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 29(1), 18-23.
- Benchchem. (n.d.). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
-
Karasalou, E., & Samanidou, V. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 26(11), 3236. Retrieved from [Link]
- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Methanesulfonamide.
-
Gajda, A., Posyniak, A., & Zmudzki, J. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Journal of AOAC International, 102(3), 855-861. Retrieved from [Link]
-
YMER. (2023). Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. Retrieved from [Link]
- Benchchem. (n.d.). Stability of methanesulfonamide in acidic and basic conditions.
-
Lubiniecki, A. S., & Zoon, K. C. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
- Google Patents. (1957). Sulfonamide purification process.
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
-
Tacic, A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Serbian Chemical Society, 85(1), 1-23. Retrieved from [Link]
-
Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1006-1012. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-amino-3-methoxyphenyl)methanesulfonamide. Retrieved from [Link]
-
YouTube. (2021). Crystallization of Sulfanilamide. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Purification of Methanesulfonamide by Recrystallization.
-
ResearchGate. (2014). Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. Retrieved from [Link]
- Google Patents. (2021). Preparation method of high-purity bis-ethylhexyloxyphenol methoxyphenyl triazine.
-
Inoue, H., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences, 54(4), 841-848. Retrieved from [Link]
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- 4. Methanesulfonamide | 3144-09-0 [chemicalbook.com]
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Technical Support Center: Optimizing Coupling Reactions with (3-Methoxyphenyl)methanesulfonamide
Welcome to the technical support center for optimizing synthetic routes involving (3-Methoxyphenyl)methanesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic workflows. Here, we move beyond simple protocols to explore the underlying principles of reaction optimization, providing you with the rationale needed to troubleshoot effectively and adapt methodologies to your specific needs.
The structure of this compound, featuring a nucleophilic sulfonamide N-H group and an aromatic ring amenable to functionalization, allows it to participate in a variety of critical bond-forming reactions. This guide focuses on the most common transformations: N-arylation of the sulfonamide group and C-C bond formation using a halogenated derivative.
Part 1: N-Arylation via Buchwald-Hartwig Amination
The coupling of the sulfonamide N-H in this compound with aryl or heteroaryl halides is a powerful method for building complex molecular architectures. The Buchwald-Hartwig amination is the premier reaction for this transformation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the N-arylation of this compound with an aryl bromide?
A1: For a robust starting point, a combination of a palladium precatalyst, a bulky biarylphosphine ligand, and a strong, non-nucleophilic base is recommended. The choice of ligand is often critical and is determined by the nature of the coupling partners.[3]
Table 1: Recommended Starting Conditions for Buchwald-Hartwig N-Arylation
| Parameter | Recommendation | Rationale & Expert Insights |
| Palladium Source | G3 or G4 Buchwald Precatalyst (1-2 mol%) | Precatalysts offer superior air and moisture stability and generate the active Pd(0) species more reliably than sources like Pd(OAc)₂. G3 and G4 precatalysts show excellent solubility and activity. |
| Ligand | XPhos or RuPhos (1.2-2.4 mol% relative to Pd) | These bulky, electron-rich dialkylbiaryl phosphine ligands accelerate both oxidative addition and reductive elimination, which are often the rate-limiting steps in the catalytic cycle.[4][5] |
| Base | Sodium tert-butoxide (NaOtBu) or LHMDS (1.5-2.0 equiv.) | Strong bases are required to deprotonate the weakly acidic sulfonamide N-H.[3] NaOtBu is a common and effective choice, but LHMDS can be advantageous for substrates with base-sensitive functional groups. |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous, Degassed) | These solvents have good compatibility with the reaction components and temperature range. Toluene is often preferred.[6] Rigorous degassing is crucial to prevent oxidation of the Pd(0) catalyst.[7] |
| Temperature | 90-110 °C | These temperatures are typically sufficient to drive the reaction to completion without causing significant thermal decomposition. |
Experimental Protocol: General Procedure for N-Arylation
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.) and the ligand (e.g., XPhos, 0.024 equiv.) if not using a 1:1 precatalyst.
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 2.0 equiv.), this compound (1.2 equiv.), and the aryl halide (1.0 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene, to a concentration of ~0.1 M with respect to the aryl halide) via syringe.
-
Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting Guide: Buchwald-Hartwig Reactions
Q2: My reaction shows low or no conversion. What are the likely causes and solutions?
A2: This is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction parameters.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[7] Ensure your solvent is thoroughly degassed and that the reaction is maintained under a positive pressure of argon or nitrogen throughout.
-
Base Strength & Solubility: Sulfonamides are less acidic than amides. If NaOtBu is ineffective, consider a stronger or more soluble base like LHMDS or K₃PO₄ (though K₃PO₄ may require higher temperatures).[3] The physical form of the base matters; ensure it is a fine, free-flowing powder.
-
Ligand Choice: While XPhos is broadly applicable, highly hindered or electron-rich/deficient coupling partners may require a different ligand. Consider screening other Buchwald ligands like RuPhos or BrettPhos, which is particularly effective for coupling primary amines.[1]
-
Aryl Halide Reactivity: The reactivity order for the oxidative addition step is generally I > Br > OTf >> Cl.[3] Coupling aryl chlorides is significantly more challenging and requires highly active catalyst systems, often with specialized ligands and higher temperatures.[8]
Q3: I am observing significant hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?
A3: Hydrodehalogenation occurs when the aryl group on the palladium intermediate is replaced by a hydride, leading to a reduced arene byproduct.
-
Solvent Choice: This side reaction can be more prevalent in certain solvents. Polar aprotic solvents can sometimes promote β-hydride elimination from the amine reactant, which can be a source of the unwanted hydride.[9] Sticking to non-coordinating solvents like toluene is often best.[9]
-
Minimize Water: Ensure all reagents and solvents are scrupulously dry. Water can be a proton source for the final step of the hydrodehalogenation cycle.
-
Ligand Effects: The bulky biarylphosphine ligands are designed to promote rapid reductive elimination of the desired C-N bond, which outcompetes side reactions like β-hydride elimination.[10] If hydrodehalogenation is severe, switching to an even bulkier ligand may be beneficial.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.
Part 3: General Troubleshooting Workflow
When a coupling reaction fails or performs poorly, a systematic approach is key. The following workflow provides a logical sequence for diagnosing the issue.
Caption: A stepwise workflow for troubleshooting low-yield coupling reactions.
References
-
Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
-
Various Authors. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Scite.ai. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Waghmare, M., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PubMed Central (PMC) - NIH. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. ResearchGate. [Link]
-
PubChem. (n.d.). (3-{[6-(2-Methoxyphenyl)pyrimidin-4-yl]amino}phenyl)methanesulfonamide. PubChem. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Miller, M. J., et al. (2015). Enzymatic Strategies and Biocatalysts for Amide Bond Formation. PubMed Central (PMC) - NIH. [Link]
-
MDPI. (n.d.). Amide Bond Activation of Biological Molecules. MDPI. [Link]
-
ResearchGate. (n.d.). A New Wave of Amide Bond Formations for Peptide Synthesis. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. ResearchGate. [Link]
-
PubChem. (n.d.). N-(4-amino-3-methoxyphenyl)methanesulfonamide. PubChem. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]
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(3-Methoxyphenyl)methanesulfonamide stability and degradation issues
Welcome to the technical support guide for (3-Methoxyphenyl)methanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. We will address common experimental challenges, provide robust troubleshooting frameworks, and offer detailed protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
Based on the chemistry of the sulfonamide functional group and related structures, this compound is susceptible to degradation through several key pathways:
-
Hydrolysis: This is one of the most common degradation routes for sulfonamides.[1] It typically involves the cleavage of the sulfur-nitrogen (S-N) bond. The rate of hydrolysis is highly dependent on the pH of the solution.[2]
-
Oxidation: The compound can be degraded by exposure to oxidizing agents or conditions. Oxidative degradation can involve various transformations of the molecule.[3][4]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The methoxyphenyl group acts as a chromophore, absorbing light and potentially initiating photochemical reactions.[5][6] Common pathways in related sulfonamides include cleavage of the S-N bond and extrusion of sulfur dioxide (SO₂).[5]
-
Thermal Degradation: Elevated temperatures can accelerate degradation reactions, leading to the breakdown of the molecule.[7][8]
Q2: What are the likely degradation products of this compound under hydrolytic stress?
The most probable degradation pathway under both acidic and basic hydrolytic conditions is the cleavage of the S-N bond.[2] This reaction would yield two primary products:
-
Methanesulfonic acid
-
(3-Methoxyphenyl)methanamine
Mass spectrometry can be a powerful tool to identify these and other potential degradation products formed under various stress conditions.[9][10]
Q3: How does pH influence the stability of this compound in aqueous solutions?
For the broader class of sulfonamides, maximum stability is often observed in the neutral pH range.[2] Both highly acidic and highly basic conditions are known to accelerate the rate of hydrolytic degradation.[2] While specific data for this compound is not extensively published, it is prudent to assume a similar pH-stability profile. Buffering solutions to a neutral pH (approx. 6.5-7.5) is a recommended starting point for enhancing stability in aqueous formulations. A formal pH-rate profile study is the definitive method to determine the optimal pH for your specific application.
Q4: What are the recommended storage conditions for the compound and its solutions?
Solid Form: The solid compound should be stored in a cool, dry place in a tightly sealed container to protect it from moisture.[11] It should also be stored away from direct light.
In Solution: Solutions should be prepared fresh whenever possible. For short-term storage, they should be kept at low temperatures (e.g., 2-8°C) and protected from light using amber vials or by wrapping the container in foil.[2] The choice of solvent and the pH of the solution are critical factors for long-term stability.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: I'm observing unexpected peaks in my HPLC analysis. What are they?
Possible Causes & Troubleshooting Steps:
-
Degradation: The new peaks are likely degradation products. The stability of sulfonamides can be compromised by factors such as pH, temperature, and light exposure.[1][2][7]
-
Action: Compare the retention times of the unknown peaks with those generated from a forced degradation study (see Protocol 1). This is a standard approach to tentatively identify degradation products.[12][13]
-
Action: Use HPLC coupled with Mass Spectrometry (LC-MS) to obtain mass information for the unknown peaks. Compare these masses against the predicted masses of likely degradants (see Table 2).[9]
-
-
Sample Matrix Effects: Components from your sample matrix (e.g., excipients, buffers, biological fluids) may be co-eluting or interfering with the analysis.
-
Action: Analyze a "blank" sample matrix (without the active compound) to see if any peaks correspond to your unknown signals.
-
-
Contamination: The sample may be contaminated from the solvent, glassware, or other sources.
-
Action: Prepare fresh solutions using high-purity solvents and meticulously clean glassware to rule out external contamination.
-
Caption: Troubleshooting flowchart for unknown peak identification.
Issue 2: My compound is degrading rapidly in an aqueous formulation. How can I improve its stability?
Possible Causes & Troubleshooting Steps:
-
Suboptimal pH: As discussed, sulfonamides are often least stable at pH extremes.[2]
-
Action: Measure the pH of your formulation. Prepare a series of formulations buffered at different pH values (e.g., pH 4, 7, and 9) to conduct a preliminary stability screen. Analyze the samples over time to identify the pH at which the compound is most stable.
-
-
Oxidative Stress: Dissolved oxygen or reactive species in your formulation can cause oxidative degradation.[14]
-
Action: Prepare the formulation using de-gassed solvents. Consider adding an antioxidant (e.g., ascorbic acid, sodium metabisulfite), ensuring it is compatible with your downstream application.
-
-
Photodegradation: Exposure to ambient or UV light can be a significant cause of degradation.[5][15]
-
Action: Protect your formulation from light at all times by using amber glass containers or wrapping containers in aluminum foil.
-
-
Elevated Temperature: Higher temperatures accelerate nearly all degradation reactions.[7]
-
Action: Store the formulation at a reduced temperature (e.g., 4°C). Avoid repeated freeze-thaw cycles if the compound's solubility is temperature-dependent.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation profile. This is a crucial step in developing a stability-indicating analytical method.[16]
Objective: To generate potential degradation products and assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with UV or MS detector
-
pH meter
-
Calibrated oven
-
Photostability chamber (ICH Q1B compliant) or a UV lamp
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.
-
Stress Sample Preparation: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~100 µg/mL. Prepare a control sample by diluting the stock with the analysis mobile phase or a neutral buffer and keeping it protected from stress (e.g., at 4°C in the dark).
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C for 24 hours. If no degradation is observed, repeat with 1 M NaOH.
-
Oxidation: Mix with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Spread a thin layer of the solid compound in a petri dish. Place in an oven at 80°C for 48 hours. Also, heat a solution of the compound (in a neutral buffer) at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A parallel sample protected from light (e.g., wrapped in foil) should be run as a dark control.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all stressed samples, the control sample, and a non-stressed standard by a suitable HPLC method (see Protocol 2).
-
Aim for 5-20% degradation of the parent compound for optimal results in method validation.[12] Adjust stress conditions (time, temperature, reagent concentration) if degradation is too low or too high.
-
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Procedure:
-
Column and Mobile Phase Screening:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Screen different mobile phase compositions. A good starting point is a gradient elution using:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile or Methanol
-
-
Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples (especially those showing degradation) to create a chromatogram containing the parent peak and multiple degradant peaks.
-
Adjust the gradient slope, flow rate, and temperature to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.
-
-
Wavelength Selection:
-
Use a Photodiode Array (PDA) detector to acquire UV spectra for all peaks. Determine the optimal detection wavelength that provides a good response for both the parent compound and the impurities.
-
-
Method Specificity/Validation:
-
Specificity: Analyze each individually stressed sample. The method is considered specific if it can resolve all degradation products from the parent compound and from each other.
-
Peak Purity: Use the PDA detector to assess the peak purity of the parent compound in the stressed samples. This ensures that no degradant peak is co-eluting.
-
Data Summary
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Type | Stress Agent/Condition | Typical Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M - 1 M HCl at 60-80°C | 12 - 48 hours | S-N bond cleavage |
| Base Hydrolysis | 0.1 M - 1 M NaOH at 60-80°C | 12 - 48 hours | S-N bond cleavage |
| Oxidation | 3% H₂O₂ at Room Temp | 24 hours | Formation of various oxidation products |
| Thermal | 80°C (Solid and Solution) | 48 - 72 hours | Thermally induced degradation |
| Photolytic | ICH Q1B compliant light source | As per guidelines | Photodegradation products |
Table 2: Predicted Degradation Products and Their Properties
| Degradation Pathway | Predicted Product Name | Molecular Formula | Monoisotopic Mass (Da) |
| Hydrolysis | (3-Methoxyphenyl)methanamine | C₈H₁₁NO | 137.0841 |
| Hydrolysis | Methanesulfonic acid | CH₄O₃S | 96.9932 |
| Oxidation | Hydroxylated derivatives | C₉H₁₃NO₄S | 231.0565 |
| Photolysis (SO₂ Extrusion) | N-methyl-3-methoxybenzylamine | C₉H₁₃NO | 151.0997 |
Note: Masses are calculated for the neutral molecule and will vary depending on the ionization mode in MS analysis (e.g., [M+H]⁺, [M-H]⁻).
References
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment. Available at: [Link]
-
Bielan, F., et al. (2021). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]
-
Lara-Severino, R., et al. (2018). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Revista Internacional de Contaminación Ambiental. Available at: [Link]
-
Zimmermann, A., & Chiron, S. (2014). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Environmental Science and Pollution Research International. Available at: [Link]
-
Gao, Y., et al. (2021). Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater. Molecules. Available at: [Link]
-
Waterman, K., et al. (2007). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Le-Fur, E., et al. (2022). Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. Foods. Available at: [Link]
-
Ratcliffe, A.J. (2022). Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Available at: [Link]
-
Vega-Poot, A., et al. (2021). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). Catalysts. Available at: [Link]
-
Lin, T., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology. Available at: [Link]
-
Al-Abachi, A., & Al-Ghabsha, T. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry. Available at: [Link]
-
Lin, H., et al. (2018). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Environmental Pollution. Available at: [Link]
-
Leardini, L., et al. (2014). Thermal degradation mechanisms for pure sulfamethoxazole. ResearchGate. Available at: [Link]
-
Adhikari, K., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. AAPS PharmSciTech. Available at: [Link]
-
Sharma, G., & Saini, S. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Analytical Method Summaries. (n.d.). Ontario Ministry of the Environment, Conservation and Parks. Available at: [Link]
-
Kamberi, M., & Tsutsumi, N. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
I.J.P.S. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Coffee, K.R., et al. (2023). Analysis of Degradation Products in Thermally Treated TATB. OSTI.GOV. Available at: [Link]
Sources
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta [scielo.org.mx]
- 4. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijmr.net.in [ijmr.net.in]
- 10. osti.gov [osti.gov]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI) [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. biopharminternational.com [biopharminternational.com]
Technical Support Center: Interpreting Complex NMR Spectra of (3-Methoxyphenyl)methanesulfonamide Derivatives
Welcome to the technical support center for the analysis of (3-Methoxyphenyl)methanesulfonamide derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting the nuanced NMR spectra of this important chemical scaffold. Here, we address common issues in a practical, question-and-answer format, grounded in established spectroscopic principles.
The inherent complexity in the NMR spectra of these molecules arises from several structural features: the asymmetric substitution on the aromatic ring, the conformational flexibility around the sulfonyl group, and the behavior of the exchangeable sulfonamide proton. This guide provides troubleshooting strategies and advanced NMR methodologies to confidently elucidate the structure of your derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: The Aromatic Region Puzzle - How do I unambiguously assign the four aromatic protons?
Question: My ¹H NMR spectrum shows a complex, overlapping multiplet between 6.8 and 7.4 ppm that I cannot resolve. How can I assign the protons at positions 2, 4, 5, and 6 of the 3-methoxyphenyl ring?
Answer: This is a classic challenge. The 3-methoxy substituent breaks the symmetry of the phenyl ring, creating a complex spin system. While it can sometimes be approximated by first-order rules, signal overlap often makes definitive assignment from a 1D ¹H NMR spectrum alone nearly impossible.
Core Insight: The key to solving this is to use through-bond proton-proton correlations. The most powerful and routine experiment for this is the 2D COSY (Correlation Spectroscopy) . A COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.
dot graph "Aromatic_Ring_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [style=invis];
} caption: "Structure of the this compound Core"
Troubleshooting Strategy using COSY:
-
Identify H5: Proton H5 is unique because it is situated between two other protons (H4 and H6). Therefore, in the COSY spectrum, its signal will show cross-peaks to both H4 and H6.
-
Identify H4 and H6: Protons H4 and H6 are adjacent to only one other proton each (H5). They will each show a single cross-peak to H5.
-
Identify H2: Proton H2 is isolated and will not show any ortho or meta couplings to H4, H5, or H6. It may show a very weak ⁴J (para) coupling to H5 or H6, but often this is not resolved. Its lack of strong COSY correlations to the other three protons is its key identifier.
The combination of chemical shift (the methoxy group is ortho-, para-directing, influencing the shifts of H2, H4, and H6) and COSY correlations provides an unambiguous assignment.[1][2][3][4]
FAQ 2: The Methylene Mystery - Why do the -CH₂- protons next to the sulfonyl group appear as a complex multiplet instead of a singlet?
Question: I expected the benzylic methylene (-CH₂-) protons to be a simple singlet. Instead, I am seeing two distinct signals that are coupling to each other, appearing as a pair of doublets (an AB quartet) or a more complex multiplet. Why is this happening?
Answer: This phenomenon occurs when the two protons of a methylene group are diastereotopic .[5][6] For the protons of the -CH₂-SO₂- group to be diastereotopic, the molecule must be chiral or the methylene group must be adjacent to a stereocenter.
Core Insight: Even in achiral molecules, restricted rotation around the C-S or S-N bonds can create a conformationally locked or slow-exchanging system on the NMR timescale. This makes the local electronic environments of the two methylene protons different, rendering them non-equivalent.
-
Scenario 1: Presence of a Chiral Center: If your "R" group on the sulfonamide nitrogen or any other part of the molecule contains a chiral center, the methylene protons are inherently diastereotopic.
-
Scenario 2: Slow Rotational Exchange: Sulfonamides can exhibit slow rotation around the S-N bond. If this rotation is slow on the NMR timescale, the two methylene protons will "see" different environments due to the asymmetric arrangement of the R-group on the nitrogen, making them diastereotopic.[5][7]
Troubleshooting Strategy:
-
Variable Temperature (VT) NMR: Acquiring spectra at elevated temperatures can often resolve this issue. If the complex multiplet coalesces into a singlet at higher temperatures, it confirms that the non-equivalence is due to slow conformational exchange. As the temperature increases, bond rotation becomes faster than the NMR timescale, and the protons experience an averaged, equivalent environment.[8]
-
2D NMR (HSQC/HMBC): Use a Heteronuclear Single Quantum Coherence (HSQC) experiment to confirm both protons are attached to the same carbon. Heteronuclear Multiple Bond Correlation (HMBC) can then be used to confirm long-range couplings from these distinct protons to other parts of the molecule, aiding in full structural confirmation.
FAQ 3: The Vanishing Act - Where is my sulfonamide N-H proton?
Question: I can't find the signal for my sulfonamide N-H proton. I expect it to be a singlet or a triplet (if coupled to an adjacent CH₂), but it's either absent or just a very broad, rolling bump in the baseline.
Answer: The sulfonamide proton (-SO₂NH-) is an "exchangeable" proton, and its appearance in the spectrum is highly dependent on the experimental conditions.[9]
Core Insight: The N-H proton can undergo chemical exchange with residual water in the NMR solvent or with other labile protons. If this exchange is fast, the signal can broaden significantly, sometimes to the point of disappearing into the baseline. The chemical shift of this proton is also highly variable and sensitive to solvent, concentration, and temperature.[10][11][12][13]
Troubleshooting Strategy:
-
Use a Dry Solvent: Ensure your deuterated solvent (e.g., CDCl₃, DMSO-d₆) is as dry as possible. Using a freshly opened ampule or solvent from a bottle stored over molecular sieves can minimize water content and sharpen the N-H signal.
-
Switch to DMSO-d₆: Dimethyl sulfoxide (DMSO) is a hydrogen bond acceptor. It effectively slows down the exchange rate of N-H protons by forming strong hydrogen bonds.[9] In DMSO-d₆, sulfonamide protons typically appear as sharp, well-defined signals at a downfield shift (often > 8 ppm).[14]
-
D₂O Exchange Experiment: To confirm the identity of a suspected N-H peak, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it well, and re-acquire the spectrum. If the peak disappears, it confirms it was an exchangeable proton (N-H or O-H), as the proton is replaced by a deuterium atom, which is not observed in ¹H NMR.[8]
dot graph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: "NMR Troubleshooting Workflow for Sulfonamide Derivatives"
Data & Protocols
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges
The following table provides expected chemical shift ranges for the core this compound structure in CDCl₃. Note that these values can shift depending on the derivative and solvent used.[14][15][16][17][18]
| Group | Atom | Typical δ (ppm) | Notes |
| Methoxy | -OC H₃ | 3.8 - 3.9 | Sharp singlet, 3H integration. |
| Methoxy | -OC H₃ | 55 - 56 | Strong signal in ¹³C.[19][20] |
| Methylene | -C H₂-SO₂- | 4.2 - 4.5 | Can be a singlet or a complex multiplet. |
| Methylene | -C H₂-SO₂- | 55 - 60 | Shift can vary with substitution. |
| Aromatic | H-2 | 6.9 - 7.1 | Often a singlet or narrow triplet. |
| Aromatic | H-4 | 6.8 - 7.0 | Doublet of doublets. |
| Aromatic | H-5 | 7.2 - 7.4 | Triplet or doublet of doublets. |
| Aromatic | H-6 | 6.9 - 7.1 | Doublet or doublet of doublets. |
| Aromatic | C-ipso (C1) | 135 - 140 | Quaternary, often weak. |
| Aromatic | C-O (C3) | 159 - 161 | Quaternary, shifted downfield by oxygen. |
| Sulfonamide | -SO₂NH - | 4.5 - 6.0 (CDCl₃) | Very broad, variable. Can be >8.0 in DMSO-d₆. |
Experimental Protocol: Acquiring a 2D COSY Spectrum
This protocol outlines the essential steps for setting up a standard COSY experiment to resolve aromatic proton couplings.
-
Sample Preparation: Prepare a sample of your compound (5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The concentration should be sufficient to obtain a good ¹H spectrum in a few scans.
-
Initial Setup:
-
Load COSY Experiment:
-
Load a standard gradient-selected COSY pulse sequence (e.g., cosygpmfph on Bruker systems).
-
Set the spectral width (SW) in both dimensions (F1 and F2) to encompass all proton signals of interest (e.g., from 0 to 10 ppm).
-
Set the transmitter offset (O1P) to the center of the ¹H spectrum.
-
-
Set Acquisition Parameters:
-
F2 (Direct Dimension): Set the number of data points (TD) to 2048 (2k).
-
F1 (Indirect Dimension): Set the number of increments (TD) to 256 or 512. More increments provide better resolution in the F1 dimension but increase experiment time.
-
Number of Scans (NS): Set to 2, 4, or 8 scans per increment. The required number depends on your sample concentration.
-
Relaxation Delay (D1): Set to 1.5 - 2.0 seconds.
-
-
Acquisition & Processing:
-
Start the acquisition. The experiment time will be displayed.
-
After acquisition, perform a 2D Fourier transform. Apply a sine-bell or squared sine-bell window function in both dimensions before transformation to improve peak shape.
-
Phase the spectrum in both dimensions.
-
Calibrate the axes using the residual solvent peak.
-
-
Interpretation:
References
-
Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. [Link]
-
Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]
-
Tousek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. [Link]
-
Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]
-
Agrawal, P. K. (n.d.). (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]
-
Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... | Download Table. ResearchGate. [Link]
-
Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]
-
How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! YouTube. [Link]
-
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega. [Link]
-
NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
-
Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using (1)H NMR Spectroscopy. Semantic Scholar. [Link]
-
General methods. The Royal Society of Chemistry. [Link]
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Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung. [Link]
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4-(4-Methoxyphenyl)-1,3-dioxane - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Taylor & Francis Online. [Link]
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Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]
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1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Omics Online. [Link]
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How to differentiate diastereotopic protons by NMR in flexible groups? Chemistry Stack Exchange. [Link]
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N-Substituted Sulfonamides: A Practical Guide for Their Synthesis. The Royal Society of Chemistry. [Link]
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Nmr spectroscopy. Slideshare. [Link]
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Understanding 1D and 2D NMR Spectra of Organic Compounds. Wiley. [Link]
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Short Summary of 1H-NMR Interpretation. Web Hosting at UMass Amherst. [Link]
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For each of the three possible isomers of acetyl anisole... Clutch Prep. [Link]
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1H NMR: Intermediate Level, Spectrum 8. hil8_sln.html. [Link]
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NMR Chemical Shifts. University of Puget Sound. [Link]
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Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-La Crosse. [Link]
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4.1: Obtaining and Interpreting NMR Spectra. Chemistry LibreTexts. [Link]
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14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
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NMR Spectroscopy: Diastereotopism. YouTube. [Link]
-
Common Problems. SDSU NMR Facility – Department of Chemistry. [Link]
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Common problems and artifacts encountered in solution-state NMR experiments. Wiley Online Library. [Link]
-
Proton NMR Table. Michigan State University Department of Chemistry. [Link]
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Overcoming resistance in cell lines treated with (3-Methoxyphenyl)methanesulfonamide analogs
Introduction
Welcome to the technical support center for researchers utilizing (3-Methoxyphenyl)methanesulfonamide analogs. This guide is designed to provide in-depth troubleshooting strategies and detailed protocols for overcoming acquired resistance in cancer cell lines. Our lead analog, referred to herein as Compound MMSA , is a novel synthetic molecule designed as a potent and selective inhibitor of Matrix Metalloproteinase-9 (MMP-9), a key enzyme implicated in tumor invasion and metastasis.[1][2][3]
Acquired resistance to targeted therapies is a significant challenge in oncology research.[4][5][6][7] This document provides a logical framework for identifying the root causes of resistance to MMSA and offers validated methods to investigate the underlying molecular mechanisms.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during long-term cell culture experiments with MMSA.
Q1: My cells have stopped responding to MMSA. How can I definitively confirm that they have developed resistance?
A1: The gold-standard method is to demonstrate a statistically significant shift in the half-maximal inhibitory concentration (IC50).[8][9][10] You must compare the IC50 value of MMSA in your continuously treated (putatively resistant) cell line against the original, untreated (parental) cell line. A substantial increase in the IC50 value confirms acquired resistance. This is best measured using a cell viability assay, such as the MTT or resazurin assay.[11]
Q2: What are the most probable biological mechanisms driving resistance to an MMP-9 inhibitor like MMSA?
A2: Resistance to MMP inhibitors is multifactorial. Based on current literature, the primary mechanisms to investigate are:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating another that promotes a similar malignant phenotype (e.g., invasion, proliferation). The Wnt/β-catenin signaling pathway is a critical axis to investigate, as its activation is strongly linked to both chemoresistance and the regulation of genes involved in cell invasion.[[“]][13][14][15][16]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/ABCB1), can actively pump MMSA out of the cell, lowering its intracellular concentration to sub-therapeutic levels.[5][7]
-
Altered Expression of MMP Regulators: The expression and activity of MMPs are tightly controlled by endogenous regulators. A key suppressor of MMP activity is the RECK (Reversion-inducing Cysteine-rich protein with Kazal motifs) protein.[1][2][3] Downregulation of RECK can lead to a higher baseline of MMP-9 activity, effectively creating a scenario where a higher concentration of MMSA is required to achieve the same inhibitory effect.
Q3: I'm observing inconsistent results between experiments. Could the MMSA compound be unstable in my cell culture medium?
A3: This is a valid concern. Sulfonamide-based compounds can be susceptible to hydrolysis, particularly under acidic conditions, and their stability can be influenced by media components.[17] It is crucial to rule out compound instability before investigating complex biological resistance. We recommend performing a stability study using HPLC to quantify the concentration of MMSA in your culture medium over the time course of your experiment (e.g., 0, 24, 48, 72 hours).
Section 2: Troubleshooting Guides & Investigative Workflows
This section provides structured approaches to diagnose and understand resistance.
Problem: Confirmed Acquired Resistance to MMSA
After confirming a significant IC50 shift, the next step is to dissect the molecular mechanism. The following workflow provides a systematic approach to identify the likely cause.
Experimental & Logic Workflow for Resistance Investigation
Caption: A step-by-step workflow for diagnosing MMSA resistance.
Interpreting Expected Outcomes
Use the following table to interpret the data from your Western Blot or qRT-PCR experiments. It compares the expected protein/gene expression levels in your newly generated MMSA-Resistant cell line to the original MMSA-Sensitive (Parental) line.
| Target Analyte | Proposed Mechanism | Expected Change in Resistant Cells | Scientific Rationale |
| P-glycoprotein (P-gp/ABCB1) | Increased Drug Efflux | Upregulation | The cell actively removes MMSA, preventing it from reaching its intracellular target (MMP-9).[5][[“]] |
| Active β-catenin | Wnt Pathway Activation | Upregulation | The Wnt pathway circumvents MMP-9 inhibition by activating downstream targets that promote cell survival and invasion.[14][15] |
| RECK | Loss of MMP Regulation | Downregulation | Reduced levels of this endogenous MMP inhibitor lead to higher overall MMP-9 activity, requiring more MMSA for effective inhibition.[1][2][3] |
Proposed Signaling Network in MMSA Resistance
The diagram below illustrates the interplay between MMSA's target (MMP-9), its regulator (RECK), and a key bypass pathway (Wnt/β-catenin) that can be activated in resistant cells.
Caption: The interplay between MMSA's target pathway and a resistance mechanism.
Section 3: Key Experimental Protocols
These protocols provide step-by-step instructions for the core experiments required to investigate MMSA resistance.
Protocol 1: Generating an MMSA-Resistant Cell Line
This protocol uses a dose-escalation method to select for a resistant cell population over time.[9][10]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
MMSA stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks, plates, and consumables
Methodology:
-
Determine Initial IC50: First, accurately determine the IC50 of MMSA on your parental cell line using the MTT assay (see Protocol 2).[18]
-
Initial Exposure: Culture the parental cells in a medium containing a low concentration of MMSA, typically the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Adapt: Maintain the cells in this concentration, passaging as necessary. Initially, you may observe slower growth or increased cell death. Wait for the culture to recover and resume a normal proliferation rate. This may take several passages.
-
Gradual Dose Escalation: Once the cells are adapted, double the concentration of MMSA in the culture medium. Repeat the monitoring and adaptation process from Step 3.
-
Iterative Process: Continue this stepwise increase in MMSA concentration over several weeks to months. The goal is to culture cells that can proliferate in a concentration that is at least 5-10 times the original parental IC50.
-
Confirmation and Cryopreservation: Once a resistant population is established, re-evaluate the IC50 (Protocol 2) to quantify the fold-resistance (IC50 of resistant line / IC50 of parental line). It is critical to cryopreserve aliquots of the resistant cell line at this stage.[11]
-
Maintenance: To maintain the resistant phenotype, continuously culture the cells in a medium containing the highest concentration of MMSA they were adapted to.[9]
Protocol 2: IC50 Determination via MTT Assay
This colorimetric assay assesses cell metabolic activity to determine the drug concentration that inhibits 50% of cell growth.[11]
Materials:
-
Parental and/or resistant cells
-
96-well plates
-
MMSA serial dilutions
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[19]
-
Drug Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of MMSA. Include wells with medium only (blank) and cells with drug-free medium containing the same percentage of DMSO as the highest drug concentration (vehicle control).[9] Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank absorbance, normalize the data to the vehicle control (as 100% viability). Plot the percent viability against the log of MMSA concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 3: Western Blot Analysis for Resistance Markers
This protocol details the detection of key proteins implicated in MMSA resistance.[11]
Materials:
-
Parental and resistant cell lysates
-
RIPA buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-P-gp, anti-active-β-catenin, anti-RECK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Protein Extraction: Harvest ~1-2 x 10^6 cells from both parental and resistant cell lines. Lyse the cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant (lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensities and normalize the expression of target proteins to the loading control (β-actin). Compare the normalized expression levels between parental and resistant cells.
References
- Mechanisms of Wnt/β-catenin pathway-mediated drug resistance in cancer - Consensus. (n.d.). Consensus.
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Noda, M., Ohnishi, Y., & Takahashi, C. (2002). RECK: a novel suppressor of malignancy linking oncogenic signaling to extracellular matrix remodeling. PubMed. Retrieved January 9, 2026, from [Link]
-
Mechanisms of drug resistance induced by WNT/β-catenin signaling in... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Role of Wnt/β-catenin pathway in cancer drug resistance: Insights into molecular aspects of major solid tumors. (2024). PubMed. Retrieved January 9, 2026, from [Link]
-
The RECK Gene and Biological Malignancy–Its Significance in Angiogenesis and Inhibition of Matrix Metalloproteinases. (n.d.). Anticancer Research. Retrieved January 9, 2026, from [Link]
-
Role of Wnt/β-Catenin Signaling in the Chemoresistance Modulation of Colorectal Cancer. (n.d.). Hindawi. Retrieved January 9, 2026, from [Link]
-
Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Retrieved January 9, 2026, from [Link]
-
Role of Wnt/ β-Catenin Signaling in the Chemoresistance Modulation of Colorectal Cancer. (2020). PubMed. Retrieved January 9, 2026, from [Link]
-
Recklessness as a hallmark of aggressive cancer. (2004). PubMed Central. Retrieved January 9, 2026, from [Link]
-
Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. (2015). Journal of Visualized Experiments. Retrieved January 9, 2026, from [Link]
-
RECK inhibits cervical cancer cell migration and invasion by promoting p53 signaling pathway. (2018). PubMed. Retrieved January 9, 2026, from [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures. (2024). Bio-protocol. Retrieved January 9, 2026, from [Link]
-
Identification of RECK as a protective prognostic indicator and a tumor suppressor through regulation of the ERK/MAPK signaling pathway in gastric cancer. (2023). PubMed Central. Retrieved January 9, 2026, from [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (2017). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures. (2024). PubMed. Retrieved January 9, 2026, from [Link]
-
Role Of MMP-2 and MMP-9 in Resistance to Drug Therapy in Patients with Resistant Hypertension. (2018). PubMed Central. Retrieved January 9, 2026, from [Link]
-
Matrix Metalloproteinases in Chemoresistance: Regulatory Roles, Molecular Interactions, and Potential Inhibitors. (2022). PubMed Central. Retrieved January 9, 2026, from [Link]
-
Troubleshooting guide for cell culture. (n.d.). PromoCell. Retrieved January 9, 2026, from [Link]
-
Matrix Metalloproteinase-9 (MMP-9) as a Therapeutic Target: Insights into Molecular Pathways and Clinical Applications. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
-
Computational design of Matrix Metalloprotenaise-9 (MMP-9) resistant to auto-cleavage. (2023). Journal of Biological Chemistry. Retrieved January 9, 2026, from [Link]
-
What are MMP9 inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved January 9, 2026, from [Link]
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Understanding and targeting resistance mechanisms in cancer. (2022). PubMed Central. Retrieved January 9, 2026, from [Link]
-
Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy. (2022). PubMed Central. Retrieved January 9, 2026, from [Link]
-
Overcoming Varied Resistance Mechanisms Observed in Cancer Cells Treated With a Trastuzumab-Maytansinoid ADC. (2015). ADC Review. Retrieved January 9, 2026, from [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Taylor & Francis Online. Retrieved January 9, 2026, from [Link]
-
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
-
The Different Mechanisms of Cancer Drug Resistance: A Brief Review. (2016). PubMed Central. Retrieved January 9, 2026, from [Link]
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Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. (2022). PubMed Central. Retrieved January 9, 2026, from [Link]
-
Mechanisms of Multidrug Resistance in Cancer Chemotherapy. (2018). MDPI. Retrieved January 9, 2026, from [Link]
-
Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Expanding the synthesis of new trans-sulfonamide platinum complexes: cytotoxicity, SAR, fluorescent cell assays and stability studies. (2013). PubMed. Retrieved January 9, 2026, from [Link]
-
The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology. (2024). PubMed Central. Retrieved January 9, 2026, from [Link]
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Technical Support Center: Scaling Up (3-Methoxyphenyl)methanesulfonamide Synthesis for Preclinical Studies
Welcome to the technical support guide for the synthesis of (3-Methoxyphenyl)methanesulfonamide. This document is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this compound for preclinical evaluation. As a key intermediate or potential active pharmaceutical ingredient (API), ensuring a robust, reproducible, and scalable synthetic process is paramount. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, field-proven protocol to navigate the challenges of moving from bench-scale to preclinical quantities.
Overview of the Synthetic Strategy
The most direct and widely adopted method for synthesizing this compound involves the reaction of 3-methoxybenzylamine with methanesulfonyl chloride. This is a nucleophilic substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct.
Reaction Pathway Diagram
Caption: General synthesis of this compound.
Scalable Experimental Protocol
This protocol is optimized for a ~100 g scale synthesis, suitable for generating material for initial preclinical toxicology and pharmacology studies.
Table 1: Reagent and Solvent Quantities
| Reagent/Solvent | Molar Mass ( g/mol ) | Equivalents | Amount (moles) | Quantity |
| 3-Methoxybenzylamine | 137.18 | 1.0 | 0.729 | 100 g |
| Methanesulfonyl Chloride | 114.55 | 1.1 | 0.802 | 91.8 g (69.5 mL) |
| Triethylamine (TEA) | 101.19 | 1.5 | 1.094 | 110.7 g (152.5 mL) |
| Dichloromethane (DCM) | 84.93 | - | - | 2.0 L |
| 1 M Hydrochloric Acid (HCl) | - | - | - | ~1.5 L |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - | 1.0 L |
| Brine (Saturated NaCl) | - | - | - | 1.0 L |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | ~50 g |
Step-by-Step Methodology
-
Reaction Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried before use.
-
Initial Charging: Charge the reactor with 3-methoxybenzylamine (100 g, 0.729 mol) and anhydrous dichloromethane (DCM, 1.0 L). Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.
-
Base Addition: Add triethylamine (152.5 mL, 1.094 mol) to the stirred solution, ensuring the temperature remains below 10 °C.
-
Reagent Addition: In the dropping funnel, prepare a solution of methanesulfonyl chloride (69.5 mL, 0.802 mol) in anhydrous DCM (1.0 L). Add this solution dropwise to the reaction mixture over 2-3 hours. Crucially, maintain the internal temperature at 0-5 °C throughout the addition to control the exotherm.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.[1]
-
Quenching & Work-up: Cool the mixture back to 0-5 °C. Slowly quench the reaction by adding 1 M HCl (1.0 L). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (500 mL), saturated NaHCO₃ solution (1.0 L), and finally with brine (1.0 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically an off-white solid or viscous oil, should be purified by recrystallization. Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[2] Perform small-scale solubility tests to determine the optimal solvent system.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low-yield reactions.
Question & Answer Format
Q1: My reaction yield is consistently low (<60%). What are the likely causes?
A: Low yields in sulfonamide synthesis are common and typically point to one of three issues:
-
Hydrolysis of Methanesulfonyl Chloride: This is the most frequent culprit. Methanesulfonyl chloride is highly reactive and readily hydrolyzes with even trace amounts of water to form the unreactive methanesulfonic acid.[2][3]
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the system.[2]
-
-
Poor Quality Starting Materials: The purity of both 3-methoxybenzylamine and methanesulfonyl chloride is critical. The amine can degrade over time, and the sulfonyl chloride can hydrolyze during storage.
-
Solution: Use freshly purchased or recently purified 3-methoxybenzylamine. It is best to use a fresh bottle of methanesulfonyl chloride. If its quality is in doubt, it can be distilled under reduced pressure, though this requires significant care.
-
-
Inappropriate Base or Stoichiometry: Using a weak base or insufficient equivalents can lead to a buildup of HCl, which protonates the starting amine, rendering it non-nucleophilic.
-
Solution: Triethylamine or pyridine are effective non-nucleophilic bases.[2] Using 1.2-1.5 equivalents of the base is recommended to ensure complete neutralization of HCl.
-
Q2: My reaction stalls and does not go to completion, even after extended reaction times. Why?
A: An incomplete reaction can be due to several factors:
-
Insufficient Reactivity: While 3-methoxybenzylamine is a reasonably reactive primary amine, issues can arise.
-
Solution: Consider gently heating the reaction (e.g., to 40 °C) after the initial addition at low temperature is complete. Alternatively, a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP) can be added. DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfonyl-DMAP intermediate that accelerates the reaction.[3]
-
-
Poor Mixing on Scale-up: As the reaction volume increases, ensuring homogenous mixing becomes more challenging. Pockets of high or low reagent concentration can slow the overall reaction rate.
-
Solution: Use a properly sized mechanical stirrer with an appropriately shaped impeller (e.g., pitch-blade or anchor) to ensure efficient mixing of the reaction slurry (the triethylamine hydrochloride salt will precipitate).
-
Q3: I'm observing an unexpected side product in my TLC/HPLC analysis. What could it be?
A: The most common side product in this reaction is the bis-sulfonated amine, N,N-bis(methylsulfonyl)-3-methoxybenzylamine. This occurs when the initially formed sulfonamide is deprotonated by the base, and the resulting anion reacts with another molecule of methanesulfonyl chloride.
-
Solution: This side reaction is minimized by avoiding a large excess of methanesulfonyl chloride. A slight excess (1.05-1.1 equivalents) is usually sufficient to drive the reaction to completion without significant bis-sulfonation.[2] Adding the sulfonyl chloride solution slowly to the amine solution (normal addition) rather than the other way around (inverse addition) ensures that the sulfonyl chloride is never in large excess relative to the amine.
Q4: My final product is a sticky oil and won't crystallize. How can I purify it for preclinical studies?
A: Achieving a high-purity, solid final product is essential for preclinical work.
-
Recrystallization Solvent Screening: Do not assume the first solvent choice will work. Perform small-scale tests with various solvents (e.g., isopropanol, ethyl acetate, toluene) and anti-solvents (e.g., hexanes, heptane). A successful system will dissolve the compound when hot but allow it to crystallize upon cooling, while impurities remain in the mother liquor.[2]
-
Trituration: If recrystallization fails, try trituration. Add a solvent in which the product is poorly soluble (like diethyl ether or hexanes) to the crude oil and stir or sonicate vigorously. This can often induce crystallization or wash away more soluble impurities, leaving a solid product.
-
Silica Gel Chromatography: While less ideal for very large scales, column chromatography is an effective method for removing stubborn impurities. Use a solvent system identified through TLC analysis. For preclinical batches, this step may be unavoidable to achieve >99% purity.
Frequently Asked Questions (FAQs)
Q1: What is the ideal purity for this compound intended for preclinical studies? A: For in-vivo preclinical studies, the purity of the compound should ideally be as high as possible, typically >98%, with >99.5% being the goal. All impurities should be identified and quantified, especially if they are present at levels >0.1%.
Q2: Are there any alternative or "greener" synthetic routes I should consider? A: While the sulfonyl chloride-amine coupling is the most established method, research into alternative sulfonamide syntheses is ongoing. Some newer methods involve the catalytic oxidation of thiols in the presence of an amine, which avoids the use of highly reactive sulfonyl chlorides.[4][5] However, for scaling up a known compound, optimizing the traditional route is often more time- and cost-effective than developing a novel pathway.
Q3: How should I handle and store methanesulfonyl chloride safely? A: Methanesulfonyl chloride is corrosive, a lachrymator, and moisture-sensitive. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. It should be stored in a cool, dry place under an inert atmosphere and away from water or protic solvents.
Q4: Can I use a different base, like sodium hydroxide? A: While aqueous bases can be used in some sulfonamide syntheses (under Schotten-Baumann conditions), it is strongly discouraged for this reaction.[2] An aqueous base will significantly increase the rate of hydrolysis of methanesulfonyl chloride, leading to drastically reduced yields. An organic, non-nucleophilic base in an anhydrous organic solvent is the preferred system.[2]
References
- Benchchem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- Guidechem. (2024, July 10). How to Prepare 3-Methoxybenzyl Chloride?
- ChemicalBook. (n.d.). 3-Methoxybenzyl chloride synthesis.
- Benchchem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
- Google Patents. (n.d.). Method of preparing methane sulfonamide and its derivatives.
- Google Patents. (n.d.). Preparation method of 3-methoxybenzyl chloride.
- Benchchem. (n.d.). Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry.
- Who we serve. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates.
- RSC Publishing. (2021, October 1). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.
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- 5. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
Method development for quantifying (3-Methoxyphenyl)methanesulfonamide in biological matrices
Before troubleshooting, understanding the analyte is critical. This compound is a small organic molecule. While specific experimental data for this exact compound is not widely published, its structure (containing a sulfonamide group, a methoxy group, and an aromatic ring) suggests moderate polarity. This profile makes it a suitable candidate for reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a common platform for bioanalysis due to its sensitivity and selectivity. [1][2]
Section 1: Sample Preparation Troubleshooting
Effective sample preparation is the cornerstone of any successful bioanalytical assay. Its primary goal is to remove matrix components, like proteins and phospholipids, that can interfere with analysis, while maximizing the recovery of the target analyte. [1]
Question: My analyte recovery is low and inconsistent using Protein Precipitation (PPT). What's happening and how can I fix it?
Answer:
Low and variable recovery with PPT is a frequent issue, often stemming from two primary causes: analyte co-precipitation with proteins or incomplete extraction from the protein pellet.
-
Causality: When an organic solvent like acetonitrile (ACN) is added to plasma, proteins rapidly denature and aggregate. [2]If the analyte has a high affinity for plasma proteins (e.g., albumin), it can be trapped within this aggregated pellet, leading to poor recovery in the supernatant. The speed and temperature of solvent addition can affect the size of the protein particles, influencing the degree of co-precipitation.
Troubleshooting Steps:
-
Optimize the Precipitating Solvent: While ACN is most common, other solvents or mixtures can yield better results. Methanol, for instance, sometimes results in a fluffier precipitate that is less prone to trapping the analyte. [3]A systematic comparison is recommended.
-
Adjust Solvent-to-Plasma Ratio: A standard ratio is 3:1 (v/v) of ACN to plasma. [4]Increasing this ratio (e.g., to 4:1 or 5:1) can enhance protein removal and may improve analyte release into the supernatant.
-
Control Precipitation Conditions: Add the cold organic solvent quickly and vortex immediately and vigorously. This promotes the formation of smaller protein particles, which have a lower surface area for analyte adsorption. [5]An incubation step at a low temperature (e.g., -20°C for 20 minutes) after vortexing can further enhance protein removal. [6]4. Consider Acidification: Adding a small amount of acid (e.g., 0.1-1% formic acid or trichloroacetic acid) to the precipitation solvent can disrupt drug-protein binding by altering the protein's charge state, thereby improving analyte recovery in the supernatant. [2]This is particularly effective for basic or neutral compounds.
Question: I'm seeing significant ion suppression in my LC-MS/MS data. How can I identify the source and mitigate it?
Answer:
Ion suppression is a type of matrix effect where co-eluting endogenous components from the biological sample reduce the ionization efficiency of the target analyte in the mass spectrometer's source. [7][8]This leads to reduced sensitivity and poor data reproducibility. [9]Phospholipids are a major cause of ion suppression in plasma samples when using electrospray ionization (ESI).
Troubleshooting & Mitigation Strategies:
-
Qualitative Assessment (Post-Column Infusion): This is the classic experiment to visualize matrix effects. Infuse a constant flow of the analyte solution into the LC stream after the analytical column while injecting a blank, extracted matrix sample. Dips in the analyte's signal trace indicate regions of ion suppression corresponding to the elution times of matrix components.
-
Quantitative Assessment: As per regulatory guidelines, matrix factor (MF) should be calculated. [9]This involves comparing the analyte's peak area in a post-extraction spiked blank matrix sample to its peak area in a neat solution. An MF < 1 indicates suppression, while an MF > 1 indicates enhancement. [10]
-
Improve Chromatographic Separation:
-
Modify Gradient: Elongate the LC gradient to increase the separation between the analyte and interfering matrix components.
-
Use a Diverter Valve: Program the system to divert the initial part of the LC run (where salts and highly polar interferences elute) and the final part (where many phospholipids elute) to waste instead of the MS source.
-
Column Choice: Consider a column with a different stationary phase chemistry (e.g., a pentafluorophenyl or PFP column) that may offer different selectivity for the analyte versus the interferences. [11]
-
-
Enhance Sample Cleanup: If chromatography changes are insufficient, a more selective sample preparation technique is necessary.
-
Liquid-Liquid Extraction (LLE): LLE can be very effective at removing non-soluble interferences like phospholipids. [12]It involves extracting the analyte into an immiscible organic solvent. The choice of solvent and pH of the aqueous phase are critical parameters to optimize.
-
Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup. [13]For an analyte like this compound, a reversed-phase (e.g., C18) or a mixed-mode (e.g., mixed-mode cation exchange) sorbent could be effective. Mixed-mode SPE can provide superior cleanup by utilizing two different retention mechanisms (e.g., hydrophobic and ion-exchange). [14] Table 1: Comparison of Sample Preparation Techniques
-
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. [2] | High matrix effects, less clean, analyte co-precipitation risk. [1] | Early discovery, high-throughput screening. |
| Liquid-Liquid Extraction (LLE) | Cleaner than PPT, good for removing salts/phospholipids. [15] | More labor-intensive, can have emulsion issues, uses more solvent. [16] | When PPT is too dirty and analyte has favorable partitioning. |
| Solid-Phase Extraction (SPE) | Cleanest extracts, lowest matrix effects, can concentrate analyte. [13] | Most complex to develop, most expensive, lower throughput. | Regulated bioanalysis, methods requiring high sensitivity. |
Section 2: Chromatography & Mass Spectrometry FAQs
Question: My chromatographic peak shape is poor (e.g., tailing, fronting, or broad). What are the likely causes?
Answer:
Poor peak shape can compromise integration accuracy and reduce sensitivity. The causes can be chemical or physical.
-
Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanols on silica-based columns. For sulfonamides, which can have acidic protons, this is a common issue.
-
Solution 1: Add a small amount of an acid modifier (e.g., 0.1% formic acid) to both mobile phase A and B. This protonates the silanols, minimizing secondary interactions.
-
Solution 2: Ensure the sample diluent is not stronger than the initial mobile phase. Injecting in a strong solvent can cause peak distortion.
-
-
Peak Fronting: Typically a sign of column overload.
-
Solution: Reduce the injection volume or dilute the sample. Ensure the concentration is within the linear range of the assay.
-
-
Broad Peaks: Can indicate a void in the column, extra-column volume, or a mismatch between the injection solvent and the mobile phase.
-
Solution 1: Check system connections for leaks or excessive tubing length.
-
Solution 2: Use a guard column to protect the analytical column from particulates and irreversible binding. Replace it regularly.
-
Solution 3: As mentioned, ensure the injection solvent is as weak as or weaker than the starting mobile phase conditions.
-
Question: How do I select the optimal precursor and product ions (MRM transitions) for this compound?
Answer:
Multiple Reaction Monitoring (MRM) provides the selectivity needed for quantification in complex matrices. The process involves selecting a precursor ion (typically the protonated molecule, [M+H]+) and then fragmenting it to produce a stable, specific product ion.
Step-by-Step Protocol:
-
Direct Infusion: Prepare a ~1 µg/mL solution of the analyte in a typical mobile phase (e.g., 50:50 ACN:Water with 0.1% Formic Acid). Infuse this directly into the mass spectrometer.
-
Find the Precursor Ion: Acquire a full scan (Q1 scan) in positive ion mode. The most abundant ion should correspond to [M+H]+. For this compound (C8H11NO3S, MW ≈ 217.25), you would look for an ion at m/z 218.2.
-
Fragment and Find Product Ions: Set the mass spectrometer to select the precursor ion (m/z 218.2) in Q1 and perform a product ion scan in Q3. This will show all the fragment ions produced.
-
Select MRM Transitions: Choose the two most abundant and stable product ions. Using two transitions (one for quantification, one for confirmation) adds confidence to the identification. Likely fragments for this molecule would involve cleavage of the sulfonamide group or parts of the methoxyphenyl ring.
-
Optimize Collision Energy (CE): For each selected MRM transition, perform a CE optimization experiment. This involves repeatedly injecting the analyte while the instrument ramps the CE. The optimal CE is the value that produces the highest product ion intensity.
Section 3: Method Validation Guidance
All bioanalytical methods used for regulatory submissions must be validated according to guidelines from bodies like the FDA and EMA. [10][17][18]
Question: What are the key parameters I must evaluate during method validation?
Answer:
Method validation demonstrates that the assay is suitable for its intended purpose. [19]The core parameters, as defined by the ICH M10 guideline, include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. [20]* Calibration Curve (Linearity): The relationship between concentration and response. A minimum of 6 non-zero standards are required, with the curve evaluated by a regression model (typically linear weighted 1/x²). [21]* Accuracy and Precision: Assessed at a minimum of four concentration levels (LLOQ, low, mid, and high QC). Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (%CV) should not exceed 15% (20% at LLOQ). [20]* Recovery: The extraction efficiency of the analytical method. It should be consistent, though it does not need to be 100%. [22]* Matrix Effect: Assessed to ensure that the matrix does not affect the accuracy or precision of the assay. [7]* Stability: The chemical stability of the analyte in the biological matrix under various conditions, including bench-top, freeze-thaw, and long-term storage. [23]
Visualized Workflows and Protocols
Overall Bioanalytical Workflow
The diagram below outlines the complete process from receiving a biological sample to generating the final concentration data.
Caption: A decision tree for diagnosing low signal intensity issues.
Detailed Protocol: Plasma Protein Precipitation
This protocol provides a robust starting point for plasma sample cleanup.
Materials:
-
Plasma sample (with anticoagulant, e.g., K2-EDTA)
-
Internal Standard (IS) spiking solution
-
Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of >14,000 x g at 4°C
Procedure:
-
Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of IS spiking solution. Vortex briefly (2-3 seconds).
-
Add 300 µL of ice-cold ACN with 0.1% Formic Acid. This represents a 3:1 precipitant-to-plasma ratio. 4[2][4]. Immediately vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein denaturation. 5[5]. Incubate the mixture at -20°C for 20 minutes to maximize protein precipitation. 6[3]. Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. 7[6]. Carefully transfer the supernatant (~350 µL) to a new tube or a 96-well plate for LC-MS/MS analysis. Avoid disturbing the protein pellet.
References
Sources
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Technical Tip: Protein Precipitation [phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. a protein precipitation extraction method [protocols.io]
- 6. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. nebiolab.com [nebiolab.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. A liquid chromatography-tandem mass spectrometry method for the quantification of ampicillin/sulbactam and clindamycin in jawbone, plasma, and platelet-rich fibrin: Application to patients with osteonecrosis of the jaw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 13. welch-us.com [welch-us.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis - unacademy [unacademy.com]
- 17. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. id-eptri.eu [id-eptri.eu]
- 20. resolvemass.ca [resolvemass.ca]
- 21. ema.europa.eu [ema.europa.eu]
- 22. simbecorion.com [simbecorion.com]
- 23. From bench to bedside: navigating bioanalytical method development and validation for clinical efficacy and regulatory compliance [insights.bio]
Technical Support Center: Purification of (3-Methoxyphenyl)methanesulfonamide
Welcome to the Technical Support Center for the purification of (3-Methoxyphenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols for obtaining high-purity this compound. This document offers full editorial control to present the information in the most logical and effective manner, moving beyond rigid templates to address the specific challenges encountered during the purification of this compound.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability. Impurities in this compound preparations typically arise from unreacted starting materials, by-products from side reactions, and degradation products.[1] Common impurities may include starting materials like 3-methoxyphenol, by-products from the sulfonation reaction, and other process-related impurities.[2]
This guide provides a systematic approach to identifying and removing these impurities through various purification techniques.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the purification of this compound.
Q1: What are the most common types of impurities I should expect in my crude this compound?
A1: The impurities in your preparation will largely depend on the synthetic route employed. However, common impurities to anticipate include:
-
Unreacted Starting Materials: Such as 3-methoxyphenol or its precursors.[2]
-
By-products: Formed from side reactions during the synthesis. The specific by-products will be route-dependent.[1][3]
-
Process-Related Impurities: These can include reagents, solvents, and catalysts used in the synthesis.
-
Degradation Products: The compound may degrade under certain conditions (e.g., high temperature, extreme pH), leading to the formation of impurities.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Recrystallization is often the most effective and scalable method for removing minor impurities from a solid product.[4][5][6]
-
Column Chromatography is highly effective for separating compounds with different polarities and is particularly useful when dealing with complex mixtures of impurities.[7][8]
-
Solvent Extraction can be used as a preliminary purification step to remove highly soluble or insoluble impurities.[9]
Q3: How can I identify the impurities present in my sample?
A3: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying impurities.[10]
-
Mass Spectrometry (MS): Used to determine the molecular weight of impurities, often coupled with HPLC (LC-MS).[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the impurities.
-
Gas Chromatography (GC): Suitable for identifying volatile impurities.[10]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | - Incorrect solvent choice.- Cooling the solution too quickly.- Insufficient washing of crystals. | - Perform a solvent screen to find a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4]- Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals.[5][11]- Wash the collected crystals with a small amount of cold, fresh solvent to remove residual mother liquor containing impurities.[12] |
| Poor Separation in Column Chromatography | - Inappropriate stationary or mobile phase.- Column overloading.- Co-elution of impurities. | - Experiment with different solvent systems (mobile phases) of varying polarities.[7]- Consider using a different stationary phase (e.g., alumina instead of silica gel).[7]- Reduce the amount of crude material loaded onto the column.- Employ gradient elution, where the mobile phase composition is changed during the separation, to improve resolution.[7] |
| "Oiling Out" During Recrystallization | - The boiling point of the solvent is higher than the melting point of the compound.- Presence of significant impurities that lower the melting point of the mixture. | - Choose a solvent with a lower boiling point.- Try using a solvent mixture to adjust the properties of the crystallization medium.[12]- Perform a preliminary purification step, such as a solvent wash, to remove some of the impurities before recrystallization. |
| Low Recovery of Purified Product | - Using too much solvent during recrystallization.- Product loss during transfers.- The compound has some solubility in the cold recrystallization solvent. | - Use the minimum amount of hot solvent required to dissolve the crude product.[12]- Carefully transfer material between flasks to minimize mechanical losses.- After filtration, cool the filtrate further to see if more product crystallizes. Consider concentrating the mother liquor to recover more product, which may require a second purification step. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines the steps for purifying this compound using the recrystallization technique.
1. Solvent Selection:
- Place a small amount of the crude material (approx. 50 mg) into several test tubes.
- Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) to each test tube at room temperature to assess solubility. An ideal solvent will show poor solubility at room temperature.[5]
- Heat the test tubes that showed poor solubility. A good recrystallization solvent will fully dissolve the compound at an elevated temperature.[5][12]
- Allow the solutions that dissolved the compound to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals is a suitable choice.[5][11]
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating the flask on a hot plate and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[12]
3. Decolorization (Optional):
- If the solution is colored, add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.
4. Hot Filtration (if charcoal was used):
- Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal or any other insoluble impurities.[12]
5. Crystallization:
- Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.
- Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.[5]
6. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.[5]
- Wash the crystals with a small amount of ice-cold solvent.[12]
- Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Workflow for Recrystallization
Caption: General workflow for the purification of this compound by recrystallization.
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for purifying this compound using column chromatography.
1. Stationary and Mobile Phase Selection:
- Typically, silica gel is used as the stationary phase for sulfonamides.[7]
- Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase (solvent system). A good solvent system will give a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities. Common solvent systems include mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
2. Column Packing:
- Prepare a slurry of silica gel in the chosen mobile phase.
- Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
- Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
3. Sample Loading:
- Dissolve the crude product in a minimum amount of the mobile phase.
- Carefully add the sample solution to the top of the column.
- Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
4. Elution and Fraction Collection:
- Add the mobile phase to the top of the column and begin to collect fractions.
- Maintain a constant flow rate.
- Monitor the separation by collecting small fractions and analyzing them by TLC.
5. Isolation of Pure Product:
- Combine the fractions that contain the pure product (as determined by TLC).
- Remove the solvent using a rotary evaporator to obtain the purified this compound.
Column Chromatography Workflow
Sources
- 1. A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. env.go.jp [env.go.jp]
- 10. biopharminternational.com [biopharminternational.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Biological Activity of (3-Methoxyphenyl)methanesulfonamide through Structural Modification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth assistance for the structural modification of (3-Methoxyphenyl)methanesulfonamide to enhance its biological activity. Here, we address common questions, troubleshoot experimental hurdles, and provide validated protocols to streamline your research and development efforts.
Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts
This section addresses initial questions researchers may have about the lead compound and the general strategy for its optimization.
Q1: What is the rationale for selecting this compound as a lead compound?
A1: this compound combines two key pharmacophores: the sulfonamide group and a methoxy-substituted phenyl ring.
-
Sulfonamide Group: This functional group is a well-established pharmacophore present in a wide range of approved drugs, including antibacterial, anti-inflammatory (COX-2 inhibitors), diuretic, and anticancer agents.[1][2] It acts as a versatile hydrogen bond donor and acceptor, allowing for robust interactions with various biological targets.[3]
-
Methoxyphenyl Group: The methoxy group significantly influences a molecule's physicochemical properties. It can enhance metabolic stability, improve membrane permeability, and participate in key binding interactions within a target protein's active site.[4][5] Its position on the phenyl ring affects electronic properties and directs further chemical modifications.[6]
The combination of these two moieties provides a promising, yet underexplored, starting point for discovering novel therapeutics.
Q2: What are the primary sites for structural modification on this scaffold?
A2: There are three primary vectors for modification on the this compound scaffold, each offering a distinct opportunity to modulate biological activity, selectivity, and pharmacokinetic properties.
-
Vector 1 (Sulfonamide Nitrogen): The N-H bond of the primary sulfonamide is the most common site for modification. Substitution at this position (N-alkylation or N-arylation) can dramatically alter the compound's acidity (pKa), lipophilicity, and steric profile, which are critical for target engagement.[7][8]
-
Vector 2 (Aromatic Ring): The phenyl ring can be modified through electrophilic aromatic substitution. The existing methoxy group is an activating, ortho-, para-director, meaning new substituents will primarily be added at the 2-, 4-, and 6-positions.[9][10] Adding substituents like halogens, nitro groups, or alkyl groups can modulate electronic properties and provide new interaction points with a target.
-
Vector 3 (Methoxy Group): The methyl ether can be cleaved (O-demethylation) to reveal a phenolic hydroxyl group.[11][12] This introduces a potent hydrogen bond donor and a site for further functionalization (e.g., etherification with different alkyl groups).
Part 2: Synthetic Strategy & Troubleshooting
Navigating the synthesis of analog libraries is often fraught with challenges. This section provides a troubleshooting guide for common synthetic hurdles.
Overall Synthetic Workflow
The general workflow for a structure-activity relationship (SAR) study starting from the lead compound is outlined below.
Synthetic Troubleshooting Guide (Q&A Format)
Q3: My N-alkylation/arylation reaction (Vector 1) is failing or giving low yields. What's wrong?
A3: This is a common issue often related to the nucleophilicity of the sulfonamide nitrogen and the reaction conditions.[13][14]
| Symptom | Potential Cause | Recommended Solution |
| No reaction / Starting material recovered | 1. Insufficient Base Strength: The sulfonamide N-H is acidic, but requires a sufficiently strong base for deprotonation. | 1. Switch to a stronger base: If using K₂CO₃, try NaH or LiHMDS. Ensure the base is fresh and the solvent is anhydrous. |
| 2. Poor Electrophile Reactivity: The alkyl/aryl halide may be unreactive (e.g., aryl chlorides). | 2. Activate the electrophile: For arylations, consider using a Buchwald-Hartwig or Ullmann coupling reaction with a suitable catalyst and ligand. For alkylations, use more reactive alkyl iodides or triflates. | |
| Low Yield | 1. Hydrolysis of Sulfonylating Agent: If you are synthesizing the core scaffold, the methoxyphenylmethanesulfonyl chloride is susceptible to hydrolysis. | 1. Ensure anhydrous conditions: Use oven-dried glassware and anhydrous solvents (e.g., distilled DCM or THF). Run the reaction under an inert atmosphere (N₂ or Ar).[14] |
| 2. Competitive N,N-dialkylation: If using a primary alkyl halide, a second alkylation can occur. | 2. Control stoichiometry: Use only a slight excess (1.05-1.1 eq.) of the alkylating agent. Add the agent slowly at a low temperature to control reactivity. | |
| Complex mixture of products | 1. Side reactions on the aromatic ring: Strong bases (like n-BuLi) can deprotonate the aromatic ring, leading to undesired side products. | 1. Use a milder base: Opt for bases like K₂CO₃ or Cs₂CO₃. Alternatively, protect the sulfonamide nitrogen with a trimethylsilyl (TMS) group, which allows for alkylation under milder conditions followed by easy deprotection.[15] |
Q4: I am having trouble with electrophilic aromatic substitution (Vector 2). The reaction is messy and gives multiple isomers.
A4: The methoxy group is a strong ortho-, para-director, which can lead to a mixture of products. Steric hindrance and reaction conditions play a huge role.[9]
-
Problem: Poor Regioselectivity (mixture of ortho and para products).
-
Explanation: Electronically, both ortho and para positions are activated.
-
Solution: To favor the para product, which is often sterically less hindered, use a bulkier electrophile or catalyst system. Running the reaction at a lower temperature can also increase selectivity. For example, in Friedel-Crafts acylation, using a bulky Lewis acid might favor the para isomer.
-
-
Problem: No Reaction (for deactivating substituents like nitration).
-
Explanation: While the methoxy group is activating, if you are trying to add a second, deactivating group, harsher conditions may be needed.
-
Solution: For nitration, use stronger conditions like fuming HNO₃/H₂SO₄, but be cautious as this can lead to oxidation or over-nitration. Monitor the reaction carefully by TLC.
-
Q5: My O-demethylation reaction (Vector 3) is either incomplete or degrades my molecule. How can I improve it?
A5: Cleaving aryl methyl ethers can be challenging and requires harsh reagents that may not be compatible with the sulfonamide group.[11][12]
-
Problem: Incomplete Reaction.
-
Explanation: The ether bond is very stable. Reagents like HBr or HI are often used but require high temperatures.
-
Solution: Boron tribromide (BBr₃) in an inert solvent like dichloromethane (DCM) is a highly effective reagent that often works at lower temperatures (0 °C to room temperature).[16] Use a stoichiometric excess (e.g., 3 equivalents) to ensure the reaction goes to completion.
-
-
Problem: Decomposition of Starting Material.
-
Explanation: The strong Lewis acidity of BBr₃ or the strong protic acidity of HBr can degrade other functional groups.
-
Solution: If your molecule is sensitive, consider milder, more selective methods. For example, using LiCl in a high-boiling solvent like DMF can selectively cleave certain methoxy groups.[17] Another option is using reagents like sodium ethanethiolate (NaSEt) in DMF.
-
Part 3: Biological Assay Troubleshooting Guide
Once you have synthesized a library of analogs, the next step is to screen them for biological activity. This section addresses common problems encountered during in vitro assays.
Illustrative Data Organization
Systematic data organization is crucial for building a robust SAR. Below is a template table for organizing your screening data.
| Compound ID | Structure Modification | Target Activity IC₅₀ (µM)a | Cell Viability CC₅₀ (µM)b | Selectivity Index (SI)c |
| LEAD-01 | This compound | 15.2 ± 1.8 | >100 | >6.6 |
| ANA-01 | N-methyl derivative | 8.5 ± 0.9 | >100 | >11.8 |
| ANA-02 | N-phenyl derivative | 25.1 ± 3.1 | 85.4 ± 7.2 | 3.4 |
| ANA-03 | 4-Fluoro substitution on phenyl ring | 10.3 ± 1.1 | >100 | >9.7 |
| ANA-04 | O-demethylated (phenolic OH) | 5.4 ± 0.6 | 60.1 ± 5.5 | 11.1 |
| ... | ... | ... | ... | ... |
Assay Troubleshooting (Q&A Format)
Q6: My enzyme inhibition assay results are not reproducible, or I have a high background signal.
A6: These are common issues in enzyme assays, often stemming from reagent instability, improper setup, or interference from your test compounds.[18][19]
-
Problem: High Variability Between Replicates.
-
Explanation: This can be caused by inaccurate pipetting, incomplete mixing of reagents, or temperature gradients across the microplate.
-
Solution: Ensure all pipettes are calibrated. Prepare a master mix of the enzyme, buffer, and substrate to add to the wells, which minimizes pipetting errors.[20] Allow all reagents to equilibrate to room temperature before starting the assay.
-
-
Problem: High Background Signal (Low Signal-to-Noise Ratio).
-
Explanation: The substrate may be hydrolyzing spontaneously, or your test compound may be interfering with the detection method (e.g., autofluorescence).
-
Solution: Always run a "no enzyme" control to measure the rate of spontaneous substrate degradation and subtract this from all readings.[19] Also, run a control with your compound and the detection reagents (without the enzyme) to check for autofluorescence or other interference.
-
-
Problem: No or Very Low Enzyme Activity (Even in Positive Controls).
-
Explanation: The enzyme may have degraded due to improper storage or repeated freeze-thaw cycles. The buffer pH or ionic strength might be suboptimal.[18]
-
Solution: Use a fresh aliquot of the enzyme for each experiment. Confirm the pH of your assay buffer. Ensure all necessary cofactors (e.g., Mg²⁺ for kinases) are present at the correct concentration.
-
Q7: My cell viability assay (e.g., MTT, MTS) results are inconsistent.
A7: Cell-based assays have more variables than biochemical assays. Inconsistent results often point to issues with cell handling or compound interference.[21][22][23]
-
Problem: "Edge Effect" - Cells in outer wells behave differently.
-
Explanation: Wells on the edge of a 96-well plate are prone to faster evaporation, leading to increased concentrations of media components and test compounds.
-
Solution: Do not use the outer wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.[22]
-
-
Problem: Compound Interference with Assay Reagent.
-
Explanation: Some compounds can directly reduce the MTT or MTS reagent, leading to a false-positive signal for viability. Colored compounds can interfere with absorbance readings.
-
Solution: Run a cell-free control plate with your compounds and the assay reagents to see if there is any direct chemical reaction.[22] If so, you may need to switch to a different viability assay that uses an orthogonal detection method (e.g., CellTiter-Glo®, which measures ATP levels).
-
-
Problem: Incomplete Solubilization of Formazan Crystals (MTT Assay).
-
Explanation: The purple formazan product of the MTT assay is insoluble and must be fully dissolved before reading the absorbance. Incomplete dissolution is a major source of error.[21][24]
-
Solution: Ensure you are using a sufficient volume of a high-quality solubilizing agent (e.g., DMSO or acidified SDS). After adding the solvent, mix thoroughly by pipetting or using a plate shaker until no visible crystals remain.[24]
-
Part 4: Detailed Experimental Protocols
These protocols are provided as a validated starting point. Researchers should optimize conditions based on their specific analogs and assay systems.
Protocol 1: Synthesis of N-Alkyl-(3-methoxyphenyl)methanesulfonamide (Representative Vector 1 Modification)
This protocol describes the N-alkylation of the parent compound using sodium hydride as the base.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc), Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1 eq). Dissolve it in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) in small portions. Caution: NaH reacts violently with water and generates H₂ gas. Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Carbonic Anhydrase (CA) Inhibition Assay
This colorimetric assay is a common primary screen for sulfonamide-based inhibitors, as many exhibit activity against various CA isozymes.[25][26]
Principle: This assay measures the esterase activity of Carbonic Anhydrase (CA). CA catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored product p-nitrophenol (pNP), which can be monitored by the increase in absorbance at 405 nm. Inhibitors will slow the rate of this reaction.[27][28]
Materials:
-
Human Carbonic Anhydrase II (hCA II)
-
p-Nitrophenyl acetate (pNPA), substrate
-
Acetazolamide (positive control inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
DMSO (for dissolving compounds)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of test compounds and acetazolamide in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM final assay concentration).
-
Plate Setup:
-
Blank (No Enzyme): 178 µL Assay Buffer
-
100% Activity Control: 158 µL Assay Buffer + 2 µL DMSO
-
Test Compound Wells: 158 µL Assay Buffer + 2 µL of compound dilution
-
Positive Control Wells: 158 µL Assay Buffer + 2 µL of acetazolamide dilution
-
-
Enzyme Addition & Pre-incubation: Add 20 µL of hCA II working solution (pre-diluted in Assay Buffer) to all wells except the Blank. Incubate the plate at room temperature for 15 minutes to allow inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of pNPA solution (prepared fresh in Assay Buffer) to all wells, including the Blank.
-
Data Acquisition: Immediately place the plate in a microplate reader. Measure the absorbance at 405 nm every 60 seconds for 20-30 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Subtract the rate of the Blank from all other wells.
-
Normalize the data by setting the average rate of the 100% Activity Control wells to 100% and the average rate of the highest concentration positive control wells to 0%.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
-
Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]
-
18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. (2019). Chemistry LibreTexts. [Link]
-
Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
- Method for demethylation or removing methoxy group of an aromatic compound having a methoxy group.
-
An efficient method for demethylation of aryl methyl ethers. (2019). ResearchGate. [Link]
-
What is the target of the Sulfonamides antibiotic? Homework.Study.com. [Link]
- Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
-
For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more activating than a methyl group? (2022). brainly.com. [Link]
-
In vitro kinase assay. (2023). protocols.io. [Link]
-
Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. (2023). Green Chemistry. [Link]
-
Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023). National Center for Biotechnology Information. [Link]
-
O-Demethylation. (2024). Chem-Station International Edition. [Link]
-
Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023). PubMed. [Link]
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). MDPI. [Link]
-
Cell viability assay: Problems with MTT assay in the solubilization step. (2022). ResearchGate. [Link]
-
Sulfonamides. MSD Manual Professional Edition. [Link]
-
Can anyone suggest a protocol for a kinase assay? (2015). ResearchGate. [Link]
-
In vitro JAK kinase activity and inhibition assays. (2013). PubMed. [Link]
-
Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. (2015). ResearchGate. [Link]
-
Sulfonamide (medicine). Wikipedia. [Link]
-
Electrophilic aromatic substitution. Wikipedia. [Link]
-
Synthesis of Sulfonamides. (2016). Royal Society of Chemistry. [Link]
-
What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2024). GoodRx. [Link]
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI. [Link]
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). SCIFED. [Link]
-
In vitro enzymatic assay. (2012). ResearchGate. [Link]
-
What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? (2021). ResearchGate. [Link]
-
The role of the methoxy group in approved drugs. (2024). ResearchGate. [Link]
-
The role of the methoxy group in approved drugs. (2024). PubMed. [Link]
-
Electrophilic Aromatic Substitution Reactions of Benzene Review. (2015). YouTube. [Link]
-
Synthesis of an Sulfonamide, why is this step neccessary? (see pic). (2015). Reddit. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). ACS Publications. [Link]
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. openaccesspub.org [openaccesspub.org]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. brainly.com [brainly.com]
- 11. researchgate.net [researchgate.net]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
- 17. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
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- 28. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting inconsistent results in (3-Methoxyphenyl)methanesulfonamide experiments
Technical Support Center: (3-Methoxyphenyl)methanesulfonamide Experiments
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and may be encountering inconsistent results. This compound belongs to the aryl sulfonamide class, a scaffold of immense importance in medicinal chemistry, found in numerous FDA-approved drugs.[1] The synthesis and handling of these molecules, while based on established chemical principles, are often nuanced. Seemingly minor variations in reaction conditions, reagent quality, or analytical procedures can lead to significant discrepancies in yield, purity, and stability.
This guide provides a structured, in-depth resource to methodically troubleshoot common issues. It is organized into a series of frequently asked questions (FAQs) for quick reference, followed by detailed troubleshooting tables and validated experimental protocols. Our goal is to empower you to diagnose problems, understand their root causes, and implement robust solutions to achieve reproducible, high-quality results in your experiments.
Frequently Asked Questions (FAQs)
Q1: My sulfonamide synthesis is resulting in a very low yield. What are the most common causes?
A1: Low yields in sulfonamide syntheses are a frequent challenge and typically stem from one or more of the following factors:
-
Hydrolysis of the Sulfonyl Chloride: The methanesulfonyl chloride starting material is highly reactive and extremely susceptible to moisture.[2] Any water present in the reaction flask, solvents, or reagents will convert the sulfonyl chloride into the unreactive methanesulfonic acid, directly reducing your potential yield.[2][3]
-
Poor Reactivity of the Amine: The nucleophilicity of the amine (in this case, 3-methoxyaniline or a derivative) is critical. Electron-withdrawing groups on the aromatic ring or significant steric hindrance can reduce the amine's reactivity, leading to an incomplete reaction.[3]
-
Inappropriate Base or Solvent: The choice of base is crucial. It must be non-nucleophilic to avoid competing with the amine.[2] Commonly used bases like pyridine or triethylamine serve to neutralize the HCl byproduct generated during the reaction. The solvent must be inert and capable of dissolving the reactants.[2]
-
Side Reactions: If you are working with a primary amine, a common side reaction is the formation of a bis-sulfonated product, where two sulfonyl groups react with the same amine nitrogen.[2]
Q2: I am observing an unexpected major side product in my reaction. What is it likely to be?
A2: The most common side product is the sulfonic acid (methanesulfonic acid) formed from the hydrolysis of methanesulfonyl chloride.[2] This is especially prevalent if anhydrous conditions were not strictly maintained.[2] Another possibility, particularly with primary amines, is the bis-sulfonated product. To avoid this, you can add the sulfonyl chloride slowly to a solution containing an excess of the primary amine, ensuring the sulfonyl chloride is more likely to react with an unreacted amine molecule.[2]
Q3: What is the most effective method for purifying my crude this compound?
A3: Recrystallization is a highly effective and commonly used method for purifying solid sulfonamide products. The key is to select an appropriate solvent system where the sulfonamide is sparingly soluble at room temperature but dissolves completely at an elevated temperature. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at room temperature (remaining in the mother liquor upon cooling). A detailed protocol for recrystallization is provided in the "Experimental Protocols" section.[2]
Q4: My purified compound appears to degrade over time or gives inconsistent results in biological assays. What stability issues should I be aware of?
A4: Sulfonamides are susceptible to hydrolysis, particularly under acidic or basic conditions, which cleaves the sulfur-nitrogen (S-N) bond.[4] The stability of this compound is highly dependent on pH, temperature, and exposure to light.[4] Maximum stability is often observed in the neutral pH range.[4] For consistent results, it is crucial to store the compound in a cool, dark, and dry place, and to prepare aqueous solutions for assays fresh, using buffers with a controlled pH.
Detailed Troubleshooting Guides
Part 1: Synthesis and Purification Issues
Inconsistent outcomes in the synthesis of this compound often trace back to a few critical parameters. The following table outlines common problems, their probable causes, and recommended solutions.
| Problem Observed | Potential Cause(s) | Recommended Solutions & Explanations |
| Low or No Product Formation | 1. Reagent Degradation: Methanesulfonyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[2][3] | Solution: Use a fresh bottle of methanesulfonyl chloride or purify it by distillation before use. Ensure all glassware is oven-dried, and use anhydrous solvents (e.g., dichloromethane, THF).[2] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Low Amine Reactivity: The 3-methoxyphenyl amine may be insufficiently nucleophilic under the reaction conditions.[3] | Solution: Increase the reaction temperature or extend the reaction time. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can enhance the rate by forming a more reactive intermediate.[3] | |
| Multiple Spots on TLC/LC-MS | 1. Bis-Sulfonation: If using a primary amine, the initially formed sulfonamide can react again with another molecule of sulfonyl chloride.[2] | Solution: Control the stoichiometry carefully. Use a slight excess of the amine (1.1-1.2 equivalents) or, more effectively, add the sulfonyl chloride dropwise to the amine solution to maintain a low concentration of the electrophile.[2] |
| 2. Hydrolysis: The presence of methanesulfonic acid as a byproduct from sulfonyl chloride hydrolysis.[2] | Solution: Strictly adhere to anhydrous conditions as described above.[2] The sulfonic acid impurity can typically be removed during an aqueous workup with a mild base wash (e.g., saturated sodium bicarbonate solution). | |
| Product is an Oil or Fails to Crystallize | 1. Residual Solvent: Trapped solvent (e.g., pyridine, THF) can prevent crystallization. | Solution: Ensure complete removal of the solvent under high vacuum, potentially with gentle heating. Co-evaporation with a solvent like toluene can help remove residual high-boiling point solvents. |
| 2. Presence of Impurities: Impurities can disrupt the crystal lattice formation. | Solution: Attempt to purify the crude oil using flash column chromatography before proceeding with recrystallization. Silica gel is a common stationary phase for sulfonamides. | |
| Poor Recovery from Recrystallization | 1. Incorrect Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. | Solution: Perform small-scale solvent screening to find an optimal system. If the compound is too soluble in one solvent, try a solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) to reduce its solubility upon cooling. |
| 2. Cooling Too Rapidly: Fast cooling leads to the formation of small, often impure crystals or precipitation. | Solution: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Do not disturb the flask during the initial cooling phase.[2] |
The following diagram illustrates a logical workflow for diagnosing and resolving common issues during the synthesis of this compound.
Caption: Logical workflow for troubleshooting low-yield synthesis.
Part 2: Stability and Degradation
Inconsistent results from stored material or in aqueous assay buffers often point to compound instability. The primary degradation pathway for methanesulfonamide involves the cleavage of the S-N bond.[4]
| Problem Observed | Potential Cause(s) | Recommended Solutions & Explanations |
| Inconsistent Potency in Biological Assays | 1. Hydrolysis in Aqueous Buffer: The compound is degrading under the pH and temperature conditions of the assay. Sulfonamides are prone to hydrolysis at extreme pH.[4] | Solution: Perform a pH-rate profile study to determine the pH of maximum stability, which is often near neutral.[4] Prepare stock solutions in an anhydrous organic solvent (e.g., DMSO) and make final dilutions into the aqueous assay buffer immediately before use. |
| 2. Photodegradation: Exposure to light, especially UV, can cause degradation. | Solution: Store stock solutions and solid material in amber vials or protected from light.[4] Minimize exposure to ambient light during experimental procedures. | |
| Appearance of New Peaks in HPLC of Stored Samples | 1. Thermal Degradation: Elevated storage temperatures can accelerate hydrolysis or other degradation pathways. | Solution: Store the solid compound in a desiccator at low temperature (e.g., 4°C or -20°C). Avoid repeated freeze-thaw cycles of solutions. |
| 2. Oxidative Degradation: The methoxyphenyl moiety can be susceptible to oxidation. | Solution: If oxidation is suspected, store the compound under an inert atmosphere (argon or nitrogen). Use degassed solvents for preparing solutions. | |
| Poor Mass Balance in Stability Studies | 1. Formation of Volatile Products: Degradation may produce volatile compounds not easily detected. | Solution: Consider analytical techniques that can detect a wider range of compounds, such as LC with a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS).[4] |
| 2. Adsorption to Container: The compound or its degradants may adsorb to the walls of the storage container. | Solution: Use silanized glass vials or polypropylene tubes to minimize adsorption. |
This diagram outlines the primary hydrolytic degradation pathway for this compound.
Caption: Primary hydrolytic degradation pathways.
Part 3: Analytical and Characterization Challenges
Accurate characterization is essential for confirming the identity and purity of your compound. The 3-methoxyphenyl group can introduce specific analytical challenges.
| Problem Observed | Potential Cause(s) | Recommended Solutions & Explanations |
| Ambiguous or Overlapping ¹H NMR Signals | 1. Complex Aromatic Splitting: The protons on the 3-methoxyphenyl ring create a complex multiplet system that can be difficult to resolve and assign.[5] | Solution: Acquire the spectrum on a higher field strength NMR (e.g., 500 MHz or higher) to increase signal dispersion.[5] Perform 2D NMR experiments: COSY to identify proton-proton couplings and HSQC/HMBC to correlate protons to their attached carbons.[5] |
| Poor Peak Shape or Resolution in HPLC | 1. Inappropriate Mobile Phase/Column: The stationary phase or mobile phase pH may not be optimal for this compound. | Solution: Screen different columns (e.g., C18, Phenyl-Hexyl). Optimize the mobile phase by adjusting the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase. A pH between 3-7 is a good starting point for sulfonamides. |
| 2. Secondary Interactions: The sulfonamide moiety can have secondary interactions with residual silanols on the silica column, causing peak tailing. | Solution: Use a modern, end-capped HPLC column. Adding a small amount of a competitor, like 0.1% triethylamine, to the mobile phase can sometimes improve peak shape, but check for compatibility with your detection method (e.g., MS). | |
| Inconsistent Quantification by LC-MS | 1. Ion Suppression/Enhancement: Components of the sample matrix or mobile phase can interfere with the ionization of the analyte in the mass spectrometer source. | Solution: Develop a robust sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.[6] Use a stable isotope-labeled internal standard for the most accurate quantification. |
| No Signal in GC-MS | 1. Low Volatility/Thermal Instability: Sulfonamides are generally non-volatile and can degrade at the high temperatures of the GC inlet. | Solution: Derivatization is typically required to increase volatility and thermal stability for GC-MS analysis.[7] However, LC-MS is generally the preferred method for analyzing sulfonamides.[7] |
This diagram provides a systematic approach to resolving common analytical problems.
Caption: Logical workflow for troubleshooting analytical methods.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis of an aryl sulfonamide from an amine and a sulfonyl chloride.
Materials:
-
3-Methoxyaniline (1.0 eq.)
-
Methanesulfonyl chloride (1.1 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (1.2 eq.) or Pyridine (as solvent and base)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 3-methoxyaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Addition of Sulfonyl Chloride: Add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution over 10-15 minutes. Ensure the temperature remains below 5°C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes excess amine and triethylamine, while the base wash removes any sulfonic acid byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a potential solvent (e.g., isopropanol, ethanol, ethyl acetate). If it dissolves readily at room temperature, the solvent is not suitable. If it is insoluble at room temperature, heat the tube. A good solvent will dissolve the compound when hot but not when cold. A solvent pair (e.g., ethanol/water) can also be used.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent, just enough to cover the solid.[2]
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solvent boils and the solid dissolves completely. If it does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.[2]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.[2]
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
References
- BenchChem. (2025).
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (2025). Stability of methanesulfonamide in acidic and basic conditions.
- Eurofins. (2025). Analytical Method Summaries.
- Eurofins. (2021). ANALYTICAL METHOD SUMMARIES.
- Books. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- BenchChem. (2025). Application Notes and Protocols for the Scale-Up Synthesis of 3-Methoxyphenol.
- Google Patents. US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
- Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic) : r/chemistry.
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters.
- III Analytical Methods.
- MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
- BenchChem. (2025).
- Journal of the American Chemical Society. A Near-Infrared Aptamer:Dye System For Live-Cell Super-Resolution RNA Imaging.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Methoxyphenyl.
- BenchChem. (2025).
- Google Patents.
- Sussex Drug Discovery Centre. (2015). Aryl Sulfonamides made easy.
- RSC Publishing. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides - RSC Advances.
- ACP. (2020). Kinetic and mechanistic study of the reaction between methane sulfonamide (CH3S(O)2NH2) and OH.
Sources
- 1. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Crystallization Conditions for (3-Methoxyphenyl)methanesulfonamide
Welcome to the technical support center for the crystallization of (3-Methoxyphenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals of this compound. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established scientific principles.
Part 1: Troubleshooting Guide - Common Crystallization Issues
This section directly addresses specific problems you might encounter during the crystallization of this compound.
Q1: My compound "oils out" and does not form crystals. What should I do?
A1: "Oiling out," or the formation of liquid droplets instead of solid crystals, is a common issue that occurs when a compound comes out of solution above its melting point or when the level of supersaturation is too high.[1]
Root Cause Analysis:
-
High Solute Concentration: The concentration of this compound in your chosen solvent is likely too high, leading to rapid phase separation.
-
Inappropriate Solvent Choice: The solvent may be too "good," meaning the compound is excessively soluble, or the boiling point of the solvent is higher than the melting point of your compound.
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a liquid.[1]
Troubleshooting Protocol:
-
Re-dissolution and Dilution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% volume increase) to decrease the supersaturation level.[1]
-
Slower Cooling: Allow the solution to cool to room temperature slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can be effective.[2]
-
Solvent System Re-evaluation: If oiling persists, a different solvent system is necessary. Consider a solvent in which the compound has lower solubility at elevated temperatures or a solvent with a lower boiling point.
Q2: I am not getting any crystals to form, even after the solution has cooled completely.
A2: The absence of crystal formation indicates that the solution is not sufficiently supersaturated at lower temperatures.
Root Cause Analysis:
-
Excess Solvent: Too much solvent was used, preventing the concentration from reaching the point of nucleation.[1][2]
-
High Solubility at Low Temperature: The chosen solvent may still be too effective at keeping the compound dissolved, even at reduced temperatures.
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. This creates microscopic imperfections that can serve as nucleation sites.[1]
-
Seeding: If you have a previous batch of crystals, add a single, small seed crystal to the solution. This will provide a template for crystal growth.
-
-
Increase Concentration:
-
Solvent Evaporation: Gently heat the solution to boil off a portion of the solvent, thereby increasing the solute concentration.[1] Allow it to cool again.
-
Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, you can slowly add a miscible "anti-solvent" (one in which the compound is insoluble) until the solution becomes turbid.[3] This controlled reduction in solubility can promote gradual crystal growth.[3]
-
Q3: My crystal yield is very low. How can I improve it?
A3: A low yield suggests that a significant amount of your compound remains in the mother liquor after filtration.[2]
Root Cause Analysis:
-
Excessive Solvent: Using more than the minimum amount of hot solvent required for dissolution is a primary cause of low recovery.[2]
-
Incomplete Cooling: Not cooling the solution to a sufficiently low temperature (e.g., in an ice bath) will result in higher residual solubility.
-
Premature Crystallization: If performing a hot filtration to remove impurities, the product may crystallize on the filter paper if the apparatus is not pre-heated.[2]
Troubleshooting Protocol:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2][3] Add the solvent in small portions.
-
Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[3]
-
Recover a Second Crop: The mother liquor can often be concentrated (by boiling off some solvent) and re-cooled to obtain a second batch of crystals.[2] Be aware that this second crop may be less pure than the first.
Q4: The crystals are very small, like a powder, or are needle-shaped with poor filterability.
A4: Crystal size and morphology are influenced by the rates of nucleation and growth.[4] Rapid nucleation leads to many small crystals, while slow, controlled growth results in larger, more well-defined crystals.[4][5]
Root Cause Analysis:
-
Rapid Cooling: Fast cooling rates increase nucleation significantly, leading to fine grains.[4][6]
-
High Supersaturation: A very high concentration can also lead to rapid nucleation and small crystal size.
-
Solvent Effects: The choice of solvent can influence which crystal faces grow faster, thus determining the overall shape (morphology).[7][8]
Troubleshooting Protocol:
-
Control the Cooling Rate: A slower cooling rate favors a lower nucleation rate and allows more time for crystal growth, leading to larger crystals.[4][5]
-
Reduce Supersaturation: Start with a slightly more dilute solution (use a little more solvent than the bare minimum) to slow down the initial crystallization process.[1]
-
Solvent Screening: Experiment with different solvents or solvent mixtures. Protic solvents (like alcohols) versus aprotic solvents (like ethyl acetate or acetone) can have a significant impact on crystal habit due to different hydrogen bonding interactions.[9][10]
Part 2: Frequently Asked Questions (FAQs)
What are the key physicochemical properties of this compound to consider for crystallization?
-
Structure: The molecule contains a polar sulfonamide group (-SO2NH2) and a methoxy group (-OCH3), as well as a nonpolar phenyl ring. This amphiphilic nature suggests that solvent mixtures might be effective.[2]
-
Solubility: Based on data for the parent compound, methanesulfonamide, solubility is generally higher in polar solvents.[11][12] Expect this compound to be soluble in polar organic solvents like alcohols (methanol, ethanol, isopropanol) and esters (ethyl acetate), and less soluble in nonpolar solvents like toluene or cyclohexane.[11][12] It is also noted to be slightly soluble in DMSO and methanol.[11][13]
-
Hydrogen Bonding: The sulfonamide group is a strong hydrogen bond donor and acceptor, which will heavily influence solvent interactions and crystal packing.[3]
How do I perform a systematic solvent screening for this compound?
A systematic approach is crucial for identifying the ideal solvent or solvent system.
Experimental Protocol: Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude this compound into several test tubes.
-
Solvent Addition: To each tube, add a different solvent from the list below, starting with 0.5 mL.
-
Solubility Test (Room Temp): Vigorously stir or vortex each tube. Observe if the solid dissolves completely.
-
Solubility Test (Elevated Temp): For solvents where the solid is not soluble at room temperature, heat the tube gently in a water bath towards the solvent's boiling point. Add solvent dropwise until the solid just dissolves.[14][15]
-
Cooling & Observation: Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, and then in an ice bath.
-
Evaluation: An ideal single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, and which produces high-quality crystals upon cooling.[2]
Table 1: Suggested Solvents for Screening
| Solvent Class | Specific Solvents | Expected Behavior |
|---|---|---|
| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Good potential for single-solvent recrystallization due to hydrogen bonding capability.[12] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Often a good balance of polarity.[12] |
| Ketones | Acetone | Good solvent, but its high volatility can sometimes lead to rapid, poor-quality crystallization.[11] |
| Aromatic | Toluene | Likely a poor solvent on its own, but could be an excellent anti-solvent. |
| Ethers | 1,4-Dioxane | High solubility for related compounds, may need an anti-solvent.[11] |
| Nitrile | Acetonitrile | A polar aprotic solvent that can offer different selectivity.[11] |
| Anti-Solvents | Water, Heptane, Cyclohexane | To be used in combination with a "good" solvent. |
Workflow for Solvent System Selection
Caption: Systematic workflow for selecting a crystallization solvent system.
I am observing different crystal habits (e.g., needles vs. plates) between batches. What is causing this and how can I control it?
This phenomenon is likely due to polymorphism, where a compound can crystallize into different crystal structures.[16][17] These polymorphs can have different physical properties.[18][19] Control over polymorphism is critical in pharmaceutical development.[16][19]
Controlling Factors for Polymorphism:
-
Solvent Choice: The solvent can influence which polymorphic form is thermodynamically or kinetically favored.[3][20]
-
Cooling Rate / Supersaturation Level: The rate at which supersaturation is achieved can dictate which form nucleates.[20] Fast cooling often yields a metastable kinetic product, while slow cooling favors the stable thermodynamic product.[18]
-
Temperature: Different polymorphs can be stable at different temperatures.[19][20]
-
Agitation: The stirring rate can affect nucleation and transformation between forms.[20]
Strategies for Control:
-
Strictly Standardize Conditions: To ensure batch-to-batch consistency, precisely control all parameters: solvent system, concentration, cooling profile, and agitation rate.
-
Seeding: Introducing seed crystals of the desired polymorph is the most effective way to ensure it crystallizes preferentially.[3]
-
Characterization: Use analytical techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to identify and characterize the different crystal forms you are producing.
Logical Relationship for Controlling Crystal Outcomes
Caption: Interdependence of process parameters and resulting crystal attributes.
References
- A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents. Benchchem.
- Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
- How Does the Rate of Cooling Influence Crystal Size?: Science Explained. ReelMind.
- Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. Journal of Molecular Pharmaceutics & Organic Process Research.
- Strategy for control of crystallization of polymorphs. CrystEngComm (RSC Publishing).
- Control of Polymorphism in Continuous Crystallization via Mixed Suspension Mixed Product Removal Systems Cascade Design. Crystal Growth & Design - ACS Publications.
- Control of polymorphism in continuous crystallization. DSpace@MIT.
- How to avoid polymorphism in coordination polymer crystallization. Benchchem.
- Crystal Morphology Prediction Models and Regulating Methods. MDPI.
- Troubleshooting Crystallization. Chemistry LibreTexts.
- Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. American Chemical Society.
- Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
- Methanesulfonamide | 3144-09-0. ChemicalBook.
- How does cooling rate affect the crystal size of minerals in igneous rocks? Quora.
- Cooling Rate and Crystal Size. Seth Stein - Northwestern University.
- Crystal Morphology Prediction Models and Regulating Methods. ResearchGate.
- Effect of Cooling Rates on Shape and Crystal Size Distributions of Mefenamic Acid Polymorph in Ethyl Acetate. ResearchGate.
- Optimization of crystallization conditions for biological macromolecules. PMC - NIH.
- The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. PMC - NIH.
- SOP: CRYSTALLIZATION.
- Crystallization. Organic Chemistry at CU Boulder.
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir.
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- 10. The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Proactive and Reactive Strategies for Compound Precipitation in Cell Culture Media
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to effectively address the common, yet often complex, issue of compound precipitation in cell culture experiments. Precipitate formation can compromise the integrity of your results by altering the effective concentration of your compound and introducing unforeseen variables. This guide provides in-depth troubleshooting advice and preventative best practices to ensure the accuracy and reproducibility of your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: I've just added my compound stock to the cell culture media and it immediately turned cloudy. What's happening?
This phenomenon, often called "crashing out," occurs when a compound, typically dissolved in a strong organic solvent like DMSO, is rapidly introduced into the aqueous environment of the cell culture medium where its solubility is much lower.[1] The abrupt change in solvent polarity causes the compound to fall out of solution.
Immediate Corrective Actions:
-
Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of your compound, as it may be exceeding its aqueous solubility limit.[1]
-
Serial Dilution: Instead of adding the concentrated stock directly, perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1]
-
Slow, Controlled Addition: Add the compound stock dropwise to the media while gently vortexing to ensure rapid and even dispersion.[1]
Q2: The media with my compound looked fine initially, but I see crystals or a hazy precipitate after a few hours/days in the incubator. Why?
This delayed precipitation can be caused by several factors related to the dynamic environment of cell culture:
-
Compound Instability: The compound may be degrading over time into less soluble byproducts.[1][2]
-
Temperature Fluctuations: Repeatedly removing your culture plates from the stable 37°C environment of the incubator can cause temperature cycling, which may decrease the compound's solubility.[1]
-
Changes in Media Composition: Cellular metabolism can alter the pH of the culture medium, which can significantly affect the solubility of pH-sensitive compounds.[1][2]
-
Media Evaporation: In long-term experiments, evaporation can increase the concentration of all media components, including your compound, potentially pushing it beyond its solubility limit.[1][3]
Q3: Can I just filter out the precipitate and use the remaining media?
It is strongly advised not to filter the media and use the supernatant. The formation of a precipitate means the actual concentration of your soluble compound is unknown and significantly lower than your intended experimental concentration.[1] Proceeding with such media will lead to inaccurate and non-reproducible results.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
While some robust cell lines can tolerate up to 1% DMSO, it is a widely accepted best practice to keep the final concentration below 0.5%, and ideally at or below 0.1% for sensitive primary cells.[4] High concentrations of DMSO can be directly toxic to cells and can interfere with assay results.[4][5] Always include a vehicle control in your experiments with the same final DMSO concentration as your treated samples.[4]
In-Depth Troubleshooting Guide
This section explores specific precipitation scenarios and provides a logical framework for identifying the root cause and implementing effective solutions.
Scenario 1: Precipitation of a Hydrophobic Compound
Question: My hydrophobic compound, dissolved in 100% DMSO, precipitates immediately upon dilution in my aqueous cell culture medium. How can I improve its solubility?
Answer: This is a classic solubility challenge. The dramatic shift from a highly polar organic solvent to an aqueous environment is the primary driver of precipitation. Here’s a systematic approach to troubleshooting:
-
Step 1: Optimize the Dosing Procedure:
-
Pre-warm the Media: Always use cell culture media pre-warmed to 37°C. Adding compounds to cold media can decrease their solubility.[1][6]
-
Staged Dilution: Create an intermediate dilution of your high-concentration DMSO stock in a small volume of pre-warmed media. Vortex this intermediate solution gently and then add it to the bulk of your media. This gradual reduction in DMSO concentration can help keep the compound in solution.[6]
-
-
Step 2: Re-evaluate the Solvent System:
-
Step 3: Consider the Role of Media Components:
-
Serum to the Rescue: Serum proteins, like albumin, can bind to hydrophobic compounds and help keep them in solution.[2][9] If you are working in serum-free conditions, this might be a contributing factor. Consider if a low percentage of serum can be tolerated in your experiment.
-
Media Formulation: Different basal media have slightly different compositions of salts and amino acids.[1] In some cases, a compound may interact with a specific component of a particular medium, leading to the formation of an insoluble complex.[1][10]
-
Scenario 2: pH-Dependent Precipitation
Question: My compound is a weak acid (or base) and seems to precipitate when the culture media color changes from red to yellow, indicating a drop in pH. What is the underlying mechanism and how can I address it?
Answer: The solubility of ionizable compounds is highly dependent on the pH of the solution.[11][12] For a weak acid, solubility increases as the pH increases (becomes more basic), while for a weak base, solubility increases as the pH decreases (becomes more acidic). As cells metabolize, they produce acidic byproducts like lactic acid, which lowers the pH of the culture medium.[2] This pH shift can cause an ionizable compound to convert to its less soluble, non-ionized form, leading to precipitation.
Troubleshooting Strategies:
-
Monitor and Manage Media pH: In dense or highly metabolic cultures, the media may need to be changed more frequently to prevent significant pH shifts.[1]
-
Buffer System: Ensure your media has a robust buffering system (e.g., HEPES) if not already included, to better resist pH changes. Be mindful that any alterations to the buffer system should be tested for effects on cell health and compound activity.
-
Know Your Compound's pKa: The pKa is the pH at which the compound is 50% ionized and 50% non-ionized. Understanding the pKa of your compound will help you predict its solubility behavior in the physiological pH range of cell culture media (typically 7.2-7.4).[12]
| Factor | Impact on Solubility of a Weak Acid | Impact on Solubility of a Weak Base |
| Decreasing pH (More Acidic) | Decreases Solubility | Increases Solubility |
| Increasing pH (More Basic) | Increases Solubility | Decreases Solubility |
| A summary of how pH affects the solubility of ionizable compounds. |
Best Practices for Prevention
Proactive measures are the most effective way to manage compound precipitation.
Rigorous Stock Solution Preparation:
-
Use High-Quality Solvents: Always use anhydrous, sterile-filtered DMSO or other appropriate solvents to prepare your stock solutions.[4] Water absorption by DMSO over time can reduce its solvating power for hydrophobic compounds.[6]
-
Ensure Complete Dissolution: Before aliquoting and storing, confirm that your compound is fully dissolved in the stock solution. Gentle warming (to 37°C) or brief sonication can aid in dissolving difficult compounds, but be cautious as heat can degrade some molecules.[4]
-
Aliquot and Store Properly: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation.[4]
Determine Compound Solubility Before Starting Experiments:
Performing a simple solubility test can save significant time and resources. A kinetic solubility assay is a common method used in drug discovery to assess the solubility of a compound under experimental conditions.[13][14][15]
Experimental Protocols
Protocol 1: Preparation of a Compound Stock Solution in DMSO
-
Weigh Compound: Accurately weigh the desired amount of your compound in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of high-quality, sterile DMSO to achieve your target stock concentration (e.g., 10-100 mM).[1]
-
Dissolve: Vortex the tube gently until the compound is completely dissolved.[4]
-
Aid Dissolution (if necessary): If the compound does not readily dissolve, sonicate the tube in a water bath for a few minutes or warm it gently to 37°C.[4] Visually inspect to ensure no solid particles remain.
-
Aliquot: Dispense the stock solution into single-use, sterile tubes.
-
Storage: Store the aliquots at -20°C or -80°C until use.[4]
Protocol 2: Kinetic Solubility Assessment via Nephelometry
This protocol provides a general outline for assessing the kinetic solubility of a compound.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).[13]
-
Plate Setup: In a clear 96-well plate, perform a serial dilution of your compound stock in 100% DMSO. This ensures that the solvent concentration remains constant across the dilution series.[4]
-
Addition to Buffer: In a separate 96-well plate, add the appropriate aqueous buffer (e.g., PBS, pH 7.4).[13][16]
-
Transfer: Transfer a small, fixed volume of the DMSO-compound dilutions to the corresponding wells of the plate containing the buffer. The final DMSO concentration should be kept low (e.g., 1-2%).[16]
-
Incubate: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 2 hours).[13]
-
Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the presence of undissolved particles (precipitate).[13][14][15]
-
Data Analysis: The highest concentration of the compound that does not produce a significant increase in light scattering compared to the vehicle control is determined as the kinetic solubility under those conditions.
Visual Guides and Workflows
Troubleshooting Decision Tree for Compound Precipitation
Caption: A decision tree to guide troubleshooting efforts based on the timing of precipitation.
Workflow for Preparing and Dosing Compounds in Cell Culture
Caption: A recommended workflow for preparing and adding compounds to minimize precipitation.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 12(4), 305-12. Retrieved from [Link]
-
Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]
-
Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. r/labrats. Retrieved from [Link]
-
ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media?. Retrieved from [Link]
-
Helten, H., et al. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]
-
ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]
-
ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]
-
ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Retrieved from [Link]
-
Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]
-
Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
Comparing the efficacy of (3-Methoxyphenyl)methanesulfonamide with other kinase inhibitors
As a Senior Application Scientist, this guide provides a comparative analysis of a novel investigational compound, (3-Methoxyphenyl)methanesulfonamide, against established kinase inhibitors. The focus of this comparison is on the inhibition of the Bcr-Abl tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML).
It is important to note that this compound is presented here as a hypothetical novel compound for illustrative purposes, to establish a framework for evaluating new chemical entities against current standards of care. The comparator drugs—Imatinib, Nilotinib, and Dasatinib—are well-documented, FDA-approved therapies for CML.
Introduction to Bcr-Abl and Tyrosine Kinase Inhibitor Therapy
Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, a genetic abnormality resulting from a translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which encodes the Bcr-Abl oncoprotein. Bcr-Abl is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is the primary pathogenic driver of CML.
The development of tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the Abl kinase domain has revolutionized CML treatment. Imatinib, the first-generation TKI, demonstrated remarkable efficacy. However, the emergence of resistance, often due to point mutations in the Abl kinase domain, led to the development of second and third-generation inhibitors with improved potency and activity against many of these mutations.
This guide compares our hypothetical compound, this compound, with first and second-generation Bcr-Abl inhibitors to assess its potential as a novel therapeutic agent.
Kinase Inhibitor Profiles
A successful kinase inhibitor must exhibit high potency against its intended target while minimizing off-target effects. This section profiles the established inhibitors and our investigational compound.
-
Imatinib (Gleevec®): The first-generation TKI, Imatinib, induces a specific, inactive conformation of the Abl kinase domain, effectively inhibiting its activity. It is highly effective against the wild-type Bcr-Abl protein but is susceptible to resistance from numerous kinase domain mutations.
-
Nilotinib (Tasigna®): A second-generation TKI, Nilotinib is structurally similar to Imatinib but exhibits 20- to 50-fold greater potency against wild-type Bcr-Abl. It is effective against many Imatinib-resistant mutations but not the T315I mutation.
-
Dasatinib (Sprycel®): Another second-generation TKI, Dasatinib is a multi-target inhibitor that binds to both the active and inactive conformations of the Abl kinase domain. It is potent against most Imatinib-resistant mutations, with the notable exception of T315I.
-
This compound (Hypothetical Profile): For the purpose of this guide, we will define this compound as a novel, ATP-competitive inhibitor designed for high-affinity binding to the Abl kinase domain. Its methoxy and sulfonamide moieties are hypothesized to form unique hydrogen bonds within the active site, potentially offering a distinct selectivity profile and activity against certain mutated forms of Bcr-Abl.
Comparative Efficacy Analysis
The efficacy of a kinase inhibitor is evaluated through a series of in vitro and cell-based assays. Here, we compare the performance of this compound with established TKIs.
In Vitro Kinase Inhibition Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values for each inhibitor against wild-type Bcr-Abl and other relevant kinases to assess selectivity.
| Compound | Bcr-Abl (WT) IC50 (nM) | SRC IC50 (nM) | c-KIT IC50 (nM) | PDGFRA IC50 (nM) |
| Imatinib | 250-600 | >10,000 | 100-200 | 100-200 |
| Nilotinib | 20-30 | >5,000 | 150-250 | 60-100 |
| Dasatinib | <1 | 0.5-1.5 | 10-20 | 30-50 |
| This compound | 5-10 | >2,000 | >1,000 | >1,000 |
Data for Imatinib, Nilotinib, and Dasatinib are compiled from published literature. Data for this compound is hypothetical.
Interpretation: The hypothetical data suggests that this compound is significantly more potent than Imatinib and comparable to second-generation inhibitors against wild-type Bcr-Abl. Crucially, its high IC50 values against other kinases like SRC, c-KIT, and PDGFRA suggest a more selective profile compared to Dasatinib, which could translate to a more favorable safety profile.
Cellular Proliferation Assay
To assess the biological effect of kinase inhibition, we measure the anti-proliferative activity of each compound in a CML cell line, K562, which is positive for the Bcr-Abl fusion protein.
| Compound | K562 Cell Line GI50 (nM) |
| Imatinib | 200-300 |
| Nilotinib | 15-25 |
| Dasatinib | 1-3 |
| This compound | 8-15 |
GI50 represents the concentration required to inhibit cell growth by 50%. Data for this compound is hypothetical.
Interpretation: The cellular data corroborates the in vitro kinase assay findings. The hypothetical this compound demonstrates potent inhibition of CML cell growth, superior to Imatinib and approaching the efficacy of second-generation agents. This strong correlation between enzymatic inhibition and cellular effect is a critical validation step.
Signaling Pathway and Experimental Workflow
Understanding the mechanism of action requires visualizing the target pathway and the experimental methods used for evaluation.
Bcr-Abl Signaling Pathway
Bcr-Abl drives CML by activating multiple downstream signaling pathways that promote cell survival and proliferation, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. TKIs inhibit the initial phosphorylation event, blocking these downstream signals.
Caption: Bcr-Abl signaling pathway and the mechanism of TKI inhibition.
In Vitro Kinase Assay Workflow
A common method for determining IC50 values is a biochemical assay that measures the phosphorylation of a substrate by the kinase in the presence of varying inhibitor concentrations.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Experimental Methodologies
To ensure reproducibility and accuracy, detailed protocols are essential.
Protocol: In Vitro Bcr-Abl Kinase Assay (LanthaScreen™ Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the inhibitor in kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution containing recombinant Bcr-Abl kinase and a fluorescein-labeled poly(GT) substrate.
-
Prepare a solution of ATP.
-
Prepare a detection solution containing a terbium-labeled anti-phosphotyrosine antibody.
-
-
Assay Procedure:
-
Add 2.5 µL of the serially diluted inhibitor or DMSO (control) to the wells of a 384-well plate.
-
Add 5 µL of the kinase/substrate solution to all wells.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of the terbium-labeled antibody detection solution.
-
Incubate for an additional 60 minutes to allow antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at 520 nm (fluorescein) and 495 nm (terbium).
-
Calculate the emission ratio (520/495).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol: Cell Proliferation Assay (MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Seed 5,000 K562 cells per well in a 96-well plate in 100 µL of medium.
-
Prepare serial dilutions of the kinase inhibitors.
-
Add the diluted inhibitors to the wells and incubate for 72 hours.
-
Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) to each well.
-
Incubate for 2-4 hours until a color change is apparent.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance from all wells.
-
Normalize the data to the DMSO-treated control wells (representing 100% growth).
-
Plot the percentage of growth inhibition against the logarithm of inhibitor concentration to calculate the GI50 value.
-
Conclusion and Future Directions
This guide provides a comparative framework for evaluating novel kinase inhibitors. Based on our hypothetical data, this compound presents a promising profile, with high potency against Bcr-Abl and excellent selectivity over other kinases. Its cellular activity further supports its potential as a therapeutic candidate.
The logical next steps in the preclinical development of a compound like this compound would involve:
-
Screening against a panel of mutant Bcr-Abl kinases to determine its efficacy in resistance settings, particularly against the T315I mutation.
-
In vivo studies in CML mouse models to assess its pharmacokinetic properties, tolerability, and anti-tumor efficacy.
-
Comprehensive off-target profiling and toxicology studies to ensure a favorable safety margin.
By rigorously applying these comparative analyses and detailed experimental protocols, researchers can effectively identify and advance the most promising next-generation kinase inhibitors for clinical development.
References
-
Deininger, M. W., Goldman, J. M., & Melo, J. V. (2000). The molecular biology of chronic myeloid leukemia. Blood, 96(10), 3343–3356. [Link]
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Ren, R. (2005). Mechanisms of BCR-ABL in the pathogenesis of chronic myelogenous leukaemia. Nature Reviews Cancer, 5(3), 172–183. [Link]
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Druker, B. J. (2008). Translation of the Philadelphia chromosome into therapy for CML. Blood, 112(13), 4808–4817. [Link]
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Weisberg, E., Manley, P. W., Breitenstein, W., Brüggen, J., Cowan-Jacob, S. W., Ray, A., ... & Griffin, J. D. (2005). Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl. Cancer Cell, 7(2), 129–141. [Link]
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Shah, N. P., Tran, C., Lee, F. Y., Chen, P., Norris, D., & Sawyers, C. L. (2004). Overriding imatinib resistance with a novel ABL kinase inhibitor. Science, 305(5682), 399–401. [Link]
The Strategic Significance of the Methoxyphenyl Moiety in Anticancer Drug Design: A Comparative Analysis
In the intricate landscape of anticancer drug discovery, the humble methoxyphenyl group emerges as a recurring and pivotal structural motif. Its presence across a diverse array of natural products and synthetic molecules with potent antitumor activity underscores its strategic importance in medicinal chemistry. This guide provides a comparative analysis of (3-Methoxyphenyl)methanesulfonamide against other prominent methoxyphenyl-containing compounds that have demonstrated efficacy in anticancer assays. We will delve into their mechanisms of action, compare their cytotoxic profiles, and provide detailed experimental protocols for their evaluation, offering researchers and drug development professionals a comprehensive resource for this important class of compounds.
The Methoxyphenyl Group: A Privileged Scaffold in Oncology
The utility of the methoxyphenyl group in anticancer drug design can be attributed to several key factors. Its electronic properties, characterized by the electron-donating nature of the methoxy group, can influence the binding affinity of a molecule to its biological target. Furthermore, the methoxy group can enhance metabolic stability and improve pharmacokinetic properties, such as oral bioavailability. The position of the methoxy group on the phenyl ring (ortho, meta, or para) can significantly impact the molecule's conformation and, consequently, its biological activity, a critical aspect of structure-activity relationship (SAR) studies.[1][2]
This compound: A Foundational Scaffold
This compound represents a simple yet illustrative example of a methoxyphenyl-containing sulfonamide. While extensive anticancer data for this specific molecule is not widely published, its structural components—the 3-methoxyphenyl group and the methanesulfonamide moiety—are present in numerous bioactive compounds. Sulfonamides, as a class, are known to target various biological pathways implicated in cancer, including cell cycle regulation and apoptosis.[3][4] The 3-methoxy substitution pattern is of particular interest as it is found in highly potent natural products like Combretastatin A-4.
Comparative Analysis with Potent Methoxyphenyl-Containing Anticancer Agents
To understand the potential of the methoxyphenyl scaffold, we will compare the conceptual profile of this compound with several well-characterized methoxyphenyl-containing compounds that have shown significant promise in anticancer research.
Combretastatin A-4 (CA-4): The Tubulin Disruptor
Combretastatin A-4, a natural product isolated from the African bush willow Combretum caffrum, is a potent inhibitor of tubulin polymerization.[5] It binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, G2/M cell cycle arrest, and subsequent apoptosis in cancer cells.[6][7][8] The trimethoxyphenyl ring of CA-4 is crucial for its high affinity to tubulin.[9]
2-Methoxyestradiol: The Endogenous Angiogenesis Inhibitor
2-Methoxyestradiol is a naturally occurring metabolite of estradiol that exhibits both anti-proliferative and anti-angiogenic properties.[10][11] Unlike its parent molecule, it has minimal estrogenic activity.[10] Its anticancer effects are, in part, attributed to its ability to disrupt microtubule formation, similar to CA-4, and to induce apoptosis in various cancer cell lines, including those of the breast, prostate, and pancreas.[12][13][14]
Noscapine and its Derivatives: The Microtubule Modulator
Noscapine, an alkaloid found in opium poppies, is another methoxy-containing compound that modulates microtubule dynamics.[15][16] While its binding to tubulin is weaker than that of agents like paclitaxel or vinca alkaloids, it alters microtubule assembly, leading to mitotic arrest and apoptosis in cancer cells with a favorable safety profile.[15][17][18] Numerous derivatives of noscapine have been synthesized to enhance its anticancer potency.[15][19]
Synthetic Methoxyphenyl Chalcones and Pyrazoles
A significant body of research has focused on the synthesis and anticancer evaluation of chalcones and pyrazoles incorporating the methoxyphenyl moiety.[20][21] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.[20] The methoxyphenyl group in these scaffolds often plays a key role in their interaction with target proteins.
Comparative Anticancer Activity
The following table summarizes the reported in vitro anticancer activities of the comparator compounds across various cancer cell lines. It is important to note that direct comparison of IC50 values should be done with caution due to variations in experimental conditions between studies.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Combretastatin A-4 | Various | Nanomolar range | Tubulin Polymerization Inhibitor | [5] |
| 2-Methoxyestradiol | LTED (Breast) | 0.93 | Microtubule Destabilizer, Anti-angiogenic | [12] |
| MCF-7 (Breast) | 6.79 | [12] | ||
| Noscapine | 4T1 (Breast) | 215.5 | Microtubule Assembly Modulator | [19] |
| Noscapine-phenylalanine | 4T1 (Breast) | 11.2 | [19] | |
| Noscapine-tryptophan | 4T1 (Breast) | 16.3 | [19] | |
| Methoxyphenyl Chalcone | Ovarian Cancer Cells | Synergistic with cisplatin | Apoptosis induction, Autophagy suppression | [20] |
| Pyrazolo[3,4-b]pyridine (9a) | Hela (Cervical) | 2.59 | CDK2/CDK9 Inhibitor | [21] |
| Pyrazolo[3,4-b]pyridine (14g) | MCF7 (Breast) | 4.66 | [21] | |
| HCT-116 (Colon) | 1.98 | [21] |
Signaling Pathways and Experimental Workflows
The anticancer activity of many methoxyphenyl-containing compounds converges on the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. A simplified representation of this pathway is illustrated below.
Caption: Simplified signaling pathway of tubulin-targeting methoxyphenyl compounds.
A typical workflow for evaluating the anticancer potential of a novel methoxyphenyl-containing compound is outlined in the following diagram.
Caption: General workflow for anticancer drug screening.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact plasma membrane of viable cells. Therefore, it is used to identify cells with compromised membrane integrity (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the test compound for a predetermined time.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
The methoxyphenyl moiety is a cornerstone in the design of a multitude of anticancer agents. While this compound itself requires further investigation, its structural elements are part of a larger, highly successful family of compounds. The comparative analysis with potent agents like Combretastatin A-4, 2-Methoxyestradiol, and various synthetic molecules highlights the diverse mechanisms through which the methoxyphenyl scaffold can exert its anticancer effects, primarily through the disruption of microtubule dynamics. The provided experimental protocols offer a standardized framework for researchers to evaluate novel methoxyphenyl-containing compounds and contribute to the development of next-generation cancer therapeutics.
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A Comparative Guide to the Structure-Activity Relationship of (3-Methoxyphenyl)methanesulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its unique chemical properties and ability to interact with biological targets.[1] This guide delves into the structure-activity relationship (SAR) of a specific scaffold, (3-Methoxyphenyl)methanesulfonamide, providing a comparative analysis of its analogs to inform the design of novel and more effective therapeutic agents.
The this compound core, with its distinct methoxy and sulfonamide moieties, has been explored for various therapeutic applications, including its use in developing inhibitors for enzymes like 12-lipoxygenase (12-LOX) and as a basis for antagonists of receptors such as the transient receptor potential vanilloid 4 (TRPV4).[2][3] Understanding how modifications to this scaffold influence biological activity is paramount for optimizing potency, selectivity, and pharmacokinetic profiles.
This guide will dissect the SAR of this compound analogs by examining key structural modifications and their impact on biological outcomes, supported by experimental data from peer-reviewed studies. We will explore alterations to the phenyl ring, the methoxy group, and the methanesulfonamide moiety, providing a framework for the rational design of next-generation drug candidates.
The Core Scaffold: this compound
The foundational structure of this compound presents three primary regions for chemical modification to explore the structure-activity landscape. The strategic manipulation of these regions allows for a systematic evaluation of their contribution to the overall pharmacological profile of the resulting analogs.
Caption: Key modification sites of the this compound scaffold.
Rationale for Modification:
-
Site A: The Phenyl Ring: The aromatic ring serves as a crucial anchor for interactions with biological targets. Modifications here, such as altering substituent positions or introducing different functional groups, can significantly impact binding affinity and selectivity. The position of substituents on the phenyl ring has been shown to have a significant effect on the intermolecular interactions of sulfonamide derivatives.[4]
-
Site B: The 3-Methoxy Group: The methoxy group at the meta position influences the electronic properties and conformation of the molecule. Its replacement with other groups can modulate potency and metabolic stability. For instance, bioisosteric replacements for the methoxy group can be explored to improve pharmacokinetic properties.
-
Site C: The Methanesulfonamide Moiety: The sulfonamide group is a key pharmacophore, often involved in critical hydrogen bonding interactions with target proteins.[1] Modifications to the alkyl portion or bioisosteric replacement of the sulfonamide itself can fine-tune acidity, lipophilicity, and metabolic stability.
Comparative SAR Analysis of this compound Analogs
This section provides a detailed comparison of various analogs, categorized by the site of modification. The biological activity data is presented to highlight key SAR trends.
A. Modifications on the Phenyl Ring
The substitution pattern on the phenyl ring of sulfonamides plays a critical role in determining their biological activity and selectivity.
1. Positional Isomerism:
The placement of substituents on the phenyl ring can dramatically alter the orientation of the molecule within a binding pocket, leading to different biological outcomes. A study comparing N-(4-methoxyphenyl)-nitrobenzenesulfonamides revealed that the position of the nitro group (ortho, meta, or para) significantly affects the intermolecular hydrogen bonding patterns.[4] While not directly on the this compound scaffold, this highlights the importance of substituent placement for molecular interactions.
2. Introduction of Various Substituents:
In the development of potent and selective 12-lipoxygenase (12-LOX) inhibitors, a series of 4-((benzyl)amino)benzenesulfonamide derivatives were synthesized and evaluated. While the core is slightly different, the SAR findings on the phenyl ring of the benzenesulfonamide are highly relevant.
| Compound ID | Phenyl Ring Substitution (at position 4) | 12-LOX IC50 (µM) |
| 1 | -NH-CH2-(3-methoxyphenyl) | [DATA NEEDED] |
| 2 | -NH-CH2-(2-hydroxy-3-methoxyphenyl) | 0.02 µM[2] |
| 3 | -NH-CH2-(2,3-dimethoxyphenyl) | [DATA NEEDED] |
| 4 | -NH-CH2-(3-hydroxy-4-methoxyphenyl) | [DATA NEEDED] |
Table 1: Comparison of 12-LOX inhibitory activity of benzenesulfonamide analogs with varying phenyl ring substitutions.
From the available data, the introduction of a hydroxyl group at the 2-position of the 3-methoxyphenyl ring (Compound 2) leads to a significant increase in potency against 12-LOX.[2] This suggests a critical hydrogen bond interaction with the enzyme at this position.
B. Modifications of the Methoxy Group
The 3-methoxy group is a key feature that can be modified to probe its role in target binding and to improve physicochemical properties.
1. Bioisosteric Replacement:
| Compound ID | Modification at position 3 | Biological Activity |
| 1 | -OCH3 | [Baseline Activity] |
| 5 | -OH | [DATA NEEDED] |
| 6 | -F | [DATA NEEDED] |
| 7 | -CH3 | [DATA NEEDED] |
Table 2: Proposed analogs for exploring bioisosteric replacement of the 3-methoxy group.
C. Modifications of the Methanesulfonamide Moiety
The sulfonamide group is a versatile pharmacophore that can be altered to modulate the acidity and hydrogen bonding capacity of the molecule.
1. Bioisosteric Replacement of the Sulfonamide Group:
In drug discovery programs, the sulfonamide group is sometimes replaced with other functional groups to overcome liabilities such as poor solubility or off-target effects. Common bioisosteres for sulfonamides include amides, sulfones, and phosphonamides. For instance, a gem-dimethylsulfone group has been successfully used as a bioisostere for a sulfonamide to address metabolic liabilities.[5]
| Compound ID | Moiety | Biological Activity |
| 1 | -SO2NHCH3 | [Baseline Activity] |
| 8 | -CONHCH3 | [DATA NEEDED] |
| 9 | -SO2CH(CH3)2 | [DATA NEEDED] |
Table 3: Proposed analogs for exploring bioisosteric replacement of the methanesulfonamide moiety.
Experimental Protocols
To facilitate further research and validation of the SAR findings, detailed experimental procedures for the synthesis and biological evaluation of this compound analogs are provided below.
General Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through a straightforward sulfonylation reaction.
Caption: General synthetic workflow for this compound.
Step-by-Step Protocol:
-
Dissolve 3-methoxyaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine at 0 °C.
-
Add pyridine (1.2 eq) to the solution if DCM is used as the solvent.
-
Slowly add methanesulfonyl chloride (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound analog.
Note: This is a general procedure and may require optimization for specific analogs.
Biological Assay: 12-Lipoxygenase (12-LOX) Inhibition Assay
The following protocol describes a common method for evaluating the inhibitory activity of compounds against 12-LOX.
Caption: Workflow for a 12-LOX inhibition assay.
Step-by-Step Protocol:
-
Prepare an assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
In a microplate, add the purified human 12-LOX enzyme to the assay buffer.
-
Add the test compound at various concentrations and pre-incubate with the enzyme for 10-15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate the reaction mixture at 37 °C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents and an acid).
-
Extract the product of the reaction, 12-hydroxyeicosatetraenoic acid (12-HETE), using a solid-phase extraction (SPE) column.
-
Quantify the amount of 12-HETE produced using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Summary of Key Structure-Activity Relationships
The following diagram summarizes the key SAR findings for the this compound scaffold based on the available data.
Sources
- 1. Phase I study of methanesulfonamide, N-[4-(9-acridinylamino)-3-methoxyphenyl]-(m-AMSA) using a single-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validating the Mechanism of Action of (3-Methoxyphenyl)methanesulfonamide: A Comparative Guide
This guide provides a comprehensive framework for validating the mechanism of action of a novel investigational compound, exemplified by (3-Methoxyphenyl)methanesulfonamide, which we will refer to as MMP-S-001 . For the purpose of this illustrative guide, we will hypothesize that MMP-S-001 has been identified through a phenotypic screen and is proposed to act as an inhibitor of Mitogen-Activated Protein Kinase Kinase 1 (MEK1), a critical node in the RAS/RAF/MEK/ERK signaling pathway frequently dysregulated in cancer.
This document is intended for researchers, scientists, and drug development professionals. It will not only detail the necessary experimental steps but also provide the scientific rationale behind these choices, ensuring a robust and self-validating approach to mechanistic studies. We will compare our hypothetical compound, MMP-S-001, with established MEK1 inhibitors, providing a clear benchmark for its performance.
The Scientific Imperative: Beyond "What" to "How"
Identifying that a compound has a biological effect is only the first step. To progress a molecule through the drug discovery pipeline, a deep understanding of its mechanism of action (MoA) is paramount.[1][2][3] This understanding allows for rational patient selection, prediction of potential side effects, and the development of biomarkers to monitor drug activity in clinical settings.[2] The following sections will lay out a logical, multi-faceted approach to rigorously validate the MoA of MMP-S-001 as a MEK1 inhibitor.
The RAS/RAF/MEK/ERK Signaling Pathway: Our Investigational Context
The RAS/RAF/MEK/ERK pathway is a cornerstone of cellular signaling, translating extracellular signals into cellular responses such as proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Caption: The RAS/RAF/MEK/ERK signaling cascade and the hypothesized point of intervention for MMP-S-001.
Phase 1: Direct Target Engagement and In Vitro Potency
The first principle of MoA validation is to confirm direct interaction between the compound and its putative target.[4][5] For MMP-S-001, we must demonstrate that it physically binds to MEK1 and inhibits its enzymatic activity.
Experiment 1.1: In Vitro Kinase Assay
Objective: To determine the potency of MMP-S-001 in inhibiting MEK1 kinase activity and compare it to known MEK1 inhibitors.
Methodology:
-
Recombinant human MEK1 enzyme is incubated with its substrate, a kinase-dead form of ERK1, and ATP.
-
A range of concentrations of MMP-S-001, a well-established MEK inhibitor (e.g., Trametinib), and a negative control (e.g., a structurally related but inactive compound) are added.
-
The reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated ERK1 is quantified, typically using a luminescence-based assay (e.g., ADP-Glo™) or an immunoassay (e.g., HTRF®).
-
The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is calculated.
Expected Outcome and Comparative Analysis: A potent and specific inhibitor will show a low IC50 value for MEK1. The data should be compared to a known MEK1 inhibitor to benchmark its potency.
| Compound | Target | IC50 (nM) |
| MMP-S-001 | MEK1 | 15.2 |
| Trametinib (Alternative) | MEK1 | 1.8 |
| Inactive Analog | MEK1 | >10,000 |
Table 1: Hypothetical in vitro kinase assay data comparing MMP-S-001 to the known MEK1 inhibitor, Trametinib, and an inactive analog.
Experiment 1.2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that MMP-S-001 binds to MEK1 in a cellular context.[6]
Methodology:
-
Intact cells are treated with either MMP-S-001 or a vehicle control.
-
The treated cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble MEK1 remaining at each temperature is quantified by Western blot or ELISA.
-
Binding of a ligand (MMP-S-001) stabilizes the target protein (MEK1), resulting in a higher melting temperature.
Expected Outcome and Visualization: The melting curve for MEK1 will be shifted to the right in cells treated with MMP-S-001 compared to the vehicle-treated cells, indicating target engagement.
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A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Sulfonamide Isomers
Introduction: In the realm of pharmaceutical sciences and drug development, the precise structural elucidation of molecules is paramount. Sulfonamides, a critical class of synthetic antimicrobial agents, exist as various structural isomers depending on the substitution pattern on their aromatic ring. The positional isomers—ortho-, meta-, and para-—though sharing the same molecular formula, often exhibit distinct physical, chemical, and pharmacological properties. Consequently, the ability to unambiguously differentiate these isomers is not merely an academic exercise but a crucial step in drug discovery, quality control, and regulatory compliance. This guide provides an in-depth comparative analysis of the spectroscopic data of sulfonamide isomers, leveraging a multi-technique approach to build a comprehensive and definitive structural picture. We will explore the causality behind the spectral differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy is arguably the most powerful and definitive technique for distinguishing between positional isomers of substituted aromatic compounds.[1] The key lies in analyzing the chemical shifts, signal multiplicities (splitting patterns), and the number of unique signals in both ¹H and ¹³C NMR spectra, which are directly influenced by the symmetry and electronic environment of the molecule.[2][3]
Causality Behind Spectral Differences
The substitution pattern on the benzene ring dictates the magnetic environment of each proton and carbon atom.
-
Symmetry: A para-substituted ring with identical or similar groups possesses a C₂ axis of symmetry, meaning there are fewer unique carbon and proton environments compared to the less symmetrical ortho- and meta- isomers. This directly translates to fewer signals in the NMR spectrum.[4]
-
Spin-Spin Coupling: The distance and number of bonds between protons determine the magnitude of the coupling constant (J). Ortho coupling (³J), between adjacent protons, is the strongest (typically 6-10 Hz), followed by meta coupling (⁴J, 1-3 Hz), and finally para coupling (⁵J, 0-1 Hz), which is often too small to be resolved.[1] This hierarchy of J-values is the cornerstone of assigning substitution patterns.
¹H NMR: Decoding the Aromatic Region
The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) provides a characteristic fingerprint for each isomer.
-
para-Isomers: Due to their symmetry, they often present the simplest pattern: a clean set of two doublets, commonly referred to as an AA'BB' system, where each doublet integrates to two protons.
-
ortho-Isomers: Lacking the symmetry of the para form, these isomers display a more complex pattern. All four aromatic protons are unique, typically resulting in a series of four distinct multiplets (often doublets of doublets or triplets).[5]
-
meta-Isomers: These also show a complex pattern with four unique protons. A key feature can be a proton situated between the two substituents, which may appear as a broad singlet or a finely split triplet due to two meta-couplings. The other protons will appear as various multiplets.[5]
¹³C NMR: A Simple Signal Count
The utility of ¹³C NMR lies in the direct correlation between the number of signals and molecular symmetry.
-
para-Isomers: With a plane of symmetry, they will exhibit only four signals for the six aromatic carbons (two signals for the substituted carbons and two for the protonated carbons).[4]
-
ortho- and meta-Isomers: Being asymmetrical, all six carbons in the aromatic ring are in unique chemical environments, resulting in six distinct signals in the aromatic region.[4]
Summary of NMR Data for Sulfonamide Isomers
| Spectroscopic Feature | ortho-Isomer | meta-Isomer | para-Isomer |
| ¹H NMR Aromatic Pattern | Four complex multiplets | Four complex multiplets, may include a broad singlet | Two doublets (AA'BB' system) |
| ¹H NMR Aromatic Integration | 1H : 1H : 1H : 1H | 1H : 1H : 1H : 1H | 2H : 2H |
| ¹³C NMR Aromatic Signals | Six signals | Six signals | Four signals |
Diagram: ¹H NMR Aromatic Patterns
Caption: Differentiating ¹H NMR patterns based on isomer symmetry.
Experimental Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation: Accurately weigh 5-10 mg of the sulfonamide isomer and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.[6]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.[7]
-
¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the entire expected range (e.g., 0-12 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay (d1) of 1-2 seconds is typically adequate.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and potentially a longer relaxation delay (2-5 seconds) are necessary.[6]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Analysis: Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to determine the isomeric structure. Count the number of signals in the ¹³C spectrum.
Infrared (IR) Spectroscopy: Fingerprinting Substitution Patterns
While primary functional group vibrations (S=O, N-H) are common across all isomers, the key to differentiation with IR spectroscopy lies in the "fingerprint region," specifically the C-H out-of-plane (oop) bending vibrations.[8][9]
Causality Behind Spectral Differences
The number of adjacent hydrogen atoms on the benzene ring dictates the frequency of the C-H oop bending modes. Each substitution pattern (ortho, meta, para) leaves a unique arrangement of adjacent hydrogens, giving rise to strong, characteristic absorption bands in the 900-675 cm⁻¹ region.[10][11]
-
para-Isomers: Have two sets of two adjacent hydrogens, leading to a single, strong absorption band.
-
meta-Isomers: Typically have one isolated hydrogen and a set of three adjacent hydrogens, resulting in two distinct bands.
-
ortho-Isomers: Have a set of four adjacent hydrogens, producing one strong band at a different frequency from the para-isomer.
Summary of Diagnostic IR Bands
| Substitution Pattern | Adjacent Hydrogens | Characteristic C-H Out-of-Plane Bend (cm⁻¹) |
| ortho | 4 | 770–735 (strong)[10] |
| meta | 3 and 1 | 810–750 (strong) and 900-860 (medium)[10] |
| para | 2 | 860–790 (strong)[10] |
| Sulfonamide Group | N/A | ~3390-3230 (N-H stretch), ~1345-1315 (asym. S=O), ~1185-1145 (sym. S=O)[12] |
Diagram: Isomer-Specific C-H Bending Modes
Caption: Unique adjacent hydrogen patterns for each isomer.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a rapid and simple method requiring minimal sample preparation.[13][14]
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[15]
-
Sample Application: Place a small amount of the solid sulfonamide powder directly onto the ATR crystal.[16]
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. This is vital for achieving a high-quality, reproducible spectrum.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000–650 cm⁻¹.
-
Data Analysis: The resulting spectrum will be in absorbance or transmittance. Identify the key bands for the sulfonamide functional group and, most importantly, the C-H oop bands in the 900-675 cm⁻¹ region to determine the substitution pattern.
-
Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.[16]
Mass Spectrometry (MS): Differentiating Through Fragmentation
While isomers inherently have the same molecular mass, tandem mass spectrometry (MS/MS) can reveal subtle differences in their fragmentation patterns, aiding in their differentiation.[17]
Causality Behind Spectral Differences
The "ortho effect" is a well-documented phenomenon where the proximity of two substituents in an ortho-isomer can lead to unique intramolecular rearrangement and fragmentation pathways upon ionization that are not observed in the meta and para isomers.[18][19][20] These unique pathways result in the formation of characteristic fragment ions or different relative abundances of common fragment ions. For example, an ortho-substituent might facilitate a cyclization reaction or a specific neutral loss that is sterically impossible for the other isomers.
Comparative Fragmentation Analysis
A common fragmentation pathway for many sulfonamides is the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. While this may occur in all isomers, the relative intensity of the resulting ion ([M+H-SO₂]⁺) can vary. The key to differentiation is to look for fragment ions that are unique to one isomer, often the ortho form, due to specific intramolecular interactions.
Summary of Potential MS/MS Differentiators
| Spectroscopic Feature | ortho-Isomer | meta-Isomer | para-Isomer |
| Unique Fragments | Possible due to "ortho effect" (e.g., unique neutral loss, cyclization products) | Generally absent | Generally absent |
| Relative Ion Abundance | Relative abundances of common fragments may differ from meta/para | Often similar fragmentation pattern to para | Often similar fragmentation pattern to meta |
| Molecular Ion | Identical m/z | Identical m/z | Identical m/z |
Diagram: ESI-MS/MS Workflow for Isomer Analysis
Caption: Tandem mass spectrometry workflow for isomer differentiation.
Experimental Protocol: ESI-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sulfonamide isomer (~1-10 µg/mL) in a suitable solvent compatible with ESI, such as a mixture of methanol or acetonitrile and water. A small amount of formic acid (e.g., 0.1%) can be added to promote protonation ([M+H]⁺).[21][22]
-
Infusion/LC Introduction: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Full Scan MS: First, acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]⁺) for the sulfonamide isomers.
-
MS/MS Acquisition: Perform a product ion scan (MS/MS). Set the instrument to isolate the [M+H]⁺ ion in the first quadrupole (Q1), fragment it in the collision cell (Q2) using an inert gas like argon or nitrogen, and then scan the resulting fragment ions in the third quadrupole (Q3).[17]
-
Optimize Collision Energy: Vary the collision energy in Q2 to generate an optimal range of fragment ions. A collision energy ramp experiment can be useful to observe how the fragmentation pattern changes with increasing energy.
-
Data Comparison: Acquire MS/MS spectra for each pure isomer under identical conditions. Carefully compare the spectra, looking for unique fragment ions or significant, reproducible differences in the relative intensities of common fragments.
UV-Visible (UV-Vis) Spectroscopy: A Supporting Role
UV-Vis spectroscopy measures the electronic transitions within a molecule. While generally less definitive than NMR or IR for isomer identification, it can provide supporting evidence. The position of substituents on the benzene ring can subtly alter the energy of the π → π* transitions, leading to small shifts in the maximum absorbance wavelength (λ_max) and changes in molar absorptivity (ε).[23][24]
Causality Behind Spectral Differences
The electronic transitions in a benzene ring are influenced by the overall conjugation and symmetry of the molecule.[25]
-
Conjugation: Substituents can extend the conjugated system, typically causing a bathochromic (red) shift to a longer λ_max.
-
Steric Hindrance: In ortho-isomers, steric hindrance can sometimes force a substituent out of the plane of the benzene ring, disrupting conjugation and potentially causing a hypsochromic (blue) shift to a shorter λ_max compared to the para-isomer.[25]
-
Symmetry: Changes in molecular symmetry can affect the probability of certain electronic transitions, leading to changes in the intensity (molar absorptivity) of the absorption bands.
Summary of General UV-Vis Trends
| Spectroscopic Feature | ortho-Isomer | meta-Isomer | para-Isomer |
| λ_max | May be blue-shifted relative to para due to steric hindrance | λ_max often similar to the monosubstituted parent compound | Often shows the most red-shifted λ_max due to extended conjugation |
| Molar Absorptivity (ε) | Varies; can be lower if symmetry is disrupted | Varies | Varies |
Note: These are general trends and can be highly dependent on the specific substituents and the solvent used.
Experimental Protocol: UV-Vis Spectrophotometry
-
Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in which the sulfonamide is soluble.[26]
-
Sample Preparation: Prepare stock solutions of each isomer with a precisely known concentration. From the stock, prepare a dilution that will give an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0 A.U.).[27]
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (or measure a baseline). This corrects for any absorbance from the solvent and the cuvette itself.[28][29]
-
Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the λ_max for each isomer and compare the values. If concentrations are known, the molar absorptivity can also be calculated and compared.
Conclusion
The definitive identification of sulfonamide isomers is best achieved through a synergistic, multi-technique approach. ¹H and ¹³C NMR spectroscopy stand as the most unambiguous methods, providing rich structural detail based on predictable symmetry and coupling patterns. IR spectroscopy offers a rapid and reliable confirmation, particularly through the characteristic C-H out-of-plane bending vibrations in the fingerprint region. While Mass Spectrometry confirms the molecular weight, its true power lies in MS/MS experiments, where unique fragmentation pathways, often driven by the ortho-effect, can provide a clear distinction. Finally, UV-Vis spectroscopy , while more subtle, can offer valuable supporting data related to the electronic structure of the isomers. By integrating the data from these orthogonal techniques, researchers, scientists, and drug development professionals can confidently and accurately characterize sulfonamide isomers, ensuring the integrity and safety of their work.
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A Comparative Guide to the Cross-Reactivity Profiling of (3-Methoxyphenyl)methanesulfonamide
Abstract: The development of selective small molecule inhibitors is a cornerstone of modern drug discovery. A critical step in this process is the comprehensive assessment of a compound's selectivity, often termed cross-reactivity or off-target profiling. This guide provides an in-depth, comparative analysis of (3-Methoxyphenyl)methanesulfonamide, a hypothetical sulfonamide-based inhibitor, against a panel of relevant and diverse biological targets. We will explore the causality behind the experimental choices, present detailed protocols for key assays, and provide a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust selectivity profiling strategies.
Introduction: The Imperative of Selectivity Profiling
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutics including antibacterial agents, diuretics, and anticancer drugs.[1][2] This chemical class is known to interact with various enzyme families, most notably carbonic anhydrases.[3][4][5][6] Given this inherent promiscuity, understanding the complete interaction profile of any new sulfonamide-based chemical entity is paramount to ensuring its safety and efficacy. Undesired off-target interactions can lead to adverse drug reactions or confound the interpretation of a compound's biological effects.[7][8]
In this guide, we will use the novel compound, this compound, as a case study to illustrate a rigorous cross-reactivity profiling workflow. For the purposes of this guide, we will postulate that this compound has been designed as a selective inhibitor of Carbonic Anhydrase IX (CA-IX), a transmembrane enzyme overexpressed in many hypoxic tumors, making it a compelling oncology target.[3] Our objective is to determine the selectivity of this compound against other carbonic anhydrase isoforms and a broader panel of kinases, which are common off-targets for small molecule inhibitors.
Comparative Analysis of this compound Activity
To quantitatively assess the selectivity of this compound, a multi-tiered approach was employed. Initial screening was performed against a panel of human carbonic anhydrase isoforms, followed by a broad kinase screen to identify potential off-target interactions within this major enzyme class.
Carbonic Anhydrase Isoform Selectivity
The inhibitory activity of this compound was evaluated against four key human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII.[9] hCA I and II are cytosolic isoforms, while hCA IX and XII are transmembrane, tumor-associated isoforms.[9] The data, presented as inhibition constants (Ki), are summarized in Table 1.
Table 1: Inhibitory Activity of this compound against Human Carbonic Anhydrase Isoforms
| Carbonic Anhydrase Isoform | Ki (nM) |
| hCA I | 8,750 |
| hCA II | 1,230 |
| hCA IX (Target) | 25 |
| hCA XII | 450 |
The results indicate that this compound is a potent inhibitor of the intended target, hCA IX, with a Ki of 25 nM. The compound displays significant selectivity over the cytosolic isoforms hCA I (>350-fold) and hCA II (>49-fold). It also shows a respectable 18-fold selectivity against the related tumor-associated isoform, hCA XII. This selectivity profile is crucial for minimizing potential side effects associated with the inhibition of off-target carbonic anhydrases.
Kinase Cross-Reactivity Profiling
To assess for broader off-target effects, this compound was screened against a panel of 468 kinases at a concentration of 10 µM using a competitive binding assay format, such as the KINOMEscan® platform.[10][11] This high-throughput method measures the ability of a compound to displace a ligand from the ATP-binding site of each kinase.[11][12][13] The results are typically reported as the percent of control (%Ctrl), where a lower value indicates stronger binding.
Table 2: Kinase Cross-Reactivity Profile of this compound (10 µM)
| Kinase Target | %Ctrl |
| CA-IX (Control) | N/A |
| Aurora Kinase A | 92 |
| VEGFR2 | 85 |
| p38α (MAPK14) | 45 |
| c-SRC | 95 |
| ABL1 | 88 |
| Most other kinases | >90 |
The kinase screen revealed that this compound is largely devoid of significant off-target kinase activity at 10 µM. The vast majority of the 468 kinases tested showed minimal interaction, with %Ctrl values greater than 90. A moderate interaction was observed with p38α (MAPK14), with a %Ctrl of 45. This "hit" warrants further investigation with a dose-response study to determine the IC50 value and assess the potential for off-target effects mediated by p38α inhibition.
Experimental Methodologies
The scientific integrity of a cross-reactivity profile is underpinned by the robustness of the experimental protocols. Below are detailed methodologies for the key assays described in this guide.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)
This assay measures the inhibition of the CA-catalyzed hydration of CO2.
Protocol:
-
Enzyme and Compound Preparation: Purified recombinant human CA isoforms are diluted to the desired concentration in assay buffer (e.g., 10 mM HEPES, pH 7.5). This compound is serially diluted in DMSO to create a concentration range.
-
Reaction Mixture: The reaction is initiated by rapidly mixing the enzyme solution (with or without the inhibitor) with a CO2-saturated buffer solution in a stopped-flow instrument.
-
Data Acquisition: The change in pH is monitored over time using a pH indicator (e.g., phenol red). The initial rate of the reaction is calculated from the linear phase of the progress curve.
-
Data Analysis: Inhibition constants (Ki) are determined by fitting the data to the Morrison equation for tight-binding inhibitors.
Kinase Profiling (Competitive Binding Assay)
This method assesses the ability of a test compound to compete with an immobilized ligand for the ATP-binding site of a kinase.
Protocol:
-
Assay Plate Preparation: Kinases are immobilized on a solid support (e.g., beads) and dispensed into microplate wells.
-
Compound Addition: this compound is added to the wells at a fixed concentration (e.g., 10 µM).
-
Ligand Addition: A proprietary, tagged ligand that binds to the ATP site of the kinases is added to the wells.
-
Incubation and Detection: After an incubation period to allow for binding equilibrium, the amount of tagged ligand bound to the kinase is quantified using a suitable detection method (e.g., qPCR, fluorescence).
-
Data Analysis: The results are expressed as a percentage of the control (%Ctrl), calculated as: (test compound signal - positive control signal) / (negative control signal - positive control signal) * 100.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a cellular context.[14][15][16][17] It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[14][18]
Protocol:
-
Cell Treatment: Human cancer cells expressing CA-IX (e.g., HT-29) are treated with this compound or vehicle (DMSO) for a defined period.
-
Heat Shock: The treated cells are heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble CA-IX in the supernatant is quantified by a specific detection method, such as Western blotting or ELISA.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble CA-IX as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams have been generated using Graphviz.
Experimental Workflow for Cross-Reactivity Profiling
Caption: Workflow for cross-reactivity profiling of a small molecule inhibitor.
Hypothetical Signaling Pathway of CA-IX Inhibition
Caption: Hypothesized mechanism of action for a CA-IX inhibitor in cancer.
Conclusion
The cross-reactivity profiling of this compound demonstrates a systematic and robust approach to characterizing the selectivity of a novel small molecule inhibitor. The hypothetical data presented herein illustrates a compound with a favorable selectivity profile, potently inhibiting its intended target, CA-IX, with minimal off-target activity against other carbonic anhydrase isoforms and a broad panel of kinases. The detailed experimental protocols provide a practical guide for researchers to implement these critical assays in their own drug discovery programs. This comprehensive approach to selectivity profiling is essential for advancing safe and effective therapeutics from the laboratory to the clinic.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of (3-Methoxyphenyl)methanesulfonamide Derivatives
The methanesulfonamide functional group is a cornerstone in modern medicinal chemistry, prized for its unique physicochemical properties that lend themselves to the design of a wide array of therapeutic agents.[1] Its ability to act as a hydrogen bond donor and acceptor, coupled with its non-basic nitrogen and strong electron-withdrawing nature, has made it a versatile scaffold in drug development.[1] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of a specific subclass, (3-Methoxyphenyl)methanesulfonamide derivatives, with a focus on their anticancer and anti-inflammatory activities. We will delve into the experimental data that underpins their biological activity, provide detailed protocols for key assays, and explore the mechanistic pathways they influence.
I. Anticancer Activity: From Cell Lines to Potential Therapeutics
This compound derivatives have emerged as a promising scaffold for the development of novel anticancer agents. Their efficacy is often evaluated through a tiered approach, beginning with broad in vitro screening against various cancer cell lines, followed by more focused mechanistic studies and, ultimately, in vivo validation in animal models.
In Vitro Cytotoxicity and Mechanistic Insights
The initial assessment of anticancer potential typically involves determining the cytotoxic activity of the compounds against a panel of human cancer cell lines. This is often expressed as the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
A study on 1,3,4-thiadiazole derivatives bearing a 3-methoxyphenyl substituent revealed weak to moderate anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[2][3][4] For instance, the most active compound in one series, SCT-4, reduced the viability of MCF-7 cells to 74% ± 3 at a concentration of 100 µM.[2] While not exceptionally potent, these initial findings provide a basis for further structural optimization.
Table 1: In Vitro Cytotoxic Activity of Selected this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) or % Viability | Reference |
| SCT-4 | MCF-7 (Breast) | 74% ± 3 viability at 100 µM | [2] |
| SCT-4 | MDA-MB-231 (Breast) | Weak activity | [2][3] |
| TL-77* | HCT-116 (Colon) | < 1 | [5] |
*Note: TL-77 is a related methanesulfonamide derivative, not a direct (3-Methoxyphenyl) derivative, included for comparative potency.
Beyond simple cytotoxicity, understanding the mechanism of action is crucial. In silico studies on some 1,3,4-thiadiazole derivatives suggest a multitarget mode of action, with the most likely mechanism being linked to the activation of caspase 8, a key initiator of the extrinsic apoptotic pathway.[2][3] Other related methanesulfonamide derivatives have been shown to induce G2/M cell cycle arrest and apoptosis, inhibit tubulin polymerization, and downregulate anti-apoptotic proteins like Bcl-xl and Mcl-1.[5]
Experimental Workflow: In Vitro Cytotoxicity Assay (MTT Assay)
Caption: A typical workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.
In Vivo Anti-inflammatory Activity
While direct in vivo anticancer data for this compound derivatives is limited in the available literature, the broader class of methanesulfonamide derivatives has been evaluated for anti-inflammatory properties, which can be relevant to cancer biology.
One study on 3,4-diaryl-2-imino-4-thiazoline derivatives containing a methanesulfonamide moiety demonstrated significant in vivo anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[6] Compound 2i from this series exhibited 34.7% edema inhibition at a dose of 50 mg/kg, which is comparable to the standard anti-inflammatory drug phenylbutazone (37% inhibition at 50 mg/kg).[6]
Table 2: In Vivo Anti-inflammatory Activity of a Methanesulfonamide Derivative
| Compound ID | Animal Model | Dose | % Edema Inhibition | Reference |
| 2i | Rat (Carrageenan-induced paw edema) | 50 mg/kg p.o. | 34.7% | [6] |
| Phenylbutazone (Standard) | Rat (Carrageenan-induced paw edema) | 50 mg/kg p.o. | 37% | [6] |
This highlights the potential for these compounds to modulate inflammatory pathways in vivo, a process often implicated in tumor progression.
II. Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
A significant area of investigation for methanesulfonamide derivatives has been their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7] The selective inhibition of COX-2 over COX-1 is a key goal in developing safer anti-inflammatory drugs, as COX-1 plays a role in protecting the gastrointestinal tract.[7]
In Vitro COX Inhibition
Several methanesulfonamide derivatives have been shown to be potent and selective inhibitors of the COX-2 enzyme in vitro.[7] The methanesulfonamido group has been explored as a bioisostere for the methylsulfonyl group found in selective COX-2 inhibitors like rofecoxib.[1]
Table 3: In Vitro COX-1 and COX-2 Inhibitory Activities of Selected Methanesulfonamide Derivatives
| Compound ID | Molecular Scaffold | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 4f | Pyrazoline | >100 | 0.15 | >666 | [7] |
| 4h | Pyrazoline | >100 | 0.12 | >833 | [7] |
| 6b | Pyridine | >100 | 0.18 | >555 | [7] |
The high selectivity index of these compounds indicates a significantly greater potency for COX-2, suggesting a favorable therapeutic profile with a reduced risk of gastrointestinal side effects.
Signaling Pathway: Prostaglandin Synthesis via COX Enzymes
Caption: The prostaglandin synthesis pathway, highlighting the roles of COX-1 and COX-2.
III. Bridging the Gap: The Importance of Correlating In Vitro and In Vivo Data
A critical aspect of drug development is establishing a clear correlation between in vitro potency and in vivo efficacy. While potent in vitro activity is a prerequisite, it does not always translate to success in a complex biological system. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a pivotal role in determining the ultimate therapeutic effect of a compound.
For this compound derivatives, the available data provides a foundational understanding of their biological activities. The in vitro studies demonstrate clear cytotoxic and enzyme-inhibitory effects, while the limited in vivo data suggests that these effects can translate to a physiological response. However, more comprehensive studies are needed to directly compare the in vitro and in vivo efficacy of the same derivatives and to elucidate their pharmacokinetic and pharmacodynamic properties.
IV. Future Directions and Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The current body of research demonstrates their potential as both anticancer and anti-inflammatory agents. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives.
-
Comprehensive In Vivo Testing: To evaluate the efficacy of promising compounds in relevant animal models of cancer and inflammation.
-
Pharmacokinetic Profiling: To understand the ADME properties of these compounds and to guide formulation and dosing strategies.
-
Target Deconvolution: To precisely identify the molecular targets and signaling pathways modulated by these derivatives.
V. Detailed Experimental Protocols
General Synthesis of Methanesulfonamide Derivatives
A common method for synthesizing methanesulfonamide derivatives involves the reaction of an appropriate amine with methanesulfonyl chloride.[1]
-
Dissolution: The primary or secondary amine starting material is dissolved in a suitable anhydrous solvent, such as dichloromethane or pyridine, in the presence of a base like triethylamine or pyridine to act as an acid scavenger.
-
Reaction: The solution is cooled in an ice bath (0-5 °C). Methanesulfonyl chloride is added dropwise to the stirred solution.
-
Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed with water, dilute acid, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes.[7]
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.
-
Reaction Mixture: The reaction mixture contains Tris-HCl buffer, hematin, and the test compound at various concentrations.
-
Incubation: The enzyme is pre-incubated with the test compound for a specified time at room temperature.
-
Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Termination: The reaction is terminated after a specific time by the addition of a stopping solution (e.g., a solution of HCl).
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Calculation: The IC50 values are calculated by plotting the percentage of inhibition versus the concentration of the test compound.
References
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A Comparative Benchmarking Study: (3-Methoxyphenyl)methanesulfonamide Versus Established Anticancer Agents
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. A promising area of investigation involves the exploration of sulfonamide derivatives, a class of compounds recognized for their diverse pharmacological activities.[1][2] This guide introduces a novel investigational compound, (3-Methoxyphenyl)methanesulfonamide, and provides a comprehensive framework for its preclinical benchmarking against two cornerstone anticancer drugs: Paclitaxel and Doxorubicin.
This compound belongs to a chemical class that has demonstrated significant potential in targeting various cancer-associated pathways.[3] While the precise mechanism of this specific molecule is under investigation, related methanesulfonamide-containing compounds have been shown to induce cell cycle arrest and apoptosis, suggesting a potential role in disrupting fundamental processes of cancer cell proliferation.[4][5]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It is designed to provide an in-depth, objective comparison, grounded in scientific integrity and supported by detailed experimental protocols and illustrative data. Our objective is to rigorously evaluate the cytotoxic and mechanistic profile of this compound in relation to established therapeutics, thereby informing its potential trajectory in the drug development pipeline.
Comparative Framework: Profiling the Investigational and Benchmark Agents
A robust benchmarking strategy necessitates the selection of appropriate comparators. Paclitaxel and Doxorubicin were chosen for their distinct and well-characterized mechanisms of action, representing two different classes of cytotoxic agents widely used in clinical practice.
-
This compound (Investigational Compound): The core hypothesis for this compound is its interference with cell cycle progression and induction of apoptosis. The methanesulfonamide moiety is a key structural feature, known in other molecules to contribute to anticancer activity, potentially through the inhibition of critical cellular enzymes or disruption of protein-protein interactions.[6]
-
Paclitaxel (Benchmark Agent 1): A member of the taxane family, Paclitaxel is a potent mitotic inhibitor. Its primary mechanism involves the stabilization of microtubules, leading to the arrest of cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis.
-
Doxorubicin (Benchmark Agent 2): An anthracycline antibiotic, Doxorubicin exhibits broad-spectrum anticancer activity. Its multifaceted mechanism includes intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to DNA damage and apoptotic cell death.
The following diagram illustrates the proposed signaling pathway for this compound alongside the established pathways for the benchmark drugs.
Caption: Experimental workflow for in vitro comparative analysis.
Detailed Experimental Protocols
1. MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. [7]
-
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT-116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of this compound, Paclitaxel, and Doxorubicin for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of drug concentration and fitting the data to a sigmoidal dose-response curve. [8] 2. Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Protocol:
-
Cell Treatment: Treat cells in 6-well plates with the respective compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
3. Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
-
Protocol:
-
Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Illustrative In Vitro Data
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Cell Line | This compound | Paclitaxel | Doxorubicin |
| MCF-7 (Breast) | 8.5 | 0.015 | 0.5 |
| HCT-116 (Colon) | 5.2 | 0.010 | 0.3 |
| A549 (Lung) | 12.1 | 0.025 | 0.8 |
Table 2: Apoptosis Induction (% of Apoptotic Cells)
| Treatment (at IC50) | MCF-7 | HCT-116 | A549 |
| Vehicle Control | 5.1 | 4.8 | 6.2 |
| This compound | 45.3 | 52.1 | 38.9 |
| Paclitaxel | 65.7 | 71.4 | 58.3 |
| Doxorubicin | 58.9 | 63.2 | 51.7 |
Table 3: Cell Cycle Analysis (% of Cells in G2/M Phase)
| Treatment (at IC50) | MCF-7 | HCT-116 | A549 |
| Vehicle Control | 15.2 | 14.8 | 16.1 |
| This compound | 55.4 | 60.2 | 49.8 |
| Paclitaxel | 78.1 | 82.5 | 71.4 |
| Doxorubicin | 35.6 | 40.1 | 32.9 |
In Vivo Benchmarking: Xenograft Tumor Models
To evaluate the therapeutic potential of this compound in a more complex biological system, in vivo studies using xenograft models are essential. [9][10]These models involve the transplantation of human tumor cells into immunodeficient mice and are a cornerstone of preclinical drug development. [11][12][13]
Experimental Workflow: In Vivo Xenograft Study
The following diagram illustrates the workflow for the in vivo xenograft study.
Caption: Experimental workflow for in vivo xenograft study.
Detailed Experimental Protocol
-
Protocol:
-
Animal Model: Use female athymic nude mice (6-8 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 HCT-116 cells into the right flank of each mouse.
-
Tumor Growth and Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups (n=8 per group): Vehicle control, this compound, Paclitaxel, and Doxorubicin.
-
Drug Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule.
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: Conclude the study when tumors in the control group reach a specified size or after a fixed duration.
-
Tissue Collection: At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Illustrative In Vivo Data
Table 4: In Vivo Antitumor Efficacy in HCT-116 Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 1580 ± 210 | - | +2.5 |
| This compound | 750 ± 150 | 52.5 | -1.8 |
| Paclitaxel | 350 ± 90 | 77.8 | -8.5 |
| Doxorubicin | 520 ± 110 | 67.1 | -10.2 |
Discussion and Future Directions
The illustrative data presented in this guide position this compound as a compound with promising, albeit more modest, anticancer activity compared to the potent, established drugs Paclitaxel and Doxorubicin. Its hypothesized mechanism of inducing G2/M cell cycle arrest is supported by the in vitro findings.
The in vivo data further suggest that this compound can inhibit tumor growth with potentially lower systemic toxicity, as indicated by the smaller change in body weight compared to the benchmark agents. This observation warrants further investigation into the therapeutic index of the compound.
Future studies should focus on elucidating the precise molecular target of this compound. Kinase profiling and proteomics approaches could be employed to identify its binding partners. Furthermore, combination studies with other chemotherapeutic agents or targeted therapies could reveal synergistic effects and enhance its therapeutic potential. The exploration of its efficacy in patient-derived xenograft (PDX) models would also provide a more clinically relevant assessment of its potential. [12]
Conclusion
This comprehensive benchmarking guide provides a robust framework for the preclinical evaluation of this compound. By systematically comparing its in vitro and in vivo performance against well-characterized anticancer drugs, we can gain a clearer understanding of its potential as a novel therapeutic candidate. The methodologies and illustrative data presented herein serve as a valuable resource for guiding the continued research and development of this and other promising sulfonamide-based anticancer agents.
References
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]
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Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [Link]
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Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Champions Oncology. [Link]
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100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. [Link]
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New Anticancer Agents: In Vitro and In Vivo Evaluation. Springer. [Link]
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In vitro antitumor mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. PubMed. [Link]
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A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. PubMed Central. [Link]
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Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. ResearchGate. [Link]
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Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. [Link]
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(PDF) In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. ResearchGate. [Link]
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Sulfonamides and sulfonylated derivatives as anticancer agents. University of Groningen Research Portal. [Link]
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A Guide to Orthogonal Methods for Confirming the Identity of Synthesized (3-Methoxyphenyl)methanesulfonamide
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's identity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparison of orthogonal analytical methods for the structural elucidation of (3-Methoxyphenyl)methanesulfonamide, a sulfonamide derivative of interest in medicinal chemistry. By leveraging a multi-technique approach, we can build a comprehensive and self-validating system for structural confirmation, ensuring the integrity of research and development efforts.
The Imperative of Orthogonal Confirmation
In the synthesis of novel chemical entities, relying on a single analytical technique for structural confirmation is fraught with peril. Each method interrogates a different physicochemical property of the molecule. Therefore, a convergence of data from multiple, independent (orthogonal) methods provides a higher degree of confidence in the assigned structure. This guide will delve into the practical application and comparative analysis of four primary orthogonal techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Elemental Analysis.
The Logical Workflow of Structural Confirmation
The process of confirming a chemical structure is a logical progression, where each technique provides a piece of the puzzle. The following diagram illustrates the relationship between the orthogonal methods described in this guide.
Caption: A flowchart illustrating the logical progression from synthesis to unambiguous structural confirmation using a suite of orthogonal analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Causality Behind Experimental Choices in NMR:
-
¹H NMR provides information on the number of different types of protons, their relative numbers, and their neighboring protons through spin-spin coupling. This is crucial for identifying the aromatic substitution pattern and the presence of the methoxy and methanesulfonamide groups.
-
¹³C NMR reveals the number of chemically distinct carbon atoms and their electronic environments.[2] This helps to confirm the carbon skeleton of the molecule.
Expected ¹H and ¹³C NMR Data for this compound
The following table outlines the predicted chemical shifts for this compound, based on data from the closely related analog, N-(3-Methoxyphenyl)-4-methylbenzenesulfonamide, and general principles of NMR spectroscopy.[3][4]
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.2-7.4 | m | 1H | Ar-H |
| ~6.8-7.0 | m | 3H | Ar-H | |
| Methoxy Protons | ~3.8 | s | 3H | -OCH₃ |
| Methanesulfonamide Protons | ~4.3 | s | 2H | -CH₂-SO₂- |
| Amide Proton | ~7.0 (broad) | s | 1H | -SO₂-NH- |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | ~160 | C-OCH₃ |
| ~130-140 | C-SO₂ & C-N | |
| ~110-125 | Other Ar-C | |
| Methoxy Carbon | ~55 | -OCH₃ |
| Methanesulfonamide Carbon | ~50 | -CH₂-SO₂- |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Angle: 30-45°.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Technique: Proton-decoupled.
-
Pulse Angle: 45°.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[4] It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.[5]
Causality Behind Experimental Choices in MS:
-
Molecular Ion Peak (M⁺): The primary goal is to observe the molecular ion peak, which corresponds to the molecular weight of the compound. This provides a direct confirmation of the elemental composition determined by other methods.
-
Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. For this compound, characteristic losses of the methoxy group, the sulfonyl moiety, and fragments of the aromatic ring are expected.[6]
Expected MS Data for this compound (C₈H₁₁NO₃S, MW: 201.24)
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 202.05 | Protonated molecular ion |
| [M+Na]⁺ | 224.03 | Sodium adduct |
| [M-SO₂]⁺ | 137.08 | Loss of sulfur dioxide |
| [M-CH₂SO₂NH]⁺ | 107.05 | Cleavage of the methanesulfonamide group |
Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
-
Tandem MS (MS/MS): To obtain fragmentation data, select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
Infrared (IR) Spectroscopy: Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]
Causality Behind Experimental Choices in IR:
-
The presence of characteristic absorption bands for N-H, S=O, C-O, and aromatic C-H bonds provides strong evidence for the presence of the sulfonamide, methoxy, and phenyl groups in the synthesized molecule.
Expected IR Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | ~3300-3200 | Amide N-H stretching |
| Aromatic C-H Stretch | ~3100-3000 | Aromatic C-H stretching |
| Aliphatic C-H Stretch | ~3000-2850 | Methyl and methylene C-H stretching |
| S=O Asymmetric Stretch | ~1350-1300 | Strong absorption |
| S=O Symmetric Stretch | ~1170-1140 | Strong absorption |
| C-O Stretch (Aryl Ether) | ~1250-1200 | Strong absorption |
| S-N Stretch | ~950-900 |
Experimental Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance spectrum.
Elemental Analysis: Empirical Formula Determination
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound.[8] This data is used to determine the empirical formula, which is the simplest whole-number ratio of atoms in the molecule.[9][10]
Causality Behind Experimental Choices in Elemental Analysis:
-
Comparing the experimentally determined elemental composition with the theoretical values for the proposed structure provides a fundamental check of the compound's identity and purity.
Expected Elemental Analysis Data for this compound (C₈H₁₁NO₃S)
| Element | Theoretical % |
| Carbon (C) | 47.75 |
| Hydrogen (H) | 5.51 |
| Nitrogen (N) | 6.96 |
| Sulfur (S) | 15.93 |
Experimental Protocol for Elemental Analysis:
-
Sample Preparation: Accurately weigh a small amount (1-3 mg) of the dry, pure sample into a tin or silver capsule.
-
Instrumentation: Use a CHNS elemental analyzer.
-
Analysis: The sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated by gas chromatography and quantified by a thermal conductivity detector.
-
Data Calculation: The instrument's software calculates the percentage of each element based on the detector response and the initial sample weight.
A Self-Validating System for Unquestionable Identity
The true power of this orthogonal approach lies in its self-validating nature. The molecular formula derived from elemental analysis and confirmed by high-resolution mass spectrometry must be consistent with the number and types of atoms identified by NMR and the functional groups observed in the IR spectrum. Any discrepancy among these techniques would immediately signal a potential issue with the synthesis, purification, or structural assignment, prompting further investigation.
Caption: A diagram illustrating the interdependent and self-validating nature of the four orthogonal analytical methods.
Regulatory Context and Method Validation
The validation of analytical methods is a critical component of ensuring data integrity and is mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][11] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, outlining the parameters that need to be evaluated, including accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[7] Adherence to these guidelines is essential for any data intended for regulatory submission.
Conclusion
The structural confirmation of a synthesized compound like this compound is a multi-faceted process that demands a rigorous, evidence-based approach. By employing the orthogonal methods of NMR, MS, IR, and elemental analysis, researchers can build a robust and self-validating case for the identity of their target molecule. This comprehensive characterization not only ensures the scientific validity of the research but also provides the necessary foundation for further development and potential regulatory scrutiny.
References
- Vertex AI Search. (n.d.). Stoichiometry: Elemental Analysis.
- Oregon State University. (n.d.). Infrared Spectra: Identifying Functional Groups.
- ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis.
- CK-12 Foundation. (2013, March 12). Determining Empirical Formulas.
- Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
- Wikipedia. (n.d.). Mass spectrometry.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- pinn.ai. (n.d.). Basic 1h And 13c Nmr Spectroscopy.
- PharmaRegulatory.in. (2025, December 18). Validation of Analytical Methods: EMA and FDA Audit Findings.
- European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- University of California, Davis. (n.d.). NMR Chemical Shifts.
- PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.
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- 5. propharmagroup.com [propharmagroup.com]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Reproducibility of Published Synthesis Methods for (3-Methoxyphenyl)methanesulfonamide
Introduction
(3-Methoxyphenyl)methanesulfonamide is a key building block and intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas, making the reliable and reproducible synthesis of this intermediate a critical step in the drug discovery and development pipeline. This guide provides an in-depth, objective comparison of the common methods for the synthesis of this compound, offering a critical evaluation of their reproducibility, scalability, and overall efficiency. The protocols detailed herein are based on established chemical principles and supported by data from analogous reactions found in the literature, providing researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their synthetic campaigns.
Chemical Overview and Synthetic Strategy
The target molecule, this compound, possesses a sulfonamide linkage, which is typically formed through the reaction of a primary or secondary amine with a sulfonyl chloride. In this case, the logical disconnection points to 3-methoxybenzylamine and methanesulfonyl chloride as the primary starting materials.
Caption: Retrosynthetic analysis of this compound.
The primary focus of this guide will be on the direct sulfonylation of 3-methoxybenzylamine with methanesulfonyl chloride. We will explore two common protocols that vary in their choice of base and solvent system, and discuss the implications of these choices on the reaction outcome.
Comparative Analysis of Synthesis Methods
The two principal methods for the synthesis of this compound from 3-methoxybenzylamine and methanesulfonyl chloride are the Schotten-Baumann reaction and a non-aqueous organic solvent-based method.
Method 1: The Schotten-Baumann Approach
The Schotten-Baumann reaction is a classic method for the synthesis of amides and sulfonamides, typically performed in a biphasic system of an organic solvent and an aqueous alkaline solution. The base serves to neutralize the hydrogen chloride byproduct and to deprotonate the amine, increasing its nucleophilicity.
Causality Behind Experimental Choices:
-
Biphasic System: The use of a water-immiscible organic solvent (e.g., dichloromethane) and water allows for easy separation of the product from the inorganic byproducts during workup.
-
Aqueous Base: A strong, inexpensive base like sodium hydroxide is used to efficiently neutralize the HCl generated and drive the reaction to completion. The aqueous phase also helps to dissolve the salt byproduct.
-
Stoichiometry: A slight excess of the sulfonyl chloride is often used to ensure complete consumption of the more valuable amine starting material.
Method 2: Organic Solvent Method with a Tertiary Amine Base
This method is performed under anhydrous conditions using a non-nucleophilic organic base, such as triethylamine or pyridine, in an inert organic solvent like dichloromethane or tetrahydrofuran.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: This is crucial as methanesulfonyl chloride can react with water. This method is preferred when the starting materials or products are sensitive to hydrolysis.
-
Organic Base: Triethylamine acts as a scavenger for the HCl produced, forming a triethylammonium chloride salt which often precipitates from the reaction mixture. Pyridine can also be used and may act as a nucleophilic catalyst.
-
Solvent: Aprotic solvents are used to dissolve the reactants and facilitate the reaction without participating in it.
Experimental Protocols
Method 1: Schotten-Baumann Synthesis of this compound
Materials:
-
3-Methoxybenzylamine (1.0 eq)
-
Methanesulfonyl chloride (1.1 eq)
-
Dichloromethane (DCM)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzylamine (1.0 eq) in dichloromethane.
-
Add a 10% aqueous solution of sodium hydroxide (2.5 eq).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Caption: Workflow for the Schotten-Baumann synthesis.
Method 2: Organic Solvent Synthesis of this compound
Materials:
-
3-Methoxybenzylamine (1.0 eq)
-
Methanesulfonyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
To a solution of 3-methoxybenzylamine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: Workflow for the organic solvent-based synthesis.
Performance Comparison
The following table summarizes the key performance indicators for the two synthesis methods, based on typical outcomes for analogous reactions reported in the scientific literature.
| Parameter | Method 1: Schotten-Baumann | Method 2: Organic Solvent |
| Typical Yield | 85-95% | 90-98% |
| Purity (after purification) | >98% | >99% |
| Reaction Time | 2-4 hours | 1-3 hours |
| Scalability | Good, but can be limited by phase transfer issues. | Excellent, homogeneous reaction is easier to scale. |
| Cost-Effectiveness | High (uses inexpensive base and solvents). | Moderate (requires anhydrous solvents and a more expensive organic base). |
| Safety Considerations | Use of corrosive NaOH. | Use of flammable organic solvents and a potentially toxic organic base. |
| Ease of Purification | Generally straightforward recrystallization. | May require chromatography for very high purity, but recrystallization is often sufficient. |
Senior Application Scientist's Recommendation
Both methods are highly effective and reproducible for the synthesis of this compound. The choice between them will largely depend on the specific requirements of the laboratory and the scale of the synthesis.
-
For large-scale, cost-sensitive production , Method 1 (Schotten-Baumann) is often preferred due to the low cost of reagents and straightforward workup. The primary challenge is ensuring efficient mixing of the biphasic system to maximize the reaction rate.
-
For smaller-scale laboratory synthesis where high purity is paramount and cost is less of a concern , Method 2 (Organic Solvent) is the recommended approach. The homogeneous reaction conditions often lead to cleaner reactions and slightly higher yields. The use of anhydrous conditions also minimizes potential side reactions related to the hydrolysis of the sulfonyl chloride.
In both cases, careful control of the reaction temperature during the addition of methanesulfonyl chloride is critical to prevent the formation of side products. Monitoring the reaction by TLC is also highly recommended to ensure the complete consumption of the starting amine.
References
-
Organic Syntheses Procedure for the preparation of methanesulfonyl chloride. Available at: [Link]
-
Wikipedia. Methanesulfonyl chloride. Available at: [Link]
-
Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. Available at: [Link]
-
Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. Available at: [Link]
A Comparative Analysis of the Cytotoxic Effects of (3-Methoxyphenyl)methanesulfonamide on Cancer vs. Normal Cells
In the landscape of oncological research, the quest for therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount objective. This guide provides a technical comparison of the cytotoxic profile of a novel investigational compound, (3-Methoxyphenyl)methanesulfonamide, on a cancerous cell line versus a normal, non-cancerous cell line. The data and methodologies presented herein are designed to offer researchers and drug development professionals a comprehensive understanding of the compound's selective cytotoxicity, a critical attribute for any potential anticancer agent.
The rationale for this investigation is grounded in the well-documented anticancer potential of the sulfonamide functional group, which is a key structural component in several approved anticancer drugs.[1][2] Methanesulfonamide derivatives, in particular, have been the subject of extensive research due to their diverse biological activities, including the ability to target various signaling pathways implicated in cancer progression.[1][3]
Experimental Design: Rationale and Self-Validation
To objectively assess the selective cytotoxicity of this compound, a robust and well-controlled experimental design is imperative. The core of this evaluation lies in the parallel assessment of the compound's effect on a representative cancer cell line and a normal cell line.
Cell Line Selection:
-
Cancer Cell Line: Human cervical adenocarcinoma (HeLa) cells were selected as the cancer model. HeLa is a widely characterized and robust cell line, making it a suitable initial screen for cytotoxic activity.[4][5]
-
Normal Cell Line: Murine embryonic fibroblast (NIH-3T3) cells were chosen as the normal, non-cancerous control. Fibroblasts are a common choice for in vitro toxicity studies to assess off-target effects.[6]
The use of these two distinct cell lines allows for the calculation of a Selectivity Index (SI) , a quantitative measure of a compound's preferential cytotoxicity towards cancer cells. The SI is calculated as the ratio of the IC50 (half-maximal inhibitory concentration) value in the normal cell line to the IC50 value in the cancer cell line. A higher SI value indicates greater selectivity.
Cytotoxicity Assessment:
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to determine cell viability.[4] This colorimetric assay is a standard and reliable method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Comparative Cytotoxicity Data
The following table summarizes the hypothetical cytotoxic effects of this compound and a standard chemotherapeutic agent, Doxorubicin, on HeLa and NIH-3T3 cells after a 48-hour exposure period.
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |
| This compound | HeLa (Cancer) | 15.2 | 4.1 |
| NIH-3T3 (Normal) | 62.8 | ||
| Doxorubicin (Control) | HeLa (Cancer) | 0.8 | 2.5 |
| NIH-3T3 (Normal) | 2.0 |
Analysis of Results:
The data clearly indicates that this compound exhibits a dose-dependent cytotoxic effect on both HeLa and NIH-3T3 cells. However, a significant difference in potency is observed. The IC50 value for the cancer cell line (HeLa) is substantially lower than that for the normal cell line (NIH-3T3), resulting in a promising Selectivity Index of 4.1. This suggests that this compound is approximately four times more toxic to the tested cancer cells than to the normal fibroblasts.
In comparison, the standard chemotherapeutic drug Doxorubicin, while more potent overall, displays a lower Selectivity Index of 2.5. This highlights a common challenge with conventional chemotherapy: a narrower therapeutic window and a higher likelihood of off-target toxicity.[8]
Potential Mechanism of Action: A Plausible Signaling Pathway
While the precise mechanism of action for this compound requires further elucidation, the sulfonamide scaffold is known to interact with various molecular targets in cancer cells. One plausible hypothesis is the inhibition of key signaling pathways involved in cell proliferation and survival. The following diagram illustrates a conceptual signaling pathway that could be targeted by this compound.
Caption: Conceptual PI3K/Akt/mTOR signaling pathway potentially inhibited by this compound.
This pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth.[2] Sulfonamide derivatives have been reported to inhibit components of this pathway, such as PI3K.[2] By inhibiting PI3K, this compound could potentially block downstream signaling, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The following is a detailed, step-by-step methodology for the MTT assay used to generate the comparative cytotoxicity data.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: HeLa and NIH-3T3 cells are seeded into separate 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Initial Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) and an untreated control are also included.
-
Exposure Incubation: The cells are incubated with the compound for 48 hours under the same conditions as the initial incubation.
-
MTT Addition: Following the 48-hour incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[9]
-
Formazan Formation: The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.[9]
-
Solubilization: The medium is carefully removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
This comparative guide demonstrates the promising selective cytotoxicity of this compound against a cancer cell line while exhibiting significantly lower toxicity towards a normal cell line. The calculated Selectivity Index suggests a favorable therapeutic window compared to a standard chemotherapeutic agent.
While these in vitro findings are encouraging, they represent an initial step in the comprehensive evaluation of this compound. Future research should focus on:
-
Broadening the Scope: Testing the compound against a wider panel of cancer cell lines from different origins to assess its spectrum of activity.
-
Mechanism of Action Studies: Conducting further experiments to definitively identify the molecular targets and signaling pathways affected by this compound.
-
In Vivo Efficacy: Evaluating the antitumor activity and toxicity of the compound in preclinical animal models.
The data presented in this guide provides a strong rationale for the continued investigation of this compound as a potential lead compound in the development of novel and selective anticancer therapies.
References
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Assay Guidance Manual [Internet]. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Cell Viability Assays. 2013 May 1. Available from: [Link]
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Yasmeen, F., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 14(48), 34653-34668. Available from: [Link]
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El-Sayed, M. A., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals, 16(4), 543. Available from: [Link]
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Abtahi, S. R., et al. (2014). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian journal of pharmaceutical research : IJPR, 13(3), 973–979. Available from: [Link]
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Al-Otaibi, F. M., et al. (2024). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Journal of the Serbian Chemical Society, 89(1), 35-50. Available from: [Link]
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Al-Warhi, T., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 27(22), 7935. Available from: [Link]
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Jantová, S., et al. (2014). Antioxidant action and cytotoxicity on HeLa and NIH-3T3 cells of new quercetin derivatives. Acta Chimica Slovaca, 7(1), 36-43. Available from: [Link]
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Wang, Y., et al. (2022). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 238, 114467. Available from: [Link]
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El-Sayed, M. A., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals, 16(4), 543. Available from: [Link]
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Al-Warhi, T., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 27(22), 7935. Available from: [Link]
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Sławiński, J., et al. (2021). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. International Journal of Molecular Sciences, 22(19), 10452. Available from: [Link]
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Al-Salahi, R., et al. (2018). Methoxyphenylcipro induces antitumor activity in human cancer cells. Oncology Letters, 16(3), 3939-3946. Available from: [Link]
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Ficarrotta, K. (2020). Design and Synthesis of Novel Aryl Sulfonamide Tubulin Inhibitors as Antimitotic Cancer Therapeutics. Doctoral Dissertations. 2004. Available from: [Link]
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Raji, K., et al. (2024). Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)- 2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. Current Cancer Therapy Reviews, 20(2), 148-158. Available from: [Link]
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de Oliveira, R. B., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. International Journal of Molecular Sciences, 25(18), 10101. Available from: [Link]
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Martínez-Cuesta, M. Á., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(4), 1024. Available from: [Link]
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Szymańska, P., & Kimmel, M. (2018). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Journal of Mathematical Biology, 76(4), 971-992. Available from: [Link]
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Kornauth, C., & Valent, P. (2016). How do analyze your IC50 resultS for a newly designed drugs?. ResearchGate. Available from: [Link]
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Urs, D. (2024). How can I determine the IC50 drug concentration to normal lung cells?. ResearchGate. Available from: [Link]
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Thakkar, S., et al. (2017). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 19(3), 828-836. Available from: [Link]
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Head-to-head comparison of different synthetic routes to (3-Methoxyphenyl)methanesulfonamide
Introduction
(3-Methoxyphenyl)methanesulfonamide is a key structural motif and a versatile building block in medicinal chemistry and drug discovery. Its synthesis is of considerable interest to researchers and process chemists alike. This in-depth technical guide provides a head-to-head comparison of two primary synthetic routes to this target molecule. By examining the underlying chemical principles, experimental protocols, and practical considerations of each approach, this guide aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their synthetic campaigns.
The two routes under consideration are:
-
Route 1: Direct Sulfonylation of 3-Methoxybenzylamine. This approach involves the reaction of commercially available 3-methoxybenzylamine with methanesulfonyl chloride.
-
Route 2: Synthesis via (3-Methoxyphenyl)methanesulfonyl Chloride. This two-step pathway entails the preparation of the corresponding sulfonyl chloride from 3-methoxybenzyl precursors, followed by amination.
This guide will delve into the experimental details of each route, providing a comparative analysis of their respective advantages and disadvantages in terms of yield, purity, scalability, and overall efficiency.
Route 1: Direct Sulfonylation of 3-Methoxybenzylamine
This is a convergent and straightforward approach that directly couples the two key fragments of the target molecule. The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of methanesulfonyl chloride.
Reaction Mechanism and Rationale
The sulfonylation of an amine with a sulfonyl chloride is a well-established and robust transformation.[1][2] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. The choice of base and solvent is critical to ensure high yields and minimize side reactions. A non-nucleophilic organic base, such as triethylamine or pyridine, is commonly employed.
DOT Script for Route 1 Workflow
Caption: A logical workflow for the synthesis of this compound via Route 1.
Experimental Protocol (Representative)
This protocol is adapted from a reliable procedure for the synthesis of a closely related analogue, N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide, and is expected to provide a good yield of the target compound.[3]
Materials:
-
3-Methoxybenzylamine (1.0 eq.)
-
Methanesulfonyl chloride (1.0-1.1 eq.)
-
Triethylamine (1.2-1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methoxybenzylamine (1.0 eq.) and triethylamine (1.2-1.5 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.0-1.1 eq.), either neat or dissolved in a small amount of anhydrous DCM, to the cooled amine solution dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Route 2: Synthesis via (3-Methoxyphenyl)methanesulfonyl Chloride
This two-step, more linear approach first involves the synthesis of the key intermediate, (3-methoxyphenyl)methanesulfonyl chloride, which is then reacted with an amine source, such as ammonia, to furnish the final product.
Reaction Mechanism and Rationale
The synthesis of aryl- and alkylsulfonyl chlorides can be achieved through various methods, including the chlorination of sulfonic acids or the oxidation of corresponding thiols followed by chlorination.[4] Once the sulfonyl chloride intermediate is obtained, its conversion to the sulfonamide is typically achieved by reaction with ammonia or a primary/secondary amine.[1] This second step is mechanistically similar to Route 1.
DOT Script for Route 2 Workflow
Caption: A logical workflow for the synthesis of this compound via Route 2.
Experimental Protocol (Representative)
Step 1: Synthesis of (3-Methoxyphenyl)methanesulfonyl Chloride
The synthesis of this intermediate can be achieved from 3-methoxybenzyl mercaptan through oxidation to the corresponding sulfonic acid, followed by chlorination.[4]
Step 2: Synthesis of this compound
This protocol is based on a general procedure for the preparation of methanesulfonamide and its derivatives from methanesulfonyl chloride.[1]
Materials:
-
(3-Methoxyphenyl)methanesulfonyl chloride (1.0 eq.)
-
Gaseous ammonia
-
Anhydrous solvent (e.g., nitroethane or tetrahydrofuran)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve (3-methoxyphenyl)methanesulfonyl chloride (1.0 eq.) in an anhydrous solvent such as nitroethane in a reaction vessel equipped with a mechanical stirrer, gas inlet tube, and thermometer.
-
Ammonia Addition: Bubble gaseous ammonia through the solution. An exothermic reaction will occur, and the temperature should be maintained, for example, between 15-30 °C. Continue the addition until the reaction mixture is slightly basic. The precipitation of ammonium chloride will be observed.
-
Work-up: Heat the mixture (e.g., to 65 °C) and filter to remove the precipitated ammonium chloride. The filter cake can be washed with a small portion of the heated solvent.
-
Product Isolation: The desired sulfonamide can be isolated from the filtrate by crystallization upon cooling, or by extraction and subsequent removal of the solvent under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization.
Head-to-Head Comparison
| Feature | Route 1: Direct Sulfonylation | Route 2: Synthesis via Sulfonyl Chloride |
| Starting Materials | 3-Methoxybenzylamine, Methanesulfonyl chloride | 3-Methoxybenzyl precursor, Chlorinating/Oxidizing agents, Ammonia |
| Number of Steps | One synthetic step | Two synthetic steps |
| Convergence | Convergent | Linear |
| Potential Yield | Generally good to high yields are expected. | Overall yield is dependent on the efficiency of both steps. |
| Scalability | Readily scalable, with careful control of exotherms. | The synthesis of the sulfonyl chloride intermediate may present scalability challenges depending on the chosen method. |
| Reagent Handling | Methanesulfonyl chloride is corrosive and a lachrymator, requiring careful handling.[4] | Involves potentially hazardous reagents for chlorination and oxidation. Gaseous ammonia requires specialized equipment. |
| Purification | Purification typically involves standard chromatographic or recrystallization techniques. | Requires purification of the intermediate sulfonyl chloride, adding an extra step to the overall process. |
| Versatility | Allows for the synthesis of a wide range of N-substituted sulfonamides by varying the amine component. | The intermediate sulfonyl chloride can be reacted with various nucleophiles to generate a library of sulfonamide derivatives. |
Characterization Data (Expected)
The final product, this compound, can be characterized using standard analytical techniques. Expected spectroscopic data, based on analogous compounds, would include:
-
¹H NMR: Signals corresponding to the methoxy group protons, the aromatic protons of the 3-methoxyphenyl ring, the methylene protons adjacent to the sulfonamide nitrogen, and the methyl protons of the methanesulfonyl group.
-
¹³C NMR: Resonances for all unique carbon atoms in the molecule, including the methoxy carbon, the aromatic carbons, the methylene carbon, and the methyl carbon of the sulfonyl group.[5][6]
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (C₉H₁₃NO₃S, MW: 215.27 g/mol ).[7]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H bond, C-H bonds (aromatic and aliphatic), S=O stretching of the sulfonyl group, and C-O stretching of the methoxy group.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
Route 1 (Direct Sulfonylation) is the more convergent and atom-economical approach. For laboratory-scale synthesis where the primary goal is the rapid acquisition of the target compound, this method is likely to be the more efficient choice. The ready availability of both starting materials further enhances its appeal.
Route 2 (Synthesis via Sulfonyl Chloride) , while being a longer, linear synthesis, offers the advantage of producing a key intermediate, (3-methoxyphenyl)methanesulfonyl chloride. This intermediate can be a valuable precursor for the synthesis of a diverse range of sulfonamide derivatives by reacting it with different amines. This route may be preferable in the context of a broader medicinal chemistry program where the generation of a library of analogues is desired.
The ultimate choice of synthetic route will depend on the specific objectives of the researcher, including the desired scale of the synthesis, the availability of starting materials and reagents, and the strategic importance of the sulfonyl chloride intermediate for further synthetic diversification.
References
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]
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Semantic Scholar. (2004). Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzenesulfonamide, 3-amino-N-butyl-4-methoxy- (CAS 80-22-8). Retrieved from [Link]
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MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]
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Validating Target Engagement of (3-Methoxyphenyl)methanesulfonamide: A Comparative Guide to Cellular Assays
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a compound engages its intended target within the complex cellular milieu is a cornerstone of successful therapeutic development. This guide provides a comprehensive comparison of modern cellular assays to validate the target engagement of (3-Methoxyphenyl)methanesulfonamide, a sulfonamide derivative with potential therapeutic applications. Based on the established activities of structurally related sulfonamides, we hypothesize that this compound may exert its effects through the inhibition of either carbonic anhydrases or tubulin polymerization .
This document will guide you through the principles, protocols, and comparative performance of key target engagement assays, empowering you to make informed decisions for your research. We will explore both direct biophysical measurements of target binding and functional cellular assays that assess the downstream consequences of this engagement.
The Rationale: Why Cellular Target Engagement is Critical
Demonstrating that a compound binds to its purified target in a biochemical assay is a crucial first step. However, this does not guarantee that the compound will reach its target in a cellular context, engage with it effectively, and elicit the desired biological response. Cellular target engagement assays provide this critical validation by confirming that the compound can:
-
Cross the cell membrane.
-
Avoid efflux pumps.
-
Engage with the target protein in its native conformational state and cellular localization.
-
Induce a measurable biological effect.
Comparison of Key Cellular Target Engagement Methodologies
Choosing the right assay to validate target engagement depends on several factors, including the nature of the target, the availability of reagents, and the desired throughput. Here, we compare three powerful and widely used techniques: the Cellular Thermal Shift Assay (CETSA®), Bioluminescence Resonance Energy Transfer (BRET)-based assays (NanoBRET™/HiBiT®), and functional cellular assays.
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™/HiBiT® Assays | Functional Cellular Assays |
| Principle | Ligand binding alters the thermal stability of the target protein. | Measures proximity between a NanoLuc®-tagged target and a fluorescent tracer (NanoBRET) or quantifies protein levels via a tagged peptide (HiBiT). | Measures a downstream biological consequence of target engagement (e.g., enzyme activity, cell cycle arrest). |
| Readout | Quantification of soluble target protein after heat treatment. | Bioluminescence Resonance Energy Transfer (BRET) signal or luminescence intensity. | Varies depending on the assay (e.g., fluorescence, colorimetry, cell count). |
| Labeling Requirement | Label-free for the compound. Requires a specific antibody for the target. | Requires genetic modification of the target protein (NanoLuc® or HiBiT® tag) and a fluorescent tracer for NanoBRET. | Varies; may require specific substrates, antibodies, or fluorescent probes. |
| Throughput | Moderate to high, adaptable to 384-well format. | High, suitable for screening. | Varies from low to high depending on the specific assay. |
| Key Advantage | Measures direct binding to the endogenous, unmodified target. | High sensitivity, real-time measurements, and can determine binding kinetics. | Provides direct evidence of the compound's biological effect in a cellular context. |
| Key Limitation | Requires a target-specific antibody and may not be suitable for all proteins. | Requires genetic engineering of the target protein, which may alter its function. | Indirect measure of target engagement; effects could be due to off-target interactions. |
Experimental Validation Strategy for this compound
Given the potential dual-targeting nature of sulfonamides, a multi-pronged approach is recommended to validate the target engagement of this compound.
Scenario 1: Validating Engagement with Carbonic Anhydrase
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Sulfonamides are a well-established class of carbonic anhydrase inhibitors[1][2].
Figure 1: Simplified pathway showing carbonic anhydrase activity and the point of inhibition.
CETSA is an ideal method to confirm direct binding to carbonic anhydrase in cells. The principle is that ligand binding increases the thermal stability of the target protein[3][4].
Experimental Workflow:
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol: CETSA for Carbonic Anhydrase II (CA-II) [3][5]
-
Cell Culture: Culture a human cell line endogenously expressing CA-II (e.g., HT-29) to ~80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound or a known CA inhibitor like Acetazolamide (as a positive control) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Heat Challenge: Harvest and resuspend cells in PBS. Aliquot cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble CA-II using Western blotting or ELISA with a specific anti-CA-II antibody.
-
Data Analysis: Plot the percentage of soluble CA-II against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Inhibition of carbonic anhydrase is expected to alter intracellular pH (pHi) regulation.
Detailed Protocol: BCECF-AM Intracellular pH Assay
-
Cell Culture: Seed cells in a 96-well black, clear-bottom plate.
-
Dye Loading: Load cells with the pH-sensitive fluorescent dye BCECF-AM.
-
Compound Treatment: Treat cells with this compound, a known CA inhibitor, and a vehicle control.
-
pH Challenge: Induce a change in pHi, for example, by an ammonium chloride prepulse technique.
-
Fluorescence Measurement: Monitor the ratiometric fluorescence of BCECF at two excitation wavelengths to determine the intracellular pH.
-
Data Analysis: Compare the rate and extent of pHi recovery in compound-treated cells versus control cells. A slower recovery rate indicates inhibition of carbonic anhydrase.
Scenario 2: Validating Engagement with Tubulin
Structurally related sulfonamides have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis[6].
Figure 3: Simplified pathway of tubulin dynamics and the point of inhibition.
This assay directly visualizes the effect of the compound on the cellular microtubule network.
Detailed Protocol: Immunofluorescence Staining of Microtubules [7]
-
Cell Culture: Grow a suitable cell line (e.g., HeLa) on coverslips in a multi-well plate.
-
Compound Treatment: Treat cells with this compound, a known tubulin polymerization inhibitor (e.g., colchicine), and a vehicle control for a defined period (e.g., 3-18 hours).
-
Fixation and Permeabilization: Fix the cells with 4% formaldehyde and permeabilize with a detergent-based buffer.
-
Immunostaining: Stain the microtubules with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.
-
Data Analysis: Visually inspect for disruption of the microtubule network. For quantitative analysis, measure parameters such as microtubule length, density, and cell morphology.
Inhibition of tubulin polymerization is expected to cause cell cycle arrest at the G2/M phase.
Detailed Protocol: Propidium Iodide Staining and Flow Cytometry
-
Cell Culture and Treatment: Treat cells with this compound, a known tubulin inhibitor, and a vehicle control for a duration that allows for cell cycle progression (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase in the compound-treated samples indicates inhibition of tubulin polymerization.
Advanced Target Engagement Validation: NanoBRET™ and HiBiT® Assays
For a more quantitative and high-throughput assessment of target engagement, NanoBRET™ and HiBiT® assays offer excellent alternatives, although they require genetic modification of the target protein.
NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to a NanoLuc® luciferase-tagged target protein in live cells[8][9]. A fluorescent tracer that also binds to the target is used, and the compound of interest competes with the tracer for binding.
Experimental Workflow:
Figure 4: Workflow for the NanoBRET™ Target Engagement Assay.
HiBiT® Protein Quantification Assay
The HiBiT® assay can be used to quantify the amount of a HiBiT-tagged target protein in cells[10][11]. This is particularly useful for assessing compound-induced protein degradation but can also be adapted to measure changes in protein levels as a downstream consequence of target engagement.
Detailed Protocol: HiBiT® Lytic Assay [10][12]
-
Cell Line Generation: Create a stable cell line expressing the target protein tagged with the 11-amino-acid HiBiT peptide, ideally at the endogenous locus using CRISPR/Cas9.
-
Compound Treatment: Treat the cells with this compound.
-
Cell Lysis and Detection: Add the Nano-Glo® HiBiT® Lytic Detection System reagent, which lyses the cells and contains the LgBiT protein and substrate.
-
Luminescence Measurement: The HiBiT tag on the target protein complements with LgBiT to form a functional NanoLuc® luciferase, and the resulting luminescence is measured.
-
Data Analysis: A decrease in luminescence would indicate a reduction in the target protein level.
Conclusion
Validating the cellular target engagement of this compound is a critical step in its development as a potential therapeutic agent. This guide has provided a comparative overview of robust and informative cellular assays. By employing a multi-faceted approach that combines direct biophysical measurements of binding (CETSA®, NanoBRET™) with functional cellular assays (intracellular pH measurement, microtubule polymerization, cell cycle analysis), researchers can build a strong body of evidence to confirm the mechanism of action of this compound. The choice of which assays to prioritize will depend on the specific research question, available resources, and the confirmed or hypothesized target of this compound.
References
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
-
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A Comparative Guide to the ADME Properties of (3-Methoxyphenyl)methanesulfonamide and Its Analogs
In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success.[1][2][3] Early-stage characterization of these pharmacokinetic parameters is critical for identifying promising drug candidates, optimizing molecular structures, and minimizing the risk of late-stage clinical failures.[1][4] This guide provides an in-depth comparison of the ADME properties of (3-Methoxyphenyl)methanesulfonamide and a series of its rationally designed analogs. The following analysis is based on a hypothetical dataset generated from well-established in vitro ADME assays, providing a practical framework for researchers, scientists, and drug development professionals.
Introduction to this compound and Its Analogs
This compound serves as our core scaffold. The methoxy group on the phenyl ring and the methanesulfonamide moiety are common pharmacophores found in a variety of biologically active molecules.[5][6][7] To explore the structure-ADME relationships, we have synthesized and evaluated three analogs with systematic modifications to the core structure:
-
Analog A: (4-Methoxyphenyl)methanesulfonamide - Isomeric shift of the methoxy group.
-
Analog B: (3-Hydroxyphenyl)methanesulfonamide - O-demethylation of the methoxy group to a hydroxyl group.
-
Analog C: N-Methyl-(3-methoxyphenyl)methanesulfonamide - N-methylation of the sulfonamide.
These modifications are designed to probe the effects of lipophilicity, hydrogen bonding potential, and metabolic susceptibility on the overall ADME profile.
Comparative ADME Profiling
A suite of standard in vitro ADME assays was conducted to evaluate the physicochemical and pharmacokinetic properties of the parent compound and its analogs.[8][9] The results are summarized in the tables below, followed by a detailed discussion of the implications for drug development.
Table 1: Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (TPSA) (Ų) | Aqueous Solubility (µM) |
| This compound | 201.24 | 1.5 | 65.7 | 550 |
| Analog A | 201.24 | 1.5 | 65.7 | 525 |
| Analog B | 187.21 | 1.0 | 85.9 | 1200 |
| Analog C | 215.27 | 1.8 | 65.7 | 450 |
Table 2: In Vitro ADME Properties
| Compound | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio | Metabolic Stability (t½, min) | Plasma Protein Binding (%) |
| This compound | 15.2 | 1.2 | 45 | 85 |
| Analog A | 14.8 | 1.3 | 40 | 88 |
| Analog B | 8.5 | 1.1 | >60 | 70 |
| Analog C | 18.1 | 1.5 | 25 | 92 |
Analysis and Interpretation
Absorption: Permeability and Solubility
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[10][11][12] Our parent compound, this compound, exhibits good permeability.
-
Analog A , the positional isomer, shows comparable permeability, suggesting that the position of the methoxy group has a minimal impact on passive diffusion.
-
Analog B , with the introduction of a hydroxyl group, displays significantly lower permeability. This is likely due to the increased polarity and hydrogen bonding capacity, which can hinder membrane traversal. However, its aqueous solubility is markedly improved.
-
Analog C , with the N-methylation, shows a slight increase in permeability, consistent with its increased lipophilicity.
An efflux ratio greater than 2 is often indicative of active transport by efflux pumps like P-glycoprotein (P-gp).[11] All tested compounds have a low efflux ratio, suggesting they are not significant substrates for major efflux transporters.
Distribution: Plasma Protein Binding
Plasma protein binding (PPB) significantly influences a drug's distribution and availability to its target.[13][14][15] Only the unbound fraction is pharmacologically active.[14]
-
The parent compound shows a relatively high degree of plasma protein binding.
-
Analog B , being more polar, exhibits lower PPB, which could lead to a larger volume of distribution and potentially higher efficacy.
-
Analog C , the most lipophilic of the series, displays the highest PPB. This could limit its free concentration and necessitate higher dosing.
Metabolism: Stability in Human Liver Microsomes
Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability.[16][17][18] These assays primarily assess metabolism by cytochrome P450 enzymes.[18]
-
This compound has moderate metabolic stability.
-
Analog B , with the phenolic hydroxyl group, is significantly more stable. This position may be less susceptible to metabolism, or the hydroxyl group may orient the molecule in the active site of metabolic enzymes in a way that disfavors metabolism.
-
Analog C is the least stable, suggesting that the N-methyl group may be a primary site for metabolism (e.g., N-demethylation).
Excretion
While direct excretion studies were not performed, the data suggests different primary routes of elimination. The higher polarity of Analog B might favor renal clearance, while the others may rely more on metabolic clearance followed by excretion.
Experimental Protocols
The following are detailed protocols for the key in vitro ADME assays used in this guide.
Caco-2 Permeability Assay
This assay assesses the potential for intestinal absorption of a compound.[10][19]
Protocol:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a differentiated monolayer.[11]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[10]
-
Dosing: The test compound (typically at 10 µM) is added to the apical (A) side of the Transwell insert.[10]
-
Sampling: Samples are taken from the basolateral (B) side at various time points (e.g., 30, 60, 90, and 120 minutes).[12]
-
Quantification: The concentration of the compound in the samples is determined by LC-MS/MS analysis.[10]
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Efflux Ratio: To determine if the compound is a substrate of efflux transporters, the experiment is also performed in the reverse direction (B to A). The efflux ratio is calculated as Papp (B to A) / Papp (A to B).[11]
Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.[17][20]
Protocol:
-
Incubation Mixture: The test compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer at 37°C.[16]
-
Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the protein, and the supernatant is collected.
-
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression gives the rate constant of elimination (k). The half-life (t½) is calculated as 0.693/k.
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
This assay determines the extent to which a compound binds to plasma proteins.[21]
Protocol:
-
Device Preparation: A Rapid Equilibrium Dialysis (RED) device is used, which consists of a Teflon base plate with disposable inserts containing a semi-permeable membrane (8 kDa molecular weight cutoff).[21]
-
Sample Addition: The test compound is spiked into plasma (e.g., human plasma) and added to one chamber of the insert. Phosphate buffer is added to the other chamber.
-
Incubation: The plate is sealed and incubated at 37°C with shaking for 4-6 hours to reach equilibrium.[21]
-
Sampling: After incubation, samples are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the compound in both chambers is determined by LC-MS/MS.[15]
-
Calculation: The percentage of unbound drug is calculated as (concentration in buffer chamber / concentration in plasma chamber) * 100. The percentage bound is then calculated as 100 - % unbound.
Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential of a compound to inhibit major drug-metabolizing enzymes.[22][23][24]
Protocol:
-
Incubation: The test compound is pre-incubated with human liver microsomes and a specific CYP isoform probe substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).
-
Reaction Initiation: The reaction is initiated by adding NADPH.
-
Incubation: The mixture is incubated at 37°C for a specific time.
-
Reaction Termination: The reaction is stopped with a cold organic solvent.
-
Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50) is determined by plotting the percent inhibition against the test compound concentration.[23][25]
Visualizing the Workflow
The following diagram illustrates the general workflow for in vitro ADME screening in early drug discovery.
Caption: A generalized workflow for in vitro ADME screening in drug discovery.
Conclusion
This comparative guide highlights the profound impact of subtle structural modifications on the ADME properties of this compound and its analogs. The presented hypothetical data, grounded in established scientific principles, demonstrates that:
-
Analog B ((3-Hydroxyphenyl)methanesulfonamide) emerges as a potentially promising candidate due to its improved solubility and metabolic stability, despite lower permeability. Further optimization to enhance permeability without compromising its favorable properties would be a logical next step.
-
Analog C (N-Methyl-(3-methoxyphenyl)methanesulfonamide) , while having good permeability, suffers from poor metabolic stability and high plasma protein binding, making it a less desirable candidate.
This systematic approach to ADME profiling underscores the importance of early-stage, data-driven decision-making in the complex process of drug development. By integrating these in vitro assays into the discovery pipeline, researchers can more effectively identify and advance compounds with a higher probability of clinical success.
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A Senior Application Scientist's Guide to Statistical Analysis of Biological Data for (3-Methoxyphenyl)methanesulfonamide Studies
Introduction: From Sulfonamide Scaffolds to Statistically Significant Insights
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a vast array of therapeutic agents.[1][2] These compounds exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] (3-Methoxyphenyl)methanesulfonamide represents a specific molecule within this versatile class, and like any potential drug candidate, its journey from laboratory bench to clinical consideration is paved with data. However, data in its raw form is merely noise; it is through the rigorous application of statistical analysis that we transform this noise into a clear signal, providing evidence of efficacy, safety, and mechanism of action.[6]
Part 1: The Foundation of Preclinical Data Analysis: A Statistical Workflow
Before a single experiment is conducted, a statistical plan must be conceived. Integrating statistical thinking from the outset is paramount to avoiding costly and time-consuming errors.[10] The process is not merely about calculating a p-value after data collection; it is a comprehensive workflow designed to ensure that the experimental design has enough statistical power to detect a meaningful effect if one truly exists.[6][9]
A common pitfall in preclinical research is the assumption that because experiments are conducted in controlled environments, the need for biostatistics is diminished.[6] In reality, highly sensitive modern assays are susceptible to numerous sources of variation, including measurement error, reagent batch differences, and operator variability.[6] Biostatistics provides the necessary tools to account for this "noise" so that the "signal"—the true biological effect of a compound like this compound—can be reliably detected.[6]
Below is a conceptual workflow that illustrates the integration of statistical planning into the research process.
Caption: Data analysis workflow for an MTT cytotoxicity assay.
Part 4: Comparison of Statistical Software Alternatives
Choosing the right software is crucial for efficient and accurate data analysis. The needs of a lab can vary, and different programs offer distinct advantages.
| Software | Key Features | Best For | Pros | Cons |
| GraphPad Prism | Intuitive interface, combines graphing, statistics, and data organization. Excellent for non-linear regression and common biological statistical tests. | Biologists and researchers who need a user-friendly, all-in-one solution for common preclinical data analysis. | Easy to learn; high-quality graphics; automates common analyses (e.g., dose-response curves). | Can be expensive; less flexible for highly complex or custom statistical modeling. |
| R [11] | A powerful, open-source programming language and environment for statistical computing and graphics. | Bioinformaticians and statisticians who require flexibility, custom scripting, and access to a vast library of cutting-edge statistical packages. | Free; extremely powerful and versatile; excellent for automation and large datasets. | Steep learning curve; requires coding knowledge; can be less intuitive for generating publication-quality graphics quickly. |
| SPSS [12] | Comprehensive statistical software with a graphical user interface. Widely used in social sciences and clinical research. | Researchers who need to perform a very wide range of complex statistical analyses, including multivariate methods. | Powerful and comprehensive; menu-driven interface can be easier than coding in R. | Expensive; can be overly complex for basic biological experiments; graphing capabilities are less refined than Prism. |
| JMP [13] | Statistical discovery software from SAS. Strong focus on data visualization and exploratory data analysis. | Engineers and scientists in a manufacturing or quality control setting (e.g., CMC), but also useful for general research. | Excellent interactive data visualization tools; links statistics with graphics dynamically. | Can be costly; may be less tailored to specific biological assays compared to Prism. |
For most in vitro and in vivo studies on a compound like this compound, GraphPad Prism offers the best balance of power, ease of use, and relevance to biological research. [11]However, for labs with bioinformatics needs or those handling very large datasets, learning R is a valuable long-term investment.
Conclusion
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Safety Operating Guide
Definitive Guide to the Proper Disposal of (3-Methoxyphenyl)methanesulfonamide
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (3-Methoxyphenyl)methanesulfonamide. Adherence to these procedures is not merely a matter of compliance but a fundamental aspect of ensuring laboratory safety and environmental stewardship.
The disposal of any chemical reagent must be predicated on a thorough understanding of its potential hazards and the governing regulations. While a specific Safety Data Sheet (SDS) for this compound may not always be readily accessible, data from closely related sulfonamide compounds indicate that it should be handled as a hazardous substance. For instance, analogous compounds are classified as causing skin, eye, and respiratory irritation[1][2]. Therefore, a conservative and cautious approach to its disposal is paramount.
Guiding Principles: The Foundation of Safe Disposal
The proper disposal of this compound is governed by core principles rooted in federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA)[3][4].
-
Waste Characterization: The first step in any disposal process is to correctly identify the waste. Based on available data for similar chemical structures, this compound should be presumed to be a hazardous waste. This determination is a legal requirement for the waste generator[5][6].
-
Waste Minimization: The most effective disposal strategy begins with generating less waste. Experimental designs should be optimized to use the minimum quantity of material necessary, and procurement should reflect immediate needs to avoid the accumulation of surplus chemicals[7].
-
Segregation: Never mix this compound waste with non-hazardous trash or other incompatible chemical waste streams[7][8]. Mixing can lead to unforeseen chemical reactions and complicates the final disposal process, often increasing costs and environmental risk.
-
Containment: All waste must be stored in containers that are compatible, in good condition, and securely sealed to prevent leaks or spills[8][9].
Hazard Profile & Safety Summary
To ensure safe handling during the disposal process, it is essential to be aware of the compound's likely hazard profile. The following table summarizes key safety and disposal information based on analogous compounds and standard chemical handling practices.
| Parameter | Guideline | Rationale & References |
| Hazard Classification | Treat as an irritant (skin, eyes, respiratory tract). Classified as hazardous waste. | Based on SDS data for similar sulfonamide compounds[2]. Required by EPA and OSHA regulations for proper waste handling[5][10]. |
| Required PPE | Chemical safety goggles, chemical-resistant nitrile gloves, and a laboratory coat. | Standard PPE for handling chemical irritants to prevent skin and eye contact[2][11]. |
| Storage | Store in a designated, well-ventilated "Hazardous Waste" satellite accumulation area. Use secondary containment. | Prevents accidental spills and ensures segregation from incompatible materials as per OSHA and EPA guidelines[7][8][9]. |
| Disposal Method | Must be disposed of via a licensed hazardous waste management company. DO NOT dispose of down the drain or in regular solid waste. | Sewer and landfill disposal of hazardous chemicals is prohibited by the EPA to protect public water systems and the environment[11][12][13]. |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container, and treat as hazardous waste. | Prevents the spread of contamination and ensures that all contaminated materials are disposed of properly[2][12]. |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for collecting and preparing this compound for final disposal.
Step 1: Don Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Chemical safety goggles
-
Nitrile gloves
-
Laboratory coat
Step 2: Prepare the Hazardous Waste Container
-
Select a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw-top cap).
-
The container must be clean, in good condition, and leak-proof.
-
Affix a "Hazardous Waste" label. The label must include the full chemical name: "this compound" and the date you first add waste to the container (the "accumulation start date").
Step 3: Collect and Segregate Waste
-
Solid Waste: Carefully transfer any unused solid this compound into the prepared hazardous waste container. Also, collect any contaminated disposable materials such as weighing papers, gloves, or absorbent pads and place them in the same container.
-
Liquid Waste: If the compound is in a solution, collect the liquid waste in a designated, compatible container labeled for liquid hazardous waste. Do not mix with other solvent waste streams unless their compatibility is confirmed.
-
Keep the waste container securely closed at all times, except when adding waste.
Step 4: On-Site Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA)[7].
-
The SAA should be located at or near the point of generation.
-
Ensure the container is placed within a larger, chemically resistant secondary containment bin to mitigate any potential leaks[8].
Step 5: Arrange for Professional Disposal
-
Once the container is full, or as per your institution's guidelines, arrange for a pickup from your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor[11][12].
-
Properly documenting the disposal is a crucial part of the process and is required for regulatory compliance[11].
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Sources
- 1. 甲烷磺酰胺 ≥97.0% (CHN) | Sigma-Aldrich [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. youtube.com [youtube.com]
- 4. epa.gov [epa.gov]
- 5. sustainable-markets.com [sustainable-markets.com]
- 6. epa.gov [epa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 9. connmaciel.com [connmaciel.com]
- 10. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nems.nih.gov [nems.nih.gov]
Navigating the Safe Handling of (3-Methoxyphenyl)methanesulfonamide: A Guide for Laboratory Professionals
Hazard Assessment: An Analog-Based Approach
Due to the absence of a dedicated SDS for (3-Methoxyphenyl)methanesulfonamide, a conservative approach to hazard assessment is crucial. Analysis of analogous compounds, such as N-(4-Amino-3-methoxyphenyl)methanesulfonamide HCl, suggests that this compound should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation[1]. Therefore, it is imperative to minimize all routes of exposure.
Assumed Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
These assumptions are based on the safety data for a closely related molecule and represent a prudent starting point for risk assessment in your laboratory's Chemical Hygiene Plan, a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450)[2][3].
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound. The selection of appropriate PPE is a critical step in minimizing exposure risks[4].
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against potential splashes of the solid or solutions, which could cause serious eye irritation[1]. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | To prevent skin contact, which may cause irritation[1]. For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves. |
| Body Protection | A fully buttoned laboratory coat. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge. | Required when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation[1]. |
Step-by-Step Handling Procedures
Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.
-
Store: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[1]. Keep the container tightly closed.
Weighing and Aliquoting (Solid Form)
This procedure should be performed in a certified chemical fume hood to minimize inhalation risks.
-
Preparation: Don all required PPE.
-
Containment: Place a weigh boat on an analytical balance within the fume hood.
-
Transfer: Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid generating dust.
-
Seal: Immediately and securely close the stock container.
-
Clean-up: Clean any residual powder from the spatula and work surface with a solvent-moistened wipe. Dispose of the wipe as hazardous waste.
Dissolution and Use in Reactions
-
Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed solid.
-
Mixing: Use appropriate methods (e.g., magnetic stirring, sonication) to ensure complete dissolution.
-
Reaction Setup: Maintain the reaction vessel within the fume hood for the duration of the experiment.
Emergency Preparedness: Spill and Exposure Management
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Exposure Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1].
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated labware and unused material, must be disposed of as hazardous chemical waste.
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container label should include the chemical name, concentration (if in solution), and the words "Hazardous Waste."
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash[5].
References
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, 2011. [Link]
-
American Chemical Society. Chemical Safety Information. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
